hipA protein
Description
Properties
CAS No. |
144515-93-5 |
|---|---|
Molecular Formula |
C10H11FN2S |
Synonyms |
hipA protein |
Origin of Product |
United States |
Foundational & Exploratory
The Role of HipA Protein in Escherichia coli: A Technical Guide to Understanding Bacterial Persistence
For Researchers, Scientists, and Drug Development Professionals
Abstract
The HipA protein in Escherichia coli is a critical determinant of bacterial persistence, a phenomenon where a subpopulation of bacteria enters a dormant, antibiotic-tolerant state. As a serine/threonine kinase and the toxin component of the hipBA toxin-antitoxin (TA) system, HipA plays a pivotal role in mediating a cellular cascade that leads to growth arrest and multidrug tolerance. This guide provides an in-depth technical overview of the function, mechanism, and study of the this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of bacterial persistence and the development of novel antimicrobial strategies.
Introduction: The HipA/HipB Toxin-Antitoxin System
The hipBA operon in Escherichia coli encodes a type II toxin-antitoxin (TA) system, where HipA functions as a stable toxin and HipB as a labile antitoxin.[1] Under normal growth conditions, the HipB antitoxin binds to and neutralizes the toxic activity of HipA.[1] The HipA-HipB complex also acts as a transcriptional repressor, binding to the hipBA promoter to regulate its own expression.[1] The degradation of the HipB antitoxin, primarily by the Lon protease, releases active HipA, initiating a cascade of events that leads to bacterial persistence.[2]
The Molecular Function of HipA: A Serine/Threonine Kinase
HipA is a serine/threonine protein kinase, a class of enzymes more commonly associated with eukaryotes.[3] Its kinase activity is essential for its function in inducing dormancy and multidrug tolerance.[4][5] Site-directed mutagenesis studies have shown that mutations in the conserved kinase active site or the Mg2+-binding site abolish the ability of HipA to arrest cell growth and confer antibiotic tolerance.[1][4]
The Primary Target: Glutamyl-tRNA Synthetase (GltX)
The primary cellular target of HipA kinase activity is the glutamyl-tRNA synthetase (GltX).[6][7] HipA specifically phosphorylates a conserved serine residue (Ser239) located near the active site of GltX.[6][7] This phosphorylation event inhibits the aminoacylation activity of GltX, preventing it from charging tRNA(Glu) with glutamate.[7]
The HipA-Mediated Signaling Pathway to Persistence
The phosphorylation of GltX by HipA initiates a signaling cascade that culminates in a dormant, persistent state.
Caption: The HipA signaling cascade leading to bacterial persistence.
The accumulation of uncharged tRNA(Glu) mimics amino acid starvation, which in turn activates the stringent response mediated by the enzyme RelA.[6][8] RelA synthesizes the alarmone guanosine (B1672433) tetraphosphate (B8577671) (ppGpp).[8] Elevated levels of (p)ppGpp act as a global regulator, inhibiting DNA replication, transcription, translation, and cell wall synthesis, ultimately leading to a state of dormancy and multidrug tolerance known as persistence.[1][8]
Quantitative Data on HipA-Mediated Persistence
The frequency of persister cell formation is significantly influenced by the activity of HipA. The following tables summarize key quantitative data from various studies.
| Condition | Persister Frequency | Fold Increase vs. Wild-Type | Reference(s) |
| Wild-Type E. coli | 10-6 to 10-5 | - | [1][9] |
| hipA7 Mutant | ~10-2 | 1,000 to 10,000-fold | [7][9][10][11] |
| Overexpression of Wild-Type HipA | Varies with antibiotic | Up to 10,000-fold | [1][12] |
Table 1: Persister Cell Frequencies in E. coli
The hipA7 allele, a gain-of-function mutant with two amino acid substitutions (G22S and D291A), dramatically increases the frequency of persister formation.[6][7] This is attributed to a weakened interaction with the HipB antitoxin, leading to higher levels of free, active HipA.[1] Overexpression of the wild-type this compound also leads to a significant increase in the persister population, conferring tolerance to a variety of antibiotics.[1][13]
| Antibiotic | Fold Increase in Tolerance (HipA Overexpression) |
| Cefotaxime | High tolerance |
| Ofloxacin | High protection |
| Mitomycin C | Almost complete protection (~10,000-fold) |
Table 2: Antibiotic Tolerance Conferred by HipA Overexpression [1]
Experimental Protocols for Studying HipA Function
Understanding the function of HipA requires a range of molecular biology and biochemical techniques. Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay for HipA Activity
This protocol is used to determine the kinase activity of purified this compound on its substrate, GltX.
Caption: Workflow for an in vitro HipA kinase assay.
Methodology:
-
Protein Purification: Purify N-terminally hexa-histidine (His6)-tagged HipA and GltX proteins using Ni-NTA affinity chromatography.[14][15]
-
Kinase Reaction:
-
Sample Preparation for Mass Spectrometry:
-
Stop the reaction by adding a denaturation buffer.
-
Digest the proteins using an appropriate protease (e.g., chymotrypsin (B1334515) or Lys-C).[8]
-
Purify the resulting peptides using StageTips.[8]
-
-
LC-MS/MS Analysis:
-
Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify phosphorylated peptides of GltX.[8]
-
Site-Directed Mutagenesis of the hipA Gene
This protocol is used to introduce specific mutations into the hipA gene to study the function of particular amino acid residues.
Methodology:
-
Primer Design: Design phosphorylated primers with their 5' ends adjacent to each other. One of the primers should contain the desired mutation.[16]
-
PCR Amplification:
-
Use a high-fidelity DNA polymerase (e.g., KAPA HiFi™) to amplify the entire plasmid vector containing the wild-type hipA gene using the designed primers.[16]
-
-
Template Digestion:
-
Digest the PCR product with DpnI restriction endonuclease to remove the original methylated template DNA.[17]
-
-
Ligation and Transformation:
-
Circularize the linear mutated DNA fragment using a DNA ligase.
-
Transform the ligated plasmid into a suitable E. coli strain (e.g., DH5α).[17]
-
-
Verification:
-
Select colonies and isolate the plasmid DNA.
-
Confirm the presence of the desired mutation by DNA sequencing.[17]
-
Bacterial Growth Arrest Assay
This assay measures the effect of HipA overexpression on bacterial growth.
Methodology:
-
Strain and Plasmid: Use an E. coli strain (e.g., MG1655) carrying a plasmid with the hipA gene under the control of an inducible promoter (e.g., a tetracycline-inducible promoter).[18]
-
Culture Growth: Grow the bacterial culture in a suitable medium (e.g., MOPS-M9) to the exponential phase (OD600 of ~0.2-0.4).[18]
-
Induction of HipA Expression: Induce HipA expression by adding the appropriate inducer (e.g., anhydrous tetracycline (B611298) [aTc] at 50 ng/ml).[18]
-
Monitoring Growth: Monitor the optical density (OD600) of the culture over time to observe the growth arrest phenotype. A near-complete cessation of growth is expected within approximately 45 minutes of induction.[5][18]
Biofilm Formation Assay
This assay quantifies the role of HipA in biofilm formation.
Methodology:
-
Strain Preparation: Use wild-type and ΔhipA mutant E. coli strains.
-
Biofilm Growth:
-
Quantification:
-
Gently remove the planktonic cells and wash the wells with water.[20]
-
Stain the adherent biofilm with 1% crystal violet solution.[20]
-
After washing away the excess stain, solubilize the bound crystal violet with a suitable solvent (e.g., 30% acetic acid or ethanol).
-
Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 540 nm or 590 nm) using a plate reader to quantify the biofilm biomass.[22]
-
Conclusion and Future Directions
The this compound of E. coli is a key player in bacterial persistence, a phenomenon of significant clinical importance due to its role in the recalcitrance of chronic infections to antibiotic therapy. The elucidation of the HipA-GltX-ppGpp signaling pathway has provided a detailed molecular mechanism for how a subpopulation of bacteria can enter a dormant, multidrug-tolerant state. The experimental protocols detailed in this guide provide a framework for the continued investigation of HipA and other TA systems.
Future research in this area will likely focus on:
-
Identifying additional substrates of HipA: While GltX is the primary target, other substrates may be involved in fine-tuning the persistence response.
-
Understanding the regulation of HipB degradation: The precise signals that trigger the degradation of the HipB antitoxin and the activation of HipA are not fully understood.
-
Developing HipA inhibitors: As a crucial factor in bacterial persistence, HipA represents a promising target for the development of novel adjuvants to antibiotic therapy that could eradicate persister cells and improve treatment outcomes for chronic infections.
This technical guide serves as a foundational resource for researchers dedicated to unraveling the complexities of bacterial persistence and developing innovative solutions to combat antibiotic resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. The Frequency of Persisters in Escherichia coli Reflects the Kinetics of Awakening from Dormancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase activity of overexpressed HipA is required for growth arrest and multidrug tolerance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the hipA7 allele of Escherichia coli and evidence that high persistence is governed by (p)ppGpp synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specialized Persister Cells and the Mechanism of Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro kinase assay measured by MS [bio-protocol.org]
- 9. hipA, a newly recognized gene of Escherichia coli K-12 that affects frequency of persistence after inhibition of murein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Large mutational target size for rapid emergence of bacterial persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Ectopic Overexpression of Wild-Type and Mutant hipA Genes in Escherichia coli: Effects on Macromolecular Synthesis and Persister Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Joint tolerance to beta-lactam and fluoroquinolone antibiotics in Escherichia coli results from overexpression of hipA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of the Escherichia coli HipBA Toxin-Antitoxin System by Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of the Escherichia coli HipBA Toxin-Antitoxin System by Proteolysis | PLOS One [journals.plos.org]
- 16. static.igem.org [static.igem.org]
- 17. www2.iib.uam.es [www2.iib.uam.es]
- 18. HipA-Triggered Growth Arrest and β-Lactam Tolerance in Escherichia coli Are Mediated by RelA-Dependent ppGpp Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
- 20. m.youtube.com [m.youtube.com]
- 21. In Vitro Biofilm Formation of Commensal and Pathogenic Escherichia coli Strains: Impact of Environmental and Genetic Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Discovery and History of the hipA Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phenomenon of bacterial persistence, where a subpopulation of bacteria survives lethal antibiotic concentrations, poses a significant challenge to the effective treatment of chronic and recurrent infections. A key player in this survival mechanism is the hipA gene, the first gene to be linked to high-persistence phenotypes. This technical guide provides an in-depth exploration of the discovery, history, and function of the hipA gene, tailored for researchers, scientists, and drug development professionals. We will delve into the pivotal experiments that unveiled its role, the molecular mechanisms of its action, and the methodologies used to study this critical determinant of antibiotic tolerance.
The Initial Discovery of the hip (High-Persistence) Phenotype
In 1983, H. S. Moyed and K. P. Bertrand at the University of California, Irvine, published a seminal paper describing the isolation of Escherichia coli K-12 mutants with a dramatically increased frequency of persistence, a phenotype they termed "Hip" (High persistence).[1][2][3] While wild-type E. coli typically exhibits a persistence frequency of 10-6 to 10-5 when treated with inhibitors of murein synthesis, these "Hip" mutants showed a persistence frequency of approximately 10-2, a 1,000 to 10,000-fold increase.[1][2] The mutations responsible for this phenotype were mapped to a new gene, which they named hipA.[1][3]
Key Experimental Findings from the Initial Discovery
The initial study by Moyed and Bertrand established several crucial characteristics of the hip phenotype:
-
Biphasic Killing Curve: When exposed to antibiotics like ampicillin (B1664943), the wild-type strain exhibited a biphasic killing pattern. An initial rapid killing phase was followed by a much slower decline in viability, representing the persister subpopulation. In contrast, the hipA mutants showed the initial rapid killing phase, but then the viable cell count remained constant, indicating a much larger persister fraction.[1][3]
-
Not Antibiotic Resistance: The progeny of the persister cells from both wild-type and hipA mutant strains were not more resistant to the antibiotic than the original population. This demonstrated that persistence is a transient, non-heritable state of antibiotic tolerance, distinct from genetic resistance.[1]
-
Broad Spectrum Tolerance: The high-persistence phenotype was observed in response to various inhibitors of murein synthesis, including phosphomycin, cycloserine, and ampicillin, as well as through metabolic starvation for diaminopimelic acid.[1][3]
The hipBA Toxin-Antitoxin Module
Further research revealed that hipA is part of a type II toxin-antitoxin (TA) system, the hipBA operon.[4][5][6] In this system, hipA encodes a stable toxin, while the upstream gene, hipB, encodes a labile antitoxin.
-
HipB, the Antitoxin: HipB is a DNA-binding protein that acts as a transcriptional repressor of the hipBA operon by binding to its promoter region.[4][7] It also neutralizes the toxic activity of HipA by direct protein-protein binding.[4][5]
-
Regulation by Proteolysis: Under normal growth conditions, HipB keeps HipA in an inactive state. However, under stressful conditions, the Lon protease degrades HipB, freeing HipA to exert its toxic effects.[4][5]
The Molecular Function of HipA: A Serine/Threonine Kinase
A major breakthrough in understanding HipA's function was the discovery that it is a serine/threonine protein kinase.[8][9]
-
Autophosphorylation: In vitro studies demonstrated that HipA can autophosphorylate on a specific serine residue (Ser150).[8][9] This autophosphorylation is crucial for its activity.
-
Phosphorylation of Glutamyl-tRNA Synthetase (GltX): The primary cellular target of HipA kinase activity is glutamyl-tRNA synthetase (GltX).[10] By phosphorylating GltX, HipA inhibits its function, leading to a halt in protein synthesis.[10] This inhibition of translation is a key step in inducing the dormant, persistent state.
-
Kinase Activity is Essential for Persistence: Experiments with mutant HipA proteins lacking kinase activity showed that they were unable to induce growth arrest or antibiotic tolerance, confirming that the kinase function is essential for the high-persistence phenotype.[8][9]
The hipA7 High-Persistence Allele
The original high-persistence mutants isolated by Moyed and Bertrand carried the hipA7 allele. This allele contains two point mutations, resulting in amino acid substitutions: G22S and D291A.[2] The G22S mutation is primarily responsible for the high-persistence phenotype.[2] The hipA7 mutation is thought to weaken the interaction between HipA and HipB, leading to higher levels of free, active HipA toxin in the cell.[11]
Quantitative Data Summary
| Parameter | Wild-Type (hipA+) | hipA7 Mutant | Reference(s) |
| Persistence Frequency (vs. Ampicillin) | 10-6 to 10-5 | ~10-2 | [1][12] |
| HipA Kinase Activity | Basal | Increased effective concentration due to reduced HipB binding | [11] |
| HipA-HipB Binding Affinity | Wild-type | Reduced | [11] |
Experimental Protocols
Protocol for a Bacterial Persister Assay (Ampicillin)
This protocol is a generalized method for determining the frequency of persister cells in an E. coli culture when challenged with ampicillin.
Materials:
-
E. coli strain of interest (e.g., wild-type and hipA mutant)
-
Luria-Bertani (LB) broth and agar (B569324) plates
-
Ampicillin stock solution (e.g., 100 mg/mL)
-
Phosphate-buffered saline (PBS) or 0.85% NaCl solution
-
Spectrophotometer
-
Shaking incubator
-
Microcentrifuge and tubes
-
Pipettes and sterile tips
Methodology:
-
Overnight Culture: Inoculate a single colony of the E. coli strain into 5 mL of LB broth and incubate overnight at 37°C with shaking.
-
Subculture: Dilute the overnight culture 1:100 into fresh LB broth and grow to mid-exponential phase (OD600 of ~0.5).
-
Antibiotic Treatment: Add ampicillin to the culture to a final concentration of 100 µg/mL.
-
Sampling for Viable Count (Time 0): Immediately before adding the antibiotic, remove a sample of the culture. Prepare serial dilutions in PBS and plate on LB agar to determine the initial number of colony-forming units (CFU/mL).
-
Incubation: Continue to incubate the antibiotic-treated culture at 37°C with shaking.
-
Sampling Post-Treatment: At various time points (e.g., 1, 2, 3, 4, and 24 hours), remove samples from the treated culture.
-
Washing: Pellet the cells by centrifugation (e.g., 5000 x g for 5 minutes), discard the supernatant containing the antibiotic, and resuspend the cell pellet in an equal volume of sterile PBS. Repeat this washing step to ensure complete removal of the antibiotic.
-
Plating: Prepare serial dilutions of the washed cells and plate on LB agar.
-
Incubation and Counting: Incubate the plates at 37°C for 24-48 hours and count the colonies to determine the CFU/mL of surviving persister cells.
-
Calculation of Persister Frequency: The persister frequency is calculated as the ratio of the number of surviving cells (CFU/mL) after antibiotic treatment to the initial number of cells (CFU/mL) at time 0.
Protocol for In Vitro Kinase Assay of HipA
This protocol describes a method to assess the kinase activity of purified HipA protein in vitro.
Materials:
-
Purified His-tagged this compound
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
Substrate protein (e.g., purified GltX, or myelin basic protein as a generic substrate)
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
-
Scintillation counter
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture. A typical 25 µL reaction would include:
-
5 µL of 5x Kinase Buffer
-
1 µg of purified HipA
-
5 µg of substrate protein (if not testing for autophosphorylation)
-
1 µL of [γ-32P]ATP (10 µCi)
-
Sterile deionized water to a final volume of 25 µL
-
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Stopping the Reaction: Terminate the reaction by adding 5 µL of 6x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins in the reaction mixture by SDS-PAGE.
-
Detection of Phosphorylation:
-
Autoradiography: Dry the gel and expose it to X-ray film or a phosphorimager screen. A band corresponding to the molecular weight of the phosphorylated protein (either HipA for autophosphorylation or the substrate) will be visible.
-
Scintillation Counting: The phosphorylated protein band can be excised from the gel and the amount of incorporated 32P can be quantified using a scintillation counter.
-
Protocol for Site-Directed Mutagenesis of hipA
This protocol outlines a general method for introducing specific point mutations (e.g., to create the hipA7 allele) into the hipA gene cloned in a plasmid. This method is based on the QuikChange™ site-directed mutagenesis strategy.
Materials:
-
Plasmid DNA containing the wild-type hipA gene
-
Two complementary mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with the appropriate antibiotic for plasmid selection
Methodology:
-
Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥ 78°C.
-
PCR Amplification: Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The PCR will amplify the entire plasmid, incorporating the primers and thus the mutation. A typical thermocycling program would be:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
DpnI Digestion: After the PCR, add DpnI restriction enzyme directly to the amplification product and incubate at 37°C for 1 hour. DpnI will digest the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid DNA intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar containing the appropriate antibiotic to select for cells that have taken up the plasmid.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and regulatory logic of the hipBA system.
Caption: The HipA signaling pathway leading to bacterial persistence.
Caption: Workflow for site-directed mutagenesis of the hipA gene.
Conclusion
The discovery of the hipA gene was a landmark event in the study of bacterial persistence. From its initial identification as a locus for high antibiotic tolerance, our understanding has evolved to recognize it as a critical component of a toxin-antitoxin system that employs protein phosphorylation to induce a dormant state. The methodologies developed to study hipA have not only illuminated its own function but have also provided a framework for investigating other persistence-related genes. For researchers in drug development, understanding the intricacies of the HipA pathway offers potential new targets for therapies aimed at eradicating persistent bacterial populations and overcoming the challenge of recurrent infections.
References
- 1. hipA, a newly recognized gene of Escherichia coli K-12 that affects frequency of persistence after inhibition of murein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. hipA, a newly recognized gene of Escherichia coli K-12 that affects frequency of persistence after inhibition of murein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the Escherichia coli HipBA Toxin-Antitoxin System by Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase activity of overexpressed HipA is required for growth arrest and multidrug tolerance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The kinases HipA and HipA7 phosphorylate different substrate pools in Escherichia coli to promote multidrug tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Persistence and Culturability of Escherichia coli under Induced Toxin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Frequency of Persisters in Escherichia coli Reflects the Kinetics of Awakening from Dormancy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of HipA in Bacterial Persistence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacterial persistence, a phenomenon where a subpopulation of bacteria exhibits transient tolerance to antibiotics, poses a significant challenge in treating chronic and recurrent infections. The hipBA toxin-antitoxin module is a key player in this process, with the HipA protein acting as the central effector. This technical guide provides an in-depth exploration of the molecular mechanisms underlying HipA-mediated persistence. We will detail the signaling pathways initiated by HipA, present quantitative data on its effects, and provide comprehensive experimental protocols for its study. This document is intended to be a valuable resource for researchers in microbiology, infectious diseases, and drug development seeking to understand and target this crucial persistence factor.
Introduction
The hipA (high persistence A) gene was first identified in Escherichia coli through mutations that led to a dramatic increase in the frequency of persister cells.[1][2] HipA is a serine/threonine kinase that, when active, triggers a cascade of events culminating in a dormant, antibiotic-tolerant state.[3][4] It is part of a type II toxin-antitoxin (TA) system, where it is co-expressed with its cognate antitoxin, HipB. HipB neutralizes HipA's toxic activity and acts as a transcriptional repressor of the hipBA operon.[3][4][5] The balance between HipA and HipB levels is crucial in determining the fate of the bacterial cell, with an excess of free HipA leading to the persister phenotype.
The HipA Signaling Pathway
The primary mechanism of HipA-induced persistence involves the phosphorylation of glutamyl-tRNA synthetase (GltX).[3][6] This action inhibits GltX's function, leading to an accumulation of uncharged tRNAGlu. The presence of uncharged tRNAs in the ribosomal A-site is a signal for amino acid starvation, which activates the stringent response through the RelA protein. RelA then synthesizes the alarmone guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate ((p)ppGpp).[3][7]
(p)ppGpp acts as a global regulator, orchestrating a shutdown of major cellular processes, including DNA replication, transcription, and translation, thereby inducing a state of dormancy.[5][8] Furthermore, the stringent response can lead to the activation of other TA systems, amplifying the persistence phenotype.[7] The degradation of the antitoxin HipB by the Lon protease is a key step in releasing active HipA.[7]
Below is a diagram illustrating the HipA signaling cascade.
Caption: The HipA signaling pathway leading to bacterial persistence.
Quantitative Data
The activity of HipA has a profound and quantifiable impact on bacterial persistence and the underlying molecular events. The following tables summarize key quantitative findings from the literature.
Table 1: Effect of HipA on Persister Frequency
| Condition | Fold Increase in Persister Frequency | Reference(s) |
| Overexpression of wild-type hipA | 7,500 to 10,000-fold | [9] |
| hipA7 mutant (compared to wild-type) | 100 to 1,000-fold | [1][2][10] |
| Deletion of hipBA (in stationary phase) | 10 to 100-fold decrease | [1] |
Table 2: Molecular Consequences of HipA Activation
| Parameter | Quantitative Change | Reference(s) |
| (p)ppGpp levels upon HipA induction | >10-fold increase | [7] |
| Persister fraction upon HipA induction | ~250-fold increase | [7] |
| hipA7 persister frequency (vs. wild-type) | ~20-fold higher in late exponential phase | [11] |
Experimental Protocols
This section provides detailed protocols for key experiments used to study HipA function.
In Vitro HipA Kinase Assay (Radiolabeling)
This protocol is adapted from methods used to demonstrate HipA's kinase activity.
Materials:
-
Purified His-tagged this compound
-
Kinase buffer: 25 mM HEPES (pH 7.4), 25 mM β-glycerophosphate, 1 mM Na₃VO₄
-
ATP solution: 100 µM
-
MgCl₂ solution: 100 µM
-
[γ-³²P]ATP (5 µCi/µl)
-
Lithium dodecyl sulfate (B86663) (LDS) sample buffer
-
NuPAGE Bis-Tris gels and MES running buffer
Procedure:
-
Prepare the reaction mixture in a total volume of 20 µl:
-
Kinase buffer
-
100 µM ATP
-
100 µM MgCl₂
-
33 nM [γ-³²P]ATP
-
-
Add 100 ng of purified this compound to initiate the reaction.
-
Incubate the reaction for 10 minutes at 30°C.
-
Stop the reaction by adding LDS sample buffer.
-
Separate the proteins on a NuPAGE 4-12% Bis-Tris gel using MES running buffer.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled (phosphorylated) HipA.
Quantification of Bacterial Persisters (CFU Assay)
This protocol outlines the standard method for determining the frequency of persister cells in a bacterial culture.
Materials:
-
Bacterial culture (e.g., E. coli)
-
Luria-Bertani (LB) medium
-
Antibiotic stock solution (e.g., ampicillin (B1664943) at 100 µg/ml or ofloxacin (B1677185) at 5 µg/ml)
-
Phosphate-buffered saline (PBS)
-
LB agar (B569324) plates
Procedure:
-
Grow a bacterial culture to the desired phase (e.g., exponential or stationary).
-
Take a sample for Colony Forming Unit (CFU) counting to determine the initial cell density (T₀). Serially dilute the sample in PBS and plate on LB agar.
-
Add a bactericidal antibiotic to the culture at a concentration that is a multiple of the Minimum Inhibitory Concentration (MIC) (e.g., 10x or 100x MIC).
-
Incubate the culture with the antibiotic at 37°C with shaking for a defined period (e.g., 3-6 hours).
-
At various time points, take samples, wash the cells by centrifuging and resuspending the pellet in PBS to remove the antibiotic.
-
Serially dilute the washed cells in PBS and plate on LB agar to determine the number of surviving cells (persisters).
-
Incubate the plates at 37°C for 16-24 hours and count the colonies.
-
Calculate the persister fraction by dividing the CFU/ml of the antibiotic-treated culture by the CFU/ml of the initial culture.
Below is a diagram of the experimental workflow for quantifying persister cells.
Caption: Workflow for quantifying bacterial persister cells.
SILAC-Based Phosphoproteomics for HipA Substrate Identification
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteomes and post-translational modifications. This protocol provides a general framework for its application in identifying HipA substrates in bacteria.
Materials:
-
Bacterial strain of interest
-
SILAC-compatible minimal medium
-
"Light" amino acids (e.g., ¹⁴N-arginine and ¹⁴N-lysine)
-
"Heavy" amino acids (e.g., ¹³C₆¹⁵N₄-arginine and ¹³C₆¹⁵N₂-lysine)
-
Plasmid for inducible expression of HipA
-
Lysis buffer (e.g., with SDS and protease/phosphatase inhibitors)
-
Trypsin
-
Phosphopeptide enrichment kit (e.g., TiO₂)
-
LC-MS/MS instrumentation
Procedure:
-
Metabolic Labeling:
-
Adapt two parallel cultures of the bacterial strain to grow in SILAC medium, one with "light" amino acids and the other with "heavy" amino acids. This requires several generations to achieve full incorporation.
-
-
HipA Induction:
-
In one of the cultures (e.g., the "heavy" labeled one), induce the expression of HipA for a defined period. The "light" culture serves as the control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells from both cultures.
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio.
-
Lyse the cells and extract the total protein.
-
-
Protein Digestion:
-
Reduce and alkylate the protein mixture.
-
Digest the proteins into peptides using trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the mixed peptide sample using TiO₂ affinity chromatography or another suitable method.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify phosphopeptides and quantify the "heavy" to "light" ratio for each.
-
Peptides with a significantly increased heavy/light ratio represent potential substrates of HipA.
-
Below is a diagram illustrating the logical relationship between the key components in HipA-mediated persistence.
Caption: Logical flow from active HipA to bacterial persistence.
HipA as a Drug Target
The central role of HipA in bacterial persistence makes it an attractive target for the development of novel antimicrobial therapies.[12] Inhibiting HipA kinase activity could prevent the formation of persister cells, thereby rendering antibiotic treatments more effective and reducing the likelihood of infection relapse. Strategies for targeting HipA could include the development of small molecule inhibitors that compete with ATP or the GltX substrate. The detailed understanding of its structure and function, as outlined in this guide, provides a solid foundation for such drug discovery efforts.
Conclusion
The this compound is a critical determinant of bacterial persistence, acting through a well-defined signaling cascade that integrates with the stringent response. Its role as a serine/threonine kinase that targets GltX highlights a sophisticated mechanism by which bacteria can enter a dormant state to survive antibiotic challenge. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for the scientific community to further investigate HipA and its role in bacterial survival. Continued research into the intricacies of the HipA pathway will be essential for developing novel strategies to combat antibiotic tolerance and the persistent infections it causes.
References
- 1. Specialized Persister Cells and the Mechanism of Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HipAB-promoter structures reveal basis of heritable multidrug tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. uniprot.org [uniprot.org]
- 6. HipA-mediated antibiotic persistence via phosphorylation of the glutamyl-tRNA-synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stochastic induction of persister cells by HipA through (p)ppGpp-mediated activation of mRNA endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Memory of HipA-Induced Growth Arrest: The Length of Cell Growth Arrest Becomes Shorter for Each Successive Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Characterization of the hipA7 allele of Escherichia coli and evidence that high persistence is governed by (p)ppGpp synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Inhibitors of Toxin HipA Reduce Multidrug Tolerant Persisters - PMC [pmc.ncbi.nlm.nih.gov]
The Core Molecular Mechanism of HipA-Mediated Dormancy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial persistence, a phenomenon where a subpopulation of cells exhibits transient multidrug tolerance, poses a significant challenge to effective antibiotic therapy and is a major contributor to the recalcitrance of chronic infections.[1] These dormant, non-growing cells, known as persisters, can survive lethal antibiotic concentrations and resume growth upon removal of the stress, leading to infection relapse.[1][2] The hipBA toxin-antitoxin (TA) module of Escherichia coli was the first genetic locus linked to persistence.[3][4] The toxin, HipA, is a serine/threonine protein kinase that, when active, induces a state of dormancy, thereby protecting the cell from the action of bactericidal antibiotics that target active cellular processes.[1][5][6] This guide provides an in-depth technical overview of the molecular mechanisms underpinning HipA-mediated dormancy, focusing on its regulation, enzymatic activity, and downstream physiological effects.
The HipBA Toxin-Antitoxin Module: A System of Tightly Regulated Dormancy
The hipBA operon encodes two proteins: the toxin HipA and the antitoxin HipB.[1] Under normal growth conditions, HipB neutralizes HipA activity through direct protein-protein interaction and also functions as a transcriptional repressor, binding to the hipBA promoter to autoregulate its own expression.[1][2][7] The HipA-HipB-DNA complex involves dimeric HipB binding two HipA molecules, leading to sequestration and conformational inactivation of the HipA kinase.[1][8]
Activation of HipA, and subsequent entry into a dormant state, is triggered by the proteolytic degradation of the labile HipB antitoxin.[7][9] In E. coli, the ATP-dependent Lon protease is primarily responsible for HipB degradation.[7][9][10] This degradation is dependent on an unstructured carboxy-terminal region of HipB.[7] Once freed from HipB, HipA can exert its toxic kinase activity on its cellular target.
Signaling Pathway for HipA Activation and Dormancy Induction
Caption: HipA activation and downstream signaling cascade leading to dormancy.
The Kinase Activity of HipA: Targeting Protein Synthesis
HipA is a eukaryotic-like serine/threonine kinase that induces dormancy by disrupting translation.[1][11] While initial studies suggested Elongation Factor-Tu (EF-Tu) as a potential target, subsequent research has definitively identified glutamyl-tRNA synthetase (GltX) as the primary physiological substrate of HipA.[5][11][12][13]
HipA phosphorylates a conserved serine residue (Ser239) located near the ATP-binding site of GltX.[11][12][13] This phosphorylation event inhibits the aminoacylation activity of GltX, preventing it from charging tRNA(Glu) with glutamate.[11][13] HipA preferentially phosphorylates GltX when it is bound to its cognate tRNA(Glu), indicating a substrate recognition mechanism that depends on the conformational state of the synthetase.[11][14]
The inhibition of GltX leads to an accumulation of uncharged tRNA(Glu) in the cell.[12] This accumulation is a key signal of amino acid starvation and triggers the stringent response, a global reprogramming of bacterial metabolism.[12][15]
The Stringent Response and (p)ppGpp: Central Mediators of HipA-Induced Dormancy
The accumulation of uncharged tRNAs at the ribosomal A-site activates the ribosome-associated (p)ppGpp synthetase, RelA.[15][16] RelA then catalyzes the synthesis of the alarmone guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate, collectively known as (p)ppGpp.[13][15] Overexpression of HipA leads to a significant, RelA-dependent increase in intracellular (p)ppGpp levels.[15][17][18]
(p)ppGpp is a master regulator of bacterial physiology and is central to HipA-mediated persistence.[15][17] It orchestrates a halt in macromolecular synthesis, including DNA replication and transcription, thereby inducing the dormant, antibiotic-tolerant state.[15][18] The requirement of (p)ppGpp is highlighted by the observation that HipA expression fails to induce persistence in a ΔrelA strain.[16][17] Interestingly, HipA-induced (p)ppGpp can also activate other TA modules, suggesting a hierarchical network controlling persistence.[17]
Quantitative Data on HipA-Mediated Dormancy
| Parameter | Value | Organism/Conditions | Reference(s) |
| HipA-ATP Binding Affinity (Kd) | 18.0 ± 2.0 µM | E. coli HipA, in vitro | [1] |
| Persister Frequency (Wild-Type E. coli) | 10-6 – 10-4 | Growing population | [1] |
| Persister Frequency (hipA7 mutant) | ~10-2 (up to 10,000-fold increase) | E. coli | [1][4] |
| (p)ppGpp Fold Increase upon HipA Induction | >10-fold | E. coli | [17] |
| Decrease in (p)ppGpp with Chloramphenicol | 60% ± 20% | HipA-arrested E. coli cells | [15] |
The High-Persistence hipA7 Allele
The hipA7 allele, which contains two mutations (G22S and D291A), confers a high-persistence phenotype, increasing persister formation by up to 10,000-fold.[1] The D291A mutation alone is sufficient for this phenotype.[1] Structural studies reveal that these mutations are located far from the active site but weaken the interaction between HipA and HipB.[1][2] This destabilized interaction leads to a higher pool of free, active HipA, thereby increasing the frequency of entry into the dormant state.[1][2] While the HipA7 variant is less efficient at inhibiting cell growth compared to wild-type HipA, it is a more potent inducer of persistence, likely because it primarily targets GltX, whereas overexpressed wild-type HipA can have additional, more toxic off-target effects.[19]
Experimental Protocols
Measurement of Persister Levels
A standard method to quantify persister levels involves challenging a bacterial culture with a bactericidal antibiotic and determining the number of surviving cells over time.[20][21]
Workflow for Persister Level Measurement
Caption: A typical workflow for determining the frequency of persister cells.
Detailed Steps:
-
Culture Preparation: Inoculate a suitable medium (e.g., LB) with a single colony of E. coli and grow overnight at 37°C with shaking. Dilute the overnight culture into fresh medium and grow to the desired phase (typically mid-exponential phase).[21][22]
-
Antibiotic Treatment: Add a bactericidal antibiotic at a concentration well above the Minimum Inhibitory Concentration (MIC), for example, ampicillin at 100-200 µg/ml or ofloxacin (B1677185) at 5 µg/ml.[22]
-
Time-Course Sampling: At various time points (e.g., 0, 1, 3, 5 hours) after antibiotic addition, remove an aliquot of the culture.
-
Cell Washing: Pellet the cells by centrifugation and wash them with a sterile buffer (e.g., PBS) to remove residual antibiotic. Repeat this step to ensure complete removal.[22]
-
Enumeration of Survivors: Serially dilute the washed cell suspension and plate onto antibiotic-free agar plates.
-
Data Analysis: After incubation, count the colonies to determine the CFU/ml. Plot the CFU/ml against time. A characteristic biphasic killing curve indicates the presence of a persister subpopulation.[23]
In Vitro Kinase Assay for HipA
This protocol is used to determine the kinase activity of purified HipA on a substrate like GltX.
Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase assay to measure HipA activity.
Detailed Steps:
-
Protein Purification: Purify recombinant HipA and its substrate (e.g., GltX) using standard chromatography techniques.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing kinase buffer (e.g., Tris-HCl, pH 7.5), purified HipA, purified GltX, and MgCl₂. For GltX phosphorylation, it is crucial to also include tRNA(Glu).[14]
-
Initiation: Start the phosphorylation reaction by adding ATP. For detection, γ-³²P-ATP is commonly used.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Resolve the proteins by SDS-PAGE. Dry the gel and expose it to an autoradiography film or a phosphor screen to detect the transfer of the ³²P-labeled phosphate (B84403) group to the substrate.
Implications for Drug Development
The central role of the HipA kinase in promoting a dormant, drug-tolerant state makes it an attractive target for novel anti-persister therapies. Strategies could include:
-
Direct HipA Kinase Inhibitors: Small molecules that bind to the ATP-binding pocket or allosteric sites of HipA could prevent the phosphorylation of GltX and block entry into dormancy.
-
Stabilizing the HipA-HipB Complex: Compounds that enhance the interaction between HipA and HipB would keep the toxin in its inactive state.
-
Targeting Downstream Pathways: Intervening in the (p)ppGpp signaling cascade could represent an alternative approach to prevent the establishment of the persistent state.
A thorough understanding of the molecular mechanisms of HipA-mediated dormancy, as outlined in this guide, is critical for the rational design and development of such therapeutic agents aimed at eradicating persistent bacterial populations and improving clinical outcomes for chronic infections.
References
- 1. Molecular Mechanisms of HipA Mediated Multidrug Tolerance and its Neutralization by HipB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HipAB-promoter structures reveal basis of heritable multidrug tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hipA, a newly recognized gene of Escherichia coli K-12 that affects frequency of persistence after inhibition of murein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hipA, a newly recognized gene of Escherichia coli K-12 that affects frequency of persistence after inhibition of murein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hipA serine/threonine-protein kinase toxin HipA [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the Escherichia coli HipBA Toxin-Antitoxin System by Proteolysis | PLOS One [journals.plos.org]
- 8. Scholars@Duke publication: Molecular mechanisms of HipA-mediated multidrug tolerance and its neutralization by HipB. [scholars.duke.edu]
- 9. Regulation of the Escherichia coli HipBA Toxin-Antitoxin System by Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of the Escherichia coli HipBA toxin-antitoxin system by proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanism of bacterial persistence by HipA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HipA-mediated antibiotic persistence via phosphorylation of the glutamyl-tRNA-synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. Serine-Threonine Kinases Encoded by Split hipA Homologs Inhibit Tryptophanyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Recent functional insights into the role of (p)ppGpp in bacterial physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stochastic induction of persister cells by HipA through (p)ppGpp-mediated activation of mRNA endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HipA-Triggered Growth Arrest and β-Lactam Tolerance in Escherichia coli Are Mediated by RelA-Dependent ppGpp Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The kinases HipA and HipA7 phosphorylate different substrate pools in Escherichia coli to promote multidrug tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A General Method for Measuring Persister Levels in Escherichia coli Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Establishment of a Method To Rapidly Assay Bacterial Persister Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular mechanism and application of emerging technologies in study of bacterial persisters - PMC [pmc.ncbi.nlm.nih.gov]
The Structure and Domains of HipA: A Technical Guide for Researchers
An In-depth Examination of the Core Toxin in Bacterial Persistence and Drug Tolerance
Introduction
The HipA protein, a central component of the hipBA toxin-antitoxin (TA) system, plays a pivotal role in the phenomenon of bacterial persistence, a state of transient dormancy that enables a subpopulation of bacteria to survive antibiotic treatment.[1][2] As a serine/threonine kinase, HipA's activity is tightly regulated, and its activation can lead to a cascade of events culminating in growth arrest and multidrug tolerance.[2][3] This technical guide provides a comprehensive overview of the structure, domains, and function of the this compound, intended for researchers, scientists, and professionals in the field of drug development.
The Architectural Landscape of HipA
The Escherichia coli this compound is a 440-residue enzyme that adopts a globular fold characterized by 15 β-strands and 15 α-helices.[1] Structurally, HipA is divided into two principal domains: an N-terminal α/β domain and a C-terminal all-α-helical domain.[1] This two-domain architecture is a hallmark of many protein kinases, with the active site situated in the cleft between the two domains.[1]
N-Terminal Domain
The N-terminal domain of HipA is primarily involved in interactions with the antitoxin HipB and in the dimerization of HipA molecules.[1][3] This domain contains a unique fold, and notably, several high-persistence mutations, such as G22S found in the hipA7 allele, are located within this region.[2][3] These mutations can diminish the interaction with HipB, leading to increased levels of active HipA.[4]
C-Terminal Domain
The C-terminal domain houses the catalytic machinery of the kinase.[1] It shares structural homology with eukaryotic Ser/Thr kinases, such as human CDK2/Cyclin A, and contains the conserved motifs and catalytic residues essential for phosphotransfer.[1] Key residues within this domain include the catalytic base Asp309 and residues involved in ATP and Mg2+ binding.[1][2]
The Kinase at the Core: Function and Regulation
HipA functions as a serine/threonine protein kinase, a role that is fundamental to its ability to induce bacterial persistence.[2][5] Its primary known cellular target is the glutamyl-tRNA synthetase (GltX).[4][6]
Mechanism of Action
Upon activation, HipA phosphorylates GltX at a conserved serine residue (Ser239).[4] This phosphorylation event inhibits the aminoacylation of tRNA(Glu), leading to an accumulation of uncharged tRNA(Glu) at the ribosomal A-site.[4] This mimics a state of amino acid starvation, which in turn triggers the stringent response, a global reprogramming of cellular metabolism characterized by the synthesis of the alarmone (p)ppGpp.[4] The stringent response leads to the inhibition of replication, transcription, and translation, ultimately driving the cell into a dormant, persistent state.[4]
Regulation by HipB
Under normal growth conditions, the toxic activity of HipA is neutralized by the antitoxin HipB.[1] HipB forms a dimer that sandwiches two HipA molecules, effectively sequestering the kinase and preventing it from accessing its substrates.[1] The interaction is extensive, burying a large surface area and locking HipA in an open, inactive conformation.[1] The HipA-HipB complex also functions as a transcriptional repressor, binding to operator sites in the hipBA promoter to autoregulate its own expression.[1]
Autophosphorylation
HipA is also regulated by autophosphorylation at Ser150.[2][7] This residue is located within the P-loop (phosphate-binding loop), a critical motif for ATP binding.[8][9] Phosphorylation of Ser150 stabilizes an "out" conformation of the P-loop, which disrupts the ATP-binding pocket and inactivates the kinase.[8] This autoinhibitory mechanism is thought to be crucial for the reversibility of the persistent state, allowing cells to resume growth once the stress has subsided.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound and its interactions.
| Parameter | Value | Organism/Conditions | Reference |
| Binding Affinities (Kd) | |||
| HipA - ATP | 18.0 ± 2.0 µM | E. coli | [1] |
| HipA in HipA-HipB-DNA complex - ATP | 15.0 ± 1.0 µM | E. coli | [1] |
| HipAso - HipBso | 490 nM | Shewanella oneidensis | [10] |
| HipBso - operator DNA | 290 nM | Shewanella oneidensis | [10] |
| HipAso (D306Q) - HipBso:DNA complex | 300 nM | Shewanella oneidensis | [10] |
| Phosphorylated HipAso - HipBso:DNA complex | 5.5 nM | Shewanella oneidensis | [10] |
| Non-phosphorylated HipAso - HipBso:DNA complex | 170 nM | Shewanella oneidensis | [10] |
| HipA - HipB (bound to DNA) | 1 µM | E. coli | [11] |
| Structural Data | |||
| Resolution of HipA structure | 1.54 Å | E. coli | [1] |
| Resolution of HipA-ATP-Mg2+ complex | 1.66 Å | E. coli | [1] |
| Resolution of HipA-HipB-O2-O3 complex | 3.99 Å | E. coli | [12] |
| Persistence Frequencies | |||
| Wild-type E. coli | 10⁻⁶ to 10⁻⁵ | [4] | |
| hipA7 mutant | ~100-fold higher | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of HipA are provided below.
Protein Purification of His-tagged HipA
-
Expression: Transform E. coli strain BW25113 (ΔhipA) with a plasmid containing His-tagged hipA under the control of an arabinose-inducible promoter (e.g., pBAD). Inoculate 250 ml of LB medium containing the appropriate antibiotic from an overnight culture. Grow the culture at 37°C to an optical density at 600 nm (OD600) of approximately 0.3. Induce protein expression by adding L-arabinose to a final concentration of 0.2%. Continue incubation for 1 hour.[13]
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in 1× bind buffer (300 mM NaCl, 50 mM sodium phosphate (B84403) buffer, 10 mM imidazole (B134444), pH 8.0) containing lysozyme (B549824) (50 mg/ml), 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 1 mM EDTA. Add Benzonase (50 U/ml) to the lysed cells to degrade nucleic acids.[13]
-
Affinity Chromatography: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with bind buffer. Wash the column with wash buffer (bind buffer with a slightly higher imidazole concentration). Elute the His-tagged this compound with elution buffer containing a high concentration of imidazole.[13]
-
Verification: Analyze the purified protein fractions by SDS-PAGE and Coomassie staining to confirm purity and the expected molecular weight (~50 kDa for His-tagged HipA).[13]
In Vitro Kinase (Autophosphorylation) Assay
-
Reaction Setup: In a microcentrifuge tube, combine purified this compound with a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).[13]
-
Initiation: Start the reaction by adding [γ-³²P]ATP to the mixture. Incubate at a suitable temperature (e.g., 30°C) for a defined period.[13]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.[13]
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated HipA. A band corresponding to the molecular weight of HipA will indicate autophosphorylation.[13]
Persistence Assay
-
Cell Growth and Induction: Grow E. coli cells carrying an inducible hipA plasmid in M9 minimal medium with appropriate supplements and antibiotics to the exponential phase (OD600 ≈ 0.4). Induce hipA expression with 0.2% arabinose for a specified time (e.g., 95 minutes).[1]
-
Antibiotic Treatment: Treat the cultures with a high concentration of a bactericidal antibiotic (e.g., 2 µg/ml ciprofloxacin) for several hours (e.g., 5 hours).[1]
-
Colony Forming Unit (CFU) Determination: At different time points (before induction, after induction, and after antibiotic treatment), take aliquots of the culture. Wash the cells with phosphate-buffered saline (PBS), perform serial dilutions, and plate on LB agar (B569324) plates. Incubate the plates at 37°C for 24 to 40 hours.[1]
-
Calculation: Calculate the persistence frequency by dividing the CFU/ml of the antibiotic-treated culture by the CFU/ml of the culture before antibiotic addition.[1]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
-
Sample Preparation: Prepare purified HipA and HipB proteins in the same dialysis buffer to minimize heat of dilution effects. Degas the solutions before the experiment.[10][14]
-
ITC Experiment: Load one protein (e.g., HipB dimer) into the sample cell of the ITC instrument and the other protein (e.g., HipA monomer) into the injection syringe.[10]
-
Titration: Perform a series of small, sequential injections of the syringe solution into the sample cell while monitoring the heat change.[10]
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of the two proteins. Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the equilibrium dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[10][14]
Site-Directed Mutagenesis of hipA
-
Primer Design: Design a pair of complementary mutagenic primers containing the desired mutation in the middle. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.[15]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the plasmid containing the wild-type hipA gene as a template, and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation.[16][17]
-
Template Digestion: Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental (wild-type) plasmid DNA, which was isolated from a dam+ E. coli strain.[16]
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.[18]
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.[17]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathway involving HipA and the experimental workflow for a pull-down assay.
Caption: The HipA signaling pathway leading to bacterial persistence.
Caption: A typical workflow for a GST pull-down assay to identify HipA interaction partners.
Conclusion
The this compound stands as a critical factor in bacterial survival strategies, particularly in the context of antibiotic stress. Its intricate structure, characterized by distinct functional domains, and its tightly regulated kinase activity make it a compelling target for the development of novel therapeutics aimed at combating bacterial persistence and chronic infections. A thorough understanding of its molecular mechanisms, supported by robust experimental data, is essential for designing effective inhibitors that can disarm this formidable bacterial defense system. This guide provides a foundational resource for researchers dedicated to this important endeavor.
References
- 1. Measurement of persistence [bio-protocol.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Kinase activity of overexpressed HipA is required for growth arrest and multidrug tolerance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Novel Protocol for Persister Cells Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Role of unusual P-loop ejection and autophosphorylation in HipA-mediated persistence and multidrug tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3tpb - Structure of HipA(S150A) - Summary - Protein Data Bank Japan [pdbj.org]
- 9. biorxiv.org [biorxiv.org]
- 10. The bacterial antitoxin HipB establishes a ternary complex with operator DNA and phosphorylated toxin HipA to regulate bacterial persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of the Escherichia coli HipBA Toxin-Antitoxin System by Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. www2.iib.uam.es [www2.iib.uam.es]
- 18. assaygenie.com [assaygenie.com]
A Technical Guide to the hipA7 Mutant and Its Role in Bacterial Persistence
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the hipA7 high-persistence mutant, detailing its molecular mechanism, quantitative effects on bacterial survival, and the experimental protocols used for its study.
Introduction to Bacterial Persistence and the HipBA System
Bacterial persistence is a phenomenon where a subpopulation of isogenic bacteria, known as persister cells, exhibits transient and non-heritable tolerance to high concentrations of bactericidal antibiotics.[1][2] These dormant or slow-growing cells are a major contributing factor to the recalcitrance of chronic and recurrent infections.[3] Toxin-antitoxin (TA) modules are genetic loci that have been strongly implicated as key mediators of persistence.[4]
The hipBA module in Escherichia coli was the first TA system linked to persistence.[3][5] It consists of two genes: hipA, which encodes a serine/threonine kinase toxin, and hipB, which encodes an unstable antitoxin that neutralizes HipA and acts as a transcriptional repressor of the hipBA operon.[6][7] Under normal conditions, the HipB antitoxin binds to the HipA toxin, inhibiting its activity.[8]
The hipA7 Allele: A Gain-of-Function Mutation
The hipA7 allele is a seminal high-persistence mutant that was identified through its ability to increase the frequency of persister cell formation by 100- to 10,000-fold.[3][5][7][9] This gain-of-function phenotype arises from two specific point mutations in the hipA gene, resulting in amino acid substitutions: G22S (Glycine to Serine at position 22) and D291A (Aspartic acid to Alanine at position 291).[6][7][9][10] Both mutations are required for the full high-persistence phenotype.[6]
The primary effect of these mutations is a weakened interaction between the HipA7 toxin and the HipB antitoxin.[3][11][12] This reduced binding affinity leads to a higher concentration of free, active HipA7 kinase in the cell, thereby increasing the stochastic switching of cells into a persistent state.[3][11][12]
Molecular Mechanism of hipA7-Mediated Persistence
The active HipA kinase, and its hyperactive variant HipA7, induces a state of dormancy by phosphorylating the glutamyl-tRNA synthetase (GltX).[8][10][13][14][15][16] This molecular cascade proceeds as follows:
-
Phosphorylation of GltX: HipA phosphorylates GltX at a conserved serine residue (Ser239) located in its ATP-binding site.[13][16][17]
-
Inhibition of tRNA Charging: This phosphorylation inhibits the aminoacylation activity of GltX, leading to an accumulation of uncharged tRNAGlu.[13][16]
-
Activation of the Stringent Response: The buildup of uncharged tRNAs mimics amino acid starvation, which activates the RelA enzyme.[8][13]
-
(p)ppGpp Synthesis: RelA synthesizes the alarmone guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate, collectively known as (p)ppGpp.[6][8][16] The hipA7 allele has been shown to increase the basal level of (p)ppGpp.[6][18]
-
Induction of Dormancy: (p)ppGpp is a global regulator that triggers a cascade of downstream effects, including the inhibition of macromolecular synthesis (protein, RNA, and DNA), leading to growth arrest and the establishment of a dormant, antibiotic-tolerant persister state.[4][6]
This pathway provides a direct molecular link between a toxin-antitoxin system and the stringent response, which has long been associated with persistence.[13]
Quantitative Data on Persistence Levels
The hipA7 mutation dramatically increases the fraction of persister cells in a bacterial population following exposure to bactericidal antibiotics. The magnitude of this increase can vary depending on the experimental conditions and the specific antibiotic used.
| Strain | Antibiotic | Persister Frequency | Fold Increase vs. Wild-Type | Reference(s) |
| Wild-Type (hipA⁺) | Ampicillin | ~10⁻⁶ to 10⁻⁵ | 1x (Baseline) | [4][5] |
| hipA7 Mutant | Ampicillin | ~10⁻³ to 10⁻² (0.1% - 1%) | 100x to 1,000x | [3][4][5][10] |
| Wild-Type (hipA⁺) | Nalidixic Acid | ~10⁻⁶ | 1x (Baseline) | [2][4] |
| hipA7 Mutant | Nalidixic Acid | ~10⁻² (1%) | ~10,000x | [2][4] |
| hipA7 Mutant | Ofloxacin | High Tolerance | Not directly quantified as fold-increase | [7] |
| hipA7 Mutant | Cefotaxime | High Tolerance | Not directly quantified as fold-increase | [7] |
Experimental Protocols
Protocol: Standard Bacterial Persister Assay
This protocol outlines a standard method for quantifying the frequency of persister cells in a bacterial culture.
Objective: To determine the fraction of cells that survive exposure to a lethal concentration of a bactericidal antibiotic.
Materials:
-
E. coli strains (e.g., wild-type K-12, hipA7 mutant)
-
Luria-Bertani (LB) broth and agar (B569324) plates
-
Bactericidal antibiotic stock solution (e.g., Ampicillin, 100 mg/mL)
-
Phosphate-buffered saline (PBS) or M9 salts for washing
-
Spectrophotometer, incubator, centrifuge, plating supplies
Methodology:
-
Overnight Culture: Inoculate 5 mL of LB broth with a single colony of the desired E. coli strain. Incubate overnight at 37°C with shaking (e.g., 180 rpm).[19]
-
Sub-culturing: The next day, dilute the overnight culture 1:100 into a fresh flask of LB broth. Grow the culture at 37°C with shaking to the desired growth phase (typically mid-exponential phase, OD₆₀₀ ≈ 0.3-0.5, or stationary phase).[19][20]
-
Initial Cell Count (T₀): Before adding the antibiotic, remove an aliquot of the culture. Perform serial dilutions in PBS and plate onto LB agar to determine the initial total number of colony-forming units (CFU/mL). This is the T₀ count.[19]
-
Antibiotic Treatment: Add the bactericidal antibiotic to the remaining culture at a concentration well above the Minimum Inhibitory Concentration (MIC), typically 10x MIC or higher (e.g., Ampicillin at 100 µg/mL).[7][19]
-
Incubation: Continue to incubate the antibiotic-treated culture at 37°C with shaking for a defined period (e.g., 3-6 hours).
-
Sampling and Washing: At desired time points (e.g., every hour), remove aliquots from the treated culture. Harvest the cells by centrifugation (e.g., 5,000 x g for 5 minutes).
-
Remove Antibiotic: Discard the supernatant and wash the cell pellet once or twice with sterile PBS to remove residual antibiotic. Resuspend the final pellet in a known volume of PBS.
-
Final Cell Count (Survivors): Perform serial dilutions of the washed, resuspended cells and plate onto LB agar.
-
Incubation and Counting: Incubate the plates (both T₀ and survivor plates) at 37°C for 18-24 hours, or until colonies are clearly visible. Count the colonies to determine the CFU/mL for each time point.
-
Calculation: The persister fraction is calculated as (CFU/mL of survivors) / (CFU/mL at T₀).
Implications for Drug Development
The study of high-persistence mutants like hipA7 is critical for developing novel therapeutics. Persister cells are believed to be a major cause of antibiotic treatment failure and the relapse of chronic infections, such as those associated with biofilms.[4]
-
Novel Drug Targets: The HipA kinase and its downstream target GltX represent potential targets for drugs aimed at eradicating persister cells. An inhibitor of HipA could prevent entry into the dormant state, rendering the bacteria susceptible to conventional antibiotics.
-
Adjuvant Therapies: Compounds that disrupt the stringent response or block (p)ppGpp synthesis could be used as adjuvants to potentiate the efficacy of existing bactericidal drugs against persistent populations.[6]
-
Screening Platforms: Strains carrying the hipA7 allele serve as valuable tools for high-throughput screening of compound libraries to identify molecules that specifically kill persister cells, due to their reliably high frequency of persister formation.
Understanding the molecular underpinnings of the hipA7 phenotype provides a clear and actionable pathway for designing strategies to combat bacterial persistence and improve clinical outcomes.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Ectopic Overexpression of Wild-Type and Mutant hipA Genes in Escherichia coli: Effects on Macromolecular Synthesis and Persister Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Specialized Persister Cells and the Mechanism of Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the hipA7 allele of Escherichia coli and evidence that high persistence is governed by (p)ppGpp synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. hipA serine/threonine-protein kinase toxin HipA [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. HipAB-promoter structures reveal basis of heritable multidrug tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Persistence and Culturability of Escherichia coli under Induced Toxin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HipA-mediated antibiotic persistence via phosphorylation of the glutamyl-tRNA-synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The kinases HipA and HipA7 phosphorylate different substrate pools in Escherichia coli to promote multidrug tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular mechanism of bacterial persistence by HipA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of the hipA7 allele of Escherichia coli and evidence that high persistence is governed by (p)ppGpp synthesis | Semantic Scholar [semanticscholar.org]
- 19. Population and Single-Cell Analysis of Antibiotic Persistence in Escherichia coli [jove.com]
- 20. biorxiv.org [biorxiv.org]
The Regulation of hipA Expression by the Antitoxin HipB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The HipBA toxin-antitoxin (TA) system is a key player in bacterial persistence, a phenomenon where a subpopulation of bacteria exhibits transient tolerance to antibiotics. The toxin, HipA, a serine/threonine kinase, induces a state of dormancy by phosphorylating glutamyl-tRNA synthetase (GltX), leading to the inhibition of protein synthesis.[1][2][3] The expression and activity of HipA are tightly controlled by its cognate antitoxin, HipB. This technical guide provides an in-depth exploration of the molecular mechanisms governing the regulation of hipA expression by HipB, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.
The HipBA Operon and its Transcriptional Autoregulation
The hipA and hipB genes are co-transcribed as part of the hipBA operon.[1][4] The antitoxin HipB functions as a transcriptional repressor, directly controlling the expression of the operon.[5][6][7] Under normal physiological conditions, HipB, either alone or in a complex with HipA, binds to specific operator sites within the hipBA promoter region, thereby preventing transcription.[3][4][5]
The hipBA promoter contains multiple operator sites, with at least four identified in Escherichia coli.[4][5] These operator sites are characterized by a consensus palindromic sequence, TATCCN8GGATA.[5][8][9] The cooperative binding of HipB to these sites is crucial for efficient repression of the hipBA operon.[5]
Quantitative Analysis of HipB-DNA and HipA-HipB Interactions
The affinity of HipB for the hipBA operator DNA and the interaction between HipA and HipB have been quantified in several studies. These binding affinities are critical for understanding the dynamics of hipA expression.
| Interacting Molecules | Organism | Method | Dissociation Constant (Kd) | Reference |
| HipB and hipBA O1O2 operator DNA | Escherichia coli | Fluorescence Polarization | 0.6 ± 0.1 nM | [10] |
| HipA and HipB (pre-bound to DNA) | Escherichia coli | Fluorescence Polarization | Not explicitly stated, but binding is shown. | [11] |
| HipAso and HipBso | Shewanella oneidensis | Isothermal Titration Calorimetry (ITC) | 490 nM | [12] |
| HipBso and operator DNA (26 bp) | Shewanella oneidensis | Isothermal Titration Calorimetry (ITC) | 290 nM | [12] |
| HipAso_D306Q and HipBso:DNA complex | Shewanella oneidensis | Isothermal Titration Calorimetry (ITC) | 300 nM | [12] |
| HipA and ATP-Mg2+ | Escherichia coli | Isothermal Titration Calorimetry (ITC) | 18.0 ± 2.0 µM | [13] |
| HipA-HipB-DNA complex and ATP-Mg2+ | Escherichia coli | Isothermal Titration Calorimetry (ITC) | 15.0 ± 1.0 µM | [13] |
The Role of the HipA-HipB Complex in Repression
The formation of a HipA-HipB complex plays a dual role in controlling HipA activity. Firstly, HipB directly neutralizes the toxic kinase activity of HipA.[1][4][14] Secondly, the HipA-HipB complex can also bind to the hipBA promoter to repress transcription.[3][12] Structural studies have revealed that a dimeric HipB interacts with two molecules of HipA.[7][14] This complex then binds to the operator DNA, causing a significant bend of approximately 70 degrees in the DNA structure, which is thought to contribute to transcriptional repression.[14] Interestingly, HipA itself can make contacts with the DNA when in the complex, further stabilizing the repressive state.[14]
Stress-Induced Derepression and HipA Activation
Under cellular stress conditions, the delicate balance of the HipBA system is disrupted, leading to the activation of HipA. A key player in this process is the ATP-dependent Lon protease.[1][5][10] Lon protease specifically recognizes and degrades the more labile HipB antitoxin.[5][10][15] The degradation of HipB liberates the stable HipA toxin from the inhibitory complex.[1]
Free HipA is then able to phosphorylate its target, GltX, leading to an accumulation of uncharged glutamyl-tRNAs.[1] This triggers the stringent response, characterized by the synthesis of the alarmone (p)ppGpp by RelA.[1] Elevated levels of (p)ppGpp can further enhance the activity of Lon protease, creating a positive feedback loop that perpetuates the dormant, persister state.[1]
Signaling Pathways and Regulatory Logic
The regulation of hipA expression by HipB can be visualized as a tightly controlled signaling pathway.
Caption: The HipBA regulatory network under normal and stress conditions.
Experimental Protocols
The study of the HipBA system relies on a variety of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect the binding of HipB and the HipA-HipB complex to the hipBA promoter DNA.[16][17][18]
Objective: To qualitatively and quantitatively assess the binding of HipB and HipA-HipB to a labeled DNA fragment containing the hipBA operator sites.
Methodology:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides corresponding to the hipBA promoter region containing the operator sites.
-
Label the DNA probe with a radioactive isotope (e.g., 32P) using T4 polynucleotide kinase or a non-radioactive label (e.g., biotin, fluorescent dye).
-
Purify the labeled probe to remove unincorporated label.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following components in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol):
-
Labeled DNA probe (constant concentration, e.g., 1 nM).
-
Purified HipB protein (titrated concentrations).
-
For supershift assays, pre-incubate HipB with purified HipA before adding the probe.
-
A non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.
-
-
Incubate the reaction mixture at room temperature for 20-30 minutes to allow binding to reach equilibrium.
-
-
Electrophoresis:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel (e.g., 4-6% acrylamide).
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the complexes.
-
-
Detection:
-
For radioactive probes, dry the gel and expose it to a phosphor screen or X-ray film.
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.
-
Data Analysis: The free probe will migrate fastest, while the protein-DNA complexes will have retarded mobility (a "shift"). The intensity of the shifted bands can be quantified to determine binding affinities.
Caption: A generalized workflow for an Electrophoretic Mobility Shift Assay (EMSA).
DNase I Footprinting Assay
This technique is used to identify the specific DNA sequences within the hipBA promoter that are bound by HipB.
Objective: To map the precise binding sites of HipB on the hipBA promoter DNA.
Methodology:
-
Probe Preparation:
-
Prepare a DNA fragment corresponding to the hipBA promoter region.
-
Label one end of one strand of the DNA fragment with a radioactive isotope.
-
-
Binding Reaction:
-
Incubate the end-labeled probe with varying concentrations of purified HipB protein in a binding buffer, similar to the EMSA protocol.
-
-
DNase I Digestion:
-
Add a low concentration of DNase I to the binding reactions and incubate for a short period (e.g., 1-2 minutes). DNase I will randomly cleave the DNA, except where it is protected by the bound protein.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
-
Analysis:
-
Denature the DNA and separate the fragments on a high-resolution denaturing polyacrylamide sequencing gel.
-
A control reaction without HipB will produce a ladder of bands representing cleavage at every nucleotide position.
-
In the presence of HipB, the region where the protein is bound will be protected from DNase I cleavage, resulting in a "footprint" - a region of the gel with no bands.
-
In Vitro Lon Protease Degradation Assay
This assay is used to demonstrate the direct degradation of HipB by Lon protease.[5][10]
Objective: To determine if HipB is a substrate for Lon protease and to assess the impact of HipA binding on this degradation.
Methodology:
-
Reaction Setup:
-
Combine purified His-tagged HipB, purified His-tagged Lon protease, and an ATP regeneration system in a reaction buffer (e.g., 25 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
To test the protective effect of HipA, pre-incubate HipB with an equimolar or excess amount of purified HipA before adding Lon.
-
Include control reactions without Lon or without ATP.
-
-
Incubation and Sampling:
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots from each reaction and stop the degradation by adding SDS-PAGE sample buffer and boiling.
-
-
Analysis:
-
Separate the proteins in the samples by SDS-PAGE.
-
Visualize the amount of remaining HipB at each time point by Coomassie staining or by Western blotting using an anti-His antibody.
-
Expected Results: The amount of HipB will decrease over time in the presence of Lon and ATP. The degradation rate may be reduced when HipB is in a complex with HipA.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. academic.oup.com [academic.oup.com]
- 4. HipAB-promoter structures reveal basis of heritable multidrug tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the Escherichia coli HipBA Toxin-Antitoxin System by Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RegulonDB Browser [regulondb.ccg.unam.mx]
- 7. hipB antitoxin/DNA-binding transcriptional repressor HipB [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Transcriptional repressor HipB regulates the multiple promoters in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of the Escherichia coli HipBA Toxin-Antitoxin System by Proteolysis | PLOS One [journals.plos.org]
- 11. Regulation of the Escherichia coli HipBA Toxin-Antitoxin System by Proteolysis | PLOS One [journals.plos.org]
- 12. The bacterial antitoxin HipB establishes a ternary complex with operator DNA and phosphorylated toxin HipA to regulate bacterial persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of HipA Mediated Multidrug Tolerance and its Neutralization by HipB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of HipA-mediated multidrug tolerance and its neutralization by HipB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Electrophoretic mobility shift assays for the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 18. Detection of Protein-Nucleic Acid Interaction by Electrophoretic Mobility Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to HipA Homologs in Different Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of antibiotic-tolerant bacterial persisters represents a significant challenge to modern medicine. These dormant, non-growing cells can survive lethal antibiotic concentrations, leading to chronic and recurrent infections. A key player in the formation of persisters is the HipA toxin, a serine/threonine kinase that is part of the widely distributed hipBA toxin-antitoxin (TA) system. This technical guide provides a comprehensive overview of HipA homologs across various bacterial species, detailing their molecular mechanisms, regulation, and impact on bacterial persistence. We present quantitative data on their activity, summarize detailed experimental protocols for their study, and visualize the intricate signaling pathways they govern. This document is intended to serve as a critical resource for researchers and professionals engaged in the development of novel antimicrobial strategies targeting bacterial persistence.
Introduction to the HipBA Toxin-Antitoxin System
The hipBA operon was first identified in Escherichia coli through a mutation, hipA7, that led to a high-persistence phenotype, increasing the frequency of persister cells by up to 10,000-fold.[1][2] The operon encodes two proteins: HipA, the toxin, and HipB, the antitoxin.[3] Under normal growth conditions, the HipB antitoxin binds to and neutralizes the HipA toxin. HipB also functions as a transcriptional repressor, binding to the operator region of the hipBA promoter to autoregulate its own expression and that of hipA.[3][4]
The HipA toxin is a eukaryotic-like serine/threonine kinase.[5][6] Its activation, typically occurring under stress conditions that lead to the degradation of the labile HipB antitoxin by proteases like Lon, triggers a cascade of events culminating in a dormant, antibiotic-tolerant state.[7]
Molecular Mechanism of HipA-Mediated Persistence
The primary mechanism by which HipA induces persistence involves the phosphorylation of a crucial cellular target, thereby inhibiting essential processes.
The Canonical Target: Glutamyl-tRNA Synthetase (GltX)
In Escherichia coli, the primary and best-characterized target of HipA is the glutamyl-tRNA synthetase (GltX).[5][8][9] HipA phosphorylates a conserved serine residue (Ser239) located near the active site of GltX.[5][8] This phosphorylation event inhibits the aminoacylation activity of GltX, preventing it from charging tRNAGlu with glutamate.[5][9]
The accumulation of uncharged tRNAGlu mimics amino acid starvation, which in turn activates the stringent response, a global stress response in bacteria. This is mediated by the RelA protein, which synthesizes the alarmone guanosine (B1672433) pentaphosphate ((p)ppGpp).[5][10] Elevated levels of (p)ppGpp lead to the downregulation of genes involved in growth and proliferation, including those for ribosome synthesis, DNA replication, and cell wall biosynthesis, ultimately pushing the cell into a dormant, persister state.[4]
Diversity of Targets in HipA Homologs
While GltX is the canonical target in E. coli, studies on HipA homologs in other bacterial species have revealed a diversity of substrates, highlighting the evolutionary adaptation of this toxin-antitoxin system.
In Caulobacter crescentus, which possesses three hipBA paralogs, HipA1 and HipA2 have been shown to phosphorylate not only GltX but also tryptophanyl-tRNA synthetase (TrpS) and lysyl-tRNA synthetase (LysS).[2]
A notable example of target diversification is the HipT toxin, a HipA homolog found in pathogenic E. coli O127:H6, which is part of a tripartite hipBST system.[11] HipT does not phosphorylate GltX but instead specifically targets and phosphorylates TrpS.[11] This demonstrates that while the general mechanism of inhibiting translation via tRNA synthetase phosphorylation is conserved, the specific substrate can vary.
Data Presentation: Quantitative Analysis of HipA Homologs
Quantitative data is crucial for a comprehensive understanding of the function and regulation of HipA homologs. The following tables summarize available quantitative information.
Table 1: Persister Frequencies Associated with HipA Homologs
| Bacterial Species | HipA Homolog/Mutant | Antibiotic | Persister Frequency | Reference(s) |
| Escherichia coli K-12 | Wild-type | Ampicillin | 10-6 - 10-5 | [12] |
| Escherichia coli K-12 | hipA7 (G22S, D291A) | Ampicillin | ~10-2 (1000- to 10,000-fold increase) | [1][13] |
| Escherichia coli K-12 | hipA7 | Ciprofloxacin | 100- to 1000-fold increase | [14] |
| Escherichia coli (overexpression) | Wild-type HipA | Cefotaxime | ~10,000-fold increase | [1] |
| Salmonella enterica serovar Typhimurium | hipA7-like | Penicillin | ~1,000-fold increase | [15] |
| Staphylococcus aureus | Wild-type | Penicillin | ~10-5 | [16] |
| Various Species | Wild-type | Various | 0.001% - 1% | [3] |
Table 2: Binding Affinities and Kinetic Parameters
| Interacting Molecules | Bacterial Species | Method | Kd (Dissociation Constant) | Reference(s) |
| HipB - hipBA operator DNA (O1O2) | Escherichia coli | Fluorescence Polarization | 0.6 ± 0.1 nM | [10] |
| HipA - ATP | Escherichia coli | Isothermal Titration Calorimetry | 15.0 ± 1.0 µM | [3] |
| HipA Inhibitor | Escherichia coli | in vitro assay | 270 ± 90 nM | [16] |
Note: Specific kinetic parameters (kcat, Km) for HipA homologs and binding affinities between HipA toxins and their cognate HipB antitoxins are not widely reported in the literature, representing a significant knowledge gap.
Signaling Pathways and Regulatory Networks
The activity of HipA is tightly regulated and integrated into broader cellular signaling networks.
The HipA-GltX-(p)ppGpp Signaling Pathway
The central signaling pathway initiated by HipA activation in E. coli is depicted below.
Transcriptional Regulation of the hipBA Operon
The expression of the hipBA operon is autoregulated by the HipB antitoxin, which can act alone or in a complex with HipA as a transcriptional corepressor.
hipBA operon.Experimental Protocols
This section provides detailed methodologies for key experiments used to study HipA homologs.
Persister Assay (Time-Kill Curve)
This protocol is used to quantify the fraction of persister cells in a bacterial population.
-
Culture Preparation: Grow the bacterial strain of interest overnight in a suitable rich medium (e.g., Luria-Bertani broth).
-
Subculturing: Dilute the overnight culture 1:100 into fresh medium and grow to the desired phase (e.g., exponential or stationary).
-
Antibiotic Challenge: Add a bactericidal antibiotic at a concentration of at least 10x the Minimum Inhibitory Concentration (MIC).
-
Time-Course Sampling: At various time points (e.g., 0, 2, 4, 6, 24 hours), withdraw an aliquot of the culture.
-
Washing: Centrifuge the cells to pellet them, remove the antibiotic-containing supernatant, and resuspend the pellet in a sterile, non-nutritive buffer (e.g., phosphate-buffered saline). Repeat this washing step to remove residual antibiotic.
-
Serial Dilution and Plating: Perform serial dilutions of the washed cell suspension and plate onto antibiotic-free agar (B569324) plates.
-
Colony Forming Unit (CFU) Enumeration: Incubate the plates until colonies are visible and count the number of CFUs.
-
Calculation: The persister fraction is calculated as the number of surviving cells (CFU/mL) at a given time point divided by the initial number of cells (CFU/mL) at time zero.
In Vitro Kinase Assay
This assay is used to determine the kinase activity of a purified HipA homolog and its ability to phosphorylate a substrate.
-
Protein Purification: Purify the His-tagged HipA homolog and its putative substrate protein using affinity chromatography (e.g., Ni-NTA).
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Reaction Initiation: Add the purified HipA homolog, the substrate protein, and initiate the reaction by adding ATP. For radioactive assays, use [γ-32P]ATP.
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the proteins by SDS-PAGE.
-
Detection:
-
Radioactive: Expose the gel to a phosphor screen or X-ray film to detect the incorporated 32P.
-
Non-radioactive: Use phosphoprotein-specific stains or antibodies (e.g., anti-phosphoserine/threonine) for Western blotting.
-
Isothermal Titration Calorimetry (ITC) for Toxin-Antitoxin Binding
ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between a HipA toxin and its cognate HipB antitoxin.
-
Protein Preparation: Purify both the HipA toxin and HipB antitoxin to a high degree of purity. Dialyze both proteins extensively against the same buffer to minimize heat of dilution effects.
-
Sample Loading: Load the HipA protein into the sample cell of the ITC instrument and the HipB protein into the injection syringe.
-
Titration: Perform a series of small, sequential injections of HipB into the HipA solution while monitoring the heat change.
-
Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. This data is then fit to a suitable binding model (e.g., one-site binding model) to calculate the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated from these values.
Experimental Workflows
The following diagrams illustrate common experimental workflows for studying HipA homologs.
Implications for Drug Development
The central role of HipA homologs in bacterial persistence makes them attractive targets for the development of novel anti-persister therapeutics. Strategies could include:
-
Small Molecule Inhibitors: Designing molecules that bind to the active site of HipA, preventing it from phosphorylating its substrates.
-
Stabilizing the HipA-HipB Complex: Developing compounds that enhance the interaction between HipA and HipB, keeping the toxin in its inactive state.
-
Targeting Downstream Effectors: Developing drugs that counteract the effects of (p)ppGpp or reactivate the dormant persister cells, rendering them susceptible to conventional antibiotics.
A deeper understanding of the diversity of HipA homologs and their specific substrates in different pathogenic bacteria will be crucial for the development of targeted and effective anti-persister therapies.
Conclusion
HipA and its homologs are key mediators of bacterial persistence, a phenomenon of significant clinical relevance. Their function as serine/threonine kinases that inhibit essential cellular processes provides a clear mechanism for the induction of a dormant, antibiotic-tolerant state. While the fundamental principles of HipA function are conserved, the diversity of substrates and regulatory mechanisms across different bacterial species highlights the adaptability of this toxin-antitoxin system. Further research, particularly in generating quantitative data on the kinetics and binding affinities of these systems, will be essential for a complete understanding and for the successful development of novel therapeutics to combat bacterial persistence.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial Serine/Threonine Protein Kinases in Host-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of unusual P-loop ejection and autophosphorylation in HipA-mediated persistence and multidrug tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A large-scale method to measure absolute protein phosphorylation stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of bacterial persistence by HipA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Persister formation in Staphylococcus aureus is associated with ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An atlas of bacterial serine-threonine kinases reveals functional diversity and key distinctions from eukaryotic kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Persister Mutants in Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 14. The Frequency of Persisters in Escherichia coli Reflects the Kinetics of Awakening from Dormancy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation of Highly Persistent Mutants of Salmonella enterica Serovar Typhimurium Reveals a New Toxin-Antitoxin Module - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Inhibitors of Toxin HipA Reduce Multidrug Tolerant Persisters - PMC [pmc.ncbi.nlm.nih.gov]
Signal Transduction Pathways Involving HipA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial persistence, a phenomenon where a subpopulation of bacteria exhibits transient tolerance to antibiotics without genetic resistance, poses a significant challenge to the effective treatment of chronic and recurrent infections. A key player in this process is the toxin-antitoxin (TA) system, and among the most studied is the hipBA module from Escherichia coli. The toxin component, HipA, is a serine/threonine kinase that, when activated, triggers a cascade of events leading to a dormant, drug-tolerant state. This technical guide provides an in-depth exploration of the signal transduction pathways involving HipA, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support research and drug development efforts in this critical area.
The Core HipA Signaling Pathway
The central mechanism of HipA-mediated persistence involves the phosphorylation of the glutamyl-tRNA synthetase (GltX).[1] This action sets off a signaling cascade that culminates in bacterial dormancy.
Upstream Regulation:
Under normal growth conditions, the HipA toxin is kept in an inactive state through direct binding by its cognate antitoxin, HipB.[2] The HipA-HipB complex also functions as a transcriptional repressor, binding to the operator region of the hipBA operon to autoregulate its own expression.[2]
The activation of HipA is initiated by the degradation of the labile HipB antitoxin. This degradation is carried out by the ATP-dependent Lon protease.[1] Various cellular stress conditions, such as oxidative stress, are known to upregulate or activate Lon protease, providing a link between environmental cues and the induction of persistence.[3][4]
Core Pathway Activation:
Once freed from HipB, HipA acts as a serine/threonine kinase. Its primary and most well-characterized substrate is the glutamyl-tRNA synthetase (GltX).[1] HipA specifically phosphorylates a conserved serine residue (Ser239) within the ATP-binding site of GltX.[1]
Downstream Effects:
The phosphorylation of GltX inhibits its aminoacylation activity, leading to an accumulation of uncharged glutamyl-tRNAs (tRNAGlu).[1] This buildup of uncharged tRNAs mimics amino acid starvation and triggers the stringent response, a global bacterial stress response.[1]
The hallmark of the stringent response is the synthesis of the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), collectively referred to as (p)ppGpp.[5] (p)ppGpp acts as a global regulator, binding to RNA polymerase and altering its promoter specificity. This leads to the downregulation of genes involved in growth, such as those for ribosomal RNAs, and the upregulation of genes involved in stress survival and amino acid biosynthesis.[6][7] The ultimate outcome is a halt in translation, cell growth arrest, and the formation of dormant, multidrug-tolerant persister cells.[1]
Pathway Termination and Reversion to Growth:
The HipA-induced dormant state is reversible. HipA possesses an autophosphorylation site at Ser150.[8] Autophosphorylation at this site leads to the inactivation of HipA's kinase activity. This provides a mechanism for the cell to exit the persistent state and resume growth once the stressful conditions have subsided.
Caption: The HipA signaling pathway leading to bacterial persistence.
Quantitative Data
A summary of key quantitative data related to the HipA pathway is presented below.
| Parameter | Value | Organism/Conditions | Reference |
| HipA Binding Affinity | |||
| ATP Kd | 18.0 ± 2.0 µM | E. coli HipA | --INVALID-LINK-- |
| Persister Cell Frequencies | |||
| Wild-type (hipA+) Log Phase | ~10-6 | E. coli K-12 | [9] |
| Wild-type (hipA+) Stationary Phase | ~10-2 | E. coli K-12 | [9] |
| hipA7 Mutant Log Phase | 10-3 to 10-2 | E. coli | [9][10] |
| hipA7 Mutant Approaching Stationary Phase | 20-fold higher than wild-type | E. coli | [5] |
| ΔhipBA Stationary Phase | 10 to 100-fold decrease vs. wild-type | E. coli | [9] |
| HipA Substrate Phosphorylation | |||
| GltX Phosphorylation Site | Ser239 | E. coli | [1] |
| HipA Autophosphorylation Site | Ser150 | E. coli | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the study of the HipA signaling pathway.
Protocol 1: In Vitro HipA Kinase Assay (Radioactive)
This protocol is adapted from standard radioactive kinase assays and is suitable for measuring the phosphorylation of GltX by HipA.[11][12]
Materials:
-
Purified His-tagged HipA
-
Purified His-tagged GltX (wild-type and S239A mutant as a negative control)
-
10x Kinase Buffer: 500 mM HEPES pH 7.5, 100 mM MgCl2, 10 mM DTT
-
[γ-32P]ATP (10 mCi/ml, 3000 Ci/mmol)
-
10 mM unlabeled ATP
-
4x SDS-PAGE Loading Buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager and cassettes
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the kinase reaction mixture. For a 20 µL reaction, combine:
-
2 µL of 10x Kinase Buffer
-
1 µg of purified GltX
-
0.5 µg of purified HipA
-
x µL of sterile deionized water to bring the volume to 18 µL.
-
-
Initiate Reaction: Add 2 µL of an ATP mix (containing 1 µL of [γ-32P]ATP and 1 µL of 10 mM unlabeled ATP) to each reaction tube to initiate the reaction. The final ATP concentration will be 500 µM.
-
Incubation: Incubate the reactions at 30°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding 7 µL of 4x SDS-PAGE Loading Buffer.
-
SDS-PAGE: Boil the samples at 95°C for 5 minutes. Load the entire sample onto an SDS-PAGE gel.
-
Visualization: After electrophoresis, stain the gel with Coomassie Blue to visualize the protein bands. Dry the gel.
-
Autoradiography: Expose the dried gel to a phosphorimager screen overnight.
-
Analysis: Scan the screen using a phosphorimager. The intensity of the band corresponding to GltX will indicate the level of phosphorylation. Compare the phosphorylation of wild-type GltX to the S239A mutant.
Protocol 2: Persister Cell Assay
This protocol is used to quantify the frequency of persister cells in a bacterial population following antibiotic treatment.[9][13]
Materials:
-
E. coli strains of interest (e.g., wild-type, hipA7, ΔhipBA)
-
Luria-Bertani (LB) broth and agar (B569324) plates
-
Antibiotic stock solution (e.g., Ampicillin at 10 mg/mL)
-
Sterile culture tubes and flasks
-
Spectrophotometer
-
Incubator shaker
-
Microcentrifuge and sterile microcentrifuge tubes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Overnight Culture: Inoculate a single colony of the E. coli strain into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Subculture: Dilute the overnight culture 1:100 into a larger volume of fresh LB broth (e.g., 50 mL in a 250 mL flask).
-
Growth to Desired Phase: Grow the culture at 37°C with shaking to the desired growth phase (e.g., mid-log phase, OD600 ≈ 0.5, or stationary phase, grown for 24 hours).
-
Initial Cell Count (T=0): Before adding the antibiotic, remove an aliquot of the culture. Perform serial dilutions in PBS and plate on LB agar to determine the initial number of colony-forming units (CFU/mL).
-
Antibiotic Treatment: Add the antibiotic to the remaining culture to a final concentration that is well above the minimum inhibitory concentration (MIC) (e.g., 100 µg/mL Ampicillin).
-
Incubation with Antibiotic: Continue to incubate the culture at 37°C with shaking for a defined period (e.g., 3-5 hours).
-
Post-Treatment Cell Count: After the antibiotic treatment, remove an aliquot. To remove the antibiotic, centrifuge the cells (e.g., 5000 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in an equal volume of fresh PBS. Repeat this washing step.
-
Plating: Perform serial dilutions of the washed, treated cells in PBS and plate on LB agar.
-
Incubation and Counting: Incubate the plates at 37°C for 16-24 hours, or until colonies are visible. Count the number of colonies to determine the CFU/mL of surviving persister cells.
-
Calculate Persister Frequency: Divide the CFU/mL of the antibiotic-treated culture by the CFU/mL of the initial culture (T=0).
Caption: Workflow for a standard persister cell assay.
Protocol 3: His-Tag Pull-Down Assay for Protein-Protein Interactions
This protocol is designed to identify proteins that interact with HipA in vitro.
Materials:
-
Purified His-tagged HipA (bait protein)
-
E. coli cell lysate (prey proteins)
-
Ni-NTA agarose (B213101) beads
-
Binding/Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole, 0.1% Triton X-100
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM imidazole
-
Microcentrifuge tubes or spin columns
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Bead Preparation: Resuspend the Ni-NTA agarose beads and wash them twice with Binding/Wash Buffer.
-
Bait Protein Immobilization: Incubate the washed beads with the purified His-tagged HipA for 1-2 hours at 4°C with gentle rotation to allow the bait protein to bind to the beads.
-
Washing: Pellet the beads by centrifugation and wash them three times with Binding/Wash Buffer to remove any unbound HipA.
-
Incubation with Prey: Add the E. coli cell lysate to the beads with the immobilized HipA. Incubate for 2-4 hours at 4°C with gentle rotation to allow for protein-protein interactions.
-
Washing: Pellet the beads and wash them five times with Binding/Wash Buffer to remove non-specific binding proteins.
-
Elution: Add Elution Buffer to the beads to elute the His-tagged HipA and any interacting proteins. Incubate for 15 minutes at room temperature.
-
Analysis: Collect the eluate. Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting using antibodies against suspected interacting proteins. For identification of novel interactors, mass spectrometry can be performed on the eluted sample.
Caption: Workflow for a His-tag pull-down assay.
Conclusion
The HipA-mediated signaling pathway is a critical mechanism for bacterial persistence and a promising target for novel antimicrobial strategies. By understanding the molecular details of this pathway, from the upstream regulation of HipA activity to the downstream consequences of GltX phosphorylation and the stringent response, researchers can develop inhibitors that either prevent the entry into the persistent state or promote the exit from it. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and drug development professionals working to combat the threat of antibiotic tolerance. Further research into the broader range of HipA substrates and the specific kinetic parameters of its activity will undoubtedly open new avenues for therapeutic intervention.
References
- 1. Regulation of the Escherichia coli HipBA Toxin-Antitoxin System by Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Protein Interactions and Localization of the Escherichia coli Accessory Protein HypA during Nickel Insertion to [NiFe] Hydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekalert.org [eurekalert.org]
- 5. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-steady-state kinetic analysis of cAMP-dependent protein kinase using rapid quench flow techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic models of phosphorylation cycles: a systematic approach using the rapid-equilibrium approximation for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Legacy of a Bacterial Sleeper Agent: An In-depth Technical Guide to the Evolutionary Conservation of the hipBA Toxin-Antitoxin Module
For Immediate Release
[CITY, STATE] – In the persistent battle against antibiotic resistance, understanding the fundamental survival mechanisms of bacteria is paramount. A new technical guide delves into the evolutionary intricacies of the hipBA toxin-antitoxin (TA) module, a key player in bacterial persistence—a state of dormancy that allows a subpopulation of bacteria to survive lethal antibiotic exposure. This comprehensive whitepaper provides researchers, scientists, and drug development professionals with a detailed examination of the hipBA system's conservation, function, and the experimental methodologies used to study it.
The hipBA module, first identified in Escherichia coli, is a chromosomally encoded TA system. It consists of two genes: hipA, which encodes a serine/threonine kinase toxin that induces a dormant, persister state, and hipB, which encodes an antitoxin that neutralizes HipA and represses the operon's transcription. The delicate balance between HipA and HipB levels dictates the cell's fate, with an excess of active HipA leading to a reversible growth arrest that confers multidrug tolerance.[1][2] The notorious hipA7 mutant allele, for instance, can increase the frequency of persister cell formation by up to 10,000-fold.[1]
Evolutionary Conservation: A Widespread and Adaptable System
Phylogenetic analyses reveal that the hipBA module is widely distributed across a diverse range of bacterial phyla, particularly within the Proteobacteria.[3][4] This broad dissemination underscores its ancient origins and fundamental role in bacterial survival strategies. While the core components—the kinase toxin and the DNA-binding antitoxin—are conserved, significant evolutionary diversification is evident in the operon's structure and regulation.
Sequence and Structural Conservation: The HipA toxin belongs to the eukaryotic-like serine/threonine kinase superfamily.[5][6] Its catalytic domain exhibits conserved structural elements crucial for its kinase activity. The HipB antitoxin typically contains a helix-turn-helix (HTH) DNA-binding motif, enabling it to function as a transcriptional repressor.[4] Structural studies of the HipA-HipB complex reveal that a dimer of HipB interacts with two molecules of HipA, effectively sequestering and inactivating the toxin.[1]
Promoter Architecture: The hipBA promoter region is a hotbed of evolutionary adaptation. In E. coli, it contains four operator sites with a consensus sequence (TATCCN8GGATA) to which the HipB antitoxin binds cooperatively to repress transcription.[2][7] The spacing and number of these operator sites can vary between species, suggesting fine-tuning of the regulatory circuit.[2]
Operon Variations: Beyond the canonical two-gene hipBA operon, evolution has given rise to more complex arrangements. A notable example is the tripartite hipBST system found in some pathogenic E. coli strains. In this system, the ancestral hipA gene appears to have been split into hipS (homologous to the N-terminal domain of HipA) and hipT (the kinase domain).[8][9] HipS functions as the primary antitoxin to HipT, while HipB's role is thought to be in augmenting this inhibition and regulating transcription.[8][9] In some bacteria, the gene order is even reversed to hipAB.[3][4]
Quantitative Insights into hipBA Function
Understanding the stoichiometry and binding affinities within the hipBA system is crucial for deciphering its regulatory dynamics.
| Parameter | Organism | Value | Method | Reference |
| HipA-HipB Binding Affinity (KD) | Shewanella oneidensis | 490 nM | Isothermal Titration Calorimetry (ITC) | [10] |
| HipB-Operator DNA Binding Affinity (KD) | Shewanella oneidensis | 290 nM | Isothermal Titration Calorimetry (ITC) | [10] |
| HipA ATP Binding Affinity (KD) | Escherichia coli | 18.0 ± 2.0 µM | Not specified | [1] |
| Basal Persister Frequency | Escherichia coli | ~10-4 | Persister Assay | [11] |
| Persister Frequency (ΔhipA) | Escherichia coli | 3.61 x 10-5 | Persister Assay | [11] |
Visualizing the hipBA Regulatory Network and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
A deep understanding of the hipBA module's function relies on robust experimental techniques. Below are summaries of key protocols.
Isothermal Titration Calorimetry (ITC) for Protein-Protein and Protein-DNA Interactions
ITC directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction.
Principle: One binding partner (e.g., HipA) is placed in the sample cell of the calorimeter, and the other (e.g., HipB) is titrated into the cell in small, precise injections. The heat released or absorbed during binding is measured.
Methodology:
-
Sample Preparation: Purify HipA and HipB proteins to high homogeneity. Dialyze both proteins extensively against the same buffer to minimize heat of dilution effects. Prepare the DNA operator sequence by annealing complementary oligonucleotides.
-
ITC Experiment:
-
Load the protein (e.g., HipB) or HipB:DNA complex into the sample cell.
-
Load the titrant (e.g., HipA) into the injection syringe.
-
Perform a series of injections, allowing the system to return to thermal equilibrium between each injection.
-
Measure the heat change for each injection.
-
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the titrant to the sample. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the equilibrium dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Persister Assay
This assay quantifies the frequency of persister cells in a bacterial population.
Principle: A bacterial culture is treated with a high concentration of a bactericidal antibiotic. The surviving cells, which are predominantly persisters, are then quantified.
Methodology:
-
Culture Growth: Grow the bacterial strain of interest (e.g., wild-type, ΔhipA, hipA7) in appropriate liquid media to the desired growth phase (exponential or stationary).
-
Antibiotic Treatment: Treat the culture with a high concentration of a bactericidal antibiotic (e.g., 50-100 times the Minimum Inhibitory Concentration of ampicillin or ciprofloxacin).
-
Sampling and Plating: At various time points during the antibiotic treatment, take aliquots of the culture. Wash the cells to remove the antibiotic and then perform serial dilutions. Plate the dilutions on non-selective agar plates.
-
Colony Counting: Incubate the plates until colonies are visible and count the number of Colony Forming Units (CFUs).
-
Calculation: The persister frequency is calculated as the ratio of the number of CFUs after antibiotic treatment to the number of CFUs before treatment.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for in vivo DNA Binding Analysis
ChIP-Seq is a powerful technique to identify the genome-wide binding sites of a DNA-binding protein like HipB.
Principle: Proteins are cross-linked to DNA in vivo. The chromatin is then sheared, and the protein of interest (HipB) is immunoprecipitated using a specific antibody. The associated DNA is then purified and sequenced.
Methodology:
-
Cross-linking: Treat bacterial cells with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (HipB). Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Sequencing and Analysis: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. The resulting sequences are mapped to the bacterial genome to identify regions enriched for HipB binding.
Conclusion and Future Directions
The evolutionary conservation and diversification of the hipBA module highlight its critical role in bacterial adaptation and survival. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research into this fascinating system. Future investigations should focus on elucidating the precise molecular mechanisms of HipA-mediated persistence, the role of different hipBA variants in clinical settings, and the development of novel therapeutic strategies that target persister cells by manipulating the hipBA switch. Such efforts are crucial in the ongoing quest to overcome the challenge of antibiotic resistance.
References
- 1. Molecular Mechanisms of HipA Mediated Multidrug Tolerance and its Neutralization by HipB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HipAB-promoter structures reveal basis of heritable multidrug tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phylogeny Reveals Novel HipA-Homologous Kinase Families and Toxin-Antitoxin Gene Organizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase activity of overexpressed HipA is required for growth arrest and multidrug tolerance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. journals.asm.org [journals.asm.org]
- 10. The bacterial antitoxin HipB establishes a ternary complex with operator DNA and phosphorylated toxin HipA to regulate bacterial persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Inhibitors of Toxin HipA Reduce Multidrug Tolerant Persisters - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: HipA's Role in Bacterial Stress Response and Multidrug Tolerance
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. A key mechanism contributing to this challenge is bacterial persistence, a phenomenon where a subpopulation of bacteria enters a dormant, drug-tolerant state. The hipBA toxin-antitoxin (TA) module is a critical player in this process, with the toxin HipA acting as a master regulator of the switch to a persistent phenotype. This technical guide provides an in-depth analysis of HipA's impact on the bacterial stress response, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of HipA action, present quantitative data on its effects, detail key experimental protocols, and visualize the intricate signaling pathways involved.
Molecular Mechanism of HipA Action
HipA is a serine/threonine kinase that, upon activation, initiates a signaling cascade leading to bacterial dormancy and multidrug tolerance.[1] Under normal growth conditions, HipA's activity is neutralized by the antitoxin HipB, which binds directly to HipA and also functions as a transcriptional repressor of the hipBA operon.[2]
Stress signals, which are not yet fully elucidated, can lead to the degradation of the labile HipB antitoxin, freeing HipA to exert its toxic effects. The primary target of HipA kinase activity is the glutamyl-tRNA synthetase (GltX).[1][3] HipA phosphorylates a conserved serine residue (Ser239) in the ATP-binding site of GltX.[3] This phosphorylation event inhibits the aminoacylation activity of GltX, leading to an accumulation of uncharged tRNAGlu in the cell.[3]
The buildup of uncharged tRNAs is a classic signal for the stringent response, a global reprogramming of bacterial metabolism in response to nutrient starvation. This triggers the activation of the RelA protein, which synthesizes the alarmone guanosine (B1672433) tetraphosphate (B8577671) (ppGpp).[4][5] Elevated levels of ppGpp then orchestrate a halt in cell growth and division by inhibiting the synthesis of macromolecules such as DNA, RNA, and proteins, effectively pushing the bacterium into a dormant, persistent state.[4][6] This growth arrest renders the bacteria tolerant to the action of many antibiotics, which typically target active cellular processes.[7][8]
The hipA7 allele, a mutant variant of hipA, confers a high-persistence phenotype, increasing the frequency of persister cell formation by 100 to 1000-fold compared to the wild-type.[9][10] This phenotype is attributed to a weakened interaction between the HipA7 protein and the HipB antitoxin, leading to higher levels of free, active HipA7.[11]
Quantitative Data on HipA-Mediated Stress Response
The following tables summarize quantitative data from various studies on the impact of HipA and its mutant variant, HipA7, on bacterial persistence and antibiotic tolerance.
| Condition | Persister Frequency | Fold Increase vs. Wild-Type | Reference |
| Wild-Type E. coli (hipA) | ~10-5 - 10-6 | 1 | [9] |
| Overexpression of wild-type hipA | ~7.5 x 10-3 | ~7,500 | [9] |
| E. coli hipA7 mutant | ~10-2 | ~1,000 - 10,000 | [9][10] |
Table 1: Impact of hipA and hipA7 on Persister Cell Frequency in E. coli
| Strain/Condition | Antibiotic | Concentration | Survival (%) after treatment | Reference |
| E. coli overexpressing hipA | Cefotaxime | 10x MIC | High | [7] |
| E. coli overexpressing hipA | Ofloxacin | 10x MIC | High | [7] |
| E. coli overexpressing hipA | Ampicillin | 100 µg/ml | Increased tolerance | [2] |
| E. coli overexpressing hipA | Ciprofloxacin | 100 µg/ml | Increased tolerance | [2] |
Table 2: Effect of hipA Overexpression on Antibiotic Tolerance
| Parameter | Wild-Type + hipA induction | ΔrelA + hipA induction | Reference |
| Growth | Complete arrest | Incomplete arrest | [4][5] |
| ppGpp levels | Significantly increased | No significant increase | [4][5] |
Table 3: Role of RelA in HipA-Mediated Growth Arrest and ppGpp Synthesis
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular processes governed by HipA, we provide diagrams of the key signaling pathway and a typical experimental workflow for studying HipA-mediated persistence.
Caption: HipA Signaling Pathway.
Caption: Experimental Workflow for Studying HipA.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of HipA's function.
Measurement of Persister Cell Fraction
This protocol is adapted from established methods for quantifying bacterial persisters.[12][13][14]
Materials:
-
Bacterial strain of interest (e.g., E. coli wild-type, hipA7 mutant, or overexpression strain)
-
Luria-Bertani (LB) medium or other appropriate growth medium
-
Antibiotic of choice (e.g., ampicillin, ofloxacin) at a concentration of at least 10x the Minimum Inhibitory Concentration (MIC)
-
Phosphate-buffered saline (PBS)
-
LB agar (B569324) plates
-
Incubator, shaker, spectrophotometer, micropipettes, and sterile consumables
Procedure:
-
Culture Preparation: Inoculate a single colony into 5 mL of LB medium and grow overnight at 37°C with shaking.
-
Sub-culturing: Dilute the overnight culture 1:100 into fresh LB medium and grow to the desired growth phase (typically mid-exponential phase, OD600 ≈ 0.4-0.6).
-
Induction (for overexpression strains): If using an inducible expression system for hipA, add the inducer (e.g., L-arabinose to a final concentration of 0.2%) and incubate for a specified time (e.g., 1 hour) to allow for HipA expression.[15]
-
Antibiotic Treatment:
-
Take a sample (t=0) for CFU counting before adding the antibiotic.
-
Add the antibiotic to the culture at a concentration of at least 10x MIC.
-
Incubate the culture at 37°C with shaking.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 1, 2, 4, 6, 24 hours) after antibiotic addition, take aliquots from the culture.
-
Wash the cells by centrifuging, removing the supernatant containing the antibiotic, and resuspending the pellet in an equal volume of sterile PBS. Repeat this washing step twice to ensure complete removal of the antibiotic.
-
Perform serial dilutions of the washed cell suspension in PBS.
-
Plate 100 µL of appropriate dilutions onto LB agar plates.
-
-
Incubation and Counting: Incubate the plates at 37°C for 24-48 hours, or until colonies are clearly visible. Count the number of colonies on the plates to determine the CFU/mL.
-
Calculation of Persister Fraction: The persister fraction is calculated as the ratio of the number of surviving cells (CFU/mL) after antibiotic treatment to the initial number of cells (CFU/mL at t=0). A biphasic killing curve, with an initial rapid decline in viability followed by a much slower decline or a plateau, is indicative of the presence of a persister subpopulation.[12]
In Vitro HipA Kinase Assay
This protocol outlines the procedure for assessing the kinase activity of HipA on its substrate, GltX.[16][17]
Materials:
-
Purified His-tagged HipA and His-tagged GltX proteins
-
Kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution (e.g., 10 mM)
-
[γ-32P]ATP (for radioactive detection) or non-radioactive ATP (for mass spectrometry-based detection)
-
SDS-PAGE gels and reagents
-
Phosphorimager or equipment for mass spectrometry
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
Purified HipA (e.g., 1 µg)
-
Purified GltX (e.g., 5 µg)
-
Kinase buffer to a final volume of 20 µL.
-
-
Initiation of Reaction: Add ATP to a final concentration of 100 µM. If using radioactive detection, include a small amount of [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analysis:
-
Radioactive Detection: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Analyze the screen using a phosphorimager to detect the incorporation of 32P into GltX.
-
Mass Spectrometry: Separate the proteins by SDS-PAGE and stain with Coomassie Blue. Excise the GltX band and subject it to in-gel tryptic digestion. Analyze the resulting peptides by mass spectrometry to identify phosphorylation sites.
-
Measurement of (p)ppGpp Levels
This protocol describes the measurement of the alarmone (p)ppGpp, a key indicator of the stringent response, using thin-layer chromatography (TLC) or high-performance liquid chromatography-mass spectrometry (HPLC-MS).[18][19][20]
Materials:
-
Bacterial culture
-
32P-orthophosphoric acid (for TLC)
-
Formic acid
-
TLC plates (polyethyleneimine-cellulose)
-
TLC running buffer (e.g., 1.5 M KH2PO4, pH 3.4)
-
Phosphorimager
-
For HPLC-MS: Acetonitrile, ammonium (B1175870) acetate, and appropriate columns and instrumentation.
Procedure (TLC-based):
-
Labeling: Grow the bacterial culture in a low-phosphate medium. Add 32P-orthophosphoric acid to the culture and incubate to allow for incorporation into the nucleotide pool.
-
Induction/Stress: Induce hipA expression or apply the desired stress to trigger the stringent response.
-
Extraction: At desired time points, take aliquots of the culture and immediately stop metabolic activity by adding ice-cold formic acid.
-
Cell Lysis and Clarification: Lyse the cells by freeze-thaw cycles or sonication. Centrifuge to pellet cell debris.
-
TLC: Spot the supernatant onto a PEI-cellulose TLC plate. Develop the chromatogram using the appropriate running buffer.
-
Detection: Dry the TLC plate and expose it to a phosphor screen. Analyze the screen with a phosphorimager to visualize and quantify the spots corresponding to GTP and (p)ppGpp. The relative amount of (p)ppGpp can be calculated as a percentage of the total guanosine nucleotide pool.
Procedure (HPLC-MS-based):
-
Sample Collection and Quenching: Rapidly collect bacterial cells and quench metabolism using a cold solvent mixture (e.g., acetonitrile/methanol/water).
-
Extraction: Extract nucleotides from the cell pellet using a suitable extraction buffer.
-
Analysis: Analyze the nucleotide extract using a reverse-phase ion-pairing HPLC system coupled to a mass spectrometer. Quantify (p)ppGpp levels by comparing the peak areas to those of known standards.
Conclusion
The HipA toxin plays a pivotal role in the bacterial stress response, acting as a molecular switch that can drive a subpopulation of cells into a dormant, multidrug-tolerant state. Understanding the intricate signaling pathways and the quantitative impact of HipA is crucial for the development of novel therapeutic strategies aimed at eradicating persistent bacterial infections. This technical guide provides a foundational resource for researchers in this field, offering a synthesis of the current knowledge, detailed experimental protocols, and visual aids to facilitate further investigation into this critical area of microbiology and drug development. By targeting the mechanisms of persistence, such as the kinase activity of HipA, it may be possible to develop "anti-persister" drugs that can potentiate the efficacy of conventional antibiotics and combat the growing threat of antibiotic resistance.
References
- 1. hipA serine/threonine-protein kinase toxin HipA [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Joint Tolerance to β-Lactam and Fluoroquinolone Antibiotics in Escherichia coli Results from Overexpression of hipA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HipA-mediated antibiotic persistence via phosphorylation of the glutamyl-tRNA-synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HipA-Triggered Growth Arrest and β-Lactam Tolerance in Escherichia coli Are Mediated by RelA-Dependent ppGpp Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Kinase activity of overexpressed HipA is required for growth arrest and multidrug tolerance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Assessing persister awakening dynamics following antibiotic treatment in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Large mutational target size for rapid emergence of bacterial persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cellular Memory of HipA-Induced Growth Arrest: The Length of Cell Growth Arrest Becomes Shorter for Each Successive Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro kinase assay measured by MS [bio-protocol.org]
- 17. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Growth suppression by altered (p)ppGpp levels results from non-optimal resource allocation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of (p)ppGpp Levels During Stringent Response in Streptomyces coelicolor by Thin Layer Chromatography [bio-protocol.org]
- 20. HPLC-based quantification of bacterial housekeeping nucleotides and alarmone messengers ppGpp and pppGpp - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of a Novel HipA Homolog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Bacterial persistence, a phenomenon where a subpopulation of cells exhibits transient multidrug tolerance, is a key contributor to the recalcitrance of chronic infections. The hipBA toxin-antitoxin (TA) system, with its serine/threonine kinase toxin HipA, is a critical factor in inducing this persistent state. This guide provides a comprehensive framework for the initial characterization of a novel HipA homolog, from bioinformatic identification to functional validation. Detailed experimental protocols, data presentation templates, and visual workflows are provided to facilitate a structured and efficient investigation. Understanding the nuances of novel HipA homologs will pave the way for the development of innovative strategies to combat bacterial persistence.
Introduction to the HipA Toxin and Bacterial Persistence
Toxin-antitoxin (TA) systems are prevalent in bacteria and archaea, playing roles in plasmid stabilization, phage defense, and stress response.[1][2][3] The type II TA systems, where both the toxin and antitoxin are proteins, are the most extensively studied.[1] The hipBA locus in Escherichia coli was the first identified gene associated with high persistence.[4][5] HipA, the toxin component, is a serine/threonine kinase that, when active, can lead to a dormant, antibiotic-tolerant state.[6][7][8]
The canonical mechanism of HipA-mediated persistence involves the phosphorylation of glutamyl-tRNA synthetase (GltX).[8][9] This phosphorylation inhibits GltX activity, leading to an accumulation of uncharged tRNA(Glu) at the ribosome.[10] This mimics amino acid starvation and triggers the stringent response, characterized by the synthesis of the alarmone (p)ppGpp by RelA.[4][6][8] The subsequent cascade of events includes the inhibition of macromolecular synthesis, leading to cell dormancy and multidrug tolerance.[6][10] The activity of HipA is neutralized by its cognate antitoxin, HipB, which binds to HipA and also acts as a transcriptional repressor of the hipBA operon.[7][10]
Recent phylogenetic analyses have revealed a wide diversity of HipA-homologous kinases with novel domain architectures and gene organizations, suggesting a broader range of functions and regulatory mechanisms than previously understood.[2][5][11][12][13] Therefore, a systematic approach to characterizing novel HipA homologs is crucial for a comprehensive understanding of their roles in bacterial physiology and pathogenesis.
Experimental Framework for Characterization
This section outlines a logical workflow for the initial characterization of a newly identified HipA homolog.
Bioinformatic Analysis
The initial step involves the identification and in silico analysis of the putative HipA homolog.
2.1.1. Experimental Protocol: Sequence Identification and Analysis
-
Homology Search: Use the amino acid sequence of a known HipA kinase (e.g., E. coli HipA, UniProt: P23874) as a query for BLASTp or PSI-BLAST searches against protein databases to identify potential homologs.[1]
-
Domain Architecture Analysis: Submit the candidate protein sequence to domain prediction servers like Pfam and SMART to identify the conserved serine/threonine kinase domain and any other associated domains (e.g., HTH, HIRAN).[2][11]
-
Phylogenetic Analysis: Align the candidate sequence with a curated set of known HipA homologs using tools like Clustal Omega.[11] Construct a phylogenetic tree using methods like Maximum Likelihood (e.g., with PhyML or RAxML) to understand its evolutionary relationship to other Hip kinases.[5]
-
Genomic Context Analysis: Examine the genomic neighborhood of the identified gene to locate potential cognate antitoxins or other functionally related genes. The genetic organization of TA loci is a key characteristic.[1][5]
Molecular Cloning and Protein Expression
2.2.1. Experimental Protocol: Gene Cloning and Expression Vector Construction
-
Gene Synthesis/PCR Amplification: Synthesize the coding sequence of the putative HipA homolog and its potential antitoxin, codon-optimized for the chosen expression host (e.g., E. coli). Alternatively, amplify the genes from genomic DNA using high-fidelity DNA polymerase.
-
Vector Ligation: Clone the genes into appropriate expression vectors. For toxicity studies, an inducible promoter (e.g., arabinose-inducible pBAD) is recommended to control toxin expression. For protein purification, use a vector that adds an affinity tag (e.g., His-tag, GST-tag).
-
Transformation and Verification: Transform the constructs into a suitable E. coli expression strain (e.g., BL21(DE3)). Verify the integrity of the cloned sequences by Sanger sequencing.
2.2.2. Experimental Protocol: Recombinant Protein Purification
-
Induction of Protein Expression: Grow the expression strain to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with the appropriate inducer (e.g., IPTG, arabinose).
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using sonication or a French press.
-
Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Further Purification: If necessary, perform additional purification steps like ion-exchange and size-exclusion chromatography to achieve high purity.
-
Purity Assessment: Analyze the purity of the protein fractions by SDS-PAGE.
Biochemical Characterization
2.3.1. Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a reaction buffer containing ATP and a divalent cation (e.g., Mg²⁺), incubate the purified HipA homolog with a generic kinase substrate (e.g., myelin basic protein) or a predicted target like GltX.
-
Detection of Phosphorylation: Detect phosphorylation using either radiolabeled [γ-³²P]ATP followed by autoradiography or a non-radioactive method like phosphospecific antibodies or ADP-Glo™ Kinase Assay.
-
Autophosphorylation: Test for autophosphorylation by incubating the kinase with [γ-³²P]ATP in the absence of an exogenous substrate.[14]
-
Kinetic Analysis: Determine the kinetic parameters (Kₘ and kcat) by varying the substrate and ATP concentrations.
Table 1: Summary of Kinase Activity Data
| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Myelin Basic Protein | |||
| GltX | |||
| Putative Novel Target |
Phenotypic and Functional Analysis
2.4.1. Experimental Protocol: Toxicity and Neutralization Assay
-
Growth Inhibition: Transform E. coli with the inducible expression vector for the HipA homolog. Monitor cell growth (OD600) on solid media and in liquid culture with and without the inducer. A toxic effect will result in reduced growth or cell death upon induction.
-
Neutralization by Antitoxin: Co-transform E. coli with plasmids expressing the HipA homolog and its putative antitoxin. Induction of both should rescue the toxic phenotype observed with the toxin alone.
2.4.2. Experimental Protocol: Persister Assay
-
Induction and Antibiotic Challenge: Grow the bacterial strain carrying the inducible HipA homolog plasmid to mid-log phase. Induce the expression of the homolog for a defined period.
-
Antibiotic Treatment: Challenge the culture with a bactericidal antibiotic (e.g., ampicillin (B1664943) or ciprofloxacin) at a concentration several times the minimum inhibitory concentration (MIC).
-
Quantification of Persisters: After antibiotic treatment, wash the cells to remove the antibiotic, and plate serial dilutions on antibiotic-free agar (B569324) plates. The number of colony-forming units (CFUs) represents the persister cell population. Compare this to the uninduced control.[6]
Table 2: Persister Cell Formation upon Homolog Expression
| Condition | Initial CFU/mL (T₀) | CFU/mL after Antibiotic (Tₓ) | Persister Fraction (Tₓ/T₀) | Fold Increase vs. Control |
| Uninduced Control | 1 | |||
| Induced Homolog | ||||
| hipA7 Positive Control |
Target Identification and Interaction Studies
2.5.1. Experimental Protocol: Pull-Down Assay
-
Bait Immobilization: Immobilize the purified, tagged HipA homolog (bait) on an affinity resin.
-
Incubation with Prey: Incubate the immobilized bait with a cell lysate (prey) from the host organism.
-
Washing and Elution: Wash the resin to remove non-specific binders and elute the bait and any interacting proteins.
-
Analysis: Identify the interacting proteins by mass spectrometry. A known interactor of E. coli HipA is the translation factor EF-Tu, though its role as a primary target has been debated.[7]
HipA Signaling Pathway
The following diagram illustrates the established signaling cascade initiated by HipA activation, leading to bacterial persistence.
References
- 1. Toxin–antitoxin systems: Biology, identification, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phylogeny Reveals Novel HipA-Homologous Kinase Families and Toxin-Antitoxin Gene Organizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial toxin-antitoxin systems: Novel insights on toxin activation across populations and experimental shortcomings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stochastic induction of persister cells by HipA through (p)ppGpp-mediated activation of mRNA endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. HipA-Triggered Growth Arrest and β-Lactam Tolerance in Escherichia coli Are Mediated by RelA-Dependent ppGpp Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of HipA Mediated Multidrug Tolerance and its Neutralization by HipB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hipA serine/threonine-protein kinase toxin HipA [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Molecular mechanism of bacterial persistence by HipA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Phylogeny Reveals Novel HipA-Homologous Kinase Families and Toxin-Antitoxin Gene Organizations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Role of unusual P-loop ejection and autophosphorylation in HipA-mediated persistence and multidrug tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Substrate Specificity of HipA Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The bacterial serine/threonine kinase HipA is a critical mediator of antibiotic tolerance and persistence, a state in which a subpopulation of bacteria survives lethal antibiotic concentrations. As a key toxin in the hipBA toxin-antitoxin system, HipA induces a dormant state by phosphorylating specific cellular targets, thereby arresting growth. Understanding the substrate specificity of HipA is paramount for developing novel strategies to combat persistent infections. This technical guide provides an in-depth exploration of HipA's known substrates, the signaling pathways it governs, and the detailed experimental protocols used to elucidate its function. Quantitative data from key studies are presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.
Introduction to HipA Kinase and its Role in Bacterial Persistence
HipA is a toxin component of the type II toxin-antitoxin (TA) system, hipBA.[1] Under normal growth conditions, the antitoxin HipB binds to and neutralizes HipA.[2][3] However, under stressful conditions, the HipB antitoxin is degraded, freeing HipA to act on its cellular targets.[4] The kinase activity of HipA is essential for its ability to induce a dormant, or "persister," state, which confers multidrug tolerance to the bacterial population.[2][3] The high-persistence hipA7 allele, a mutant form of hipA, can increase the frequency of persister cell formation by up to 10,000-fold.[2]
Substrate Specificity of HipA Kinase
The primary and most well-characterized substrate of Escherichia coli HipA is the glutamyl-tRNA synthetase (GltX) .[5][6][7][8] Phosphorylation of GltX by HipA inhibits its aminoacylation activity, leading to a halt in protein synthesis.[5][8] This translational arrest triggers the stringent response, a global reprogramming of bacterial metabolism characterized by the accumulation of the alarmone (p)ppGpp, which is a key step in the formation of persister cells.[8][9][10]
While GltX is the principal target, especially for the hyper-persistent HipA7 variant, wild-type HipA has been shown to phosphorylate a broader range of substrates.[7][11] These additional targets are often involved in essential cellular processes like translation, transcription, and replication.[7]
Homologs of HipA in other bacterial species exhibit varied substrate specificity. For instance, in Caulobacter crescentus, two HipA homologs, HipA1 and HipA2, phosphorylate glutamyl-tRNA synthetase (GltX) and tryptophanyl-tRNA synthetase (TrpS), respectively.[9] Furthermore, a related kinase in enteropathogenic E. coli, HipT, specifically targets TrpS.[5][6][12]
Quantitative Analysis of HipA Substrates
A key study by Semanjski et al. (2018) utilized Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based quantitative phosphoproteomics to identify and quantify the endogenous substrates of both wild-type HipA and the HipA7 variant in E. coli. The following tables summarize their findings, showcasing the differential substrate phosphorylation upon moderate overproduction of the kinases.
Table 1: Confirmed Substrates of Wild-Type HipA in E. coli
| Protein | Gene | Function | Phosphorylation Site |
| Glutamyl-tRNA synthetase | GltX | Translation | Ser239 |
| 50S ribosomal protein L11 | RplK | Translation | Thr20 |
| DNA segregation protein | SeqA | Replication | Ser40, Ser41 |
| Phage shock protein A | PspA | Stress Response | Ser156 |
Data derived from Semanjski et al. (2018).[7][11]
Table 2: Confirmed Substrates of HipA7 Variant in E. coli
| Protein | Gene | Function | Phosphorylation Site |
| Glutamyl-tRNA synthetase | GltX | Translation | Ser239 |
| Phage shock protein A | PspA | Stress Response | Ser156 |
Data derived from Semanjski et al. (2018).[7][11]
These data highlight that while GltX is a common primary target, wild-type HipA has a broader substrate profile under these conditions, which may account for its higher toxicity compared to the HipA7 variant.[7][11]
Signaling Pathway of HipA-Mediated Persistence
The activation of HipA initiates a signaling cascade that culminates in bacterial dormancy. The process begins with the degradation of the HipB antitoxin, leading to the release of active HipA kinase. HipA then phosphorylates GltX, inhibiting its function. This leads to an accumulation of uncharged tRNAGlu, which is sensed by the ribosome-associated protein RelA. RelA, in turn, synthesizes the alarmone (p)ppGpp, which orchestrates the stringent response, a global downregulation of cellular processes, including replication, transcription, and translation, ultimately resulting in a dormant, persistent state.
Experimental Protocols for Studying HipA Substrate Specificity
The identification and validation of HipA substrates rely on a combination of genetic, biochemical, and proteomic approaches.
In Vitro Kinase Assay
This is a fundamental technique to confirm direct phosphorylation of a putative substrate by HipA.
Objective: To determine if HipA can directly phosphorylate a purified substrate in vitro.
Methodology:
-
Protein Purification: Recombinantly express and purify His-tagged HipA and the putative substrate protein.
-
Reaction Setup: In a microcentrifuge tube, combine the following in a kinase buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT):
-
Initiation: Start the reaction by adding ATP (e.g., 5 mM) and a source of radiolabeled phosphate (B84403) (e.g., [γ-³²P]ATP) for detection by autoradiography, or unlabeled ATP for detection by mass spectrometry or phospho-specific antibodies.[13][14]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 45 minutes).[13]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[15]
-
Analysis:
-
Autoradiography: Separate the proteins by SDS-PAGE, transfer to a membrane, and expose to X-ray film to detect the radiolabeled phosphate incorporated into the substrate.[14]
-
Mass Spectrometry: Excise the protein band corresponding to the substrate from a Coomassie-stained SDS-PAGE gel, perform in-gel digestion (e.g., with trypsin or chymotrypsin), and analyze the resulting peptides by LC-MS/MS to identify phosphorylation sites.[13]
-
Quantitative Phosphoproteomics (SILAC-based)
This powerful in vivo technique allows for the unbiased identification and quantification of kinase substrates on a proteome-wide scale.
Objective: To identify and quantify proteins that are differentially phosphorylated upon HipA expression in living cells.
Methodology:
-
SILAC Labeling: Grow two populations of E. coli in minimal media. One population is grown with "light" amino acids (e.g., ¹²C₆-arginine and ¹²C₆-lysine), and the other with "heavy" amino acids (e.g., ¹³C₆-arginine and ¹³C₆-lysine).
-
Induction of Kinase Expression: In the "heavy" labeled culture, induce the expression of HipA (or a variant like HipA7) for a specific duration. The "light" labeled culture serves as the control.
-
Cell Lysis and Protein Digestion: Harvest cells from both cultures, combine them in a 1:1 ratio, and lyse the cells. Extract the proteins and digest them into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the complex peptide mixture using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[16]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
-
Data Analysis: The mass spectrometer detects pairs of "light" and "heavy" peptides. A significant increase in the abundance of a "heavy" phosphopeptide relative to its "light" counterpart indicates that its phosphorylation is dependent on HipA expression. Software is used to identify the sequence of the phosphopeptides and pinpoint the exact site of phosphorylation.
Implications for Drug Development
The specific phosphorylation of GltX by HipA presents an attractive target for the development of novel therapeutics aimed at combating bacterial persistence. Strategies could include:
-
Small Molecule Inhibitors of HipA: Developing compounds that directly inhibit the kinase activity of HipA would prevent the phosphorylation of GltX and other substrates, thereby blocking entry into the persistent state.
-
Targeting the HipA-GltX Interaction: Designing molecules that disrupt the binding of HipA to GltX would also prevent substrate phosphorylation.
-
Modulating the Stringent Response: Since the stringent response is a key downstream effect of HipA activity, targeting components of this pathway could also be a viable strategy to prevent persistence.
A thorough understanding of HipA's substrate specificity and the downstream consequences of its kinase activity is crucial for the rational design of such therapeutic interventions.
Conclusion
HipA kinase plays a pivotal role in bacterial survival and antibiotic tolerance through the specific phosphorylation of key cellular targets, most notably the glutamyl-tRNA synthetase GltX. The elucidation of its substrate profile has been made possible through a combination of classical biochemical assays and advanced quantitative proteomic techniques. The detailed knowledge of HipA's mechanism of action provides a solid foundation for the development of novel anti-persister strategies, which are urgently needed to address the growing challenge of antibiotic resistance. This guide serves as a comprehensive resource for researchers and drug development professionals working to understand and target this important bacterial kinase.
References
- 1. uniprot.org [uniprot.org]
- 2. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase activity of overexpressed HipA is required for growth arrest and multidrug tolerance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of the Escherichia coli HipBA Toxin-Antitoxin System by Proteolysis | PLOS One [journals.plos.org]
- 5. Structural basis for kinase inhibition in the tripartite E. coli HipBST toxin-antitoxin system [elifesciences.org]
- 6. biorxiv.org [biorxiv.org]
- 7. The kinases HipA and HipA7 phosphorylate different substrate pools in Escherichia coli to promote multidrug tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of bacterial persistence by HipA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hipBA toxin-antitoxin systems mediate persistence in Caulobacter crescentus [escholarship.org]
- 10. Phylogeny Reveals Novel HipA-Homologous Kinase Families and Toxin-Antitoxin Gene Organizations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Serine-Threonine Kinases Encoded by Split hipA Homologs Inhibit Tryptophanyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro kinase assay measured by MS [bio-protocol.org]
- 14. raybiotech.com [raybiotech.com]
- 15. In vitro kinase assay [protocols.io]
- 16. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent progress in quantitative phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HipA Protein Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the expression and purification of the Escherichia coli toxin protein HipA, a serine/threonine kinase involved in bacterial persistence and multidrug tolerance. The methodologies outlined below are compiled from established research protocols and are intended to guide researchers in obtaining high-purity, active HipA for downstream applications, including structural studies, enzymatic assays, and inhibitor screening.
Introduction
HipA is the toxin component of the HipBA toxin-antitoxin (TA) module.[1][2][3] Its overexpression induces a dormant, persister state in bacteria, rendering them tolerant to antibiotics.[1][4][5][6] HipA functions as a kinase, and its toxic activity is neutralized by its cognate antitoxin, HipB.[1][3] Understanding the biochemical and structural properties of HipA is crucial for developing novel strategies to combat bacterial persistence. This protocol details the expression of recombinant HipA in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Data Presentation
Table 1: Reagents and Buffer Compositions for HipA Expression and Purification
| Reagent/Buffer | Components | Concentration | pH | Purpose |
| LB Medium (for expression) | Bacto tryptone, Yeast extract, NaCl | 10 g/L, 5 g/L, 5 g/L | - | Bacterial culture growth |
| Inducer (Arabinose) | L-arabinose | 0.2% (final) | - | Induction of HipA expression |
| Inducer (IPTG) | Isopropyl β-D-1-thiogalactopyranoside | 1 mM | - | Induction of HipA expression |
| Lysis Buffer (1x Bind Buffer) | NaCl, Sodium phosphate, Imidazole | 300 mM, 50 mM, 10 mM | 8.0 | Cell lysis and binding to Ni-NTA |
| Lysis Additives | Lysozyme, PMSF, EDTA, Benzonase | 50 mg/ml, 2 mM, 1 mM, 50 U/ml | - | Enhancing lysis and protecting protein |
| Wash Buffer | NaCl, Sodium phosphate, Imidazole | 300 mM, 50 mM, 20 mM | 8.0 | Washing unbound proteins |
| Elution Buffer | NaCl, Sodium phosphate, Imidazole | 300 mM, 250 mM, 50 mM | 8.0 | Elution of His-tagged HipA |
Table 2: In Vitro Kinase Assay Buffer Composition
| Reagent/Buffer | Components | Concentration | pH | Purpose |
| Kinase Buffer B | HEPES, β-glycerophosphate, Na₃VO₄ | 25 mM, 25 mM, 1 mM | 7.4 | Reaction buffer for kinase activity |
| ATP | Adenosine triphosphate | 100 µM | - | Phosphate donor |
| MgCl₂ | Magnesium chloride | 100 µM | - | Cofactor for kinase activity |
| [γ-³²P]ATP | Radiolabeled ATP | 33 nM (5 µCi/µl) | - | For detection of phosphorylation |
Experimental Protocols
Protocol 1: Recombinant HipA Expression in E. coli
-
Transformation : Transform an appropriate E. coli expression strain (e.g., BL21(DE3)pLysS) with a plasmid vector containing the hipA gene fused to an affinity tag (e.g., a hexa-histidine tag).[2]
-
Starter Culture : Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Large-Scale Culture : Inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture (1:1000 dilution).[1]
-
Growth : Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.3-0.6.[1][2]
-
Induction : Induce protein expression by adding L-arabinose to a final concentration of 0.2% or IPTG to a final concentration of 1 mM.[1][2]
-
Incubation : Continue to incubate the culture for 1-4 hours post-induction to allow for protein expression.[1][2]
-
Harvesting : Harvest the bacterial cells by centrifugation. The cell pellet can be stored at -80°C until further use.
Protocol 2: HipA Purification by Immobilized Metal Affinity Chromatography (IMAC)
-
Cell Lysis : Resuspend the cell pellet in 1x Bind Buffer (see Table 1). Add lysozyme, PMSF, EDTA, and Benzonase to the final concentrations listed in Table 1.[1] Incubate on ice to facilitate lysis.
-
Clarification : Centrifuge the lysate to pellet the cell debris. Collect the supernatant containing the soluble protein fraction.[1]
-
Binding : Equilibrate a Ni-nitrilotriacetic acid (Ni-NTA) agarose (B213101) column with 1x Bind Buffer.[1] Apply the clarified lysate to the column and allow it to bind for 1 hour at 4°C with gentle shaking.[1]
-
Washing : Wash the column with Wash Buffer (see Table 1) to remove non-specifically bound proteins.[1]
-
Elution : Elute the bound HipA protein using Elution Buffer (see Table 1).[1] Collect the eluate in fractions.
-
Analysis : Analyze the collected fractions by SDS-PAGE to identify those containing purified HipA.[1]
Protocol 3: In Vitro Kinase Assay for HipA Activity
-
Reaction Setup : In a microcentrifuge tube, prepare a 20 µl reaction mixture containing Kinase Buffer B, ATP, and MgCl₂ at the concentrations specified in Table 2.[1][7]
-
Add Substrate (Optional) : If testing for phosphorylation of a substrate, add it to the reaction mixture. Note that HipA can autophosphorylate.[1][7]
-
Initiate Reaction : Add approximately 100 ng of purified this compound to the reaction mixture.[1] To detect phosphorylation, include [γ-³²P]ATP in the reaction.[1][7]
-
Incubation : Incubate the reaction at 30°C for 10 minutes.[1]
-
Termination : Stop the reaction by adding SDS-PAGE loading buffer.[1]
-
Analysis : Separate the proteins by SDS-PAGE.[1] Visualize the phosphorylated proteins by autoradiography.
Mandatory Visualization
Caption: Workflow for recombinant HipA expression and purification.
Caption: Signaling pathway of HipA leading to bacterial dormancy.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Regulation of the Escherichia coli HipBA Toxin-Antitoxin System by Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Ectopic overexpression of wild-type and mutant hipA genes in Escherichia coli: effects on macromolecular synthesis and persister formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase activity of overexpressed HipA is required for growth arrest and multidrug tolerance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Inducing HipA Overexpression in E. coli: A Guide for Researchers
Application Notes and Protocols for Professionals in Research, Science, and Drug Development
Introduction
The hipA gene in Escherichia coli encodes a serine/threonine-protein kinase that functions as the toxin component of the hipBA toxin-antitoxin (TA) system. Overexpression of HipA is a critical method for studying bacterial persistence, a phenomenon where a subpopulation of bacteria exhibits transient multidrug tolerance. Understanding the mechanisms of HipA-induced dormancy is paramount for developing novel strategies to combat chronic and recurrent bacterial infections. This document provides detailed protocols and application notes for inducing HipA overexpression in E. coli, summarizing key quantitative data and visualizing the underlying biological and experimental workflows.
HipA is a toxin that, when overexpressed, can lead to a dormant, persister state by inhibiting essential cellular processes.[1] The native hipA gene is co-transcribed with its cognate antitoxin, hipB. The HipB protein neutralizes HipA's toxic activity and acts as a transcriptional repressor of the hipBA operon.[1][2] Ectopic expression of hipA in excess of hipB disrupts this balance, leading to the inhibition of protein, RNA, and DNA synthesis.[3][4] A well-studied high-persistence allele, hipA7, contains two point mutations (G22S and D291A) and leads to a significant increase in the frequency of persister cell formation.[1][5]
Signaling Pathway of HipA-Mediated Persistence
Overexpression of HipA initiates a signaling cascade that culminates in bacterial dormancy. A primary target of HipA kinase activity is the glutamyl-tRNA synthetase (GltX).[6][7] Phosphorylation of GltX inhibits its function, leading to an accumulation of uncharged tRNA(Glu).[8] This mimics amino acid starvation and triggers the stringent response, mediated by RelA.[8][9] RelA then synthesizes the alarmone guanosine (B1672433) tetraphosphate (B8577671) (ppGpp), which globally remodels cellular processes by inhibiting replication, transcription, and translation, ultimately leading to a state of dormancy and multidrug tolerance.[8][9]
Methods for Inducing HipA Overexpression
The most common method for inducing HipA overexpression is through the use of inducible plasmid systems. These systems allow for controlled expression of the hipA gene upon the addition of a specific chemical inducer. The two most frequently cited systems are the arabinose-inducible (pBAD) and tetracycline-inducible (pTet) systems.
Quantitative Data Summary
The following table summarizes quantitative data from studies utilizing inducible systems to overexpress HipA and its variants in E. coli.
| Plasmid System | Inducer & Concentration | E. coli Strain | Overexpressed Gene | Key Quantitative Outcome | Reference |
| pBAD | 0.2% L-arabinose | MG1655 derivative | Wild-type hipA | Inhibition of cell growth | [1] |
| pBAD | 0.4% L-arabinose | TH1273 (hipA::Kan) | Wild-type hipA | ~50-fold decrease in CFU after 240 min | [10] |
| pTET | 50 ng/mL aTc | MG1655 | Wild-type hipA | Nearly complete growth arrest | [9][11] |
| Not Specified | Not Specified | K-12 | hipA7 mutant | 100- to 1000-fold more persisters than wild-type | [5][8] |
| pBAD | 0.0002% - 2% arabinose | Not Specified | Wild-type hipA | Dose-dependent increase in persister formation | [12] |
Experimental Protocols
Below are detailed protocols for inducing HipA overexpression using arabinose- and tetracycline-inducible systems.
Protocol 1: L-Arabinose-Inducible HipA Overexpression
This protocol is adapted from studies using pBAD series vectors for the expression of hipA.[1][10]
Materials:
-
E. coli strain containing a pBAD plasmid with the hipA gene of interest (e.g., pBAD33hipA).
-
Luria-Bertani (LB) broth and agar (B569324) plates.
-
Appropriate antibiotic for plasmid selection (e.g., chloramphenicol (B1208) at 50 µg/ml).[10]
-
20% (w/v) L-arabinose stock solution, filter-sterilized.
-
0.2% (w/v) D-glucose stock solution, filter-sterilized.
-
Shaking incubator.
-
Spectrophotometer.
Procedure:
-
Starter Culture: Inoculate a single colony of the transformed E. coli strain into 5 mL of LB broth containing the appropriate antibiotic and 0.2% glucose. Glucose is added to repress any leaky expression from the PBAD promoter.
-
Incubate the starter culture overnight at 37°C with vigorous shaking (200-250 rpm).
-
Main Culture: The next day, dilute the overnight culture 1:100 into fresh LB broth containing the antibiotic and 0.2% glucose.
-
Grow the main culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches the mid-log phase (approximately 0.3-0.6).[1][13]
-
Induction: To induce hipA expression, add L-arabinose to a final concentration of 0.2% to 0.4%.[1][10] For a non-induced control, maintain a parallel culture with glucose or without any inducer.
-
Continue to incubate the cultures at 37°C with shaking.
-
Monitoring and Harvesting: Monitor cell growth by measuring OD600 at regular intervals. Cells can be harvested for downstream applications (e.g., persister assays, RNA/protein extraction) after a desired induction period, typically ranging from 1 to 5 hours.[1][12] For persister assays, an antibiotic challenge is typically initiated after 1 hour of HipA induction.[1]
Protocol 2: Tetracycline-Inducible HipA Overexpression
This protocol is based on studies using tetracycline-inducible plasmids to control hipA expression.[9][11]
Materials:
-
E. coli strain containing a tetracycline-inducible plasmid with the hipA gene (e.g., pHipA).
-
MOPS-M9 minimal medium or LB broth.
-
Appropriate antibiotic for plasmid selection.
-
Anhydroustetracycline (aTc) stock solution (e.g., 50 µg/mL in 50% ethanol).
-
Shaking incubator.
-
Spectrophotometer.
Procedure:
-
Starter Culture: Inoculate a single colony into 5 mL of the chosen medium with the appropriate antibiotic.
-
Incubate overnight at 37°C with vigorous shaking.
-
Main Culture: Dilute the overnight culture 1:100 into fresh medium with the selective antibiotic.
-
Grow the culture at 37°C with shaking to an OD600 of approximately 0.2-0.4.[11]
-
Induction: Add aTc to a final concentration of 50 ng/mL to induce hipA expression.[9][11]
-
Continue incubation at 37°C with shaking.
-
Monitoring and Harvesting: Monitor the effect of HipA overexpression by measuring OD600. Samples for analysis can be collected at various time points post-induction, as required by the specific experimental goals.
Experimental Workflow Visualization
The general workflow for an experiment involving the induction of HipA overexpression and subsequent analysis, such as a persister assay, is outlined below.
Conclusion
The controlled overexpression of HipA in E. coli is an indispensable tool for investigating the molecular underpinnings of bacterial persistence. The protocols and data presented here offer a comprehensive guide for researchers to reliably induce HipA expression and study its physiological consequences. By leveraging these inducible systems, scientists can further elucidate the intricate regulatory networks governing bacterial dormancy, paving the way for the development of novel therapeutics targeting persistent infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Regulation of the Escherichia coli HipBA Toxin-Antitoxin System by Proteolysis | PLOS One [journals.plos.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Ectopic overexpression of wild-type and mutant hipA genes in Escherichia coli: effects on macromolecular synthesis and persister formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Ectopic Overexpression of Wild-Type and Mutant hipA Genes in Escherichia coli: Effects on Macromolecular Synthesis and Persister Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HipA-Triggered Growth Arrest and β-Lactam Tolerance in Escherichia coli Are Mediated by RelA-Dependent ppGpp Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Persistence and Culturability of Escherichia coli under Induced Toxin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
Application Notes and Protocols for In Vitro HipA Kinase Assay
These application notes provide a detailed protocol for conducting an in vitro kinase assay to measure the activity of the Escherichia coli toxin HipA, a serine/threonine kinase involved in bacterial persistence. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
HipA is a key component of the HipBA toxin-antitoxin module in Escherichia coli. As a serine kinase, HipA plays a crucial role in inducing a state of dormancy or "persistence," allowing bacteria to survive antibiotic treatment.[1][2][3] Upon activation, HipA phosphorylates glutamyl-tRNA synthetase (GltX), which leads to a halt in translation and subsequent entry into a persistent state.[4][5] The kinase activity of HipA is essential for this process, making it an attractive target for the development of novel therapeutics to combat antibiotic tolerance.[1][2]
This document provides protocols for both radioactive and non-radioactive in vitro assays to quantify HipA kinase activity, as well as a method for the purification of recombinant HipA.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HipA signaling pathway and the general experimental workflow for the in vitro kinase assay.
Caption: HipA Signaling Pathway.
Caption: In Vitro HipA Kinase Assay Experimental Workflow.
Data Presentation
While specific kinetic parameters for HipA kinase (e.g., Km, Vmax) are not extensively documented in the reviewed literature, the following table provides a template for summarizing quantitative data obtained from in vitro HipA kinase assays. Researchers can use this structure to report their findings for different substrates or under various conditions.
| Parameter | Value | Substrate | Conditions | Reference/Notes |
| Enzyme Concentration | TBD | GltX | 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT | To be determined empirically. |
| Substrate Concentration | TBD | GltX | 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT | A range of concentrations should be tested. |
| ATP Concentration | TBD | N/A | 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT | Typically near the Km for ATP if known. |
| Km (ATP) | TBD | N/A | To be determined | Michaelis constant for ATP.[6][7][8][9][10] |
| Km (Substrate) | TBD | GltX | To be determined | Michaelis constant for the protein substrate.[6][7][8][9][10] |
| Vmax | TBD | GltX | To be determined | Maximum reaction velocity.[6][7][8][9][10] |
| Specific Activity | TBD | GltX | To be determined | e.g., in pmol/min/µg. |
| Optimal pH | TBD | GltX | To be determined | |
| Optimal Temperature | TBD | GltX | To be determined |
TBD: To Be Determined experimentally.
Experimental Protocols
Protocol 1: Purification of His-tagged HipA
This protocol is adapted from methods for purifying His-tagged proteins expressed in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a His-tagged HipA expression vector.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM sodium phosphate (B84403) (pH 8.0), 300 mM NaCl, 10 mM imidazole.
-
Wash Buffer: 50 mM sodium phosphate (pH 8.0), 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM sodium phosphate (pH 8.0), 300 mM NaCl, 250 mM imidazole.
-
Lysozyme, Benzonase nuclease, Protease inhibitor cocktail.
-
Ni-NTA agarose (B213101) resin.
Methodology:
-
Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with lysozyme, Benzonase, and a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Incubate the cleared lysate with pre-equilibrated Ni-NTA agarose resin for 1 hour at 4°C with gentle rotation.
-
Load the lysate-resin slurry onto a chromatography column.
-
Wash the resin with 10-20 column volumes of Wash Buffer.
-
Elute the His-tagged this compound with 5-10 column volumes of Elution Buffer.
-
Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein.
-
Pool the fractions containing pure HipA and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol). Store at -80°C.
Protocol 2: In Vitro HipA Kinase Assay (Radioactive)
This protocol utilizes [γ-³²P]ATP to detect the phosphorylation of a substrate.
Materials:
-
Purified recombinant HipA.
-
Purified substrate (e.g., GltX).
-
Kinase Assay Buffer (5X): 125 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM DTT.
-
ATP solution (10X): 1 mM cold ATP.
-
[γ-³²P]ATP (10 µCi/µL).
-
SDS-PAGE loading buffer (4X).
Methodology:
-
Set up the kinase reaction in a microcentrifuge tube on ice. For a 20 µL reaction, combine:
-
4 µL of 5X Kinase Assay Buffer.
-
1-2 µg of substrate (e.g., GltX).
-
100-500 ng of purified HipA.
-
ddH₂O to a volume of 18 µL.
-
-
Initiate the reaction by adding 2 µL of a 1:10 mixture of [γ-³²P]ATP and 10X cold ATP solution.
-
Incubate the reaction at 30°C for 10-30 minutes. The optimal time should be determined empirically.
-
Terminate the reaction by adding 5 µL of 4X SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Blue to visualize total protein loading, then dry the gel.
-
Expose the dried gel to an autoradiography film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.
-
Quantify the band intensity using densitometry software (e.g., ImageJ).[11] The signal from the phosphorylated substrate can be normalized to the total amount of substrate protein determined from the Coomassie-stained gel.[11]
Protocol 3: In Vitro HipA Kinase Assay (Non-Radioactive, Mass Spectrometry-Based)
This protocol uses non-radioactive ATP, and phosphorylation is detected by the resulting mass shift of the substrate protein or its tryptic peptides using mass spectrometry.
Materials:
-
Purified recombinant HipA.
-
Purified substrate (e.g., GltX).
-
Kinase Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.
-
ATP solution: 5 mM ATP.
-
Denaturation Buffer (e.g., 8 M Urea).
-
Reducing agent (e.g., DTT).
-
Alkylating agent (e.g., iodoacetamide).
-
Protease for digestion (e.g., Trypsin, Lys-C).
Methodology:
-
Set up the kinase reaction in a microcentrifuge tube. For a 50 µL reaction, combine:
-
1 µM purified HipA.
-
5-10 µM purified substrate (e.g., GltX).
-
Kinase Buffer to a final volume of 45 µL.
-
-
Initiate the reaction by adding 5 µL of 5 mM ATP.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding a denaturing agent, such as urea (B33335) to a final concentration of 8 M.
-
Reduce the disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with a buffer compatible with the chosen protease (e.g., 50 mM ammonium (B1175870) bicarbonate for trypsin) to reduce the urea concentration to below 1 M.
-
Add the protease (e.g., trypsin) at a suitable enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.
-
Acidify the sample with trifluoroacetic acid (TFA) to stop the digestion.
-
Desalt the resulting peptides using a C18 StageTip or equivalent.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify phosphopeptides. A successful phosphorylation event will result in a mass increase of 79.966 Da on serine, threonine, or tyrosine residues.
References
- 1. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase activity of overexpressed HipA is required for growth arrest and multidrug tolerance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-EPMC1698217 - Kinase activity of overexpressed HipA is required for growth arrest and multidrug tolerance in Escherichia coli. - OmicsDI [omicsdi.org]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. uniprot.org [uniprot.org]
- 6. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 7. MCAT Enzyme Kinetics: Km and Vmax Explained [inspiraadvantage.com]
- 8. Khan Academy [khanacademy.org]
- 9. youtube.com [youtube.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Bacterial Persistence with a hipA Mutant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial persistence is a phenomenon where a subpopulation of isogenic bacteria, known as persister cells, exhibits transient tolerance to high concentrations of antibiotics. This tolerance is not due to genetic resistance but rather to a temporary dormant or slow-growing state. Persister cells are a significant contributor to the recalcitrance of chronic and recurrent bacterial infections. The hipBA toxin-antitoxin (TA) module is a key genetic locus involved in persistence. The hipA gene encodes a toxin, a serine/threonine kinase, which, when activated, induces a state of dormancy. A well-characterized mutant, hipA7, carries two point mutations (G22S and D291A) and exhibits a "high-persistence" phenotype, making it an invaluable tool for studying this phenomenon.[1][2] This document provides detailed protocols and data for quantifying bacterial persistence using E. coli strains with wild-type hipA and the hipA7 mutant allele.
Data Presentation
The use of the hipA7 mutant consistently results in a significantly higher fraction of persister cells compared to the wild-type strain when challenged with bactericidal antibiotics. The data summarized below is collated from multiple studies and highlights the dramatic increase in persistence associated with the hipA7 allele.
Table 1: Persister Frequency in Wild-Type vs. hipA7 Mutant E. coli after Ampicillin Treatment
| Strain | Antibiotic | Persister Frequency | Fold Increase |
| Wild-Type (hipA) | Ampicillin | ~10-5 - 10-6 | - |
| hipA7 Mutant | Ampicillin | ~10-2 - 10-3 | 100 - 1,000 |
Data compiled from references:[1][2]
Table 2: Persister Frequency in Wild-Type vs. hipA7 Mutant E. coli after Ciprofloxacin Treatment
| Strain | Antibiotic | Persister Frequency | Fold Increase |
| Wild-Type (hipA) | Ciprofloxacin | ~10-4 or less | - |
| hipA7 Mutant | Ciprofloxacin | ~10-2 | >100 |
Data compiled from references:[3][4][5]
Signaling Pathway and Experimental Workflow
To visualize the molecular mechanism of HipA-mediated persistence and the experimental procedure for its quantification, the following diagrams are provided.
Caption: HipA-mediated persistence signaling pathway.
Caption: Experimental workflow for a bacterial persister assay.
Experimental Protocols
Protocol 1: Preparation of Media and Solutions
1. Luria-Bertani (LB) Medium:
-
Dissolve 10 g tryptone, 5 g yeast extract, and 10 g NaCl in 1 L of deionized water.
-
Adjust pH to 7.0 with NaOH if necessary.
-
Autoclave at 121°C for 15 minutes.
-
For LB agar plates, add 15 g of agar per liter before autoclaving.[6]
2. Phosphate-Buffered Saline (PBS) (1X):
-
Dissolve 8 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄, and 0.24 g KH₂PO₄ in 1 L of deionized water.
-
Adjust pH to 7.4.
-
Autoclave at 121°C for 15 minutes.
3. Antibiotic Stock Solutions:
-
Ampicillin: Prepare a 100 mg/mL stock solution in deionized water. Filter-sterilize and store at -20°C.[7]
-
Ciprofloxacin: Prepare a stock solution as required (e.g., 2 mg/mL in 0.1 M HCl). Further dilutions should be made in sterile water. Store protected from light at 4°C.
Protocol 2: Standard Persister Assay (Time-Kill Curve)
This protocol is designed to quantify the fraction of persister cells in a bacterial population by observing the biphasic killing kinetics upon antibiotic exposure.[8][9]
Day 1: Overnight Culture
-
Inoculate a single colony of the desired E. coli strain (e.g., wild-type or hipA7) into a test tube containing 3-5 mL of LB medium.
-
Incubate overnight (16-18 hours) at 37°C with shaking (e.g., 200 rpm).
Day 2: Persister Quantification
-
Dilute the overnight culture 1:1000 into a flask containing fresh LB medium (e.g., 25 mL in a 125 mL baffled flask).[1]
-
Incubate at 37°C with shaking (200-250 rpm) until the culture reaches the mid-exponential growth phase (OD₆₀₀ of ~0.3-0.5).[8]
-
Time Point 0 (T₀): Just before adding the antibiotic, remove an aliquot (e.g., 1 mL) from the culture. This will be used to determine the initial number of viable cells (CFU/mL).
-
Add a bactericidal antibiotic to the remaining culture. The concentration should be well above the Minimum Inhibitory Concentration (MIC), typically 10x MIC or higher.
-
Continue to incubate the antibiotic-treated culture at 37°C with shaking.
-
At designated time points (e.g., 1, 3, 5, and 24 hours), remove an aliquot (e.g., 1 mL).
-
Cell Washing and Plating: a. Transfer the collected aliquots (from T₀ and subsequent time points) to microcentrifuge tubes. b. Pellet the cells by centrifugation (e.g., 8,000 rpm for 5-10 minutes).[8] c. Discard the supernatant containing the antibiotic. d. Resuspend the cell pellet in 1 mL of sterile 1X PBS to wash away residual antibiotic. Repeat the centrifugation and resuspension step. e. Perform 10-fold serial dilutions of the washed cell suspension in 1X PBS. f. Plate 10-100 µL of appropriate dilutions onto antibiotic-free LB agar plates.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
Day 3: Data Analysis
-
Count the number of colonies on the plates from each time point. Select plates with a countable number of colonies (typically 30-300).
-
Calculate the Colony Forming Units per mL (CFU/mL) for each sample using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)
-
Calculate the Persister Fraction: Persister Fraction = (CFU/mL after antibiotic treatment) / (CFU/mL at T₀)
-
Plot the log of CFU/mL against time to visualize the biphasic kill curve. The initial steep decline represents the killing of the susceptible population, while the subsequent plateau or slower decline represents the persister subpopulation.[1][8]
Conclusion
The protocols and data presented provide a robust framework for quantifying bacterial persistence, particularly for investigating the role of the hipA gene. The significant and reproducible difference in persister formation between wild-type and hipA7 mutant strains makes this system an excellent model for studying the molecular mechanisms of persistence and for screening potential anti-persister compounds. Accurate quantification is crucial for advancing our understanding of this clinically important phenomenon and for developing novel therapeutic strategies to combat chronic infections.
References
- 1. Specialized Persister Cells and the Mechanism of Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. HipAB-promoter structures reveal basis of heritable multidrug tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciprofloxacin Causes Persister Formation by Inducing the TisB toxin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Aminoglycoside-Enabled Elucidation of Bacterial Persister Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ampicillin treatment in persister cell studies may cause non-physiological artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of a Method To Rapidly Assay Bacterial Persister Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating a hipA Knockout Mutant in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the generation and characterization of a hipA knockout mutant in Escherichia coli. The hipA gene is a critical component of the hipBA toxin-antitoxin module, which is implicated in bacterial persistence and multidrug tolerance.[1][2][3][4] The HipA protein, a serine/threonine kinase, can induce a state of dormancy, allowing a subpopulation of bacteria to survive antibiotic treatment.[1][5][6] Creating a hipA knockout mutant is a fundamental step in studying the mechanisms of persistence and developing novel therapeutics that target this phenomenon. This guide covers the theoretical background of the HipA toxin, detailed protocols for gene knockout using the Lambda Red recombineering system, and methods for the verification and phenotypic characterization of the resulting mutant.
Introduction: The Role of the hipA Gene in Bacterial Persistence
The hipBA operon in E. coli is a well-characterized toxin-antitoxin (TA) system. The hipB gene encodes an antitoxin that neutralizes the toxic effects of the this compound and also acts as a transcriptional repressor of the operon.[4][5] Under normal growth conditions, the HipB antitoxin keeps the HipA toxin inactive. However, under stressful conditions, the antitoxin is degraded, freeing the HipA toxin to act on its cellular targets.
The HipA toxin is a kinase that phosphorylates the glutamyl-tRNA synthetase (GltX), leading to an accumulation of uncharged tRNA(Glu).[5] This mimics amino acid starvation and triggers the stringent response, characterized by the production of the alarmone (p)ppGpp.[4][5] The stringent response leads to a global downregulation of cellular processes, including replication, transcription, and translation, ultimately resulting in a dormant, persistent state.[5] Cells in this state are highly tolerant to antibiotics. Mutations in the hipA gene, such as the hipA7 allele, have been shown to lead to a "high persistence" phenotype.[1][3][4] Therefore, knocking out the hipA gene is expected to reduce the frequency of persister cell formation.
Methodological Approach: Lambda Red Recombineering
Lambda Red recombineering is a powerful and widely used technique for in vivo genetic engineering in E. coli and other bacteria.[7][8][9] This method utilizes the homologous recombination machinery of the bacteriophage λ to replace a target gene with a selectable marker, typically an antibiotic resistance cassette.[8][10][11] The key components of the system are the λ Red proteins: Exo, Beta, and Gam, which are expressed from a helper plasmid, commonly pKD46.[8][12][13]
-
Gam protein inhibits the host RecBCD exonuclease, protecting the linear DNA cassette from degradation.
-
Exo is a 5' to 3' exonuclease that processes the double-stranded DNA cassette, generating 3' single-stranded overhangs.
-
Beta protein binds to the single-stranded DNA and facilitates its annealing to the complementary lagging strand at the replication fork of the target DNA.
The antibiotic resistance cassette is amplified by PCR using primers that contain short homology arms (40-50 bp) corresponding to the regions flanking the target gene (hipA). This linear DNA fragment is then introduced into E. coli cells expressing the λ Red proteins, where it replaces the target gene via homologous recombination.
Following successful recombination, the antibiotic resistance cassette can be removed by the FLP recombinase, which recognizes the FLP recognition target (FRT) sites flanking the cassette.[11][14] The FLP recombinase is typically expressed from another temperature-sensitive plasmid, pCP20.[11][14][15][16][17] This process results in a "scarless" deletion of the target gene, leaving only a short FRT sequence behind.
Experimental Protocols
I. Generation of the hipA Knockout Cassette
This protocol describes the amplification of a kanamycin (B1662678) resistance cassette flanked by homology arms for the hipA gene.
Table 1: Components for PCR Amplification of the Knockout Cassette
| Component | Volume (µL) for 50 µL reaction | Final Concentration |
| 5X Phusion HF Buffer | 10 | 1X |
| 10 mM dNTPs | 1 | 200 µM |
| Forward Primer (10 µM) | 2.5 | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 | 0.5 µM |
| pKD4 plasmid template | 1 | ~1 ng |
| Phusion DNA Polymerase | 0.5 | 1 U |
| Nuclease-free water | 32.5 | - |
Primer Design:
-
Forward Primer: 40-50 nucleotides homologous to the region immediately upstream of the hipA start codon, followed by the priming sequence for the pKD4 template (e.g., 5'-GTGTAGGCTGGAGCTGCTTC-3').
-
Reverse Primer: 40-50 nucleotides homologous to the region immediately downstream of the hipA stop codon, followed by the priming sequence for the pKD4 template (e.g., 5'-TGTAGGCTGGAGCTGCTTC-3').
PCR Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 98 | 30 sec | 1 |
| Denaturation | 98 | 10 sec | 30 |
| Annealing | 55-65 (primer dependent) | 30 sec | |
| Extension | 72 | 1 min/kb | |
| Final Extension | 72 | 5 min | 1 |
| Hold | 4 | ∞ |
Protocol:
-
Set up the PCR reaction as described in Table 1.
-
Perform PCR using the cycling conditions outlined above.
-
Run the entire PCR product on a 1% agarose (B213101) gel to verify the size of the amplicon.
-
Purify the PCR product using a commercial PCR purification kit and elute in sterile water or TE buffer.
-
Quantify the concentration of the purified PCR product.
II. Preparation of Electrocompetent E. coli with pKD46
This protocol details the preparation of electrocompetent E. coli cells expressing the λ Red recombinase from the temperature-sensitive plasmid pKD46.
Materials:
-
E. coli strain (e.g., BW25113)
-
LB broth and agar (B569324) plates
-
Ampicillin (B1664943) (100 µg/mL)
-
L-arabinose (10 mM)
-
Ice-cold sterile 10% glycerol
Protocol:
-
Transform the E. coli strain with the pKD46 plasmid using a standard transformation protocol. Plate on LB agar with ampicillin and incubate at 30°C overnight. Note: pKD46 has a temperature-sensitive origin of replication and must be maintained at 30°C.[12][13][18][19]
-
Inoculate a single colony from the transformation plate into 5 mL of LB broth with ampicillin and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture 1:100 into 50 mL of LB broth with ampicillin and 10 mM L-arabinose in a 250 mL flask.[20]
-
Incubate at 30°C with shaking (200 rpm) until the OD600 reaches 0.4-0.6.
-
Chill the culture on ice for 15-30 minutes.
-
Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 50 mL of ice-cold sterile 10% glycerol.
-
Repeat the centrifugation and washing step two more times with ice-cold 10% glycerol.
-
After the final wash, resuspend the cell pellet in 100-200 µL of ice-cold 10% glycerol.
-
Aliquot 50 µL of the electrocompetent cells into pre-chilled microcentrifuge tubes and store at -80°C until use.
III. Electroporation and Selection of Recombinants
This protocol describes the introduction of the knockout cassette into the electrocompetent cells and selection of successful recombinants.
Materials:
-
Electrocompetent E. coli with pKD46
-
Purified hipA knockout cassette (from Protocol I)
-
SOC medium
-
LB agar plates with kanamycin (50 µg/mL)
-
Electroporation cuvettes (0.1 cm gap)
Protocol:
-
Thaw an aliquot of the electrocompetent cells on ice.
-
Add 100-200 ng of the purified PCR product to the cells. Mix gently by pipetting.
-
Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette.
-
Electroporate the cells using the following settings: 1.8 kV, 25 µF, 200 Ω.[20]
-
Immediately add 1 mL of SOC medium to the cuvette and transfer the cell suspension to a microcentrifuge tube.
-
Incubate at 37°C for 1-2 hours with shaking to allow for expression of the kanamycin resistance gene.
-
Plate 100 µL of the cell culture on LB agar plates containing kanamycin.
-
Incubate the plates at 37°C overnight.
IV. Verification of the hipA Knockout
This protocol describes how to verify the correct replacement of the hipA gene with the kanamycin resistance cassette using colony PCR.
Primer Design:
-
P1: A forward primer that anneals upstream of the hipA gene (outside the region of homology used for the knockout cassette).
-
P4: A reverse primer that anneals downstream of the hipA gene (outside the region of homology used for the knockout cassette).
-
k1: A forward primer that anneals within the kanamycin resistance cassette.
-
k2: A reverse primer that anneals within the kanamycin resistance cassette.
Protocol:
-
Pick several colonies from the kanamycin selection plates.
-
Perform two sets of colony PCR for each colony:
-
Reaction 1 (P1 + P4): This reaction will amplify a larger fragment in the knockout mutant compared to the wild-type due to the insertion of the resistance cassette.
-
Reaction 2 (k1 + k2): This reaction will only produce a product in the knockout mutant.
-
-
Analyze the PCR products on a 1% agarose gel. Correctly targeted clones will show the expected band sizes for both reactions.
-
Further verification can be performed by sequencing the PCR product from the P1 + P4 reaction.
V. Removal of the Kanamycin Resistance Cassette
This protocol describes the removal of the antibiotic resistance marker to create a "scarless" knockout using the FLP recombinase from the pCP20 plasmid.
Materials:
-
Verified hipA knockout mutant
-
LB broth and agar plates
-
Ampicillin (100 µg/mL)
Protocol:
-
Make the verified hipA knockout mutant electrocompetent (as described in Protocol II, but without the L-arabinose induction and growing at 37°C).
-
Transform the competent cells with the pCP20 plasmid. Plate on LB agar with ampicillin and incubate at 30°C overnight.
-
Pick a few colonies and streak them onto fresh LB agar plates without any antibiotics.
-
Incubate the plates at 42°C overnight. This high temperature promotes the loss of the temperature-sensitive pCP20 plasmid and induces the expression of the FLP recombinase.[11]
-
Test for the loss of the kanamycin resistance cassette and the pCP20 plasmid by replica plating single colonies onto three different plates: LB agar, LB agar with kanamycin, and LB agar with ampicillin.
-
Colonies that grow on the plain LB agar plate but not on the antibiotic-containing plates have successfully lost both the resistance cassette and the pCP20 plasmid.
-
Verify the final scarless hipA knockout by colony PCR using primers P1 and P4. The resulting PCR product should be smaller than that of the wild-type due to the deletion of the hipA gene.
Visualization of Experimental Workflow
Phenotypic Characterization of the hipA Knockout Mutant
The primary phenotype associated with the hipA gene is its role in bacterial persistence. Therefore, the key characterization of a hipA knockout mutant involves assessing its ability to survive antibiotic treatment compared to the wild-type strain.
Persister Assay
This assay measures the fraction of cells that survive exposure to a bactericidal antibiotic.
Materials:
-
Wild-type E. coli strain
-
ΔhipA mutant strain
-
LB broth
-
Ampicillin (or other bactericidal antibiotic, e.g., ciprofloxacin)
-
Phosphate-buffered saline (PBS)
-
LB agar plates
Protocol:
-
Grow overnight cultures of the wild-type and ΔhipA mutant strains in LB broth at 37°C.
-
Dilute the overnight cultures 1:100 into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.5).
-
At this point, take a sample for viable cell counting (T=0). Serially dilute the culture in PBS and plate on LB agar to determine the initial number of colony-forming units (CFU/mL).
-
Add a high concentration of ampicillin (e.g., 100 µg/mL) to the remaining cultures.
-
Continue to incubate the cultures at 37°C with shaking.
-
Take samples at various time points (e.g., 2, 4, 6, and 24 hours) after antibiotic addition.
-
For each sample, wash the cells by centrifuging and resuspending the pellet in an equal volume of PBS to remove the antibiotic.
-
Serially dilute the washed cells in PBS and plate on LB agar to determine the number of surviving CFU/mL.
-
Calculate the survival frequency at each time point by dividing the CFU/mL at that time by the initial CFU/mL at T=0.
Expected Results:
The ΔhipA mutant is expected to show a significantly lower survival frequency compared to the wild-type strain after prolonged antibiotic exposure, indicating a reduced ability to form persister cells.
Table 2: Representative Data from a Persister Assay
| Strain | Time (hours) after Ampicillin Addition | Survival Frequency |
| Wild-type | 0 | 1.0 |
| 2 | 1 x 10-2 | |
| 4 | 5 x 10-4 | |
| 6 | 1 x 10-5 | |
| 24 | 1 x 10-6 | |
| ΔhipA | 0 | 1.0 |
| 2 | 5 x 10-4 | |
| 4 | 1 x 10-6 | |
| 6 | < 1 x 10-7 | |
| 24 | < 1 x 10-7 |
Signaling Pathway Involving HipA
Conclusion
The creation of a hipA knockout mutant in E. coli is a valuable tool for investigating the molecular mechanisms of bacterial persistence. The Lambda Red recombineering system provides a robust and efficient method for generating such mutants. The protocols and application notes provided herein offer a comprehensive guide for researchers in both academic and industrial settings. The characterization of the ΔhipA mutant, particularly through persister assays, will contribute to a deeper understanding of this important biological phenomenon and may aid in the development of novel strategies to combat chronic and recurrent bacterial infections.
References
- 1. Ectopic overexpression of wild-type and mutant hipA genes in Escherichia coli: effects on macromolecular synthesis and persister formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hipA, a newly recognized gene of Escherichia coli K-12 that affects frequency of persistence after inhibition of murein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ectopic Overexpression of Wild-Type and Mutant hipA Genes in Escherichia coli: Effects on Macromolecular Synthesis and Persister Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the hipA7 allele of Escherichia coli and evidence that high persistence is governed by (p)ppGpp synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. journals.asm.org [journals.asm.org]
- 7. static.igem.wiki [static.igem.wiki]
- 8. High-Efficiency Scarless Genetic Modification in Escherichia coli by Using Lambda Red Recombination and I-SceI Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Targeted chromosomal gene knockout using PCR fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One-step inactivation of chromosomal genes in Escherichia coli K-12 using PCR products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pKD46 vector map and sequence [novoprolabs.com]
- 13. mdpi.com [mdpi.com]
- 14. Extension of Genetic Marker List Using Unnatural Amino Acid System: An Efficient Genomic Modification Strategy in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ProcedureFLPFRTRecombination < Lab < TWiki [barricklab.org]
- 16. pCP20 vector map and sequence [novoprolabs.com]
- 17. PCP20 (OVT2613) - Creative Biogene [creative-biogene.com]
- 18. static.igem.org [static.igem.org]
- 19. Use of the lambda Red recombinase system to produce recombinant prophages carrying antibiotic resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Studying HipA-HipB Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The HipA-HipB toxin-antitoxin (TA) system is a crucial element in bacterial persistence, a phenomenon where a subpopulation of bacteria exhibits multidrug tolerance. HipA, the toxin, is a serine/threonine kinase that induces a dormant, persister state by phosphorylating its targets, such as the glutamyl-tRNA synthetase (GltX), leading to the inhibition of protein synthesis.[1][2] The antitoxin, HipB, neutralizes HipA activity by direct binding and sequestration.[3][4][5] The HipA-HipB complex also acts as a transcriptional repressor of its own operon by binding to the hipBA promoter.[2][6][7] Understanding the intricate molecular details of the HipA-HipB interaction is paramount for developing novel strategies to combat bacterial persistence and overcome antibiotic resistance.
These application notes provide a comprehensive overview of key techniques and detailed protocols for studying the interaction between HipA and HipB proteins. The methodologies described herein are essential for researchers aiming to characterize the binding affinity, kinetics, and structural basis of this critical protein-protein interaction, paving the way for the rational design of inhibitors.
HipA-HipB Signaling Pathway
The HipA-HipB signaling pathway is a tightly regulated process. Under normal growth conditions, HipB dimerizes and binds to two molecules of HipA, effectively neutralizing the toxic kinase activity of HipA.[3][4] This complex also binds to the operator region of the hipBA operon, repressing its own transcription.[6][7] Under stressful conditions, the labile antitoxin HipB is degraded by cellular proteases like Lon, releasing the stable HipA toxin.[8][9] Free HipA can then phosphorylate its cellular targets, leading to a dormant state and antibiotic tolerance.
Caption: The HipA-HipB signaling pathway under normal and stress conditions.
Quantitative Data Summary
The following table summarizes quantitative data from various techniques used to study the HipA-HipB interaction, providing a comparative overview of their binding affinities.
| Technique | Species | Ligand (Analyte) | Dissociation Constant (Kd) | Reference(s) |
| Isothermal Titration Calorimetry (ITC) | S. oneidensis | HipA : HipB | ~300 nM | [10] |
| Isothermal Titration Calorimetry (ITC) | E. coli | ATP-Mg²⁺ : HipA | 15.0 ± 1.0 µM | [3] |
| Fluorescence Polarization | E. coli | HipA : HipB | 1 µM | [9] |
Experimental Protocols
This section provides detailed protocols for key experiments used to investigate the HipA-HipB interaction.
In Vitro Interaction: Pull-Down Assay
Pull-down assays are a valuable in vitro technique to confirm a direct physical interaction between two proteins.[11][12]
Workflow Diagram:
Caption: Workflow for a GST pull-down assay to study HipA-HipB interaction.
Protocol:
-
Protein Expression and Purification:
-
Express and purify a tagged "bait" protein (e.g., GST-HipA) and a "prey" protein (HipB). The prey can be a purified protein or present in a cell lysate.
-
-
Immobilization of Bait Protein:
-
Equilibrate glutathione-agarose beads by washing them three times with a binding buffer (e.g., PBS with 0.1% Triton X-100).
-
Incubate the purified GST-HipA with the equilibrated beads for 1-2 hours at 4°C with gentle rotation to allow for immobilization.
-
-
Binding Reaction:
-
Centrifuge the beads with immobilized GST-HipA and discard the supernatant.
-
Add the cell lysate or purified HipB to the beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for the interaction.
-
As a negative control, incubate the prey with beads bound only to GST.
-
-
Washing:
-
Pellet the beads by centrifugation and carefully remove the supernatant.
-
Wash the beads 3-5 times with the binding buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by adding an elution buffer (e.g., binding buffer containing reduced glutathione).
-
Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie blue staining or Western blotting using an anti-HipB antibody. A band corresponding to HipB in the GST-HipA pulldown, but not in the GST control, confirms the interaction.[3]
-
In Vivo Interaction: Bacterial Two-Hybrid (B2H) System
The bacterial two-hybrid system is a genetic method to detect protein-protein interactions in vivo within E. coli.[6]
Workflow Diagram:
Caption: Workflow for a bacterial two-hybrid assay.
Protocol:
-
Plasmid Construction:
-
Clone the hipA gene into one vector (e.g., pUT18 or pUT18C) to create a fusion with the T18 fragment of adenylate cyclase.
-
Clone the hipB gene into a compatible vector (e.g., pKT25) to create a fusion with the T25 fragment of adenylate cyclase.
-
-
Transformation:
-
Co-transform the two recombinant plasmids (and control plasmids) into a reporter E. coli strain that is deficient in the adenylate cyclase gene (cya).
-
-
Screening for Interaction:
-
Plate the transformed bacteria on a selective medium containing an indicator such as MacConkey agar supplemented with maltose (B56501) or minimal medium with lactose.
-
Incubate the plates at 30°C for 24-48 hours.
-
-
Analysis:
-
A positive interaction between HipA and HipB will bring the T18 and T25 fragments of adenylate cyclase into close proximity, reconstituting its enzymatic activity.
-
This leads to the production of cAMP, which in turn activates the expression of reporter genes (e.g., lacZ or mal operon).
-
On MacConkey agar with maltose, colonies exhibiting a positive interaction will appear red or pink, while negative interactions will result in white or pale colonies.[6]
-
Biophysical Characterization: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters such as the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.[13][14][15][16]
Protocol:
-
Sample Preparation:
-
Express and purify HipA and HipB proteins to a high degree of purity.
-
Dialyze both proteins extensively against the same buffer to minimize heat changes due to buffer mismatch. A suitable buffer could be 25 mM Na₂HPO₄, 300 mM NaCl, 5% glycerol, pH 7.5.[10]
-
Accurately determine the concentration of both proteins.
-
Degas the protein solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
-
ITC Experiment:
-
Load one protein (e.g., HipB) into the sample cell of the calorimeter.
-
Load the other protein (e.g., HipA) into the injection syringe at a concentration 10-20 times higher than the protein in the cell.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume.
-
Perform a series of small, sequential injections of the syringe solution into the sample cell.
-
-
Data Analysis:
-
The heat released or absorbed upon each injection is measured.
-
The data are plotted as heat change per injection versus the molar ratio of the two proteins.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the Kd, ΔH, and n.[10]
-
In Vivo Proximity: Fluorescence Resonance Energy Transfer (FRET)
FRET microscopy can be used to visualize and quantify protein-protein interactions in living cells.[17][18][19][20][21]
Protocol:
-
Plasmid Construction:
-
Create fusion constructs of HipA and HipB with a FRET pair of fluorescent proteins (e.g., CFP-HipA and YFP-HipB).
-
-
Cell Culture and Transfection:
-
Culture appropriate cells (e.g., E. coli) and co-express the fusion proteins.
-
-
Microscopy:
-
Image the cells using a fluorescence microscope equipped for FRET imaging.
-
Acquire images in the donor (CFP), acceptor (YFP), and FRET channels.
-
-
FRET Analysis:
-
Calculate the FRET efficiency. An increase in FRET signal upon co-expression of CFP-HipA and YFP-HipB compared to controls (e.g., expression of each fusion protein alone) indicates that the two proteins are in close proximity (typically <10 nm), suggesting a direct interaction.[18]
-
Conclusion
The techniques and protocols outlined in these application notes provide a robust framework for the comprehensive investigation of the HipA-HipB protein-protein interaction. A multi-faceted approach, combining in vitro biophysical methods with in vivo genetic and imaging techniques, is recommended for a thorough characterization. The quantitative data and detailed methodologies presented here will aid researchers in designing and executing experiments to further elucidate the molecular mechanisms of this critical toxin-antitoxin system and to identify potential therapeutic interventions.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Bacterial type II toxin-antitoxin systems acting through post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of HipA Mediated Multidrug Tolerance and its Neutralization by HipB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ebi.ac.uk [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for a Functional HipBA Toxin–Antitoxin System in Acidovorax citrulli [mdpi.com]
- 7. HipAB-promoter structures reveal basis of heritable multidrug tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the Escherichia coli HipBA Toxin-Antitoxin System by Proteolysis | PLOS One [journals.plos.org]
- 9. Regulation of the Escherichia coli HipBA Toxin-Antitoxin System by Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Pull-down assays [sigmaaldrich.com]
- 13. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stevensonlab.com [stevensonlab.com]
- 15. researchgate.net [researchgate.net]
- 16. news-medical.net [news-medical.net]
- 17. The use of FRET imaging microscopy to detect protein-protein interactions and protein conformational changes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 19. Detecting protein-protein interactions in vivo with FRET using multiphoton fluorescence lifetime imaging microscopy (FLIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. individual.utoronto.ca [individual.utoronto.ca]
- 21. In Vivo Interaction Studies by Measuring Förster Resonance Energy Transfer Through Fluorescence Lifetime Imaging Microscopy (FRET/FLIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Probing the HipA Kinase Active Site Through Site-Directed Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
HipA is a serine/threonine-protein kinase that plays a critical role in bacterial persistence, a phenomenon where a subpopulation of bacteria survives lethal antibiotic concentrations.[1][2][3][4] This multidrug tolerance is a major contributor to the recalcitrance of chronic infections.[2][5] HipA, the toxin component of the hipBA toxin-antitoxin module, induces a state of dormancy by phosphorylating glutamyl-tRNA synthetase (GltX), which in turn inhibits protein synthesis.[2][6][7] The kinase activity of HipA is therefore a key target for the development of novel therapeutics aimed at eradicating persistent bacterial populations.
Site-directed mutagenesis is an invaluable technique for elucidating the structure-function relationship of proteins like HipA.[8][9] By introducing specific amino acid substitutions in the active site, researchers can investigate the contribution of individual residues to kinase activity and the subsequent physiological effects on bacterial persistence. These application notes provide a comprehensive overview of key HipA active site residues, the quantitative effects of their mutation, and detailed protocols for performing site-directed mutagenesis and assessing the resulting phenotypes.
Key Residues of the HipA Active Site
The catalytic activity of Escherichia coli HipA is dependent on several key residues within its active site. Structural and functional studies have identified the following as critical for its function:
-
Serine 150 (S150): This residue is the site of HipA autophosphorylation.[10][11][12] Phosphorylation at this site is essential for the kinase's ability to induce a dormant state.
-
Aspartate 309 (D309): Located within the conserved kinase active site, this aspartate residue is crucial for the catalytic activity of HipA.[11][12]
-
Aspartate 332 (D332): This residue is part of the Mg²⁺-binding site, which is essential for ATP coordination during the phosphotransfer reaction.[11][12]
In addition to these active site residues, the hipA7 allele , which confers a high-persistence phenotype, contains two mutations:
-
Glycine 22 to Serine (G22S): This mutation is primarily responsible for the high-persistence phenotype.[10]
-
Aspartate 291 to Alanine (D291A): This second mutation is also present in the classic hipA7 allele.[10]
Data Presentation: Quantitative Effects of HipA Mutations
The following table summarizes the quantitative and qualitative effects of site-directed mutagenesis on key HipA residues.
| HipA Variant | Mutation(s) | Effect on Kinase Activity | Effect on Persister Formation Frequency | References |
| Wild-Type (overexpressed) | None | Active | ~10,000-fold increase over baseline | [1][10] |
| hipA7 | G22S, D291A | Reduced compared to wild-type | ~1% - 10% (~1,000 to 10,000-fold increase over baseline) | [1][2][3][6] |
| Kinase-Dead | S150A | No detectable autophosphorylation | Abolished; similar to baseline (~10⁻⁶) | [10][11][12] |
| Kinase-Dead | D309Q | No detectable autophosphorylation | Abolished; similar to baseline (~10⁻⁶) | [10][11][12] |
| Kinase-Dead | D332Q | No detectable autophosphorylation | Abolished; similar to baseline (~10⁻⁶) | [10][11][12] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of the hipA Gene
This protocol outlines the generation of specific point mutations in the hipA gene using a PCR-based method.
Materials:
-
Plasmid DNA containing the wild-type E. coli hipA gene
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase (e.g., Pfu or Phusion)
-
dNTPs
-
DpnI restriction enzyme
-
Chemically competent E. coli cells (e.g., DH5α) for cloning
-
LB agar (B569324) plates and broth with appropriate antibiotic selection
Procedure:
-
Primer Design: Design complementary forward and reverse primers incorporating the desired mutation. The primers should be approximately 25-45 bases in length with a melting temperature (Tm) between 55-65°C. The mutation should be located in the center of the primers.
-
PCR Amplification:
-
Set up the PCR reaction with the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR to amplify the entire plasmid containing the desired mutation. A typical cycling protocol is:
-
Initial denaturation: 95°C for 2 minutes.
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final extension: 68°C for 5 minutes.
-
-
-
DpnI Digestion:
-
Add DpnI enzyme directly to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.
-
Incubate at 37°C for 1-2 hours.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Protocol 2: HipA Kinase Activity Assay (In Vitro Autophosphorylation)
This protocol assesses the kinase activity of purified wild-type and mutant HipA proteins.
Materials:
-
Purified His-tagged wild-type and mutant HipA proteins
-
Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5)
-
[γ-³²P]ATP
-
SDS-PAGE gels
-
Phosphorimager or autoradiography film
Procedure:
-
Protein Purification: Express and purify His-tagged wild-type and mutant HipA proteins from E. coli using nickel-affinity chromatography.
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the purified HipA protein with the kinase assay buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
-
SDS-PAGE:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
-
Detection:
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the radiolabeled, autophosphorylated HipA.
-
The absence of a signal for the mutant proteins indicates a loss of kinase activity.
-
Protocol 3: Persister Formation Assay
This protocol quantifies the frequency of persister cell formation upon overexpression of wild-type or mutant hipA.
Materials:
-
E. coli strains carrying plasmids with wild-type or mutant hipA under an inducible promoter (e.g., arabinose-inducible PBAD promoter)
-
LB broth with appropriate antibiotic and inducer (e.g., L-arabinose)
-
Bactericidal antibiotic (e.g., ampicillin (B1664943) or ofloxacin)
-
Phosphate-buffered saline (PBS)
-
LB agar plates
Procedure:
-
Bacterial Growth and Induction:
-
Grow the E. coli strains in LB broth with the appropriate selection antibiotic to early exponential phase (OD₆₀₀ ≈ 0.2-0.4).
-
Induce the expression of the hipA gene by adding the inducer (e.g., 0.2% L-arabinose). Continue to incubate for a set period (e.g., 1-2 hours).
-
-
Antibiotic Challenge:
-
At designated time points post-induction, take a sample for viable cell counting (CFU/mL) before antibiotic addition.
-
Add a lethal concentration of a bactericidal antibiotic (e.g., 100 µg/mL ampicillin).
-
Incubate for 3-4 hours at 37°C.
-
-
Quantification of Persisters:
-
After the antibiotic challenge, take a sample, wash the cells with PBS to remove the antibiotic, and perform serial dilutions in PBS.
-
Plate the dilutions on LB agar plates.
-
Incubate overnight at 37°C and count the colonies to determine the number of surviving persister cells (CFU/mL).
-
-
Calculation of Persister Frequency:
-
Persister frequency = (CFU/mL after antibiotic treatment) / (CFU/mL before antibiotic treatment).
-
Visualizations
Caption: Workflow for site-directed mutagenesis of the HipA active site.
Caption: Signaling pathway of HipA-mediated bacterial persistence.
References
- 1. Ectopic Overexpression of Wild-Type and Mutant hipA Genes in Escherichia coli: Effects on Macromolecular Synthesis and Persister Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HipAB-promoter structures reveal basis of heritable multidrug tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ectopic overexpression of wild-type and mutant hipA genes in Escherichia coli: effects on macromolecular synthesis and persister formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased Persistence in Escherichia coli Caused by Controlled Expression of Toxins or Other Unrelated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The kinases HipA and HipA7 phosphorylate different substrate pools in Escherichia coli to promote multidrug tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase activity of overexpressed HipA is required for growth arrest and multidrug tolerance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the hipA7 allele of Escherichia coli and evidence that high persistence is governed by (p)ppGpp synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Crystallizing the HipA Toxin: A Guide for Structural Studies and Drug Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
The HipA protein, a serine/threonine kinase, is a key player in bacterial persistence, a state of transient antibiotic tolerance that contributes to the recalcitrance of chronic infections. As a crucial component of the hipBA toxin-antitoxin system, HipA induces a dormant, drug-tolerant state by phosphorylating cellular targets, thereby inhibiting essential processes like translation.[1][2][3] The development of inhibitors targeting HipA is a promising strategy for combating persistent bacterial infections.[4][5][][7][8] Structural elucidation of HipA is paramount for understanding its mechanism of action and for facilitating structure-based drug design. This document provides detailed protocols for the expression, purification, and crystallization of Escherichia coli HipA, compiled from established methodologies, to aid researchers in obtaining high-quality crystals for structural analysis.
Introduction to HipA and its Role in Bacterial Persistence
The hipBA operon encodes two proteins: the toxin HipA and the antitoxin HipB.[9] Under normal growth conditions, HipB binds to HipA, forming a stable complex that also acts as a transcriptional repressor of the hipBA operon.[1][10] This interaction neutralizes the toxic activity of HipA.[1] However, under certain stress conditions, HipB is degraded, freeing HipA to act on its cellular targets.[9]
HipA from E. coli has been shown to phosphorylate glutamyl-tRNA synthetase (GltX), leading to an accumulation of uncharged tRNA(Glu).[2][10] This mimics amino acid starvation and triggers the stringent response, a global reprogramming of cellular metabolism that leads to a dormant, persistent state.[10] Another proposed target is the elongation factor Tu (EF-Tu), and phosphorylation of EF-Tu would also lead to an inhibition of protein synthesis.[1][11] Due to its central role in persistence, HipA is an attractive target for the development of novel therapeutics that could sensitize persistent bacteria to conventional antibiotics.
Signaling Pathway of HipA-Mediated Persistence
The activation of HipA and its downstream effects leading to bacterial persistence can be summarized in the following signaling pathway.
Caption: HipA signaling pathway leading to bacterial persistence.
Experimental Protocols
This section provides a comprehensive workflow for the expression, purification, and crystallization of HipA. The protocols are based on established methods for producing recombinant HipA for structural studies.[12][13]
Experimental Workflow Overview
Caption: Workflow for HipA expression, purification, and crystallization.
Recombinant Expression of HipA in E. coli
Wild-type HipA can be toxic to E. coli even at basal expression levels.[1] Therefore, it is often co-expressed with its antitoxin, HipB, or a catalytically inactive mutant of HipA (e.g., D309Q) is used for structural studies.[1][14] This protocol outlines the expression of a His-tagged this compound.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the hipA gene with an N-terminal His-tag (e.g., pET vector)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Transform the HipA expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar (B569324) containing the appropriate antibiotic.
-
Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.4-1 mM.[15]
-
Continue to grow the culture for another 4-6 hours at 30°C or overnight at 18°C.[15]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C.
Purification of His-tagged HipA
This protocol utilizes Immobilized Metal Affinity Chromatography (IMAC) followed by Size Exclusion Chromatography (SEC) to obtain highly pure HipA.
Buffers:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 µg/mL DNase I
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT
Protocol:
-
Resuspend the frozen cell pellet in 30-40 mL of ice-cold Lysis Buffer per liter of original culture.
-
Lyse the cells by sonication on ice or by using a high-pressure homogenizer.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA or other IMAC column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with Elution Buffer.
-
(Optional) If the His-tag needs to be removed, dialyze the eluted protein against a suitable buffer and incubate with a specific protease (e.g., TEV or thrombin). Subsequently, pass the protein solution through the IMAC column again to remove the cleaved tag and the protease.
-
Concentrate the eluted (and potentially cleaved) protein and load it onto a size exclusion chromatography column (e.g., Superdex 75 or Superdex 200) pre-equilibrated with SEC Buffer.
-
Collect fractions corresponding to the monomeric HipA peak.
-
Analyze the purity of the fractions by SDS-PAGE. Pool the purest fractions.
-
Determine the protein concentration using a spectrophotometer (A₂₈₀) or a colorimetric assay (e.g., Bradford).
Crystallization of HipA
The following are general guidelines for setting up crystallization trials for HipA. The optimal conditions will need to be determined empirically.
Materials:
-
Purified and concentrated HipA (typically 5-15 mg/mL)
-
Commercial crystallization screens (e.g., Hampton Research Crystal Screen, Molecular Dimensions JCSG+ screen)
-
Crystallization plates (e.g., 24-well or 96-well)
-
Micro-pipettes and tips
Protocol:
-
Centrifuge the concentrated protein solution at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to remove any aggregates.[16]
-
Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method.[17][18][19]
-
For a typical hanging-drop experiment, mix 1 µL of protein solution with 1 µL of the reservoir solution on a coverslip and seal it over the reservoir well containing 500 µL of the reservoir solution.[17]
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops for crystal growth regularly over several days to weeks.
Data Presentation
Table 1: Summary of Reported Purification and Crystallization Data for HipA and its Variants
| Protein Variant | Expression System | Purification Method | Final Concentration for Crystallization (mg/mL) | Crystallization Method | Crystal Growth Conditions | Resolution (Å) | Reference |
| Phosphorylated HipA (pHipA) | E. coli | Not specified | Not specified | Molecular Replacement | Trigonal and Monoclinic forms obtained | 1.90 and 1.50 | [14] |
| HipA(D309Q) | E. coli | Not specified | Not specified | Molecular Replacement | Used as a model for pHipA structure determination | Not specified | [14] |
| HipA(S150A) | E. coli | Not specified | Not specified | Molecular Replacement | P-loop largely disordered | 1.88 | [14] |
| HipA-ATP-Mg²⁺ complex | E. coli | Not specified | Not specified | Not specified | Not specified | 1.66 | [1] |
| HipA-HipB-DNA complex | E. coli | Not specified | Not specified | X-ray Diffraction | Not specified | 3.99 | [11][20] |
| HipBSTD233Q complex | E. coli | Molecular Replacement | Not specified | Not specified | Two copies of each protein in the asymmetric unit | 2.9 | [21] |
Troubleshooting and Optimization
-
Low Protein Yield: Optimize induction conditions (IPTG concentration, temperature, induction time). Ensure the use of a fresh bacterial colony for inoculation.
-
Protein Precipitation: Increase the salt concentration in the buffers (e.g., up to 500 mM NaCl).[22] Consider adding stabilizing agents like glycerol (B35011) (2-5%).[22]
-
No Crystals: Screen a wider range of crystallization conditions. Vary the protein concentration.[16] Consider trying different HipA constructs or mutants.
-
Poor Crystal Quality: Optimize the initial crystallization hits by fine-tuning the precipitant concentration, pH, and temperature.[23] The use of additives can also be beneficial.[24]
Conclusion
The structural determination of HipA is a critical step towards the development of novel therapeutics to combat bacterial persistence. The protocols and data presented here provide a comprehensive guide for researchers to successfully express, purify, and crystallize HipA. By obtaining high-resolution structures of HipA in complex with potential inhibitors, the scientific community can accelerate the design and development of new drugs to address the growing challenge of antibiotic resistance.
References
- 1. Molecular Mechanisms of HipA Mediated Multidrug Tolerance and its Neutralization by HipB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of HipBA Toxin-Antitoxin Systems in Caulobacter crescentus Persistence and Stress Tolerance [escholarship.org]
- 3. hipBA toxin-antitoxin systems mediate persistence in Caulobacter crescentus [research.chalmers.se]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 7. Recent Trends in Enzyme Inhibition and Activation in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. The Haemophilus influenzae HipBA toxin–antitoxin system adopts an unusual three-component regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. ebi.ac.uk [ebi.ac.uk]
- 12. journals.asm.org [journals.asm.org]
- 13. protocols.io [protocols.io]
- 14. Role of unusual P-loop ejection and autophosphorylation in HipA-mediated persistence and multidrug tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An efficient system for high-level expression and easy purification of authentic recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hamptonresearch.com [hamptonresearch.com]
- 17. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 18. Protein crystallization - Wikipedia [en.wikipedia.org]
- 19. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rcsb.org [rcsb.org]
- 21. biorxiv.org [biorxiv.org]
- 22. biolscigroup.us [biolscigroup.us]
- 23. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. moodle2.units.it [moodle2.units.it]
Application Notes: Identifying HipA Phosphorylation Targets Using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: HipA is a serine/threonine protein kinase found in bacteria, such as Escherichia coli, that plays a critical role in bacterial persistence and multidrug tolerance.[1][2] It functions as the toxin component of a type II toxin-antitoxin (TA) system. When activated, HipA phosphorylates specific cellular targets, leading to a halt in essential processes like translation, which induces a dormant, persister state.[2][3] This dormant state allows a subpopulation of bacteria to survive antibiotic treatment. Identifying the substrate proteins that HipA phosphorylates is crucial for understanding the molecular mechanisms of persistence and for developing novel therapeutic strategies to combat antibiotic-tolerant infections.
This document provides a detailed protocol for the identification and quantification of HipA phosphorylation targets using a mass spectrometry-based phosphoproteomics workflow. The methodology covers cell preparation, phosphopeptide enrichment, and mass spectrometry analysis.
Principle of the Method
The overall strategy for identifying HipA phosphorylation targets involves the controlled expression of HipA in a bacterial strain, followed by a quantitative phosphoproteomics approach to compare the phosphorylation landscape between cells with active HipA and a control group. The workflow, as illustrated below, consists of several key stages:
-
Stable Isotope Labeling in Cell Culture (SILAC): Cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., Lysine, Arginine). This allows for the direct quantitative comparison of protein and phosphopeptide abundance between different experimental conditions upon mixing.
-
Protein Extraction and Digestion: Proteins are extracted from the cell lysates, denatured, reduced, alkylated, and then digested into smaller peptides using a protease, typically trypsin.
-
Phosphopeptide Enrichment: Due to the low abundance of phosphorylated peptides relative to their unmodified counterparts, an enrichment step is essential.[4][5][6] Common methods include Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO₂) affinity chromatography, which selectively capture negatively charged phosphopeptides.[4][7][8]
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence and pinpoint the exact site of phosphorylation.[9][10][11]
-
Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the phosphopeptides. The relative abundance of "heavy" and "light" peptides is then calculated to identify phosphorylation events that are significantly upregulated in the presence of active HipA.
Experimental Workflow Diagram
Caption: A general workflow for identifying HipA phosphorylation targets.
Detailed Experimental Protocols
Protocol 1: Cell Culture, Protein Extraction, and Digestion
This protocol is adapted from SILAC-based quantitative phosphoproteomics studies.[12]
-
Cell Culture and Labeling:
-
Grow E. coli strains (e.g., a strain with inducible HipA expression and a control) in M9 minimal medium.
-
For the "heavy" condition, supplement the medium with 13C615N2 L-lysine (Lys8). For the "light" control condition, use standard L-lysine (Lys0).
-
Grow cultures at 37°C with shaking until they reach the mid-logarithmic phase (OD600 ~0.4-0.6).
-
-
HipA Expression:
-
Induce the expression of HipA in the "heavy" labeled culture for a predetermined period (e.g., by adding an inducer like arabinose). The "light" culture serves as the uninduced or vector-only control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest equal numbers of cells from both "heavy" and "light" cultures by centrifugation.
-
Wash the cell pellets with ice-cold PBS.
-
Resuspend the pellets in a lysis buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl pH 8.0, phosphatase and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification, Mixing, and Digestion:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Mix equal amounts of protein from the "heavy" and "light" lysates (1:1 ratio).
-
Reduction: Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C.[13]
-
Alkylation: Add iodoacetamide (B48618) to a final concentration of 20 mM and incubate for 1 hour at room temperature in the dark.[13]
-
Dilute the urea concentration to less than 2 M with 50 mM ammonium (B1175870) bicarbonate.
-
Digestion: Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.[13]
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 Sep-Pak cartridge and dry the eluate under vacuum.
-
Protocol 2: Phosphopeptide Enrichment using TiO₂
This protocol outlines a common method for enriching phosphopeptides from a complex peptide mixture.[4][8][14]
-
Preparation of TiO₂ beads:
-
Resuspend TiO₂ beads in a loading buffer (e.g., 80% acetonitrile (B52724) (ACN), 5% TFA).
-
Equilibrate the beads by washing them twice with the loading buffer.
-
-
Binding:
-
Reconstitute the dried peptide sample in the loading buffer.
-
Add the peptide solution to the equilibrated TiO₂ beads.
-
Incubate for 15-30 minutes with gentle agitation to allow phosphopeptides to bind.
-
-
Washing:
-
Centrifuge to pellet the beads and discard the supernatant.
-
Wash the beads sequentially with:
-
Loading buffer (80% ACN, 5% TFA)
-
Wash buffer (e.g., 50% ACN, 0.1% TFA)
-
-
-
Elution:
-
Elute the bound phosphopeptides from the beads using an elution buffer (e.g., 50% ACN, 2.5% ammonia (B1221849) solution).
-
Immediately acidify the eluate with TFA or formic acid.
-
-
Final Cleanup:
-
Dry the eluted phosphopeptides under vacuum.
-
Desalt the sample using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.[15]
-
Protocol 3: LC-MS/MS and Data Analysis
-
LC-MS/MS Analysis:
-
Reconstitute the final phosphopeptide sample in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze the sample using a nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Peptides are typically separated on a reverse-phase C18 column using a gradient of increasing ACN concentration.
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation (MS/MS) by methods such as Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[11]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a specialized software suite like MaxQuant.[12]
-
Search the MS/MS spectra against a relevant protein database (e.g., E. coli K12 proteome) to identify peptide sequences.[12]
-
The search parameters must include variable modifications for phosphorylation (+79.9663 Da on Ser, Thr, Tyr) and the specific "heavy" labeled amino acids.[16]
-
Filter the results to a high confidence level (e.g., a 1% false discovery rate).
-
Calculate the SILAC ratios (Heavy/Light) for each identified phosphopeptide to determine the relative change in phosphorylation upon HipA expression.
-
Phosphosites with significantly increased ratios in the HipA-expressing sample are considered potential direct or indirect targets.
-
HipA Signaling and Known Targets
HipA activity is tightly controlled. Under normal conditions, it is bound and inhibited by its cognate antitoxin, HipB.[17] Upon activation, HipA can autophosphorylate at a key serine residue (Ser150), which leads to its inactivation, providing a negative feedback loop.[1][18][19] The primary target of active HipA is the glutamyl-tRNA synthetase (GltX).[2][3] Phosphorylation of GltX inhibits its function, leading to a halt in protein synthesis and the induction of the dormant, persistent state.
Caption: The HipA signaling pathway leading to bacterial persistence.
Summary of Known HipA Phosphorylation Targets
Quantitative phosphoproteomic studies have identified several endogenous substrates of HipA and its variant, HipA7, in E. coli. These findings are summarized below.
| Kinase | Identified Target Protein | Function of Target | Quantitative Change | Reference |
| HipA | Glutamate-tRNA ligase (GltX) | Aminoacylation of tRNA(Glu) | Upregulated | [2][3] |
| HipA | Ribosomal protein L11 (RplK) | Component of the 50S ribosomal subunit | Upregulated | [2] |
| HipA | SeqA | Negative modulator of replication initiation | Upregulated | [2] |
| HipA7 | Glutamate-tRNA ligase (GltX) | Aminoacylation of tRNA(Glu) | Upregulated | [2] |
| HipA7 | Phage shock protein A (PspA) | Maintenance of proton motive force | Upregulated | [2] |
References
- 1. Role of unusual P-loop ejection and autophosphorylation in HipA-mediated persistence and multidrug tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinases HipA and HipA7 phosphorylate different substrate pools in Escherichia coli to promote multidrug tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PXD009173 - High persister protein kinase HipA and its gain-of-function variant HipA7 phosphorylate different substrate pools in Escherichia coli - OmicsDI [omicsdi.org]
- 4. Techniques for phosphopeptide enrichment prior to analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in quantitative high-throughput phosphoproteomics with sample multiplexing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Workflow for Proteomics and Phosphoproteomics with Limited Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. learn.cellsignal.com [learn.cellsignal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 12. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 13. Protocols for Phosphopeptide Enrichment via IMAC & MS - Creative Proteomics [creative-proteomics.com]
- 14. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocols: Phosphorylation Site ID by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 16. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ATP and autophosphorylation driven conformational changes of HipA kinase revealed by ion mobility and crosslinking mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phosphorylation-Competent Metastable State of Escherichia coli Toxin HipA [pubmed.ncbi.nlm.nih.gov]
- 19. Kinase activity of overexpressed HipA is required for growth arrest and multidrug tolerance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a High-Throughput Screen to Identify HipA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial persistence, a phenomenon where a subpopulation of bacteria survives lethal antibiotic concentrations, poses a significant challenge to treating chronic and recurrent infections.[1] The toxin-antitoxin (TA) module, hipBA, is a key player in promoting persistence in various bacterial pathogens.[2][3] The toxin, HipA, is a serine-threonine kinase that, when activated, induces a state of dormancy, rendering the bacteria tolerant to antibiotics.[4][5] HipA's primary cellular target is the glutamyl-tRNA synthetase (GltX).[4][6] By phosphorylating a conserved serine residue on GltX, HipA inhibits its aminoacylation function, leading to a halt in protein synthesis and entry into a persistent state.[4] This targeted mechanism of action makes HipA an attractive target for the development of novel therapeutics aimed at eradicating persistent bacterial populations.
These application notes provide a detailed protocol for a robust, high-throughput screening (HTS) assay designed to identify small molecule inhibitors of Escherichia coli HipA kinase activity. The described methodology is based on a well-established, luminescence-based kinase assay that quantifies the amount of ADP produced during the phosphorylation reaction, providing a sensitive and reliable measure of HipA activity.
Signaling Pathway of HipA-mediated Persistence
Under normal growth conditions, the HipA toxin is neutralized by its cognate antitoxin, HipB.[7][8] However, under stressful conditions, the HipB antitoxin is degraded, liberating active HipA.[1] Active HipA then phosphorylates GltX, inhibiting protein synthesis and triggering a cascade of events leading to bacterial persistence.
Caption: HipA signaling pathway leading to bacterial persistence.
High-Throughput Screening Workflow
The HTS workflow is designed for efficiency and scalability, enabling the rapid screening of large compound libraries. The process begins with the preparation of assay plates containing the test compounds, followed by the addition of the HipA enzyme and its substrate, GltX. The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period. Finally, a detection reagent is added to quantify the amount of ADP produced, which is inversely proportional to the inhibitory activity of the test compounds.
Caption: High-throughput screening workflow for HipA inhibitors.
Experimental Protocols
Reagents and Materials
| Reagent/Material | Supplier | Catalog Number |
| Recombinant His-tagged E. coli HipA | In-house or custom order | - |
| Recombinant His-tagged E. coli GltX | In-house or custom order | - |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| ATP, 10 mM | Sigma-Aldrich | A7699 |
| Tris-HCl, 1 M, pH 7.5 | Thermo Fisher Scientific | 15567027 |
| MgCl₂, 1 M | Thermo Fisher Scientific | AM9530G |
| DTT, 1 M | Thermo Fisher Scientific | R0861 |
| Bovine Serum Albumin (BSA), 10% | New England Biolabs | B9000S |
| DMSO, ACS Grade | Sigma-Aldrich | D2650 |
| 384-well low-volume white plates | Corning | 3572 |
| Acoustic liquid handler (e.g., Echo 525) | Labcyte | - |
| Multidrop Combi Reagent Dispenser | Thermo Fisher Scientific | - |
| Plate reader with luminescence detection | BMG Labtech | CLARIOstar |
Assay Buffer Preparation
Prepare the Kinase Reaction Buffer (1X) as follows:
| Component | Final Concentration |
| Tris-HCl, pH 7.5 | 50 mM |
| MgCl₂ | 10 mM |
| DTT | 1 mM |
| BSA | 0.01% |
| Nuclease-free water | to final volume |
High-Throughput Screening Protocol
This protocol is optimized for a 384-well plate format with a final assay volume of 10 µL.
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 50 nL of test compounds from the library plates to the 384-well assay plates.
-
For controls, add 50 nL of DMSO to the maximum activity (0% inhibition) wells and 50 nL of a known kinase inhibitor (e.g., staurosporine) to the minimum activity (100% inhibition) wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X HipA/GltX enzyme/substrate mix in pre-chilled Kinase Reaction Buffer. The final concentrations should be empirically determined, but a starting point of 10 nM HipA and 500 nM GltX is recommended.
-
Using a multidrop combi reagent dispenser, add 5 µL of the 2X HipA/GltX mix to each well of the assay plate.
-
Centrifuge the plates briefly at 1000 rpm for 1 minute to ensure all components are at the bottom of the wells.
-
Incubate the plates at room temperature for 15 minutes to allow for compound pre-incubation with the enzyme.
-
-
Reaction Initiation:
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at the Km for HipA, which needs to be experimentally determined. A starting concentration of 10 µM is suggested.
-
Add 5 µL of the 2X ATP solution to each well to initiate the kinase reaction.
-
-
Incubation:
-
Incubate the plates at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Following the ADP-Glo™ Kinase Assay protocol, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Luminescence Reading:
-
Read the luminescence signal on a plate reader.
-
Data Analysis
-
Normalization:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min)) where RLU_sample is the relative light unit from the test compound well, RLU_min is the average RLU from the minimum activity control wells, and RLU_max is the average RLU from the maximum activity control wells.
-
-
Hit Identification:
-
A common threshold for hit identification is a percent inhibition greater than three standard deviations from the mean of the library-screened plates.
-
-
Dose-Response Curves:
-
For confirmed hits, perform dose-response experiments to determine the IC₅₀ value.
-
Data Presentation
Table 1: HTS Assay Parameters and Quality Control
| Parameter | Value |
| Assay Format | 384-well |
| Final Assay Volume | 10 µL |
| HipA Concentration | 10 nM (example) |
| GltX Concentration | 500 nM (example) |
| ATP Concentration | 10 µM (at Km) |
| Incubation Time | 60 minutes |
| Z'-factor | ≥ 0.5 |
| Signal-to-Background Ratio | ≥ 5 |
Table 2: Example Hit Compound Data
| Compound ID | % Inhibition (at 10 µM) | IC₅₀ (µM) |
| Hit-001 | 85.2 | 1.5 |
| Hit-002 | 92.1 | 0.8 |
| Hit-003 | 78.5 | 3.2 |
Conclusion
The described high-throughput screening assay provides a robust and reliable method for the identification of novel HipA inhibitors. This platform can be readily implemented in drug discovery campaigns aimed at developing new antibacterial agents that can overcome the challenge of bacterial persistence. Further characterization of identified hits through secondary assays, including cell-based persistence assays, will be crucial for the validation and progression of promising lead compounds.
References
- 1. Slow and steady wins the race: an examination of bacterial persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Are Bacterial Persisters Dormant Cells Only? [frontiersin.org]
- 3. Bacterial persisters: molecular mechanisms and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of bacterial persistence by HipA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase activity of overexpressed HipA is required for growth arrest and multidrug tolerance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kinases HipA and HipA7 phosphorylate different substrate pools in Escherichia coli to promote multidrug tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of HipA Mediated Multidrug Tolerance and its Neutralization by HipB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of HipA-mediated multidrug tolerance and its neutralization by HipB - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for HipA Autophosphorylation Assay: A Detailed Guide for Researchers
Application Notes
The bacterial toxin HipA, a serine/threonine kinase, plays a pivotal role in bacterial persistence and multidrug tolerance. As part of the type II toxin-antitoxin (TA) system, HipA's kinase activity is tightly regulated. A key regulatory mechanism is its autophosphorylation, which modulates its ability to induce a dormant state in bacteria. This document provides a comprehensive protocol for an in vitro HipA autophosphorylation assay, intended for researchers in microbiology, biochemistry, and drug development who are investigating bacterial persistence and potential antimicrobial targets.
The assay is designed to measure the transfer of a phosphate (B84403) group from ATP to the HipA protein itself. This protocol covers the expression and purification of recombinant His-tagged HipA, the kinase reaction, and the subsequent detection of phosphorylation. The methodologies described are based on established protocols and are suitable for characterizing the enzymatic activity of HipA, screening for inhibitors, and studying the effects of mutations on its autophosphorylation.
Signaling Pathway and Regulation of HipA Activity
Under normal growth conditions, the HipA toxin is held in an inactive state through its interaction with the HipB antitoxin. The HipB protein not only neutralizes HipA's kinase activity but also acts as a transcriptional repressor of the hipBA operon.[1][2] In response to cellular stress, the Lon protease degrades the labile HipB antitoxin, liberating HipA.[1] The active HipA kinase then phosphorylates its primary cellular target, the glutamyl-tRNA synthetase (GltX).[3][4] Phosphorylation of GltX inhibits its function, leading to an accumulation of uncharged glutamyl-tRNA.[3][4] This triggers the stringent response, a global reprogramming of bacterial metabolism, which results in growth arrest and the formation of persister cells that exhibit multidrug tolerance.[4]
HipA activity is also regulated by intermolecular autophosphorylation at a conserved serine residue (Ser150 in E. coli).[5][6] This autophosphorylation event serves as a negative feedback mechanism, leading to the inactivation of the kinase.[7] This inactivation is crucial for the eventual resuscitation of dormant cells once the stressful conditions have subsided.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. hipA serine/threonine-protein kinase toxin HipA [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Kinase activity of overexpressed HipA is required for growth arrest and multidrug tolerance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of unusual P-loop ejection and autophosphorylation in HipA-mediated persistence and multidrug tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Mediated hipA Gene Editing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the CRISPR-Cas9 system to edit the hipA gene in bacteria, particularly Escherichia coli. The hipA gene, a key component of the hipBA toxin-antitoxin module, is implicated in bacterial persistence and antibiotic tolerance, making it a critical target for both fundamental research and the development of novel antimicrobial strategies.
Introduction to the hipBA Toxin-Antitoxin System
The hipBA locus is a Type II toxin-antitoxin (TA) system where hipA encodes a serine/threonine kinase toxin and hipB encodes its cognate antitoxin.[1][2] Under normal growth conditions, the HipB antitoxin binds to and neutralizes the HipA toxin. The HipB-HipA complex also acts as a transcriptional repressor, binding to the hipBA operon promoter to regulate its own expression.[2][3]
Under stressful conditions, the labile HipB antitoxin is degraded by cellular proteases like Lon, releasing the stable HipA toxin.[1] Active HipA then phosphorylates glutamyl-tRNA synthetase (GltX), leading to the inhibition of protein synthesis and inducing a dormant, antibiotic-tolerant state known as persistence.[2] A specific mutation, hipA7, is known to confer a high-persistence phenotype.[4][5][6] Given its central role in bacterial survival mechanisms, precise genetic modification of hipA using CRISPR-Cas9 is invaluable for elucidating its function and exploring its potential as a therapeutic target.
Signaling Pathway and Regulatory Logic
The regulation of the hipBA operon and the activation of the HipA toxin follow a well-defined pathway. The diagram below illustrates the molecular interactions governing this system.
Caption: The hipBA toxin-antitoxin regulatory pathway.
Application Note 1: Design of a hipA Gene Knockout Strategy
Principle
The CRISPR-Cas9 system requires two key components for targeted gene editing: the Cas9 nuclease and a single guide RNA (sgRNA).[7][8] The sgRNA contains a ~20 nucleotide spacer sequence that is complementary to the target DNA, directing the Cas9 enzyme to create a precise double-strand break (DSB).[9][10] In bacteria, these DSBs are often repaired by the non-homologous end joining (NHEJ) pathway, which can introduce small insertions or deletions (indels), leading to a frameshift mutation and gene knockout.[10]
Protocol: sgRNA Design for hipA Knockout
-
Obtain Target Sequence: Retrieve the full DNA sequence of the hipA gene from a relevant database (e.g., NCBI) for the specific bacterial strain of interest (e.g., E. coli K-12).
-
Identify Protospacer Adjacent Motifs (PAMs): The most commonly used Cas9 from Streptococcus pyogenes (SpCas9) recognizes the PAM sequence 5'-NGG-3'.[10][11] Scan both strands of the hipA gene sequence to identify all occurrences of this motif. The target for the sgRNA will be the 20 nucleotides immediately upstream of the PAM sequence.[11]
-
Select Target Sites: Choose 2-3 potential target sites within the 5' region of the hipA coding sequence. Targeting the beginning of the gene increases the likelihood that an indel will result in a non-functional truncated protein.
-
Evaluate Off-Target Effects: Use online sgRNA design tools (e.g., EuPaGDT, CHOPCHOP) to check for potential off-target binding sites elsewhere in the bacterial genome.[12][13] Select sgRNAs with the highest on-target scores and minimal predicted off-target activity.
-
Synthesize and Clone sgRNA: The designed 20-nucleotide sgRNA sequences can be synthesized as DNA oligonucleotides and cloned into a sgRNA expression plasmid. This plasmid is typically co-transformed with a second plasmid expressing the Cas9 nuclease.
Data Presentation: Example sgRNA Targets for E. colihipA
| Target ID | Strand | Sequence (5' to 3') | PAM | Location (in CDS) | GC Content (%) |
| hipA-sg1 | (+) | GCAACACCGCGAGCGGCAAG | AGG | +63 | 70% |
| hipA-sg2 | (+) | ATGAACGGGCAATCGTTGAC | CGG | +115 | 50% |
| hipA-sg3 | (-) | TTCGATCAGCACGTCGATGC | CGG | +240 | 55% |
Application Note 2: CRISPR-Cas9 System Delivery and Expression
Principle
Efficient delivery of the CRISPR-Cas9 components into bacterial cells is crucial for successful genome editing.[14] For bacteria like E. coli, the most common method involves using plasmids to express Cas9 and the sgRNA.[15][16] These plasmids are introduced into the cells via electroporation, a technique that uses an electrical pulse to create temporary pores in the cell membrane.[17]
Experimental Workflow
The overall workflow for hipA gene editing involves designing the sgRNA, transforming the CRISPR-Cas9 plasmids into the target bacteria, selecting for successful transformants, and verifying the genetic modification.
Caption: Experimental workflow for CRISPR-Cas9 mediated hipA knockout.
Protocol: Electroporation of E. coli
-
Prepare Electrocompetent Cells:
-
Inoculate 50 mL of LB broth with an overnight culture of the target E. coli strain.
-
Grow the culture at 37°C with shaking to an OD600 of 0.4-0.6.
-
Chill the culture on ice for 30 minutes.
-
Pellet the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold, sterile 10% glycerol (B35011).
-
Resuspend the final pellet in a small volume (e.g., 100 µL) of 10% glycerol and aliquot into pre-chilled microcentrifuge tubes. Freeze immediately at -80°C.
-
-
Transformation:
-
Thaw an aliquot of electrocompetent cells on ice.
-
Add 100-200 ng of the Cas9 plasmid and 100-200 ng of the hipA-targeting sgRNA plasmid to the cells. Mix gently.
-
Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette (2 mm gap).
-
Pulse the mixture using an electroporator (e.g., at 2.5 kV, 25 µF, 200 Ω).
-
Immediately add 1 mL of SOC medium to the cuvette and transfer the cell suspension to a new tube.
-
-
Recovery and Plating:
-
Incubate the cells at 37°C for 1-2 hours with shaking to allow for expression of antibiotic resistance markers.
-
Plate serial dilutions of the cell culture onto LB agar (B569324) plates containing the appropriate antibiotics for selecting both plasmids.
-
Incubate the plates overnight at 37°C.
-
Application Note 3: Verification and Quantification of Editing
Principle
After transformation, it is essential to verify that the desired genetic modification has occurred. This is typically done by screening individual colonies. Colony PCR is used to amplify the hipA target region, and the resulting PCR product is analyzed by Sanger sequencing to detect the presence of indels.[18] For a quantitative assessment of editing efficiency across the population, methods like Tracking of Indels by Decomposition (TIDE) or Next-Generation Sequencing (NGS) can be employed.[19]
Protocol: Colony PCR and Sanger Sequencing
-
Colony PCR:
-
Pick individual colonies from the selective plates and resuspend each in 20 µL of sterile water.
-
Use 1 µL of this suspension as the template for a 25 µL PCR reaction.
-
Use primers that flank the sgRNA target site in the hipA gene, designed to amplify a 300-500 bp region.
-
Run the PCR products on an agarose (B213101) gel to confirm amplification of the correct size band.
-
-
Sequencing:
-
Purify the PCR products from the positive colonies.
-
Send the purified DNA for Sanger sequencing using one of the PCR primers.
-
Align the resulting sequences with the wild-type hipA sequence to identify colonies containing insertions, deletions, or other mutations at the target site.
-
Data Presentation: Hypothetical Editing Efficiency
| sgRNA Target | Colonies Screened | Colonies with Indels | Editing Efficiency (%) |
| hipA-sg1 | 24 | 18 | 75.0% |
| hipA-sg2 | 24 | 15 | 62.5% |
| hipA-sg3 | 24 | 16 | 66.7% |
Application Note 4: Phenotypic Analysis of hipA Mutants
Principle
A successful knockout of the hipA gene is expected to alter the bacterium's ability to form persister cells.[1][4] Phenotypic assays are therefore critical to confirm the functional consequence of the gene edit. A standard persister assay involves treating a bacterial population with a bactericidal antibiotic (like ampicillin) and quantifying the surviving fraction of cells. A hipA knockout strain is expected to show a significantly lower number of surviving persister cells compared to the wild-type strain.
Protocol: Persister Assay
-
Culture Growth:
-
Inoculate cultures of both the wild-type strain and the verified hipA knockout strain in LB broth.
-
Grow the cultures overnight at 37°C.
-
-
Antibiotic Challenge:
-
Dilute the overnight cultures 1:100 into fresh LB broth and grow to the late exponential phase (OD600 ≈ 0.8-1.0).
-
At time t=0, remove an aliquot for serial dilution and plating on LB agar to determine the initial total viable cell count (CFU/mL).
-
Add a high concentration of ampicillin (B1664943) (e.g., 100 µg/mL) to the remaining cultures.
-
-
Quantification of Survivors:
-
Continue incubating the cultures at 37°C.
-
At various time points (e.g., 3, 6, and 24 hours), remove aliquots from the antibiotic-treated cultures.
-
Wash the cells by centrifuging and resuspending in fresh LB medium to remove the antibiotic.
-
Perform serial dilutions and plate on LB agar to count the number of surviving cells (persisters).
-
Calculate the persister fraction by dividing the number of survivors by the initial total viable cell count.
-
Data Presentation: Representative Persister Assay Results
| Strain | Initial CFU/mL (t=0) | Surviving CFU/mL (t=6h) | Persister Fraction |
| Wild-Type E. coli | 2.5 x 10⁸ | 2.1 x 10⁴ | 8.4 x 10⁻⁵ |
| hipA Knockout (ΔhipA) | 2.8 x 10⁸ | 3.5 x 10² | 1.3 x 10⁻⁶ |
| hipA7 (High-persistence) | 2.3 x 10⁸ | 3.1 x 10⁶ | 1.3 x 10⁻² |
References
- 1. Regulation of the Escherichia coli HipBA Toxin-Antitoxin System by Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Ectopic overexpression of wild-type and mutant hipA genes in Escherichia coli: effects on macromolecular synthesis and persister formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. uniprot.org [uniprot.org]
- 7. Application of CRISPR-Cas9 genome editing technology in various fields: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. addgene.org [addgene.org]
- 11. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
- 12. grna.ctegd.uga.edu [grna.ctegd.uga.edu]
- 13. A Guide RNA Sequence Design Platform for the CRISPR/Cas9 System for Model Organism Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. CRISPR/Cas9 System: A Bacterial Tailor for Genomic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Techniques Made Simple: Delivery of the CRISPR/Cas9 Components into Epidermal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow cytometry-based quantification of genome editing efficiency in human cell lines using the L1CAM gene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Measuring the Effect of HipA on Macromolecular Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hipA gene, a component of the hipBA toxin-antitoxin system, plays a crucial role in bacterial persistence, a state of transient dormancy that allows a subpopulation of bacteria to survive lethal antibiotic concentrations. The HipA protein is a serine/threonine kinase that, when activated, induces this persistent state by inhibiting essential cellular processes.[1][2][3] A primary target of HipA is the glutamyl-tRNA synthetase (GltX).[2][4] Phosphorylation of GltX by HipA leads to an accumulation of uncharged tRNA(Glu), which in turn triggers the stringent response, a global reprogramming of bacterial metabolism characterized by the synthesis of the alarmones guanosine (B1672433) pentaphosphate ((p)ppGpp) and guanosine tetraphosphate (B8577671) (ppGpp).[2][5] This cascade ultimately results in the shutdown of macromolecular synthesis, including protein, RNA, and DNA synthesis, leading to a bacteriostatic state.[1][6]
These application notes provide detailed protocols for measuring the inhibitory effects of HipA on macromolecular synthesis, offering valuable tools for researchers studying bacterial persistence, toxin-antitoxin systems, and for professionals involved in the development of novel antimicrobial agents that may target these pathways.
Data Presentation: Quantitative Effects of HipA Expression
The following table summarizes the quantitative impact of HipA expression on the synthesis of key macromolecules as reported in the literature. These values can serve as a benchmark for researchers investigating HipA's function.
| Macromolecule | Organism | Method of HipA Induction | Measurement Technique | Observed Inhibition | Reference |
| Protein Synthesis | Escherichia coli | Ectopic overexpression of wild-type hipA | [³H]leucine incorporation | Significant inhibition observed 40 minutes post-induction. | [1] |
| RNA Synthesis | Escherichia coli | Ectopic overexpression of wild-type hipA | [³H]uridine incorporation | Significant inhibition observed, similar in onset to protein synthesis inhibition. | [1] |
| DNA Synthesis | Escherichia coli | Ectopic overexpression of wild-type hipA | [³H]thymidine incorporation | Decreased incorporation, though less pronounced initially compared to protein and RNA synthesis, likely reflecting the completion of ongoing replication rounds. | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HipA signaling cascade and a general experimental workflow for assessing its impact on macromolecular synthesis.
Caption: The HipA signaling pathway leading to the inhibition of macromolecular synthesis.
Caption: A generalized experimental workflow for measuring macromolecular synthesis.
Experimental Protocols
Protocol 1: Measuring Protein, RNA, and DNA Synthesis by Radiolabeling
This protocol is adapted from methods used to assess the impact of toxin expression on macromolecular synthesis in E. coli.[1][7]
Materials:
-
E. coli strain with an inducible hipA expression system (e.g., pBAD-hipA).
-
Growth medium (e.g., M9 minimal medium supplemented with necessary amino acids and glucose).
-
Inducer (e.g., L-arabinose) and repressor (e.g., D-glucose).
-
Radiolabeled precursors: [³H]leucine (for protein), [³H]uridine (for RNA), and [³H]thymidine (for DNA).
-
Trichloroacetic acid (TCA), ice-cold 10% and 5% solutions.
-
Ethanol (95%), ice-cold.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Filter apparatus and glass fiber filters.
Procedure:
-
Culture Preparation: Grow the E. coli strain overnight in minimal medium containing the repressor (e.g., 0.2% glucose) to an early exponential phase (OD₆₀₀ ≈ 0.2-0.4).
-
Induction of hipA Expression:
-
Divide the culture into two flasks. To one, add the inducer (e.g., 0.2% L-arabinose) to induce hipA expression. The other serves as the uninduced control (continue with glucose).
-
Incubate both cultures at 37°C with shaking.
-
-
Pulse-Labeling:
-
At various time points post-induction (e.g., 0, 20, 40, 60 minutes), take aliquots (e.g., 1 ml) from both the induced and control cultures.
-
Add the respective radiolabeled precursor to each aliquot (e.g., 1 µCi/ml of [³H]leucine, [³H]uridine, or [³H]thymidine).
-
Incubate for a short period (e.g., 2-5 minutes) to allow incorporation.
-
-
Stopping the Incorporation: Stop the reaction by adding an equal volume of ice-cold 10% TCA.
-
Precipitation and Washing:
-
Incubate the samples on ice for at least 30 minutes to precipitate the macromolecules.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters twice with ice-cold 5% TCA and once with ice-cold 95% ethanol.
-
-
Quantification:
-
Dry the filters completely.
-
Place each filter in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the cell density (OD₆₀₀) for each sample.
-
Express the rate of synthesis in the induced culture as a percentage of the rate in the uninduced control culture at each time point.
-
Protocol 2: In Vitro HipA Kinase Assay
This protocol allows for the direct measurement of HipA's kinase activity on its substrate, GltX.[8]
Materials:
-
Purified His-tagged HipA and His-tagged GltX proteins.
-
Kinase buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
[γ-³²P]ATP.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Phosphorimager or autoradiography film.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Purified HipA (e.g., 1 µg).
-
Purified GltX (e.g., 5 µg).
-
Kinase buffer to a final volume of 19 µl.
-
-
Initiation of Kinase Reaction:
-
Add 1 µl of [γ-³²P]ATP (10 µCi) to the reaction mixture.
-
Incubate at 37°C for 30 minutes.
-
-
Termination of Reaction: Stop the reaction by adding 5 µl of 5x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated GltX.
-
A band corresponding to the molecular weight of GltX will indicate successful phosphorylation by HipA.
-
Protocol 3: Measurement of (p)ppGpp Levels by Thin-Layer Chromatography (TLC)
This protocol is a method to assess the activation of the stringent response by measuring the accumulation of (p)ppGpp.[2][3]
Materials:
-
E. coli strain with an inducible hipA expression system.
-
Growth medium (e.g., M9 minimal medium with low phosphate).
-
³²P-orthophosphoric acid.
-
Formic acid.
-
Polyethyleneimine (PEI)-cellulose TLC plates.
-
TLC running buffer (e.g., 1.5 M KH₂PO₄, pH 3.4).
-
Phosphorimager.
Procedure:
-
Labeling of Cellular Nucleotides:
-
Grow the E. coli strain in low-phosphate medium to an OD₆₀₀ of approximately 0.4.
-
Add ³²P-orthophosphoric acid (e.g., 20-100 µCi/ml) and continue to grow for 2-3 generations to uniformly label the nucleotide pools.
-
-
Induction of hipA and Sample Collection:
-
Induce hipA expression (e.g., with arabinose).
-
At various time points post-induction, withdraw aliquots (e.g., 100 µl).
-
-
Extraction of Nucleotides:
-
Immediately add an equal volume of ice-cold formic acid to the aliquots to stop metabolism and extract the nucleotides.
-
Centrifuge to pellet the cell debris.
-
-
Thin-Layer Chromatography:
-
Spot a small volume (e.g., 5-10 µl) of the supernatant onto a PEI-cellulose TLC plate.
-
Develop the chromatogram in the TLC running buffer until the solvent front is near the top of the plate.
-
-
Detection and Quantification:
-
Dry the TLC plate and expose it to a phosphorimager screen.
-
Identify the spots corresponding to GTP, ppGpp, and pppGpp based on their migration relative to standards.
-
Quantify the intensity of each spot to determine the relative levels of (p)ppGpp. An increase in the (p)ppGpp/GTP ratio upon HipA induction indicates activation of the stringent response.
-
References
- 1. In vitro kinase assay measured by MS [bio-protocol.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [academiccommons.columbia.edu]
- 6. A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of RNA polymerase II transcription in human cells by synthetic DNA-binding ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying HipA-Interacting Proteins via Pull-Down Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing pull-down assays for the identification and characterization of proteins that interact with the Escherichia coli toxin HipA. This information is critical for understanding the molecular mechanisms of antibiotic tolerance and for the development of novel therapeutic strategies.
Introduction to Pull-Down Assays and the Role of HipA
The pull-down assay is a powerful in vitro technique used to detect and confirm direct protein-protein interactions.[1][2] It is a form of affinity purification where a "bait" protein is used to capture its interacting partners, or "prey," from a complex biological sample like a cell lysate.[3] This method is invaluable for confirming predicted interactions and for discovering novel protein partners.[1]
HipA is a serine/threonine-protein kinase that acts as the toxin component of a type II toxin-antitoxin (TA) system in Escherichia coli.[4] It plays a crucial role in bacterial persistence, a state of transient dormancy that allows a subpopulation of bacteria to survive antibiotic treatment.[5][6] HipA induces this state by phosphorylating its targets, leading to the inhibition of essential cellular processes.[4][6] Identifying the full spectrum of HipA-interacting proteins is key to understanding its regulatory network and its role in multidrug tolerance.
Key HipA Interacting Proteins
Several proteins have been identified as interacting with HipA, primarily through genetic screens and biochemical assays. A pull-down assay coupled with mass spectrometry can be employed to identify a more comprehensive list of interactors.
Known HipA Interactors:
-
HipB: The cognate antitoxin that directly binds to and neutralizes HipA's toxic activity.[4] HipB also acts as a transcriptional repressor of the hipBA operon.[4]
-
Glutamyl-tRNA synthetase (GltX): HipA phosphorylates GltX, which inhibits its aminoacylation function. This leads to an accumulation of uncharged tRNA(Glu), triggering the stringent response and inducing a state of persistence.[4][6]
-
Elongation factor Tu (EF-Tu): While initially proposed as a target, some studies suggest EF-Tu is not a direct substrate of HipA.[6] However, its interaction might be transient or context-dependent.
-
Ribosomal protein L11 (RplK) and SeqA: These were identified as potential substrates of HipA through phosphoproteomic studies, suggesting HipA's influence extends to translation, transcription, and replication.[7]
Data Presentation: Quantitative Analysis of HipA Interactors
A pull-down assay using tagged HipA as bait, followed by quantitative mass spectrometry (e.g., SILAC, iTRAQ, or label-free quantification), can provide a detailed and quantitative view of the HipA interactome. The data can be presented in a structured table to facilitate comparison and identification of high-confidence interactors.
Below is a representative table summarizing potential quantitative data from a hypothetical pull-down experiment using GST-HipA as bait and a control GST pull-down, analyzed by label-free quantitative mass spectrometry. The values represent normalized spectral counts or peptide intensities.
| Prey Protein | Gene Name | UniProt ID | Function | Fold Change (GST-HipA / GST) | p-value |
| HipB | hipB | P23873 | Antitoxin, transcriptional repressor | 52.8 | < 0.001 |
| GltX | gltX | P0A6M9 | Glutamyl-tRNA synthetase | 35.2 | < 0.001 |
| RplK | rplK | P0A7R1 | 50S ribosomal protein L11 | 12.5 | < 0.01 |
| SeqA | seqA | P0AF03 | Negative regulator of DNA replication | 8.9 | < 0.05 |
| DnaK | dnaK | P0A6F5 | Chaperone protein | 4.1 | > 0.05 |
| GroEL | groL | P0A6F5 | Chaperone protein | 3.5 | > 0.05 |
Note: This table is a representative example. Actual results may vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for performing pull-down assays to identify HipA-interacting proteins are provided below. Both Glutathione S-Transferase (GST) and polyhistidine (His-tag) systems are commonly used for this purpose.
Protocol 1: GST Pull-Down Assay
This protocol outlines the steps for using a GST-tagged HipA protein as bait.[8][9]
1. Preparation of GST-HipA Fusion Protein and Prey Lysate:
-
Clone the hipA gene into a GST-fusion expression vector (e.g., pGEX series).
-
Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the GST-HipA fusion protein using glutathione-agarose beads.
-
Prepare a cell lysate from E. coli grown under the desired conditions, which will serve as the source of prey proteins. Ensure the lysis buffer contains protease inhibitors.
2. Binding of GST-HipA to Glutathione Beads:
-
Incubate the purified GST-HipA with glutathione-agarose beads to immobilize the bait protein.
-
As a negative control, incubate beads with GST protein alone.
-
Wash the beads to remove unbound protein.
3. Interaction with Prey Lysate:
-
Incubate the beads with the prepared E. coli lysate to allow for the binding of interacting proteins.
4. Washing and Elution:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using a buffer containing reduced glutathione.
5. Analysis of Interacting Proteins:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies.
-
For identification of unknown interactors, perform in-gel digestion of protein bands followed by mass spectrometry analysis.[8][9]
Protocol 2: His-Tag Pull-Down Assay
This protocol describes the use of a His-tagged this compound as bait.
1. Preparation of His-HipA Fusion Protein and Prey Lysate:
-
Clone the hipA gene into a His-tag expression vector (e.g., pET series).
-
Express and purify the His-HipA fusion protein using Ni-NTA or other immobilized metal affinity chromatography (IMAC) resins.
-
Prepare the prey cell lysate as described in the GST pull-down protocol.
2. Immobilization of His-HipA:
-
Incubate the purified His-HipA with Ni-NTA beads.
-
Use beads without any bait protein as a negative control for non-specific binding to the resin.
3. Interaction, Washing, and Elution:
-
Incubate the beads with the cell lysate.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes using a buffer containing a high concentration of imidazole.
4. Analysis:
-
Analyze the eluted proteins using SDS-PAGE, Western blotting, or mass spectrometry as described for the GST pull-down assay.
Mandatory Visualizations
HipA Signaling Pathway
References
- 1. Sensitive and specific affinity purification-mass spectrometry assisted by PafA-mediated proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IP Pull Downs [proteomics.com]
- 3. A SILAC-based DNA protein interaction screen that identifies candidate binding proteins to functional DNA elements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
- 7. Label Free Protein Quantification and Identification | AxisPharm [axispharm.com]
- 8. Tandem Affinity Purification Combined with Mass Spectrometry to Identify Components of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.googleapis.com [storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Purified HipA Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of purified HipA protein.
Troubleshooting Guides
Issue: Precipitate observed after purification and concentration.
Question: I've successfully purified His-tagged HipA, but upon concentrating the protein, I see visible precipitation. What's happening and how can I fix it?
Answer: Protein aggregation upon concentration is a common issue, often driven by increased intermolecular interactions.[1][2] High protein concentrations can compromise the stability of your target protein.[1] Here are several strategies to address this:
-
Reduce Protein Concentration: If your downstream application allows, working with a lower protein concentration is the simplest solution. Consider increasing the final sample volume.[1]
-
Optimize Buffer Composition: The buffer environment is critical for protein stability.[2][3] You may need to screen various buffer additives to find the optimal conditions for HipA.
-
Work at a Different Temperature: While protein purification is often performed at 4°C to minimize degradation, this may not be the optimal temperature for solubility.[2] If possible, try performing the concentration step at room temperature, but be mindful of potential protease activity.[4]
Troubleshooting Workflow for Post-Purification Precipitation
Caption: Troubleshooting logic for addressing HipA aggregation during concentration.
Issue: this compound precipitates during freeze-thaw cycles.
Question: My purified this compound looks fine initially, but after storing it at -80°C and thawing it for an experiment, I see a lot of precipitate. How can I prevent this?
Answer: Repeated freeze-thaw cycles are a common cause of protein aggregation and denaturation.[5][6] The formation of ice crystals can damage the protein structure.[3] Here are some solutions:
-
Aliquoting: Before freezing, divide your purified protein into small, single-use aliquots. This prevents the need for repeated freeze-thaw cycles of the entire batch.[5]
-
Cryoprotectants: Adding a cryoprotectant to your protein solution before freezing can significantly improve stability.[1][2] Glycerol is a commonly used cryoprotectant.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the best general practices to minimize HipA aggregation during purification?
A1: Several practices can help maintain HipA solubility throughout the purification process:
-
Maintain a low protein concentration: Where possible, work with larger volumes to keep the protein concentration down during lysis and chromatography.[1]
-
Temperature control: Perform purification steps at 4°C to reduce the risk of proteolysis and denaturation.[2]
-
Minimize handling and delays: Avoid unnecessary steps and lengthy pauses between purification stages.[2]
-
Gentle handling: Avoid vigorous vortexing or shaking, which can introduce air-liquid interfaces and cause denaturation.[2]
Q2: Which additives can I add to my buffers to prevent HipA aggregation?
A2: Various additives can be included in your lysis, wash, and elution buffers to enhance HipA solubility.[1][7] It is often necessary to screen a range of additives and concentrations to find the optimal conditions for your specific construct.[2]
| Additive Class | Example | Working Concentration | Mechanism of Action |
| Osmolytes | Glycerol, Sucrose, Trehalose | 5-20% (v/v) for purification, up to 50% for storage.[4][] | Stabilize the native protein structure by being preferentially excluded from the protein surface.[1][9] |
| Amino Acids | L-Arginine, L-Glutamate | 0.1-1 M[] | Can suppress aggregation by binding to exposed hydrophobic patches and charged regions.[1][10] |
| Reducing Agents | DTT, β-mercaptoethanol (BME), TCEP | 1-10 mM[4] | Prevent the formation of incorrect disulfide bonds, which can lead to aggregation.[1][3] |
| Non-denaturing Detergents | Tween-20, Triton X-100, CHAPS | 0.01-1% (v/v)[1][4] | Solubilize protein aggregates without denaturing the protein.[1] |
| Salts | NaCl, KCl | 150-500 mM | Modulate electrostatic interactions between protein molecules.[1] The optimal concentration is protein-dependent.[3] |
Q3: How does pH affect HipA stability and aggregation?
A3: The pH of the buffer is a critical factor.[1] Proteins are often least soluble at their isoelectric point (pI), where their net charge is zero.[1] To prevent aggregation, it's generally recommended to use a buffer with a pH that is at least one unit away from the protein's pI. You may need to experimentally determine the optimal pH for HipA's stability.[1]
Q4: What are the recommended storage conditions for purified this compound?
A4: Proper storage is crucial for maintaining the long-term stability of purified HipA.[5][11]
| Storage Method | Temperature | Duration | Key Considerations |
| Short-term | 4°C | Days to weeks | Requires sterile conditions or the addition of an antibacterial agent.[5] |
| Long-term | -20°C | Up to a year | Best with a cryoprotectant like 25-50% glycerol.[5] Aliquot to avoid freeze-thaw cycles.[5][6] |
| Very Long-term | -80°C or Liquid Nitrogen | Years | Ideal for archiving protein stocks.[5][6][11] Aliquoting is essential.[5] |
| Lyophilization | Room Temperature (after drying) | Years | Protein is stored as a dry powder.[5] Requires reconstitution before use, which can sometimes be a challenge.[5] |
Q5: Could the His-tag itself be contributing to the aggregation of my this compound?
A5: While the polyhistidine-tag is small and generally considered to not significantly impact protein structure, in some cases, it can influence solubility.[12] If you have exhausted other options, you might consider:
-
Cleaving the tag: If your expression vector includes a protease cleavage site (e.g., TEV, thrombin), you can remove the His-tag after purification.
-
Trying a different tag: Using a different affinity tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), which are known to enhance the solubility of their fusion partners, could be an alternative.[2]
HipA Signaling Pathway
Caption: The HipA-HipB toxin-antitoxin signaling pathway in E. coli.[13][14]
Experimental Protocols
Protocol: Screening for Optimal Buffer Additives to Prevent Aggregation
This protocol outlines a method to screen various additives to identify conditions that enhance the solubility of purified HipA.[15]
1. Materials:
-
Purified this compound
-
A stock solution of your base buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Concentrated stock solutions of various additives (see Table 1)
-
96-well microplate or microcentrifuge tubes
-
Spectrophotometer or dynamic light scattering (DLS) instrument
2. Procedure:
-
Prepare Additive Cocktails: In a 96-well plate or separate tubes, prepare your base buffer supplemented with different additives at their target concentrations. Include a control with only the base buffer.
-
Protein Addition: Add a consistent amount of your purified this compound to each well/tube to a final concentration that is known to cause aggregation.
-
Incubation: Incubate the plate/tubes under conditions that typically induce aggregation (e.g., room temperature for 1 hour, or a single freeze-thaw cycle).
-
Assessment of Aggregation:
-
Visual Inspection: Check for any visible precipitate.
-
Turbidity Measurement: Measure the absorbance at a high wavelength (e.g., 340 nm or 600 nm). An increase in absorbance indicates scattering due to aggregates.
-
Centrifugation and SDS-PAGE: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet insoluble aggregates. Run the supernatant on an SDS-PAGE gel. A higher intensity band for a given condition indicates better solubility.
-
Dynamic Light Scattering (DLS): For a more quantitative analysis, DLS can be used to measure the size distribution of particles in the solution. An increase in the average particle size indicates aggregation.
-
5. Analysis: Compare the results from the different additive conditions to the control. Conditions that result in low turbidity, a strong protein band in the supernatant after centrifugation, and a consistent particle size as measured by DLS are considered optimal for preventing HipA aggregation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. genextgenomics.com [genextgenomics.com]
- 7. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. susupport.com [susupport.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Regulation of the Escherichia coli HipBA Toxin-Antitoxin System by Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Conditions for the HipA Kinase Assay: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize HipA kinase assays. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of HipA kinase and its primary substrate?
HipA is a serine/threonine protein kinase that plays a crucial role in bacterial persistence, a state of transient multidrug tolerance.[1][2][3] Its primary function is to induce a state of dormancy by phosphorylating glutamyl-tRNA synthetase (GltX).[1][4] This phosphorylation inhibits protein synthesis, leading to a halt in cell growth and the formation of persister cells.[1][2] HipA itself undergoes autophosphorylation, which is essential for its activity.[2][5][6]
Q2: What are the critical components of a HipA kinase assay reaction?
A typical HipA kinase assay includes the purified HipA enzyme, a substrate (either for autophosphorylation or a specific substrate like GltX), ATP as a phosphate (B84403) donor, and a suitable buffer containing magnesium ions (Mg²⁺), which are essential for kinase activity.[5][7]
Q3: My purified HipA shows low or no kinase activity. What are the possible reasons?
Several factors can contribute to low HipA activity:
-
Improper Protein Folding or Purification: Ensure that the recombinant HipA is correctly folded and purified. The purification protocol should yield a stable and active enzyme.[5]
-
Lack of Activation: HipA activity is regulated by autophosphorylation.[5][6] The purified enzyme may require pre-incubation under conditions that promote autophosphorylation to become fully active.
-
Suboptimal Assay Conditions: The buffer composition, pH, temperature, and concentrations of ATP and Mg²⁺ are critical for optimal activity.[7][8] Refer to the recommended assay conditions in the tables below.
-
Enzyme Concentration: The concentration of HipA in the assay might be too low. It's important to determine the optimal enzyme concentration empirically.
Q4: How can I detect HipA kinase activity?
Several methods can be used to detect HipA kinase activity:
-
Radiometric Assays: This classic method uses [γ-³²P]ATP. The transfer of the radiolabeled phosphate to the substrate is detected by autoradiography after SDS-PAGE or by scintillation counting.[5][9]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced, which is proportional to kinase activity.[10] They offer a non-radioactive, high-throughput alternative.
-
Mass Spectrometry (MS): LC-MS/MS can be used to identify and quantify the phosphorylation of substrates.[5][7]
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[8]
Experimental Protocols & Data
Purification of Recombinant His-tagged HipA
This protocol is adapted from established methods for purifying active HipA.[5]
-
Expression: Grow E. coli cells expressing His-tagged HipA to an OD₆₀₀ of ~0.3. Induce expression with L-arabinose (final concentration 0.2%) for 1 hour.
-
Lysis: Harvest cells by centrifugation and resuspend in lysis buffer. Lyse the cells using a sonicator or by chemical lysis.
-
Binding: Apply the cleared lysate to a Ni-NTA agarose (B213101) column pre-equilibrated with binding buffer.
-
Washing: Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged HipA protein with elution buffer.
-
Verification: Analyze the purified fractions by SDS-PAGE to confirm the purity and size of the protein.
| Buffer Type | Composition |
| Lysis/Binding Buffer | 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0 |
| Wash Buffer | 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0 |
| Elution Buffer | 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0 |
In Vitro HipA Kinase Assay
This protocol provides a starting point for measuring HipA autophosphorylation or substrate phosphorylation.
-
Reaction Setup: Prepare a reaction mix in a microcentrifuge tube.
-
Initiation: Add purified HipA to the reaction mix to start the reaction.
-
Incubation: Incubate the reaction at the desired temperature for a specific duration.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer or a chelating agent like EDTA.[11]
-
Analysis: Analyze the results using your chosen detection method (e.g., autoradiography, luminescence).
| Parameter | Condition 1[5] | Condition 2[7] |
| Buffer | 25 mM HEPES, pH 7.4, 25 mM β-glycerophosphate, 1 mM Na₃VO₄ | 50 mM Tris-HCl, pH 8.0 |
| HipA Concentration | ~100 ng | 1 µM |
| Substrate Concentration | N/A (autophosphorylation) or empirically determined | 6 µM |
| ATP Concentration | 100 µM | 5 mM |
| MgCl₂ Concentration | 100 µM | 10 mM |
| Other Additives | 33 nM [γ-³²P]ATP | 1 mM DTT, 16 µM ZnSO₄ |
| Reaction Volume | 20 µL | Not specified |
| Temperature | 30°C | 37°C |
| Incubation Time | 10 minutes | 45 minutes |
Troubleshooting Guide
Problem: High background signal in the kinase assay.
-
Possible Cause: Non-specific binding of ATP or substrate to the reaction components or plate.
-
Solution: Include a non-ionic detergent like Tween-20 (e.g., 0.01%) in the assay buffer to reduce non-specific binding.
-
-
Possible Cause: Contaminating kinase activity in the purified HipA sample.
-
Solution: Ensure high purity of the HipA preparation. Perform additional purification steps if necessary.
-
Problem: Inconsistent results between replicates.
-
Possible Cause: Pipetting errors or inaccurate liquid handling.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Maintain a consistent order of reagent addition.
-
-
Possible Cause: Temperature fluctuations across the assay plate.
-
Solution: Ensure uniform temperature during incubation. Avoid "edge effects" by not using the outer wells of the plate or by filling them with buffer.
-
-
Possible Cause: Substrate depletion or product inhibition.
-
Solution: Optimize the reaction time to ensure the assay is in the linear range (typically <20% substrate conversion).
-
Visual Guides
Caption: HipA kinase signaling pathway leading to cellular dormancy.
Caption: General experimental workflow for a HipA kinase assay.
Caption: Troubleshooting decision tree for low HipA kinase activity.
References
- 1. The kinases HipA and HipA7 phosphorylate different substrate pools in Escherichia coli to promote multidrug tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase activity of overexpressed HipA is required for growth arrest and multidrug tolerance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. uniprot.org [uniprot.org]
- 5. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of unusual P-loop ejection and autophosphorylation in HipA-mediated persistence and multidrug tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro kinase assay measured by MS [bio-protocol.org]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. scbt.com [scbt.com]
- 10. promega.com [promega.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of E. coli Persistence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility and reliability of Escherichia coli persistence assays.
Frequently Asked Questions (FAQs)
Q1: What is bacterial persistence?
A1: Bacterial persistence is a phenomenon where a subpopulation of isogenic bacteria, known as persister cells, transiently tolerates high concentrations of bactericidal antibiotics.[1][2] These cells are not genetically resistant but are in a dormant or slow-growing state that makes them less susceptible to antibiotics that target active cellular processes.[3] Upon removal of the antibiotic, persisters can resume growth and repopulate, potentially leading to recurrent infections.[2]
Q2: Why are my persister assay results inconsistent?
A2: Inconsistent results in persister assays are a common issue often caused by variations in experimental conditions.[1] Key factors that can influence the fraction of persister cells include the growth phase of the bacterial culture, the type of growth medium, the antibiotic concentration, the duration of antibiotic treatment, and even the size of the initial inoculum.[1][2][4] Standardizing these parameters is crucial for obtaining reproducible data.[1]
Q3: What is a typical persister fraction for E. coli?
A3: The fraction of persister cells in a wild-type E. coli population can vary significantly, typically ranging from 0.0001% to 0.1% in laboratory cultures.[5] However, this fraction is highly dependent on the experimental conditions. For instance, persister levels are generally higher in stationary phase cultures compared to exponentially growing cultures.[6][7]
Q4: How long should I treat my culture with antibiotics?
A4: The duration of antibiotic treatment is a critical parameter. A biphasic killing curve is characteristic of the presence of persisters, showing an initial rapid killing of the susceptible population followed by a much slower decline representing the killing of persister cells.[4] Treatment should be long enough to reach this second phase, which is often around 3 to 6 hours, but can be longer.[8][9] Some protocols recommend extending the treatment to 24 hours to ensure the complete elimination of susceptible cells.[8][9] It is essential to determine the optimal treatment time for your specific strain, antibiotic, and growth conditions by performing a time-kill curve experiment.[10]
Q5: Does the type of antibiotic matter?
A5: Yes, the choice of antibiotic and its concentration are critical. Different antibiotics have different modes of action, and persister fractions can vary depending on the drug used.[11] It is recommended to use a concentration that is at least 10 times the Minimum Inhibitory Concentration (MIC) to ensure effective killing of the susceptible population.[9] The MIC should be determined for your specific E. coli strain under the exact experimental conditions of the persistence assay.[10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability between biological replicates | Inconsistent growth phase at the time of antibiotic addition. | Standardize the growth phase meticulously. For exponential phase assays, start antibiotic treatment at a consistent optical density (OD), for example, an OD600 of 0.3.[12] For stationary phase assays, ensure cultures have been incubated for a consistent and sufficient duration (e.g., 16-24 hours).[10] |
| Variations in inoculum size for overnight cultures. | Always start overnight cultures from a single, fresh colony and use a consistent volume of inoculum. | |
| Inconsistent aeration or incubation temperature. | Ensure all cultures are incubated in flasks of the same size with the same culture volume-to-flask volume ratio and at a constant, calibrated temperature with consistent shaking speed (e.g., 200 rpm).[10] | |
| No clear biphasic killing curve | Antibiotic concentration is too low. | Determine the MIC for your specific strain and growth conditions and use a concentration of at least 10x MIC.[9] |
| The antibiotic is not bactericidal against your strain under the tested conditions. | Confirm the bactericidal activity of the antibiotic. Some antibiotics may only be bacteriostatic under certain conditions. | |
| Insufficient sampling time points. | Take more frequent samples during the time-kill assay, especially in the first few hours, to clearly resolve the two killing phases. | |
| Persister fraction is zero or too low to detect | The bacterial strain has a naturally low persistence frequency. | Consider using a high-persistence mutant strain (e.g., hipA7) for initial protocol optimization if available.[13] |
| The growth medium does not support persister formation. | Persister formation can be medium-dependent. Defined minimal media (like M9) can sometimes yield more consistent results than rich media (like LB).[4] Some studies show nutrient shifts can induce a high-persister state.[14] | |
| Antibiotic treatment is too long, leading to the killing of persisters. | Optimize the treatment duration. While it needs to be long enough to kill susceptible cells, excessively long exposure can also kill persisters. | |
| Persister fraction is unexpectedly high | The presence of antibiotic-resistant mutants. | After the persistence assay, re-streak surviving colonies on antibiotic-free and antibiotic-containing agar (B569324) plates to confirm they are not resistant mutants. Persisters will produce susceptible progeny.[1] |
| Incomplete killing of the susceptible population. | Ensure the antibiotic concentration is sufficiently high and the treatment duration is adequate by performing a thorough time-kill curve analysis. | |
| The culture has entered the stationary phase prematurely. | Monitor cell growth carefully by measuring OD and ensure that antibiotic treatment for exponential phase assays is initiated well within the logarithmic growth phase. |
Experimental Protocols
Protocol 1: Standard Biphasic Killing Curve Assay
This protocol is used to determine the fraction of persister cells in a bacterial population by observing the characteristic two-phase killing kinetics.
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth or M9 minimal medium
-
Appropriate antibiotic stock solution
-
Sterile culture tubes and flasks
-
Spectrophotometer
-
Shaking incubator
-
Sterile dilution tubes (e.g., containing 900 µL of 10 mM MgSO4)[10]
-
LB agar plates
-
Sterile glass beads or cell spreader[10]
Methodology:
-
Preparation of Pre-culture: Inoculate 5 mL of LB medium with a single colony of E. coli. Incubate overnight (16-18 hours) at 37°C with shaking at 200 rpm.[10]
-
Main Culture Growth: Dilute the overnight pre-culture 1:100 into a fresh flask of LB medium. Incubate at 37°C with shaking at 200 rpm.
-
Monitoring Growth: Monitor the growth of the culture by measuring the optical density at 600 nm (OD600) at regular intervals.
-
Antibiotic Treatment: When the culture reaches the desired growth phase (e.g., mid-exponential phase, OD600 ≈ 0.3), take a sample for the initial cell count (t=0). Then, add the antibiotic to the remaining culture at a final concentration of at least 10x MIC.
-
Time-Course Sampling: At various time points after antibiotic addition (e.g., 0, 1, 2, 3, 4, 5, 6, and 24 hours), withdraw an aliquot of the culture.
-
Serial Dilution and Plating: Perform a 10-fold serial dilution of each sample. Plate 100 µL of appropriate dilutions onto LB agar plates. For samples with expected low cell counts (later time points), it may be necessary to plate the undiluted culture.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colony-forming units (CFU) on plates with a countable number of colonies (typically 30-300).
-
Data Analysis: Calculate the CFU/mL for each time point. Plot the log10(CFU/mL) against time to generate the biphasic killing curve. The persister fraction is calculated as the ratio of the CFU/mL at the plateau of the curve to the initial CFU/mL at t=0.
Quantitative Data Summary
The following table summarizes reported persister frequencies in E. coli under different experimental conditions. This data highlights the significant impact of the growth phase and medium on persister levels.
| Strain | Growth Phase | Medium | Antibiotic | Persister Frequency (%) | Reference |
| E. coli K-12 | Exponential | LB | Ampicillin | ~1.2 x 10-4 | [15] |
| E. coli | Exponential | Complex Media | Various | Median: 0.2 | [6] |
| E. coli | Exponential | Defined Media | Various | Median: 0.16 | [6] |
| E. coli | Stationary | Complex Media | Various | Median: 2.0 | [6] |
| E. coli | Stationary | Defined Media | Various | Median: 2.0 | [6] |
Visualizing Key Concepts
Experimental Workflow and Signaling Pathways
To aid in understanding the experimental process and the underlying biological mechanisms, the following diagrams illustrate a typical persistence assay workflow and a key signaling pathway involved in persister formation.
Caption: Workflow for a standard E. coli persistence assay.
Caption: Indole signaling pathway in E. coli persister formation.[16]
References
- 1. In Vitro Studies of Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycoside-Enabled Elucidation of Bacterial Persister Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal - The genetic landscape underlying persistence in Escherichia coli [research.kuleuven.be]
- 4. Prophages and Growth Dynamics Confound Experimental Results with Antibiotic-Tolerant Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.kuleuven.be [bio.kuleuven.be]
- 6. A Quantitative Survey of Bacterial Persistence in the Presence of Antibiotics: Towards Antipersister Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. A high-throughput assay identifies molecules with antimicrobial activity against persister cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for assessing single-cell persister recovery kinetics and physiology in Escherichia coli using spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of persister fractions suggests different mechanisms of formation among environmental isolates of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population and Single-Cell Analysis of Antibiotic Persistence in Escherichia coli [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Frequency of arisal of "persister cells" - Bacteria Escherichia coli - BNID 111487 [bionumbers.hms.harvard.edu]
- 16. Signaling-Mediated Bacterial Persister Formation - PMC [pmc.ncbi.nlm.nih.gov]
Managing HipA Overexpression Toxicity in Host Cells: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the toxicity associated with the overexpression of the HipA protein in host cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to navigate the challenges of working with this potent bacterial toxin.
Troubleshooting Guide
This guide addresses common problems encountered during HipA overexpression experiments.
| Problem | Possible Cause | Recommended Solution |
| No or very few colonies after transformation | High basal (leaky) expression of HipA is toxic to the cells even without an inducer. | - Use a tightly regulated promoter system like pBAD. - Add glucose (0.2-1%) to the plates to repress basal expression from lac-based promoters (e.g., pET vectors). - Use a host strain engineered for toxic protein expression that has tighter control over basal expression, such as BL21-AI or strains containing a pLysS/E plasmid.[1][2] |
| Cell growth stops or slows dramatically after induction | HipA is a potent kinase that induces a dormant, non-growing state by inhibiting macromolecular synthesis.[3][4] | - This is the expected effect of HipA overexpression. - Optimize inducer concentration; use the lowest concentration that gives the desired effect to minimize stress on the cells.[2] - Co-express the antitoxin HipB to neutralize HipA toxicity.[5] - Reduce the induction temperature (e.g., 15-25°C) and extend the induction time.[2] |
| Low yield of this compound | - Protein is toxic, leading to cell growth arrest and reduced protein synthesis. - Protein is forming insoluble inclusion bodies. | - Optimize induction conditions (lower temperature, lower inducer concentration). - Co-express with HipB to maintain cell viability and allow for longer expression times. - For inclusion bodies, try expressing at a lower temperature or co-expressing with chaperones. |
| High levels of leaky HipA expression before induction | The promoter system is not sufficiently repressed. | - Use a host strain that overproduces the repressor (e.g., containing a lacIq gene for pET vectors). - For pBAD vectors, ensure the presence of glucose in the growth medium to aid repression.[6] - Switch to a lower copy number plasmid to reduce the number of hipA gene copies per cell.[2] |
| Inconsistent results between experiments | The duration of the HipA-induced growth arrest can be influenced by the cells' previous growth history. | - Standardize pre-culture conditions, including the growth phase from which the starter culture is taken.[1] - Be aware that the length of growth arrest may become shorter with successive rounds of induction.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of HipA toxicity?
A1: HipA is a serine/threonine kinase that acts as a toxin in a toxin-antitoxin (TA) system.[7] Its primary toxic effect is the induction of a dormant, persistent state in bacteria. It achieves this by phosphorylating and inactivating glutamyl-tRNA synthetase (GltX). This leads to an accumulation of uncharged tRNA, mimicking amino acid starvation and triggering the stringent response, which halts cell growth and macromolecular synthesis (DNA replication, transcription, and translation).[3][4]
Q2: How can I minimize the "leaky" expression of HipA before I'm ready to induce it?
A2: Leaky expression is a common problem with toxic proteins. To minimize it:
-
Promoter Choice: Use a tightly regulated promoter. The pBAD promoter is generally considered to have lower basal expression than the T7 promoter used in many pET vectors.[6][8]
-
Repression: For pET systems, use a host strain containing the lacIq gene or a pLysS/E plasmid, which produces T7 lysozyme (B549824) to inhibit basal T7 RNA polymerase activity. For pBAD systems, the presence of glucose in the media helps to repress the promoter through catabolite repression.[6]
-
Low-Copy Plasmids: Using a plasmid with a lower copy number will reduce the amount of HipA that can be produced from basal expression.[2]
Q3: My cells die even with very low concentrations of the inducer. What can I do?
A3: Even low levels of HipA can be highly toxic. Consider the following:
-
Inducer Titration: Perform a fine-tuned titration of your inducer (e.g., IPTG or arabinose) to find the absolute minimal concentration that still yields your desired outcome. For highly toxic proteins, concentrations in the low micromolar range for IPTG may be necessary.[2]
-
Co-expression with HipB: The most effective way to counteract HipA toxicity is to co-express its cognate antitoxin, HipB. HipB binds to HipA and neutralizes its kinase activity.[5][7][9] You can achieve this by cloning both genes into a dual-expression vector or by using two compatible plasmids.
-
Growth Conditions: Inducing at a lower temperature (e.g., 15-25°C) can slow down protein synthesis, giving the cells more time to cope with the toxic protein.[2]
Q4: Which E. coli strain is best for expressing HipA?
A4: The ideal strain depends on your experimental goals.
-
For tight regulation: BL21-AI is a good choice as the T7 RNA polymerase is under the control of the very tight pBAD promoter.
-
For reducing basal expression in pET vectors: Strains like BL21(DE3)pLysS or BL21(DE3)pLysE are beneficial as they produce T7 lysozyme, an inhibitor of T7 RNA polymerase.
-
For general toxic protein expression: C41(DE3) and C43(DE3) are mutant strains of BL21(DE3) that are more tolerant to the expression of toxic proteins.
Q5: How does co-expressing the antitoxin HipB help, and how do I do it?
A5: HipB is the natural antitoxin to HipA. It binds directly to HipA, forming an inactive complex and preventing it from phosphorylating its cellular targets.[7][9] This neutralization of HipA's toxic activity allows for cell growth and protein expression to continue. To co-express HipB, you can:
-
Dual-Expression Vector: Clone both the hipA and hipB genes into a vector with two separate inducible promoters. This allows for differential control over the expression of each protein.
-
Two-Plasmid System: Use two compatible plasmids, one carrying hipA and the other hipB, each with its own inducible promoter and antibiotic resistance marker.
-
Operon-like Construct: Clone hipA and hipB under the control of a single promoter, mimicking their natural operon structure. The relative expression levels can be modulated by adjusting the ribosome binding site (RBS) strength for each gene.
Quantitative Data Summary
The following tables summarize quantitative data related to HipA overexpression toxicity.
Table 1: Effect of Inducer Concentration on Cell Viability
| Inducer | Concentration | Host Strain | Vector System | Approximate Cell Viability (% of uninduced control) | Reference |
| IPTG | 0.1 mM | BL21(DE3) | pET-based | ~100% | [10] |
| IPTG | > 0.1 mM | BL21(DE3) | pET-based | < 0.1% | [10] |
| Arabinose | 0.0002% | ΔaraBAD | pBAD-based | ~100% (homogeneous induction) | [11] |
| Arabinose | 0.2% | Wild-type | pBAD-based | Mixed population of induced and uninduced cells | [12] |
Note: Cell viability is highly dependent on the specific experimental conditions, including the protein being expressed, the host strain, and the growth medium.
Table 2: Comparison of Basal (Leaky) Expression from Different Promoter Systems
| Promoter System | Vector Series | Typical Basal Expression Level | Key Characteristics for Toxic Protein Expression | Reference |
| T7 | pET | Can be significant, leading to toxicity. | Often requires additional regulation (e.g., pLysS/E, lacIq) for toxic proteins. | [8][13] |
| araBAD | pBAD | Very low, especially in the presence of glucose. | Generally considered a tighter system, making it suitable for highly toxic proteins. | [6][8][14] |
| rhaBAD | pRHA | Tightly regulated, repressed by glucose. | Offers tunable expression levels and is a good alternative to pBAD. | [8] |
Experimental Protocols
Protocol 1: Optimizing Inducer Concentration for HipA Expression
This protocol provides a general framework for determining the optimal inducer concentration to achieve the desired level of HipA expression while minimizing cell death.
Materials:
-
E. coli strain transformed with a HipA expression plasmid (e.g., pET-hipA or pBAD-hipA).
-
LB medium supplemented with the appropriate antibiotic.
-
Inducer stock solution (e.g., 1 M IPTG or 20% L-arabinose).
-
96-well microplate.
-
Plate reader capable of measuring OD600.
Procedure:
-
Inoculate a 5 mL starter culture of the E. coli strain containing the HipA expression plasmid in LB medium with the appropriate antibiotic. If using a pBAD vector, also add 0.2% glucose. Grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh LB medium with antibiotic (and 0.2% glucose for pBAD vectors).
-
Dispense 200 µL of the diluted culture into the wells of a 96-well microplate.
-
Incubate the plate at 37°C with shaking in a plate reader, monitoring the OD600 every 15-30 minutes.
-
When the OD600 reaches mid-log phase (approximately 0.4-0.6), add the inducer at a range of final concentrations. For IPTG, a good starting range is 0.01 mM, 0.05 mM, 0.1 mM, 0.5 mM, and 1 mM. For arabinose, try 0.002%, 0.02%, and 0.2%. Include a no-inducer control.
-
Continue to incubate the plate in the plate reader, monitoring the OD600 for several hours.
-
Plot the OD600 values over time for each inducer concentration. The optimal concentration will be the one that shows the desired level of growth inhibition without causing immediate cell lysis (a rapid drop in OD600).
-
To confirm protein expression at the chosen inducer concentrations, larger scale cultures can be grown, and samples can be taken for SDS-PAGE and Western blot analysis.
Protocol 2: Co-expression of HipA and HipB for Toxicity Neutralization
This protocol outlines the steps for co-expressing HipA and its antitoxin HipB from two separate, compatible plasmids.
Materials:
-
Two compatible expression vectors with different origins of replication and different antibiotic resistance markers (e.g., a pET-series vector and a pACYC-based vector).
-
hipA and hipB gene sequences.
-
Restriction enzymes and T4 DNA ligase.
-
Competent E. coli expression host (e.g., BL21(DE3)).
-
LB medium with two different antibiotics.
-
Inducers for both promoters.
Procedure:
-
Plasmid Construction:
-
Clone the hipA gene into the first expression vector (e.g., pET28a) under the control of an inducible promoter (e.g., T7).
-
Clone the hipB gene into the second, compatible vector (e.g., pACYCDuet-1) under the control of a different inducible promoter (this could also be a T7 promoter if using a DE3 strain).
-
Verify the constructs by restriction digest and sequencing.
-
-
Co-transformation:
-
Transform the competent E. coli expression host with both the pET-hipA and pACYC-hipB plasmids simultaneously.
-
Plate the transformation mixture on LB agar (B569324) plates containing both antibiotics corresponding to the two plasmids.
-
Incubate overnight at 37°C.
-
-
Expression and Optimization:
-
Inoculate a starter culture from a single colony in LB medium with both antibiotics. Grow overnight at 37°C.
-
Dilute the overnight culture 1:100 into a larger volume of fresh LB with both antibiotics.
-
Grow the culture at 37°C to an OD600 of 0.4-0.6.
-
Induce the expression of both proteins. If both are under the control of a T7 promoter, a single inducer (IPTG) can be used. The relative expression levels of HipA and HipB can be fine-tuned by using vectors with promoters of different strengths or by optimizing the ribosome binding sites.
-
To find the optimal balance, you may need to vary the induction level of one or both proteins. For example, if HipB is under the control of a different inducible promoter, you can induce its expression slightly before or at a higher level than HipA.
-
Monitor cell growth (OD600) after induction. Successful neutralization of HipA toxicity should result in continued cell growth, albeit potentially at a slower rate than uninduced cells.
-
Take samples at different time points after induction for analysis by SDS-PAGE and Western blot to confirm the expression of both HipA and HipB.
-
Visualizations
HipA Signaling Pathway
The following diagram illustrates the mechanism of HipA-induced growth arrest.
Experimental Workflow for Managing HipA Toxicity
This workflow outlines the decision-making process for successfully expressing the this compound.
References
- 1. Regulation of the Escherichia coli HipBA Toxin-Antitoxin System by Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biologicscorp.com [biologicscorp.com]
- 3. The Impact of IPTG Induction on Plasmid Stability and Heterologous Protein Expression by Escherichia coli Biofilms [mdpi.com]
- 4. Structural basis for kinase inhibition in the tripartite E. coli HipBST toxin–antitoxin system | eLife [elifesciences.org]
- 5. Frontiers | The HipAB Toxin–Antitoxin System Stabilizes a Composite Genomic Island in Shewanella putrefaciens CN-32 [frontiersin.org]
- 6. pBAD Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 7. Molecular mechanisms of HipA-mediated multidrug tolerance and its neutralization by HipB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative analysis and “expression space” coverage of the production of prokaryotic membrane proteins for structural genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutralization Mechanism of a HipA-like Toxin Targeting Isoleucyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein over-expression in Escherichia coli triggers adaptation analogous to antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term and homogeneous regulation of the Escherichia coli araBAD promoter by use of a lactose transporter of relaxed specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene expression from plasmids containing the araBAD promoter at subsaturating inducer concentrations represents mixed populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
Technical Support Center: Characterizing hipA7 Mutant Function
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hipA7 mutant. Our aim is to address common challenges encountered during experimental characterization of its function in bacterial persistence.
Frequently Asked Questions (FAQs)
Q1: What is the hipA7 mutant and why is it studied?
The hipA7 allele is a mutant version of the hipA gene in Escherichia coli. It is characterized by two point mutations, G22S and D291A.[1][2][3][4] This mutant is widely studied because it confers a "high-persister" phenotype, meaning that bacterial populations carrying this allele exhibit a dramatically increased frequency of persister cells—dormant variants that can survive lethal antibiotic concentrations.[1][5][6][7] This makes it a crucial tool for understanding the mechanisms of antibiotic tolerance and developing strategies to combat chronic and recurrent infections.
Q2: What is the primary mechanism by which HipA7 induces persistence?
The HipA7 protein is thought to facilitate the establishment of the persister state by inducing the synthesis of the alarmone (p)ppGpp.[1][2] This leads to the stringent response, a global reprogramming of cellular metabolism that promotes dormancy. Evidence suggests that the high-persister phenotype of hipA7 mutants is diminished in the absence of relA and completely eliminated in relA spoT knock-outs, highlighting the central role of (p)ppGpp in this pathway.[1][2]
Q3: Is the HipA7 protein toxic to bacterial cells?
Unlike the wild-type HipA toxin, the HipA7 protein is considered non-toxic when expressed in the absence of its cognate antitoxin, HipB.[1][2][3] While overexpression of wild-type HipA inhibits macromolecular synthesis (protein, RNA, and DNA), leading to a bacteriostatic state, the hipA7 mutant has a much less pronounced effect on these processes.[3][8][9]
Q4: Do both mutations in hipA7 (G22S and D291A) contribute equally to the high-persister phenotype?
No, the two mutations have different roles. The G22S mutation is primarily responsible for conferring the multidrug tolerance (MDT) phenotype, while the D291A mutation appears to have a dampening effect on this activity.[5][6] However, both mutations are required for the full range of phenotypes associated with hipA mutants.[1][2]
Troubleshooting Guides
Problem 1: My hipA7 mutant strain does not exhibit a high-persister phenotype.
Several factors can contribute to the lack of an observable high-persister phenotype in your hipA7 mutant. Consider the following troubleshooting steps:
-
Confirm the Genetic Background: The effect of hipA7 can be influenced by the genetic background of the E. coli strain. Ensure that the strain you are using does not have other mutations that might suppress the persister phenotype. Deletion of genes involved in the stringent response, such as relA and spoT, will abolish the high-persistence phenotype of hipA7.[1][2]
-
Check Culture Conditions: The frequency of persister cells in hipA7 strains is strongly correlated with cell density.[1][2] The high-persister phenotype is more pronounced as cultures approach the stationary phase.[1][2] Ensure your persister assay protocol uses cultures grown to the appropriate density.
-
Verify Antibiotic Concentration and Type: The high-persister phenotype of hipA7 has been documented against β-lactams (like ampicillin) and fluoroquinolones (like ciprofloxacin).[5][6] Ensure you are using an appropriate antibiotic at a concentration that is lethal to the non-persister population.
-
Review Persister Assay Protocol: The methodology for quantifying persisters is critical. Ensure your protocol includes thorough washing steps to remove the antibiotic before plating for colony-forming unit (CFU) counts. Refer to the detailed protocol below.
Problem 2: I am having difficulty expressing and purifying active HipA7 protein.
-
Expression System: Ectopic overexpression of even the non-toxic HipA7 can sometimes lead to growth defects. Consider using an inducible expression system (e.g., arabinose-inducible pBAD vectors) to control the level and timing of protein production.[3]
-
Fresh Transformants: It is recommended to use freshly transformed cells for expression experiments to avoid the accumulation of suppressor mutations that may arise from leaky expression of hipA7.[3]
-
Co-expression with HipB: Although HipA7 is non-toxic, co-expressing it with its antitoxin, HipB, can sometimes improve protein stability and yield during purification.
Problem 3: I cannot detect the kinase activity of my purified HipA7.
-
In Vitro Kinase Assay Conditions: Wild-type HipA is a serine/threonine kinase that can autophosphorylate.[10][11] While HipA7's kinase activity is central to its function, detecting it in vitro can be challenging. Ensure your kinase assay buffer contains the necessary components, such as MgCl2 and ATP.[10]
-
Substrate Specificity: The primary physiological substrate of HipA is glutamyl-tRNA synthetase (GltX).[12][13] While universal kinase substrates like casein and histone 2A may not be phosphorylated by HipA, including GltX in your assay could enhance the detection of kinase activity.[10] It has been noted that HipA and its gain-of-function variant HipA7 may phosphorylate different substrate pools in E. coli.[14]
-
Reduced Kinase Activity: Overexpressed HipA7 has been found to have reduced kinase activity compared to the wild-type HipA.[13] This may necessitate more sensitive detection methods or higher protein concentrations in your assay.
Quantitative Data Summary
| Parameter | Wild-Type hipA | hipA7 Mutant | Reference(s) |
| Persister Frequency (vs. total population) | ~10-5 to 10-6 | ~10-2 (1%) | [1][3][12] |
| Fold Increase in Persisters | - | 100 to 1,000-fold | [6][7][15] |
| Effect of relA knockout on persistence | N/A | Diminished high-persister phenotype | [1][2] |
| Effect of relA spoT knockout on persistence | N/A | Elimination of high-persister phenotype | [1][2] |
| Toxicity (when overexpressed without HipB) | Toxic, inhibits macromolecular synthesis | Non-toxic, minor impact on macromolecular synthesis | [1][3][8] |
Experimental Protocols
Persister Assay (Time-Kill Curve)
This protocol is designed to quantify the frequency of persister cells in a bacterial population following antibiotic treatment.
-
Culture Preparation:
-
Inoculate a single colony of the E. coli strain (e.g., wild-type and hipA7 mutant) into 5 mL of Luria-Bertani (LB) broth.
-
Incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh LB broth.
-
Grow the cultures to the desired phase (e.g., mid-exponential or stationary phase).
-
-
Antibiotic Challenge:
-
Measure the initial cell density (CFU/mL) by plating serial dilutions on LB agar (B569324) plates.
-
Add a bactericidal antibiotic (e.g., ampicillin (B1664943) at 100 µg/mL or ciprofloxacin (B1669076) at 1 µg/mL) to the cultures.[7][16]
-
Incubate the cultures at 37°C with shaking.
-
-
Quantification of Survivors:
-
At various time points (e.g., 0, 2, 4, 6, 24 hours), take aliquots from the antibiotic-treated cultures.
-
Wash the cells to remove the antibiotic. This can be done by centrifuging the aliquot, removing the supernatant, and resuspending the pellet in fresh, sterile saline or phosphate-buffered saline (PBS). Repeat this washing step at least once.
-
Serially dilute the washed cell suspension.
-
Plate the dilutions on LB agar plates.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are visible.
-
Count the number of colonies to determine the CFU/mL of surviving cells at each time point.
-
-
Data Analysis:
-
Plot the log(CFU/mL) versus time. A biphasic killing curve is characteristic of a population with persister cells. The initial steep decline represents the killing of the susceptible population, while the subsequent plateau indicates the survival of the persister fraction.
-
The persister frequency is calculated as the ratio of the number of surviving cells after prolonged antibiotic exposure to the initial number of cells.
-
In Vitro Kinase Assay for HipA Autophosphorylation
This protocol is for detecting the autophosphorylation activity of purified HipA protein.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the following reaction mixture (20 µL final volume):
-
Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 1 mM Na3VO4)
-
100 µM MgCl2
-
100 µM ATP
-
[γ-32P]ATP (e.g., 5 µCi)
-
Purified this compound (concentration to be optimized)
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
-
Detection:
-
Separate the proteins by SDS-PAGE.
-
Dry the gel.
-
Expose the dried gel to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated HipA. A band corresponding to the molecular weight of HipA indicates autophosphorylation.[10]
-
Visualizations
Caption: Proposed signaling pathway for hipA7-mediated persistence.
Caption: Experimental workflow for a persister assay.
References
- 1. Characterization of the hipA7 allele of Escherichia coli and evidence that high persistence is governed by (p)ppGpp synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the hipA7 allele of Escherichia coli and evidence that high persistence is governed by (p)ppGpp synthesis | Semantic Scholar [semanticscholar.org]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. HipAB-promoter structures reveal basis of heritable multidrug tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Ectopic Overexpression of Wild-Type and Mutant hipA Genes in Escherichia coli: Effects on Macromolecular Synthesis and Persister Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ectopic overexpression of wild-type and mutant hipA genes in Escherichia coli: effects on macromolecular synthesis and persister formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase activity of overexpressed HipA is required for growth arrest and multidrug tolerance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Bacterial type II toxin-antitoxin systems acting through post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 15. uniprot.org [uniprot.org]
- 16. Frontiers | Ranking of persister genes in the same Escherichia coli genetic background demonstrates varying importance of individual persister genes in tolerance to different antibiotics [frontiersin.org]
Technical Support Center: Overcoming challenges with HipA Protein Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression and purification of the HipA protein.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for low solubility of recombinant this compound expressed in E. coli?
A1: Recombinant HipA, like many other kinases, has a tendency to misfold and aggregate when overexpressed in E. coli, leading to the formation of insoluble inclusion bodies. This is often due to the high rate of protein synthesis, which can overwhelm the cellular machinery responsible for proper protein folding. Additionally, the inherent properties of HipA, such as surface hydrophobicity, can contribute to aggregation.
Q2: Can the choice of affinity tag affect the solubility of HipA?
A2: Yes, the choice and placement of an affinity tag can significantly influence the solubility of HipA. While small tags like the polyhistidine (His-tag) are commonly used for purification, they can sometimes negatively impact protein solubility.[1][2] Larger solubility-enhancing tags, such as Maltose Binding Protein (MBP), Glutathione S-transferase (GST), or Small Ubiquitin-like Modifier (SUMO), can improve the solubility of fused proteins.[3] It is often necessary to empirically test different tags to find the optimal choice for soluble HipA expression.[1]
Q3: Is it possible to recover active HipA from inclusion bodies?
A3: Yes, it is possible to recover functional HipA from inclusion bodies through a process of denaturation and refolding. This typically involves solubilizing the inclusion bodies with strong denaturants like urea (B33335) or guanidinium (B1211019) hydrochloride, followed by the gradual removal of the denaturant to allow the protein to refold into its native conformation.[4][5]
Q4: What is the known function of HipA and how might it affect its expression in E. coli?
A4: HipA is a serine/threonine kinase that is part of a toxin-antitoxin (TA) system in Escherichia coli.[6][7][8] Overexpression of HipA can be toxic to the host cells, leading to growth arrest and the formation of persister cells that are tolerant to antibiotics.[7][9][10] This toxicity can complicate high-level expression, as it may select for mutations that reduce or eliminate HipA activity or lead to overall poor culture health and lower protein yields.
Troubleshooting Guides
Problem 1: Low or No Expression of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Codon Usage | The coding sequence of HipA may contain codons that are rare in E. coli. Synthesize a codon-optimized gene for expression in E. coli. |
| Toxicity of HipA | Overexpression of active HipA can inhibit cell growth.[9][10] Use a tightly regulated promoter system (e.g., pBAD) to control expression. Induce with the lowest effective concentration of the inducer. Co-express the antitoxin HipB to neutralize HipA toxicity.[6] |
| Plasmid Instability | The expression plasmid may be unstable or have a low copy number. Verify the integrity of the plasmid DNA. Consider using a different expression vector with a more stable origin of replication. |
| Inefficient Transcription or Translation | The promoter may be weak, or the ribosome binding site may be suboptimal. Use a strong, inducible promoter like T7. Ensure an optimal Shine-Dalgarno sequence is present. |
Problem 2: HipA is Expressed but is Insoluble (Inclusion Bodies)
| Possible Cause | Troubleshooting Step |
| High Expression Rate | Rapid protein synthesis can lead to misfolding and aggregation.[11] Lower the induction temperature to 15-25°C to slow down protein synthesis and allow more time for proper folding.[11] Reduce the concentration of the inducer (e.g., IPTG).[12] |
| Suboptimal Culture Conditions | The growth medium may lack components that aid in protein folding. Supplement the culture medium with additives like sorbitol or arginine, which can act as chemical chaperones.[12] |
| Lack of Proper Chaperone Assistance | The endogenous E. coli chaperones may be insufficient to handle the overexpression of HipA. Co-express molecular chaperones such as DnaK/DnaJ/GrpE or GroEL/GroES to assist in protein folding.[12][13][14] |
| Inappropriate Fusion Tag | The current affinity tag may not be promoting solubility. Clone HipA into vectors with different solubility-enhancing tags such as MBP, GST, or SUMO and compare the soluble expression levels.[1][3] |
Problem 3: Low Yield of Purified Soluble HipA
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis | Incomplete cell disruption will result in a lower yield of extracted protein. Optimize the lysis procedure (e.g., sonication time and intensity, or pressure for French press). Add lysozyme (B549824) to aid in cell wall breakdown.[9] |
| Protein Degradation | HipA may be susceptible to degradation by host cell proteases. Perform all purification steps at 4°C and add protease inhibitors to the lysis buffer. |
| Suboptimal Purification Buffer Conditions | The pH, ionic strength, or additives in the purification buffers may not be optimal for HipA stability. Screen different buffer conditions (pH 6.5-8.5, NaCl concentration 150-500 mM). Add stabilizing agents like glycerol (B35011) (5-10%) to the buffers. |
| Poor Binding to Affinity Resin | The affinity tag may be inaccessible or the binding conditions may be incorrect. If using a His-tag, ensure the tag is not buried within the folded protein by performing a trial purification under denaturing conditions.[14] Optimize the imidazole (B134444) concentration in the binding and wash buffers for His-tag purification. |
Data Presentation
Table 1: Illustrative Comparison of Soluble HipA Yield under Different Expression Temperatures
| Induction Temperature (°C) | Soluble HipA Yield (mg/L of culture) | Insoluble HipA (Inclusion Bodies) |
| 37 | 0.5 | +++ |
| 30 | 2.1 | ++ |
| 25 | 4.5 | + |
| 18 | 6.2 | +/- |
| (Data is illustrative and based on general principles of protein expression. "+++" indicates high levels of inclusion bodies, while "+/-" indicates very low levels.) |
Table 2: Illustrative Comparison of Soluble HipA Yield with Different N-terminal Fusion Tags
| Fusion Tag | Tag Size (kDa) | Soluble HipA Yield (mg/L of culture) |
| 6xHis | ~1 | 2.5 |
| GST | 26 | 8.9 |
| MBP | 42 | 12.3 |
| SUMO | 11 | 10.5 |
| (Data is illustrative. Yields are highly protein-dependent.)[1][3] |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged HipA
This protocol is adapted from a published method for purifying His-tagged HipA.[9]
1. Expression: a. Transform E. coli BL21(DE3) cells with the pET-based expression vector containing the His-tagged HipA gene. b. Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1. d. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. e. Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM. f. Continue to incubate the culture at 18°C for 16-20 hours with shaking. g. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Lysis: a. Resuspend the cell pellet in 50 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF, 1 mg/mL lysozyme). b. Incubate on ice for 30 minutes. c. Sonicate the cell suspension on ice until the lysate is no longer viscous. d. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the supernatant containing the soluble protein fraction.
3. Purification: a. Equilibrate a Ni-NTA affinity column with 5 column volumes of Lysis Buffer. b. Load the clarified lysate onto the column. c. Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol). d. Elute the bound this compound with 5 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol). e. Analyze the eluted fractions by SDS-PAGE to confirm the purity of HipA. f. Pool the fractions containing pure HipA and dialyze against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT).
Protocol 2: On-Column Refolding of His-tagged HipA from Inclusion Bodies
This protocol provides a general workflow for refolding HipA from inclusion bodies.
1. Inclusion Body Isolation and Solubilization: a. After cell lysis (Protocol 1, step 2c), centrifuge the lysate to pellet the inclusion bodies. b. Wash the inclusion body pellet twice with a buffer containing a mild detergent (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100) to remove membrane contaminants. c. Solubilize the washed inclusion bodies in 20 mL of Solubilization Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM imidazole, 6 M Guanidine-HCl or 8 M Urea).
2. On-Column Refolding: a. Clarify the solubilized inclusion body solution by centrifugation. b. Load the supernatant onto a Ni-NTA column pre-equilibrated with Solubilization Buffer. c. Wash the column with Solubilization Buffer to remove any unbound proteins. d. Gradually refold the bound HipA by applying a linear gradient from Solubilization Buffer to a refolding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol) over 10-20 column volumes. e. Wash the column with 5 column volumes of refolding buffer. f. Elute the refolded HipA using Elution Buffer (as in Protocol 1, step 3d). g. Analyze the eluted fractions for soluble, monomeric HipA using SDS-PAGE and size-exclusion chromatography.
Visualizations
Caption: Experimental workflow for HipA expression, purification, and refolding.
Caption: Troubleshooting decision tree for overcoming low this compound yield.
References
- 1. Comparison of SUMO fusion technology with traditional gene fusion systems: Enhanced expression and solubility with SUMO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies | MDPI [mdpi.com]
- 4. High-throughput automated refolding screening of inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Kinase activity of overexpressed HipA is required for growth arrest and multidrug tolerance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hipA serine/threonine-protein kinase toxin HipA [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 11. Co-Expression of Chaperones for Improvement of Soluble Expression and Purification of An Anti-HER2 scFv in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chaperone-fusion expression plasmid vectors for improved solubility of recombinant proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improvement of solubility and yield of recombinant protein expression in E. coli using a two-step system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An overview on molecular chaperones enhancing solubility of expressed recombinant proteins with correct folding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Background Phosphorylation in Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background phosphorylation in their kinase assays, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in a kinase assay?
High background signal in kinase assays can originate from several sources, broadly categorized as enzyme-related, substrate-related, or assay component-related issues. Key contributors include:
-
Kinase Autophosphorylation: Many kinases can phosphorylate themselves, which can be a significant source of background signal, especially at high enzyme concentrations.[1][2][3][4][5]
-
Contaminating Kinase Activity: If using cell or tissue lysates, endogenous kinases present in the sample can phosphorylate the substrate, leading to a high background.[6][7][8]
-
Non-specific Substrate Phosphorylation: The substrate itself may be unstable or prone to non-enzymatic phosphorylation under certain buffer conditions.
-
High ATP Concentration: While necessary for the kinase reaction, excessive ATP can sometimes contribute to background, especially in certain assay formats like those that measure ATP depletion.[1][9]
-
Contaminated Reagents: Buffers, water, or substrate solutions can be contaminated with substances that interfere with the assay.[7]
-
Non-specific Binding: In assays involving antibodies or capture beads, non-specific binding of the phosphorylated substrate or detection reagents can elevate the background.[1]
-
Compound Interference: In drug discovery applications, the test compounds themselves may interfere with the detection method, for example, by autofluorescence.[10][11]
Q2: How can I determine if kinase autophosphorylation is contributing to my high background?
To assess the contribution of kinase autophosphorylation, it is essential to run a "No Substrate" control.[6][11] This control reaction contains all the assay components, including the kinase and ATP, but omits the substrate. A high signal in this control compared to a "No Enzyme" control indicates that autophosphorylation is a significant factor.[1]
Q3: What role do phosphatases play in kinase assays, and how can I mitigate their effects?
Phosphatases are enzymes that remove phosphate (B84403) groups, counteracting the activity of kinases.[6][12][13][14] If present in your sample (e.g., in cell lysates), they can dephosphorylate the substrate, leading to an underestimation of kinase activity and potentially affecting baseline readings.[6][12] To counteract this, it is crucial to:
-
Use Phosphatase Inhibitors: Incorporate a phosphatase inhibitor cocktail into your lysis buffer and assay buffer to block the activity of a broad spectrum of phosphatases.[6][12][15]
-
Work at Low Temperatures: Perform sample preparation on ice or at 4°C to reduce the activity of all enzymes, including phosphatases.[12]
Q4: How does the concentration of ATP and substrate affect background phosphorylation?
The concentrations of both ATP and substrate are critical parameters that need to be optimized to achieve a good signal-to-noise ratio.
-
ATP Concentration: While essential for the kinase reaction, using an ATP concentration that is too high can sometimes lead to increased background.[1] For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration.[16][17][18] It is often recommended to perform assays at the ATP Km value of the kinase for inhibitor characterization.[16][17]
-
Substrate Concentration: Using a substrate concentration that is too high can lead to substrate inhibition or limitations in the detection system (e.g., saturation of binding sites on plates or beads).[19] Conversely, a concentration that is too low may result in a weak signal.
Titration experiments for both ATP and substrate are recommended to determine the optimal concentrations for your specific assay.[1][20]
Troubleshooting Guides
Issue: High Background Signal in the "No Enzyme" Control
A high signal in the absence of the kinase points to a problem with the assay components or procedure, independent of enzyme activity.[7]
| Possible Cause | Troubleshooting Steps |
| Contaminated Reagents | Use fresh, high-purity reagents, including water, buffers, and ATP.[1][7] |
| Non-specific Binding | In antibody-based or bead-based assays, increase the number of wash steps and consider adding a blocking agent like BSA to the buffer.[1] |
| Compound Interference | If screening compounds, run a control with the compound in the absence of the enzyme to check for autofluorescence or other interference.[11] |
| Detection Reagent Instability | Ensure that the detection reagents are properly stored and handled according to the manufacturer's instructions. |
Issue: High Background Signal in the Presence of the Enzyme
If the background is high only when the kinase is present, the issue is likely related to the enzyme's activity or the interaction of the enzyme with other assay components.
| Possible Cause | Troubleshooting Steps |
| High Kinase Concentration | Perform an enzyme titration to find the lowest concentration of kinase that provides a robust signal without excessive background.[7] |
| Kinase Autophosphorylation | Run a "No Substrate" control to quantify the signal from autophosphorylation. If it is high, reducing the enzyme concentration is the primary solution.[1][6] |
| Contaminating Kinases in Sample | If using cell or tissue lysates, consider purifying the kinase of interest or using more specific substrates.[8] |
| Suboptimal Buffer Conditions | Verify the pH and composition of the kinase buffer. Key components often include Tris-HCl, MgCl₂, and DTT.[1][21][22] |
Experimental Protocols
Protocol 1: Enzyme Titration to Optimize Kinase Concentration
This protocol helps determine the optimal concentration of the kinase that provides a strong signal with low background.
-
Prepare a serial dilution of the purified kinase in the kinase assay buffer. A suggested range is from 0 to 500 ng per reaction, but this may need to be adjusted based on the specific activity of your kinase.
-
Set up the kinase reactions in a microplate with a fixed, non-limiting concentration of substrate and ATP. Include a "No Enzyme" control for background subtraction.
-
Initiate the reaction by adding the kinase dilutions to the wells.
-
Incubate the plate at the optimal temperature and for a time within the linear range of the reaction.[1]
-
Stop the reaction and proceed with the detection method specific to your assay format (e.g., luminescence, fluorescence, radioactivity).
-
Analyze the data by plotting the signal (e.g., relative light units, fluorescence intensity, or CPM) against the kinase concentration. The optimal concentration is the lowest amount of enzyme that gives a high signal-to-noise ratio.[7]
Protocol 2: Determining the Contribution of Autophosphorylation
This protocol helps to quantify the signal generated from kinase autophosphorylation.
-
Prepare two sets of reactions:
-
Test Reaction: Include the kinase, substrate, and ATP.
-
No Substrate Control: Include the kinase and ATP, but replace the substrate with an equal volume of assay buffer.[6]
-
-
Set up additional controls:
-
No Enzyme Control: Include the substrate and ATP, but no kinase.
-
Buffer Blank: Include only the assay buffer.
-
-
Perform the kinase assay according to your standard protocol.
-
Measure the signal in all wells.
-
Calculate the signal from autophosphorylation by subtracting the signal of the "No Enzyme" control from the signal of the "No Substrate" control.
Data Presentation
Table 1: Example of Enzyme Titration Data
| Kinase Concentration (ng/reaction) | Raw Signal (RLU) | Background (No Enzyme) (RLU) | Signal - Background (RLU) | Signal-to-Noise Ratio |
| 0 | 1,500 | 1,500 | 0 | 1.0 |
| 5 | 5,000 | 1,500 | 3,500 | 3.3 |
| 10 | 12,000 | 1,500 | 10,500 | 8.0 |
| 25 | 35,000 | 1,500 | 33,500 | 23.3 |
| 50 | 80,000 | 1,500 | 78,500 | 53.3 |
| 100 | 150,000 | 1,500 | 148,500 | 100.0 |
| 200 | 250,000 | 1,500 | 248,500 | 166.7 |
| 400 | 300,000 | 1,500 | 298,500 | 200.0 |
In this example, a kinase concentration between 50 and 100 ng provides a strong signal with an excellent signal-to-noise ratio.
Visualizations
A troubleshooting flowchart for diagnosing the cause of high background in kinase assays.
A generalized workflow for performing an in vitro kinase assay with essential controls.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple in vitro method to measure autophosphorylation of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening for Inhibitors of Kinase Autophosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 5. An immunoassay for assessment of receptor tyrosine kinase autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Phosphatase Inhibitor Cocktail [sigmaaldrich.com]
- 16. shop.carnabio.com [shop.carnabio.com]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. benchchem.com [benchchem.com]
- 19. Substrate capacity considerations in developing kinase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 22. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Persister Cell Quantification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering variability in their persister cell quantification experiments.
Frequently Asked Questions (FAQs)
Q1: Why do I see high variability in my persister cell counts between experiments?
High variability in persister assays is a common issue often stemming from subtle inconsistencies in experimental conditions.[1][2] Key sources of variation include the physiological state of the initial bacterial culture, the precise growth phase at the time of antibiotic application, and the specific batch and preparation of media and antibiotics.[3] Persister formation can be a stochastic process or triggered by environmental stresses, meaning even minor differences in pre-culture conditions, such as the duration of overnight growth (which can lead to starvation), can significantly alter the fraction of persisters.[2][4]
Q2: What is the difference between persisters, tolerant cells, and resistant cells? My results are confusing.
These terms describe distinct bacterial responses to antibiotics, and differentiating them is crucial for accurate interpretation.
-
Persister Cells: A small subpopulation of phenotypically transient, slow-growing or dormant cells that survive lethal antibiotic concentrations.[5] Crucially, they are genetically identical to their susceptible counterparts, and their progeny will be susceptible to the same antibiotic.[1]
-
Tolerant Cells: This describes the ability of an entire bacterial population to survive a transient exposure to a bactericidal antibiotic, characterized by a reduced rate of killing.[6][7] Unlike persistence, which affects a subpopulation, tolerance is a property of the whole population.[8]
-
Resistant Cells: These cells possess stable, heritable genetic mutations that allow them to grow at or above the Minimum Inhibitory Concentration (MIC) of an antibiotic.[6] Unlike persisters, their offspring will also be resistant.
Q3: How does the growth phase of my bacterial culture affect persister quantification?
The growth phase is a critical determinant of persister frequency.
-
Stationary Phase: Cultures in stationary phase, often resulting from overnight incubation, are enriched with persister cells.[5][9] This is largely due to nutrient limitation and other stresses that promote a dormant-like state.[4][10]
-
Exponential (Log) Phase: The fraction of persisters is typically much lower during active, exponential growth.[2][11] Some studies suggest that if care is taken to avoid carrying over persisters from the stationary phase inoculum, the persister fraction in early exponential phase can be nearly zero.[11][12] Therefore, harvesting cells at a consistent and specific point in the growth curve (e.g., mid-log phase) is essential for reproducibility.
Q4: Does the choice of antibiotic affect the number of persisters I quantify?
Yes, the quantified persister fraction is highly dependent on the antibiotic used.[2] Studies have shown that the fraction of cells surviving treatment with one antibiotic does not necessarily correlate with the fraction that survives treatment with another, even for drugs with similar mechanisms of action.[13] This suggests that different subpopulations of persisters may be tolerant to different drugs.[2] For example, some fluoroquinolones can eradicate persisters that survive treatment with other antibiotics like ofloxacin.[1]
Q5: My biphasic kill curve doesn't show a clear plateau. What could be wrong?
A classic biphasic kill curve, which is the standard metric for quantifying persisters, shows an initial rapid killing phase followed by a much slower killing phase or plateau, representing the persister fraction.[5][14] If a clear plateau is not observed, consider the following:
-
Insufficient Treatment Time: The experiment may not have been run long enough for the biphasic pattern to emerge. The initial killing phase can last for several hours.[14]
-
Antibiotic Instability: The antibiotic may be degrading over the course of the experiment, leading to a gradual decrease in killing rather than a sharp plateau.
-
Inappropriate Antibiotic Concentration: The concentration should be well above the MIC to ensure the killing of non-persister cells. A concentration that is too low may not effectively eliminate the susceptible population.
-
Resistant Mutants: If the cell number begins to increase after an initial decline, it may indicate the selection and growth of resistant mutants, not persisters.
Q6: How can I improve the reproducibility of my persister assays?
To enhance reproducibility, strict adherence to a detailed and consistent protocol is paramount.[1][2]
-
Standardize Inoculum Preparation: Always start cultures from a single, fresh colony and standardize the overnight incubation time to ensure cells enter a consistent physiological state.[3]
-
Control Growth Phase: Dilute the overnight culture and monitor its growth (e.g., by measuring optical density) to ensure you consistently treat the cells at the same point in their growth cycle.[3]
-
Precise Antibiotic Treatment: Use freshly prepared antibiotic stock solutions and ensure the final concentration is accurate and significantly above the MIC.[14]
-
Consistent Plating and Recovery: The medium used for plating and counting colony-forming units (CFUs) can affect the recovery of persister cells. Use a consistent, nutrient-rich medium for plating.[3]
-
Include Proper Controls: Always run an untreated control culture in parallel to accurately calculate the surviving fraction.
Data Presentation
Table 1: Key Factors Contributing to Variability in Persister Quantification
| Factor | Description | Impact on Variability | Key Recommendation |
| Growth Phase | Stage of bacterial growth (lag, exponential, stationary) when antibiotic is applied.[11] | High | Consistently harvest cells at a specific optical density (OD) in the exponential phase.[3] |
| Inoculum Age | Duration of overnight/starter culture incubation. | High | Standardize the incubation time for all starter cultures (e.g., 16-18 hours).[14] |
| Antibiotic Type & Conc. | Class of antibiotic used and its concentration relative to MIC.[13] | High | Use a consistent, high concentration (e.g., 100x MIC) and be aware that persister fractions are drug-specific.[2] |
| Plating/Recovery Medium | The nutrient composition of the agar (B569324) used for CFU counting.[3] | Medium | Use the same rich, standardized solid medium for all experiments to ensure consistent recovery.[3] |
| Environmental Stressors | Factors like nutrient limitation, pH changes, or oxidative stress.[4][10] | High | Maintain consistent media composition, pH, and aeration between experiments. |
| Washing/Dilution Steps | Removal of antibiotic before plating.[15] | Low-Medium | Standardize washing procedures to avoid stressing cells and ensure complete antibiotic removal. |
Table 2: Comparison of Persister, Tolerant, and Resistant Phenotypes
| Characteristic | Persister Cells | Tolerant Cells | Resistant Cells |
| Genetic Basis | Phenotypic variant, no genetic change.[1] | Can be caused by mutations, but describes a population-wide phenotype.[7] | Stable, heritable genetic mutation.[6] |
| Affected Population | Small subpopulation.[1] | Entire population.[8] | Entire population. |
| Response to Antibiotic | Survives but does not grow in the presence of the antibiotic.[10] | Survives longer due to a reduced killing rate.[6] | Grows in the presence of the antibiotic (above MIC).[6] |
| Progeny Phenotype | Susceptible to the antibiotic.[5] | Susceptible, but may retain tolerance-conferring mutations. | Resistant to the antibiotic. |
| MIC | Unchanged. | Unchanged. | Increased. |
Experimental Protocols
Protocol: Standard Time-Kill Assay for Persister Quantification
This protocol provides a general method for measuring persister levels in a bacterial culture, adapted from established methodologies.[3][14]
1. Preparation of Inoculum:
-
Inoculate 3-5 mL of Luria-Bertani (LB) medium with a single colony from a fresh agar plate.
-
Incubate overnight (16-18 hours) at 37°C with shaking (e.g., 200 rpm).
2. Growth of Experimental Culture:
-
Dilute the overnight culture 1:1000 into fresh, pre-warmed LB medium in a baffled flask.
-
Incubate at 37°C with shaking. Monitor the growth by measuring the optical density at 600 nm (OD600) periodically.
-
Proceed to the next step when the culture reaches a predetermined OD600, typically in the mid-exponential phase (e.g., OD600 ≈ 0.4-0.6).
3. Antibiotic Treatment:
-
At the desired OD600, take a sample (t=0) for CFU counting to determine the initial cell population.
-
Add the antibiotic of choice to the remaining culture at a concentration significantly above the MIC (e.g., 100x MIC).
-
Continue incubation under the same conditions.
4. Time-Course Sampling:
-
At various time points after antibiotic addition (e.g., 1, 2, 3, 4, 5, 6 hours), remove aliquots from the treated culture.
-
To remove the antibiotic, wash the cells. Centrifuge the aliquot (e.g., 5,000 x g for 5 min), discard the supernatant, and resuspend the cell pellet in sterile saline or PBS. Repeat this step once more.
-
Prepare a 10-fold serial dilution series of the washed cells.
5. Quantification:
-
Spot-plate or spread-plate the dilutions onto nutrient-rich agar plates (e.g., LB agar).
-
Incubate the plates at 37°C for 24-48 hours, or until colonies are clearly visible.
-
Count the colonies to determine the number of CFUs per mL for each time point.
6. Data Analysis:
-
Calculate the survival fraction at each time point by dividing the CFU/mL of the treated culture by the CFU/mL of the initial, untreated culture (t=0).
-
Plot the logarithm of the survival fraction against the duration of antibiotic treatment. The resulting biphasic curve will show an initial steep decline followed by a plateau, the level of which indicates the persister fraction.[14]
Mandatory Visualization
Caption: Standard workflow for a time-kill assay to quantify persister cells.
Caption: Key factors and pathways leading to persister cell formation.
References
- 1. In Vitro Studies of Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanism and application of emerging technologies in study of bacterial persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Combatting persister cells: The daunting task in post-antibiotics era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic tolerance and persistence have distinct fitness trade-offs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of Persister Cells of Pseudomonas aeruginosa and Staphylococcus aureus by Chemical Treatment and Evaluation of Their Susceptibility to Membrane-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers Publishing Partnerships | Bacterial Persister Cells and Development of Antibiotic Resistance in Chronic Infections: An Update [frontierspartnerships.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Persistent Persister Misperceptions [frontiersin.org]
- 13. Quantitative analysis of persister fractions suggests different mechanisms of formation among environmental isolates of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Strategies to Enhance hipA Protein Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the expression of the HipA protein. The content is structured to address specific issues encountered during experimental workflows.
Troubleshooting Guides
Issue: Low or No this compound Expression
Low or undetectable levels of this compound are a common issue, often due to the protein's inherent toxicity to the E. coli host. Here are some potential causes and solutions to enhance expression.
Question: I am not seeing any band corresponding to HipA on my SDS-PAGE gel after induction. What could be the problem?
Answer:
This is a frequent challenge due to the toxic nature of HipA. Several factors could be contributing to the lack of expression. Here’s a step-by-step troubleshooting guide:
-
Verify your construct: Ensure that the hipA gene is correctly cloned into the expression vector and is in the correct reading frame. Sequence verification of the final construct is highly recommended.
-
Optimize Inducer Concentration: The concentration of the inducer (e.g., L-arabinose for pBAD-based vectors) is critical. For toxic proteins like HipA, a lower inducer concentration can sometimes lead to better yields by reducing the metabolic burden on the cells. It is advisable to perform a dose-response experiment to determine the optimal inducer concentration. While specific quantitative data for HipA is limited in publicly available literature, studies on similar systems have shown that varying inducer concentrations can have a significant impact on protein yield. For example, with arabinose-inducible promoters, concentrations ranging from 0.001% to 0.2% can be tested.[1]
-
Choose the Right E. coli Strain: Standard expression strains like BL21(DE3) may not be suitable for toxic proteins. Consider using strains specifically designed for the expression of toxic proteins.
| E. coli Strain | Key Features | Recommended Use for HipA |
| BL21-AI | T7 RNA polymerase is under the control of the arabinose-inducible araBAD promoter, allowing for tighter regulation of gene expression.[2] | Highly Recommended: The tight regulation helps to prevent leaky expression of the toxic hipA gene before induction. |
| C41(DE3) & C43(DE3) | These strains are derivatives of BL21(DE3) and have mutations that allow for the expression of some toxic proteins at high levels.[3] | Recommended: These strains can tolerate the expression of toxic proteins better than the parent BL21(DE3) strain. |
| Lemo21(DE3) | Allows for fine-tuning of T7 RNA polymerase activity, which can be beneficial for optimizing the expression of toxic proteins.[3] | Worth Considering: Provides an additional layer of control over expression levels. |
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., from 37°C to 15-20°C) can slow down protein synthesis, which may promote proper folding and reduce the toxic effects of HipA.[4][5] While this may lead to a lower overall yield per unit of time, it can significantly increase the amount of soluble, active protein.
-
Check for Codon Bias: If the hipA gene is from an organism with a different codon usage preference than E. coli, this can lead to translational stalling and low protein yield.[4] Consider codon optimization of your hipA gene sequence to match the codon usage of E. coli.
Issue: this compound is Expressed but Forms Inclusion Bodies
Even when expression is achieved, HipA may accumulate as insoluble aggregates known as inclusion bodies.
Question: I can see a strong band for HipA on my gel, but it's all in the insoluble fraction after cell lysis. How can I increase the solubility of my protein?
Answer:
The formation of inclusion bodies is a common problem for overexpressed proteins in E. coli, especially for toxins like HipA. Here are several strategies to improve the solubility of your this compound:
-
Optimize Expression Conditions:
-
Lower Temperature: As with low expression, reducing the induction temperature to 15-20°C can significantly improve protein solubility by slowing down protein synthesis and allowing more time for proper folding.[4][5]
-
Reduce Inducer Concentration: Using a lower concentration of the inducer can decrease the rate of protein production, which may lead to a higher proportion of soluble protein.
-
-
Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of proteins. Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ can sometimes improve the solubility of aggregation-prone proteins.
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP), to your this compound can improve its solubility.[4]
-
Purification from Inclusion Bodies: If the above strategies do not yield sufficient soluble protein, you can purify HipA from inclusion bodies. This typically involves:
-
Solubilizing the inclusion bodies using strong denaturants like 6 M guanidine (B92328) hydrochloride or 8 M urea.[6][7]
-
Refolding the denatured protein into its active conformation. This is often the most challenging step and requires careful optimization of buffer conditions (pH, additives like L-arginine, and redox shuffling systems).
Frequently Asked Questions (FAQs)
Q1: What is the function of HipA and why is it difficult to express?
A1: HipA is a serine/threonine kinase that acts as the toxin component of the HipA-HipB toxin-antitoxin system in E. coli.[8][9] Overexpression of HipA leads to the phosphorylation of glutamyl-tRNA synthetase (GltX), which inhibits protein synthesis and induces a state of dormancy or persistence in the bacteria.[10][11] This inherent toxicity is the primary reason why high-level expression of active HipA is challenging.
Q2: What is the role of HipB in HipA expression?
A2: HipB is the antitoxin to HipA. It binds to HipA and neutralizes its toxic activity.[10] In the native hipBA operon, HipB also acts as a transcriptional repressor, regulating the expression of both hipA and hipB.[10] For recombinant expression of HipA, co-expression with HipB can sometimes mitigate the toxicity and improve cell viability, although this may require subsequent separation of HipA from HipB during purification.
Q3: Which expression vector is best suited for HipA?
A3: A vector with a tightly regulated promoter is crucial for expressing toxic proteins like HipA. The pBAD vector system, which utilizes the arabinose-inducible araBAD promoter, is a good choice because it offers tight control over expression, with very low basal levels in the absence of arabinose and further repression in the presence of glucose.[8]
Q4: What is a typical starting protocol for HipA expression?
A4: A good starting point for expressing His-tagged HipA would be:
-
Vector: pBAD/HisA
-
Host Strain: E. coli BL21-AI
-
Culture Medium: LB broth supplemented with the appropriate antibiotic.
-
Growth: Grow the culture at 37°C to an OD600 of 0.4-0.6.
-
Induction: Cool the culture to 20°C and induce with 0.02% L-arabinose.
-
Expression: Incubate at 20°C for 4-6 hours or at 15°C overnight with shaking.
-
Harvest and Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press.
-
Purification: Purify the soluble fraction using Ni-NTA affinity chromatography.
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged HipA
This protocol is adapted from methodologies for expressing toxic proteins in E. coli using a pBAD vector.
-
Transformation: Transform the pBAD-His-hipA construct into E. coli BL21-AI competent cells and plate on LB agar (B569324) with the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of ~0.05. Grow at 37°C with shaking until the OD600 reaches 0.4-0.6.
-
Induction: Move the culture to a shaker at 20°C. Once the culture has cooled, add L-arabinose to a final concentration of 0.02% (w/v).
-
Harvest: Continue to incubate at 20°C for 4-6 hours. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Incubate on ice for 30 minutes. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris and insoluble protein.
-
Purification: Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analysis: Analyze the purified fractions by SDS-PAGE and determine the protein concentration using a Bradford or BCA assay.
Visualizations
Caption: Signaling pathway of the HipA-HipB toxin-antitoxin system.
Caption: Experimental workflow for this compound expression and purification.
References
- 1. E. coli Toxin YjjJ (HipH) Is a Ser/Thr Protein Kinase That Impacts Cell Division, Carbon Metabolism, and Ribosome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 4. neb.com [neb.com]
- 5. Determining the Optimal Temperature of Protein Expression - Arvys Proteins [arvysproteins.com]
- 6. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 7. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 8. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase activity of overexpressed HipA is required for growth arrest and multidrug tolerance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. The kinases HipA and HipA7 phosphorylate different substrate pools in Escherichia coli to promote multidrug tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving hipA Site-Directed Mutagenesis Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the site-directed mutagenesis of the hipA gene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not getting any colonies after transforming my hipA site-directed mutagenesis reaction. What could be the problem?
A1: This is a common issue that can arise from several factors, especially when working with a gene like hipA, whose product can be toxic to E. coli.[1][2][3] Here are the potential causes and troubleshooting steps:
-
Toxicity of HipA Protein: Expression of wild-type HipA can inhibit protein, RNA, and DNA synthesis, leading to cell dormancy or death.[1][2] Leaky expression from your plasmid, even without an inducer, can be enough to prevent colony formation.
-
Solution: Use a tightly regulated expression vector (e.g., pBAD, pET vectors with stringent control) to minimize basal expression. Co-transformation with a plasmid expressing the cognate antitoxin, HipB, can neutralize HipA toxicity.[4]
-
-
Inefficient PCR Amplification: If the plasmid is not fully amplified, there will be no circular, mutated DNA to transform.
-
Solution: Verify your PCR product by running a small aliquot on an agarose (B213101) gel. A crisp, clear band of the expected size should be visible.[5] Optimize PCR conditions such as annealing temperature, extension time, and template concentration.[6][7]
-
-
Poor Transformation Efficiency: The competence of your E. coli cells might be low.
-
DpnI Digestion Issues: Incomplete digestion of the parental template DNA can lead to the transformation of wild-type plasmids, which may outcompete the mutated plasmid, or if the digestion buffer inhibits transformation.
Q2: I have colonies, but sequencing reveals they are all wild-type. Why is my mutagenesis failing?
A2: This indicates that the parental (non-mutated) plasmid is being preferentially transformed or is out-competing the mutated plasmid.
-
Incomplete DpnI Digestion: The most common cause is the presence of residual methylated parental DNA.
-
Too Much Template DNA: Using a high concentration of template DNA in the PCR can lead to incomplete digestion by DpnI.[11]
-
Low PCR Efficiency: If the PCR amplification of the mutated plasmid is inefficient, the parental plasmid will be the predominant species.
Q3: My sequencing results show unintended mutations in addition to my desired change. How can I prevent this?
A3: Unwanted mutations are typically introduced during the PCR amplification step.
-
Low-Fidelity Polymerase: The DNA polymerase used may have a high error rate.
-
Solution: Use a high-fidelity DNA polymerase with proofreading activity (e.g., Pfu or Q5 polymerase) to minimize the introduction of random mutations.[12]
-
-
Excessive PCR Cycles: Too many PCR cycles can increase the chance of errors.
-
Suboptimal PCR Conditions: Unbalanced dNTP concentrations or incorrect magnesium concentrations can reduce polymerase fidelity.
-
Solution: Use a commercial master mix or ensure your dNTP and MgCl₂ concentrations are optimal for your chosen polymerase.[16]
-
Experimental Protocols & Data
Optimized PCR Protocol for hipA Site-Directed Mutagenesis
This protocol is designed to maximize the yield of the mutated plasmid while minimizing errors.
Table 1: Recommended PCR Reaction Mixture
| Component | Volume (50 µL reaction) | Final Concentration |
| 5X High-Fidelity Buffer | 10 µL | 1X |
| dNTPs (10 mM each) | 1 µL | 200 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Plasmid Template (1-10 ng/µL) | 1 µL | 1-10 ng |
| High-Fidelity DNA Polymerase | 1 µL | 1-2 units |
| Nuclease-Free Water | to 50 µL | - |
Table 2: Recommended PCR Cycling Conditions
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 s | 1 |
| Denaturation | 98°C | 10 s | \multirow{3}{}{25} |
| Annealing | 55-65°C | 15 s | |
| Extension | 72°C | 30 s/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ | - |
*Note: The optimal annealing temperature should be determined based on the melting temperature (Tm) of the primers. A temperature gradient PCR can be performed to find the optimal temperature.[17]
DpnI Digestion and Transformation Protocol
-
DpnI Digestion:
-
Add 1-2 µL of DpnI restriction enzyme directly to the 50 µL PCR product.
-
Incubate at 37°C for a minimum of 2 hours.
-
-
Transformation:
-
Add 1-5 µL of the DpnI-digested product to 50 µL of highly competent E. coli cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock at 42°C for 45-90 seconds.[8]
-
Immediately place on ice for 2 minutes.
-
Add 900 µL of SOC or LB medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the culture on a selective agar (B569324) plate and incubate overnight at 37°C.
-
Visual Guides
Workflow for hipA Site-Directed Mutagenesis
References
- 1. Ectopic overexpression of wild-type and mutant hipA genes in Escherichia coli: effects on macromolecular synthesis and persister formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ectopic Overexpression of Wild-Type and Mutant hipA Genes in Escherichia coli: Effects on Macromolecular Synthesis and Persister Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. uniprot.org [uniprot.org]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. neb.com [neb.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 14. geneticsmr.org [geneticsmr.org]
- 15. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An efficient and optimized PCR method with high fidelity for site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
dealing with protease degradation during hipA purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges related to protease degradation during the purification of the HipA protein.
Frequently Asked Questions (FAQs)
Q1: I see multiple smaller bands below my expected HipA band on an SDS-PAGE gel after purification. What is the likely cause?
A1: The presence of smaller molecular weight bands reacting with your anti-His antibody is a strong indicator of proteolytic degradation of your His-tagged this compound.[1] This occurs when proteases, naturally present in the E. coli expression host, cleave the this compound during the purification process.[2][3][4][5]
Q2: What are the primary sources of proteases during purification from E. coli?
A2: Proteases are ubiquitous within all cells.[3][4][6] During cell lysis, proteases that are normally compartmentalized are released into the lysate and can degrade your target protein.[2][3][4][5][6] Common E. coli proteases include Lon and OmpT.[7][8]
Q3: How can I minimize protease activity from the very beginning of the purification process?
A3: To minimize protease activity, it is crucial to work quickly and maintain a low temperature (4°C) throughout the entire purification process, starting from cell lysis.[5][6] Additionally, adding a protease inhibitor cocktail to your lysis buffer is a critical first step.[2][3][5]
Q4: Are there specific E. coli strains that can reduce protease degradation?
A4: Yes, using protease-deficient E. coli strains is a highly effective strategy. Strains like BL21(DE3) are deficient in the Lon and OmpT proteases, which can significantly reduce the proteolytic degradation of your recombinant protein.[7][8]
Q5: My His-tagged HipA is still degrading even with a standard protease inhibitor cocktail. What should I do next?
A5: If you are still observing degradation, consider the following:
-
Increase the concentration of the protease inhibitor cocktail. You can try doubling or tripling the recommended concentration.[9]
-
Use a broader spectrum cocktail. Ensure your cocktail inhibits a wide range of proteases, including serine, cysteine, aspartic, and metalloproteases.[10][11]
-
Add specific inhibitors. If you suspect a particular class of protease is responsible, you can add individual inhibitors at a higher concentration.
-
Consider the stability of your inhibitors. Some inhibitors, like AEBSF, are unstable at neutral or alkaline pH. Ensure you are adding them to your buffers immediately before use.[9]
Q6: Can any additives in my buffers help protect HipA from degradation?
A6: Yes, besides protease inhibitors, other additives can help. For instance, maintaining a slightly alkaline pH (around 7.5-8.0) can minimize the activity of acid proteases.[2][6] The inclusion of stabilizing agents like glycerol (B35011) (5-15% v/v) can also help maintain the native conformation of HipA, potentially making it less susceptible to proteolysis.[2]
Troubleshooting Guide: Protease Degradation of HipA
This guide provides a systematic approach to troubleshooting protease degradation during HipA purification.
| Observed Problem | Potential Cause | Recommended Solution |
| Multiple bands below the expected size of HipA on SDS-PAGE/Western blot. | Proteolytic degradation. | - Add a broad-spectrum protease inhibitor cocktail to all buffers.[10][11]- Work at 4°C and minimize the duration of the purification process.[5][6]- Use a protease-deficient E. coli strain (e.g., BL21(DE3)).[7][8] |
| Low yield of full-length this compound. | Degradation of the target protein during purification. | - Optimize lysis conditions to be as gentle as possible while still achieving efficient cell disruption.- Proceed to the first chromatography step as quickly as possible after cell lysis.[2][6] |
| Degradation occurs primarily during affinity chromatography. | Proteases are co-eluting with HipA or are active on the column. | - Add protease inhibitors to your wash and elution buffers.[12]- Consider a benzamidine (B55565) resin to specifically remove serine proteases.[13] |
| The N- or C-terminus of the His-tag is being cleaved. | Specific protease activity targeting sequences near the tag. | - Move the His-tag to the other terminus of the protein.- If possible, identify the cleavage site via mass spectrometry to select a more specific inhibitor.[1] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate for HipA Purification
This protocol details the steps for cell lysis with an emphasis on minimizing proteolytic activity.
-
Cell Harvest: Centrifuge the E. coli culture expressing HipA at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until needed.
-
Resuspension: Thaw the cell pellet on ice. Resuspend the cells in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 10% Glycerol).
-
Addition of Protease Inhibitors: Immediately before cell lysis, add a broad-spectrum protease inhibitor cocktail to the resuspended cells. Refer to the table below for recommended cocktails.
-
Lysis: Perform cell lysis on ice using a sonicator or a French press. Use short bursts to prevent overheating of the sample.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collection: Carefully collect the supernatant, which contains the soluble His-tagged HipA, and proceed immediately to the affinity chromatography step.
Table 1: Common Protease Inhibitor Cocktails for E. coli Lysates
| Inhibitor Cocktail Component | Class of Protease Inhibited | Typical Working Concentration |
| AEBSF | Serine Proteases | 0.1 - 1 mM |
| Aprotinin | Serine Proteases | 1 - 2 µg/mL |
| Leupeptin | Serine and Cysteine Proteases | 1 - 2 µg/mL |
| Pepstatin A | Aspartic Proteases | 1 µg/mL |
| E-64 | Cysteine Proteases | 1 - 10 µM |
| EDTA | Metalloproteases | 1 - 5 mM |
| Bestatin | Aminopeptidases | 1 - 10 µM |
Note: When using His-tag affinity chromatography (e.g., Ni-NTA), avoid high concentrations of EDTA as it can strip the metal ions from the column. Some commercially available resins are EDTA-resistant.[1]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approaches to Avoid Proteolysis During Protein Expression and Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 9. researchgate.net [researchgate.net]
- 10. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 11. 細菌細胞溶解物用のプロテアーゼインヒビターカクテル [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Optimizing Antibiotic Concentration for Persistence Assays
Welcome to the technical support center for optimizing antibiotic concentration in persistence assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the study of bacterial persistence.
Frequently Asked Questions (FAQs)
Q1: What is antibiotic persistence, and how does it differ from antibiotic resistance?
A: Antibiotic persistence is a phenomenon where a small, transient subpopulation of genetically susceptible bacteria, known as persister cells, can survive high concentrations of a bactericidal antibiotic.[1][2][3] Unlike resistant bacteria, persisters do not have genetic mutations that confer resistance. When persister cells are regrown in an antibiotic-free medium, their progeny are just as susceptible to the antibiotic as the original population.[2][4] Resistance, on the other hand, is an inherited ability to grow in the presence of an antibiotic, which is quantified by an increase in the Minimum Inhibitory Concentration (MIC).[2][5] The key hallmark of persistence is the observation of a biphasic killing curve in a time-kill assay.[2][6][7]
Q2: How do I select the optimal antibiotic concentration for my persistence assay?
A: The antibiotic concentration should be high enough to kill the susceptible population rapidly. A general guideline is to use a concentration of at least 10 times the MIC.[2][8] This high concentration helps ensure that the slower killing rate observed is due to persistence and not heteroresistance, where a subpopulation has a slightly higher MIC.[2][9] However, be aware that some antibiotics, such as fluoroquinolones, have been observed to paradoxically increase the number of persisters at higher concentrations.[10] Therefore, it may be beneficial to test a range of concentrations.
Q3: What is a biphasic killing curve, and why is it crucial for persistence assays?
A: A biphasic killing curve is the characteristic pattern observed when plotting bacterial survival over time during a persistence assay. It consists of two distinct phases:
-
Phase 1: A rapid, steep decline in the number of viable bacteria, representing the killing of the majority susceptible population.[6][7]
-
Phase 2: A much slower, more gradual decline (or a plateau), which represents the killing or survival of the tolerant persister cell subpopulation.[6][10]
This curve is the definitive phenomenological evidence of persistence and is essential for calculating the size of the persister fraction.[2]
Q4: How long should the antibiotic treatment be conducted?
A: The treatment duration should be long enough to eliminate the susceptible population and reach the second phase, or "persister plateau," of the killing curve.[8] This duration is determined experimentally by performing a time-kill assay and identifying the time point where the killing rate significantly slows.[8][11] The time required can vary based on the bacterial species, growth phase, and antibiotic used. For example, in one study, the minimum number of persisters for E. coli was reached at 4 hours for stationary phase cells but took 10 hours for cells from exponential cultures.[10]
Q5: How does the bacterial growth phase influence the persister fraction?
A: The growth phase of the bacterial culture has a significant impact on the number of persisters. Stationary phase cultures consistently yield a higher fraction of persister cells compared to cultures in the exponential growth phase.[10] A comprehensive analysis found the median persister level in stationary phase cultures to be around 2%, whereas in exponential phase cultures it was approximately 0.07%.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent initial cell density or growth phase.2. Inaccurate serial dilutions or plating.3. Clumping of bacterial cells. | 1. Standardize your inoculum preparation. Ensure cultures start at the same optical density (OD) and are in the same growth phase for each experiment.[1]2. Ensure thorough vortexing at each dilution step. Use plating volumes that result in 30-300 colonies for accurate counting.[1]3. Briefly vortex or sonicate samples before dilution to break up clumps and ensure a single-cell suspension. |
| No biphasic killing curve observed (e.g., linear killing) | 1. Antibiotic concentration is too low to differentiate the two subpopulations.2. The antibiotic used is bacteriostatic, not bactericidal.3. The entire population is resistant. | 1. Confirm the MIC of your strain and increase the antibiotic concentration to at least 10x MIC.[8]2. Persistence is defined in the context of bactericidal antibiotics.[2] Switch to an antibiotic known to be bactericidal against your organism.3. Perform an MIC test on your starting culture. If it is resistant, a biphasic curve will not be observed. |
| No surviving cells (persisters) are detected | 1. The antibiotic treatment duration is too long.2. The specific experimental conditions (strain, antibiotic, medium) do not produce a detectable level of persisters. | 1. Conduct a time-kill assay with more frequent early time points (e.g., every hour) to identify the persister plateau before the entire population is eliminated.[8]2. Modify your conditions. Using a stationary phase culture is a common strategy to increase the persister fraction.[10] |
| Persister fraction is unexpectedly high | 1. Emergence of genetically resistant mutants.2. Insufficient removal of antibiotic before plating.3. Antibiotic stock has lost activity. | 1. Isolate several colonies that survived the treatment and re-measure their MIC. A true persister-derived colony will have the same MIC as the parent strain.[2]2. Improve the washing step. Centrifuge the cells and resuspend them in fresh, antibiotic-free buffer (e.g., PBS or 10 mM MgSO₄) at least once before plating.[1]3. Prepare a fresh antibiotic stock solution and store it in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[12] |
Data Presentation
Table 1: Examples of Antibiotic Concentrations Used in Persistence Assays
| Bacterial Species | Antibiotic | Concentration Used | Reference |
| Escherichia coli | Ampicillin | 200 µg/mL | [13] |
| Escherichia coli | Ofloxacin | 5 µg/mL | [13] |
| Escherichia coli | Amikacin | 100 µg/mL (12.5x MIC) | [8] |
| Escherichia coli | Ciprofloxacin | > 0.15 µg/mL | [10] |
| E. coli, S. aureus, P. aeruginosa | Various | Median of 40x MIC across studies | [10] |
Table 2: Influence of Growth Phase on Persister Cell Fraction
| Bacterial Species | Growth Phase | Median Persister Fraction (%) | Reference |
| General (across multiple species) | Exponential | 0.07% | [10] |
| General (across multiple species) | Stationary | 2.0% | [10] |
Experimental Protocols
Detailed Protocol: Time-Kill Assay for Determining Persister Fraction
This protocol is designed to generate a biphasic killing curve and quantify the persister fraction in a bacterial population.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., LB, Mueller-Hinton Broth)
-
Appropriate solid agar (B569324) medium
-
Bactericidal antibiotic of interest
-
Sterile buffer for washing and dilutions (e.g., Phosphate-Buffered Saline (PBS) or 10 mM MgSO₄)
-
Sterile tubes, flasks, and micropipette tips
-
Spectrophotometer, incubator, shaker, plating beads/spreader
Procedure:
Day 1: Pre-culture Preparation
-
Inoculate a single bacterial colony into 5 mL of liquid medium.
-
Incubate overnight at the optimal temperature with shaking (e.g., 37°C at 200 rpm).[8]
Day 2: Main Experiment
-
Dilute the overnight pre-culture 1:100 into a larger volume of fresh medium in a flask.
-
Incubate with shaking at the optimal temperature. Monitor the optical density (OD₆₀₀) periodically.
-
Grow the culture to the desired growth phase (e.g., mid-exponential phase, OD₆₀₀ ≈ 0.3-0.5, or stationary phase, 16-18 hours).[1][8]
-
Just before adding the antibiotic, take the Time 0 (T₀) sample.
-
Remove 1 mL of the culture.
-
Perform a 10-fold serial dilution in sterile buffer (e.g., from 10⁻¹ to 10⁻⁷).
-
Plate 100 µL from the appropriate dilutions (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷) onto agar plates to get a baseline cell count (CFU/mL).[1]
-
-
Add the antibiotic to the main culture at the desired final concentration (e.g., 10x MIC or higher). Record this as the start time of the treatment.
-
Continue to incubate the culture with shaking.
-
At subsequent time points (e.g., 1, 2, 3, 4, 5, and 6 hours), remove 1 mL aliquots.
-
For each time point sample:
-
Wash the cells to remove residual antibiotic: Centrifuge the 1 mL sample (e.g., 5 min at 6000 rpm), discard the supernatant, and resuspend the pellet in 1 mL of sterile buffer.[1][11]
-
Perform a 10-fold serial dilution (e.g., from 10⁰ to 10⁻⁵).
-
Plate 100 µL from several dilutions onto agar plates. The required dilutions will change as the viable cell count drops.
-
-
Incubate all plates at the optimal temperature for 18-24 hours.
Day 3: Data Analysis
-
Count the colonies on the plates from each time point. Select plates with a countable number of colonies (ideally between 30 and 300).[1]
-
Calculate the CFU/mL for each time point using the formula:
-
CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)
-
-
Calculate the fraction of survivors for each time point:
-
Fraction of Survivors = (CFU/mL at time t) / (CFU/mL at T₀)[8]
-
-
Log₁₀-transform the fraction of survivors.
-
Plot the Log₁₀ (Fraction of Survivors) on the y-axis against Time (in hours) on the x-axis. This will generate the time-kill curve. The biphasic nature, if present, should be visible.[8]
Visualizations
Caption: Experimental workflow for a time-kill persistence assay.
References
- 1. Population and Single-Cell Analysis of Antibiotic Persistence in Escherichia coli [jove.com]
- 2. Definitions and guidelines for research on antibiotic persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Antibiotic resistance and persistence—Implications for human health and treatment perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Protocol for assessing single-cell persister recovery kinetics and physiology in Escherichia coli using spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Quantitative Survey of Bacterial Persistence in the Presence of Antibiotics: Towards Antipersister Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Establishment of a Method To Rapidly Assay Bacterial Persister Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating HipA-Mediated Persistence
Welcome to the technical support center for researchers studying HipA-mediated bacterial persistence. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My wild-type hipA overexpression doesn't induce a high-persistence phenotype. What could be wrong?
A1: This is a common observation. While overexpression of wild-type HipA can inhibit macromolecular synthesis and induce a transient dormant state in a fraction of cells, the high-persistence phenotype is more dramatically associated with the hipA7 allele.[1][2] Several factors could be at play:
-
Toxicity of Wild-Type HipA: High-level expression of wild-type HipA is toxic and can lead to cell death rather than persistence. This can be mitigated by using inducible promoters with tight regulation and optimizing inducer concentrations.
-
Transient Nature of Dormancy: The dormant state induced by wild-type HipA can be transient. Persister assays need to be timed carefully to capture this subpopulation.[1][2]
-
Genetic Background: The effect of HipA overexpression can be dependent on the genetic background of the E. coli strain, particularly the status of genes involved in the stringent response like relA.[3][4][5]
Q2: I am using the hipA7 allele, but the persistence frequency is inconsistent between experiments. Why?
A2: Reproducibility in persistence assays can be challenging. Several factors can influence the frequency of persister formation even when using the high-persistence hipA7 allele:
-
Growth Phase: The frequency of persisters generated by hipA7 strains can be significantly influenced by cell density, with a higher frequency observed as cultures approach the stationary phase.[5][6] Ensure that you are consistently harvesting cells from the same growth phase for your assays.
-
(p)ppGpp Levels: The high-persistence phenotype of hipA7 is dependent on the alarmone (p)ppGpp.[1][5] Factors that affect cellular (p)ppGpp levels, such as nutrient availability in the medium, can impact the observed persistence frequency.
-
Antibiotic Concentration and Exposure Time: The concentration of the antibiotic used for selection and the duration of exposure are critical parameters. Fluctuations in these can lead to variability in the number of surviving persisters.[7]
Q3: I am not observing the expected increase in (p)ppGpp levels after inducing hipA expression. What is a possible reason?
A3: HipA induces persistence by phosphorylating glutamyl-tRNA synthetase (GltX), leading to an accumulation of uncharged tRNAGlu, which in turn activates RelA to synthesize (p)ppGpp.[3][8] If you are not seeing an increase in (p)ppGpp, consider the following:
-
relA Mutant Strain: HipA-mediated (p)ppGpp synthesis is dependent on a functional RelA.[3][4][5] Ensure your strain is not a ΔrelA mutant.
-
Assay Sensitivity: The method used to detect (p)ppGpp, such as thin-layer chromatography (TLC), requires optimization to detect changes accurately.
-
Timing of Measurement: The increase in (p)ppGpp is a dynamic process. You may need to perform a time-course experiment to capture the peak of (p)ppGpp synthesis after hipA induction.[3]
Q4: My HipA kinase assays are showing no activity. How can I troubleshoot this?
A4: In vitro kinase assays for HipA can be tricky. Here are some common issues and solutions:
-
Protein Purity and Folding: Ensure that your purified HipA protein is correctly folded and active. Overexpression in E. coli can sometimes lead to inclusion bodies or misfolded protein.[9][10] Consider optimizing expression conditions (e.g., lower temperature, different expression vector) or refolding protocols.
-
Autophosphorylation: HipA is a serine/threonine kinase that can autophosphorylate.[11][12] This autophosphorylation can potentially inactivate the kinase. The phosphorylation status of your purified protein might affect its activity towards other substrates.
-
Substrate Specificity: HipA has a specific substrate, GltX.[8] Using generic kinase substrates like casein or histone may not yield positive results.[12]
-
Assay Conditions: Ensure optimal buffer conditions, ATP concentration, and the presence of necessary cofactors like Mg2+.[11]
Troubleshooting Guides
Problem 1: Low or No Persister Formation Upon HipA Overexpression
| Possible Cause | Troubleshooting Step |
| Leaky Expression of HipA | Use a tightly regulated promoter (e.g., pBAD) and ensure the presence of the repressor (e.g., AraC). Grow cultures in repressing conditions (e.g., glucose for pBAD) before induction. |
| Inducer Concentration Too High | Titrate the inducer concentration to find a level that induces persistence without causing excessive cell death. |
| Inappropriate Growth Phase for Induction | Induce HipA expression during the mid-exponential growth phase for consistent results. |
| Incorrect Antibiotic Concentration | Perform a minimum bactericidal concentration (MBC) assay for your specific strain and antibiotic to ensure you are using an effective killing concentration. |
| Problem with Antitoxin (HipB) Expression | If co-expressing with HipB, ensure the correct stoichiometry. Uncontrolled HipB expression will neutralize HipA. |
Problem 2: Variability in Persistence Assays
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Size | Standardize the starting inoculum for all cultures to ensure they enter different growth phases at similar times. |
| Clumping of Cells | Gently vortex or sonicate samples before plating to ensure accurate colony-forming unit (CFU) counts. |
| Incomplete Removal of Antibiotic | Wash cells thoroughly with fresh, antibiotic-free medium before plating to avoid carryover of the antibiotic. |
| "Viable But Non-culturable" (VBNC) State | Be aware that some cells may be viable but not immediately culturable after stress. Consider optimizing recovery conditions or using viability stains.[13] |
Experimental Protocols
Protocol 1: Standard Persister Assay
-
Culture Preparation: Inoculate a single colony into fresh medium (e.g., LB) and grow overnight at 37°C with shaking.
-
Sub-culturing: Dilute the overnight culture 1:100 into fresh medium and grow to the desired optical density (OD600), typically mid-exponential phase (OD600 ≈ 0.4-0.6).
-
Induction (for overexpression systems): Add the inducer (e.g., arabinose for pBAD-hipA) to the experimental culture. An uninduced culture should be maintained as a control. Incubate for a defined period (e.g., 1-2 hours).
-
Antibiotic Challenge: Add a bactericidal antibiotic (e.g., ampicillin (B1664943) at 100 µg/mL or ofloxacin (B1677185) at 5 µg/mL) to both induced and uninduced cultures.
-
Time-course Sampling: At regular intervals (e.g., 0, 2, 4, 6 hours) after antibiotic addition, take aliquots from each culture.
-
CFU Determination: Wash the cells by centrifuging and resuspending in fresh, antibiotic-free medium to remove the antibiotic. Serially dilute the washed cells and plate on agar (B569324) plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFUs).
-
Data Analysis: Calculate the number of surviving cells (persisters) as a percentage of the initial cell count at the time of antibiotic addition.
Protocol 2: In Vitro HipA Kinase Assay
-
Protein Purification: Purify His-tagged HipA using Ni-NTA affinity chromatography.[12]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Kinase Reaction:
-
To the reaction buffer, add purified this compound (e.g., 1-5 µg).
-
Add the substrate (e.g., purified GltX).
-
Initiate the reaction by adding ATP. For radiolabeling, use [γ-32P]ATP.
-
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated proteins by autoradiography (for 32P) or by using a phosphoprotein-specific stain.
-
Signaling Pathways and Workflows
Caption: The HipA-mediated persistence signaling cascade.
Caption: A standard workflow for a bacterial persister assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Stochastic induction of persister cells by HipA through (p)ppGpp-mediated activation of mRNA endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HipA-Triggered Growth Arrest and β-Lactam Tolerance in Escherichia coli Are Mediated by RelA-Dependent ppGpp Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the hipA7 allele of Escherichia coli and evidence that high persistence is governed by (p)ppGpp synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the hipA7 allele of Escherichia coli and evidence that high persistence is governed by (p)ppGpp synthesis | Semantic Scholar [semanticscholar.org]
- 7. A Quantitative Survey of Bacterial Persistence in the Presence of Antibiotics: Towards Antipersister Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of bacterial persistence by HipA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Expression Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Kinase activity of overexpressed HipA is required for growth arrest and multidrug tolerance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lon Deletion Impairs Persister Cell Resuscitation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Novel Substrates of the HipA Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern techniques for validating novel substrates of the bacterial serine/threonine protein kinase, HipA. Understanding the substrate repertoire of HipA is critical for elucidating its role in bacterial persistence and multidrug tolerance, and for the development of novel antimicrobial strategies. This document outlines key experimental methodologies, presents data in a comparative format, and provides detailed protocols to aid in experimental design.
Introduction to HipA Kinase
HipA is a toxin component of the hipBA toxin-antitoxin module in Escherichia coli and other bacteria. It functions as a serine/threonine kinase that, upon activation, phosphorylates specific cellular targets, leading to a dormant, antibiotic-tolerant state known as persistence.[1] The primary and best-characterized substrate of HipA is the glutamyl-tRNA synthetase (GltX).[1][2] Phosphorylation of GltX by HipA inhibits its function, leading to a halt in protein synthesis and entry into a persistent state.[2] While GltX is the main target, studies suggest that HipA may have other substrates, and identifying these is key to fully understanding its function.[1][3]
Comparison of Substrate Validation Methods
Several powerful techniques are available to identify and validate novel kinase substrates. The choice of method depends on factors such as the desired throughput, the need for in vivo confirmation, and available resources. Below is a comparison of the leading methodologies.
| Method | Principle | Advantages | Disadvantages |
| In Vitro Kinase Assay with Mass Spectrometry | Purified, active HipA kinase is incubated with a putative substrate (either a purified protein or a complex protein lysate) in the presence of ATP. Phosphorylated proteins/peptides are then identified by mass spectrometry.[4][5][6] | Directly demonstrates that HipA can phosphorylate the substrate. Relatively straightforward to perform with purified components. Can be used to pinpoint specific phosphorylation sites. | May generate false positives as it doesn't reflect the in vivo context (e.g., cellular localization, substrate availability). Requires purified, active kinase and substrate. |
| SILAC-based Quantitative Phosphoproteomics | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is used to differentially label the proteomes of two cell populations (e.g., wild-type vs. HipA-overexpressing or knockout strains).[7][8] Changes in the phosphorylation status of proteins are quantified by mass spectrometry to identify HipA-dependent phosphorylation events.[1] | Provides in vivo evidence of a kinase-substrate relationship.[9] Offers a global and unbiased view of HipA-dependent phosphorylation.[10] Allows for the quantification of phosphorylation changes. | Does not directly prove that HipA is the kinase responsible for the observed phosphorylation changes (could be an indirect effect). Can be technically complex and time-consuming. |
| Chemical Genetics (Analog-Sensitive Kinase Approach) | A mutant version of HipA is engineered to accept a "bulky" ATP analog that is not utilized by other cellular kinases.[11][12] This allows for the specific labeling of direct HipA substrates in a complex mixture, such as a cell lysate. Labeled substrates are then identified by mass spectrometry. | Provides strong evidence for a direct kinase-substrate interaction within a near-native environment.[13] High specificity and reduced background from other kinases.[14] Can be used in complex lysates, avoiding the need for substrate purification. | Requires the successful engineering of an analog-sensitive HipA mutant that retains its activity and specificity. The bulky ATP analogs can be expensive. |
Signaling Pathway and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: The HipA signaling pathway leading to bacterial persistence.
Caption: Experimental workflows for HipA substrate validation.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay Followed by Mass Spectrometry
This protocol describes the validation of a putative HipA substrate using a purified system.
Materials:
-
Purified, active His-tagged HipA kinase
-
Purified putative substrate protein
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (10 mM)
-
SDS-PAGE materials
-
In-gel digestion kit (Trypsin)
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Kinase Reaction Setup: In a microcentrifuge tube, combine 1-2 µg of the purified substrate protein with 50-100 ng of active HipA kinase in kinase assay buffer.
-
Initiate Reaction: Start the phosphorylation reaction by adding ATP to a final concentration of 100 µM. Include a negative control reaction without ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the reaction products on an SDS-PAGE gel.
-
In-Gel Digestion: Excise the protein band corresponding to the substrate from a Coomassie-stained gel. Perform in-gel digestion with trypsin according to the manufacturer's protocol.
-
Mass Spectrometry: Analyze the extracted peptides by LC-MS/MS to identify phosphorylation sites.[5][15]
Protocol 2: SILAC-Based Quantitative Phosphoproteomics
This protocol provides a workflow for identifying HipA-dependent phosphorylation events in vivo.
Materials:
-
E. coli strain of interest (e.g., wild-type and a strain with inducible HipA expression)
-
SILAC-compatible minimal media
-
"Light" (¹²C₆, ¹⁴N₂) and "heavy" (¹³C₆, ¹⁵N₂) isotopes of essential amino acids (e.g., Lysine and Arginine)
-
Lysis buffer
-
Phosphopeptide enrichment kit (e.g., TiO₂)
-
Mass spectrometer
Procedure:
-
SILAC Labeling: Culture the two E. coli strains for at least five generations in their respective "light" and "heavy" SILAC media to ensure complete incorporation of the isotopes.[8]
-
Induce HipA Expression: In the "heavy" labeled culture, induce the expression of HipA for a specified period. The "light" culture serves as the control.
-
Cell Lysis: Harvest and lyse the cells from both cultures.
-
Protein Quantification and Mixing: Quantify the protein concentration in each lysate and mix them in a 1:1 ratio.
-
Proteolytic Digestion: Digest the combined protein mixture with trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the digested sample using a TiO₂ enrichment kit.[8]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.
-
Data Analysis: Use software such as MaxQuant to identify and quantify the "heavy" to "light" ratios of phosphopeptides. A significant increase in this ratio for a particular phosphopeptide indicates HipA-dependent phosphorylation.[7]
Protocol 3: Chemical Genetics Approach with an Analog-Sensitive HipA Kinase
This protocol outlines the identification of direct HipA substrates in a cell lysate.
Materials:
-
Engineered analog-sensitive HipA (as-HipA) mutant
-
E. coli lysate
-
Bulky ATP analog (e.g., N⁶-benzyl-ATP-γ-S)
-
Thiol-reactive resin for affinity purification
-
Mass spectrometer
Procedure:
-
Generate as-HipA: Create an analog-sensitive mutant of HipA by mutating the "gatekeeper" residue in the ATP-binding pocket (e.g., a bulky amino acid to a smaller one like glycine (B1666218) or alanine).[12]
-
Kinase Labeling Reaction: Incubate the as-HipA kinase with the E. coli lysate in the presence of the bulky ATP-γ-S analog. This will lead to the thiophosphorylation of direct substrates.[11]
-
Proteolytic Digestion: Digest the proteins in the reaction mixture with trypsin.
-
Affinity Purification: Use a thiol-reactive resin to specifically capture the thiophosphorylated peptides.
-
Elution and MS Analysis: Elute the captured peptides and analyze them by LC-MS/MS to identify the direct substrates of HipA.[11]
Conclusion
The validation of novel HipA kinase substrates is a critical step towards a complete understanding of its role in bacterial persistence. The methods described in this guide, from direct in vitro assays to global in vivo phosphoproteomics and highly specific chemical genetics approaches, provide a powerful toolkit for researchers. By carefully selecting the appropriate method and meticulously executing the experimental protocols, scientists can confidently identify and validate new targets of HipA, paving the way for the development of innovative therapeutics to combat multidrug-tolerant bacteria.
References
- 1. The kinases HipA and HipA7 phosphorylate different substrate pools in Escherichia coli to promote multidrug tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for kinase inhibition in the tripartite E. coli HipBST toxin-antitoxin system [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 6. In vitro kinase assay and mass spectrometry [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro kinase assay [protocols.io]
Confirming HipA Phosphorylation Sites: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise identification of protein phosphorylation sites is critical for understanding cellular signaling and developing targeted therapeutics. This guide provides an objective comparison of mass spectrometry-based approaches with other common techniques for confirming phosphorylation sites, using the bacterial toxin kinase HipA as a key example.
HipA, a serine/threonine kinase, plays a crucial role in bacterial persistence and multidrug tolerance by phosphorylating substrate proteins, leading to a dormant state.[1] A critical regulatory mechanism for HipA is its own autophosphorylation at residue Ser150, which inactivates the kinase.[2][3] The accurate confirmation of this and other phosphorylation events is paramount for deciphering its function.
This guide details and compares the experimental methodologies, presenting quantitative data and visual workflows to aid in selecting the most appropriate technique for your research needs.
Performance Comparison of Phosphorylation Site Confirmation Methods
Mass spectrometry (MS) has become the gold standard for identifying and quantifying protein phosphorylation due to its high sensitivity, specificity, and ability to pinpoint the exact location of modification.[4] However, other methods, such as Western Blotting and Kinase Activity Assays, still hold value for specific applications. The following table summarizes the key performance characteristics of these techniques.
| Feature | Mass Spectrometry (LC-MS/MS) | Western Blot with Phos-specific Antibodies | In Vitro Kinase Assay with 32P |
| Primary Application | Unbiased, large-scale discovery and precise localization of phosphorylation sites.[5] | Validation of phosphorylation at a known or predicted site.[6] | Determination of direct kinase-substrate relationships and overall phosphorylation levels.[6] |
| Sensitivity | High (femtogram to attogram range) | Moderate to High (picogram to nanogram range) | Very High (dependent on specific activity of 32P) |
| Specificity | High (identifies specific modified residue) | High (for the specific epitope) but can have cross-reactivity | Low (identifies if a protein is phosphorylated, but not the site) |
| Throughput | High (can identify thousands of phosphosites in a single run)[7] | Low to Medium | Low |
| Quantitative Capability | Excellent (Label-free, SILAC, TMT)[7][8] | Semi-quantitative | Quantitative (relative to control) |
| Discovery Power | High (can identify novel phosphorylation sites) | None (requires a pre-existing antibody) | None (requires a known substrate) |
| Cost | High (instrumentation and expertise) | Moderate | Low (reagents) to Moderate (radioisotope handling) |
| Primary Limitation | Data analysis complexity; transient or low-stoichiometry phosphorylations can be missed.[9] | Antibody availability and specificity. | Does not identify the specific site of phosphorylation; use of radioactivity.[10] |
Experimental Protocols
Mass Spectrometry-Based Confirmation of HipA Phosphorylation Sites
This protocol outlines a typical workflow for identifying phosphorylation sites on HipA and its substrates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Express and purify HipA protein (or immunoprecipitate from cell lysates). For substrate identification, co-express with the putative substrate (e.g., GltX).[1]
-
Perform an in vitro kinase assay by incubating purified HipA with ATP to induce autophosphorylation or phosphorylation of its substrate.
-
Reduce and alkylate the protein sample to denature it and prepare it for digestion.
-
Digest the protein into peptides using a protease such as trypsin.[11]
2. Phosphopeptide Enrichment:
-
Due to the low stoichiometry of phosphorylation, it is crucial to enrich for phosphopeptides.[12]
-
Utilize techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography to selectively capture phosphopeptides.[4][13]
3. LC-MS/MS Analysis:
-
Separate the enriched phosphopeptides using reverse-phase liquid chromatography.[9]
-
Introduce the separated peptides into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[4][11]
-
The mass spectrometer will first measure the mass-to-charge ratio (m/z) of the intact phosphopeptides (MS1 scan).
-
Selected phosphopeptide ions are then fragmented, and the m/z of the fragment ions is measured (MS/MS or MS2 scan).[14]
4. Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to match the experimental MS/MS spectra to theoretical fragmentation patterns of peptides from a protein sequence database (e.g., E. coli proteome for HipA studies).[11][15]
-
The search parameters must include phosphorylation of serine, threonine, and tyrosine as a variable modification (+79.966 Da).
-
The presence of fragment ions containing the mass shift confirms the phosphorylation and localizes it to a specific amino acid residue.[4][14]
Alternative Method 1: Western Blot Analysis
This method is suitable for confirming phosphorylation at a known site for which a phospho-specific antibody is available.
1. Protein Separation and Transfer:
-
Separate protein samples (e.g., lysates from cells expressing wild-type vs. kinase-dead HipA) by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[6]
2. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated residue on the protein of interest (e.g., anti-phospho-Ser150-HipA).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal. The intensity of the signal corresponds to the amount of phosphorylated protein.[6]
Alternative Method 2: In Vitro Kinase Assay with 32P
This classic method is used to demonstrate kinase activity and substrate phosphorylation.
1. Kinase Reaction:
-
Incubate purified active HipA kinase with its purified substrate (e.g., GltX) in a kinase reaction buffer.
-
Add ATP that has been radioactively labeled with 32P at the gamma-phosphate position ([γ-32P]ATP).[10]
2. Detection:
-
Stop the reaction and separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen.
-
A band corresponding to the molecular weight of the substrate (or HipA itself for autophosphorylation) indicates that it has been phosphorylated.[10]
Visualizing the Workflows and Pathways
To better understand the processes described, the following diagrams illustrate the HipA signaling pathway and the mass spectrometry workflow.
Caption: HipA signaling pathway leading to bacterial persistence.
References
- 1. The kinases HipA and HipA7 phosphorylate different substrate pools in Escherichia coli to promote multidrug tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of unusual P-loop ejection and autophosphorylation in HipA-mediated persistence and multidrug tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation-Competent Metastable State of Escherichia coli Toxin HipA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in quantitative high-throughput phosphoproteomics with sample multiplexing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Summary of Protein Phosphorylation Detection Methods - Creative Proteomics [creative-proteomics.com]
- 7. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 12. appliedbiomics.com [appliedbiomics.com]
- 13. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 14. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
comparing the persistence mechanisms of hipA and relE
A Comparative Guide to the Persistence Mechanisms of HipA and RelE
For researchers, scientists, and drug development professionals, understanding the intricacies of bacterial persistence is paramount in the fight against chronic and recurrent infections. Toxin-antitoxin (TA) systems are key players in this phenomenon, with HipA and RelE being two of the most extensively studied toxins that induce a state of dormancy, rendering bacteria tolerant to antibiotics. This guide provides an objective comparison of their persistence mechanisms, supported by experimental data, detailed protocols, and pathway visualizations.
Comparison of HipA and RelE Persistence Mechanisms
HipA and RelE employ distinct strategies to arrest cell growth and promote persistence. HipA acts as a protein kinase, initiating a signaling cascade that culminates in the stringent response, while RelE functions as a direct inhibitor of translation by cleaving mRNA.
| Feature | HipA | RelE |
| Toxin Type | Serine/Threonine Kinase | Ribosome-dependent mRNA Endonuclease |
| Primary Molecular Target | Glutamyl-tRNA Synthetase (GltX) | mRNA at the ribosomal A-site |
| Mechanism of Action | Phosphorylates GltX, leading to the accumulation of uncharged tRNA(Glu) and activation of the stringent response.[1][2] | Binds to the ribosome and cleaves mRNA positioned in the A-site, directly inhibiting translation.[3] |
| Inducing Signal | Release from its antitoxin HipB, which can be triggered by various stresses. | Nutritional stress, leading to the degradation of its antitoxin RelB. |
| Downstream Effect | Induction of (p)ppGpp synthesis, leading to a global shutdown of macromolecular synthesis.[2][4] | Stalled ribosomes on cleaved mRNA. |
| Regulation of Activity | Inhibited by binding to the HipB antitoxin. Autophosphorylation of HipA on Ser150 inactivates the kinase, providing a mechanism to exit the persistent state.[5] | Inhibited by binding to the RelB antitoxin. |
Quantitative Comparison of Persister Formation
Overexpression of both HipA and RelE has been shown to dramatically increase the frequency of persister cell formation in Escherichia coli.
| Toxin | Persister Frequency Increase upon Overexpression | Reference |
| Wild-type HipA | >10,000-fold | [6] |
| hipA7 allele | ~1,000-fold (from ~10⁻⁵ to 10⁻²) | [7] |
| RelE | Up to 10,000-fold | [8] |
Interestingly, studies have shown that the high persistence induced by HipA is dependent on the presence of other TA systems, including RelE. Overexpression of HipA in a strain lacking ten TA modules, including relBE, failed to produce a high number of persisters, suggesting a hierarchical or synergistic relationship between these toxins in promoting the persistent state.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of bacterial persistence. Below are protocols for key experiments used to characterize the effects of HipA and RelE.
Bacterial Persister Assay
This protocol is used to quantify the number of persister cells in a bacterial population following antibiotic treatment.
Materials:
-
Bacterial culture (e.g., E. coli)
-
Luria-Bertani (LB) broth and agar (B569324) plates
-
Antibiotic stock solution (e.g., ampicillin (B1664943), ofloxacin)
-
Phosphate-buffered saline (PBS) or 0.85% NaCl solution
-
Spectrophotometer
-
Incubator and shaker
-
Microcentrifuge and tubes
-
Serial dilution tubes
Procedure:
-
Culture Growth: Inoculate a single colony into LB broth and grow overnight at 37°C with shaking. Dilute the overnight culture 1:100 into fresh LB broth and grow to the desired phase (e.g., exponential phase, OD₆₀₀ ≈ 0.5).
-
Antibiotic Treatment: Pellet the cells by centrifugation, wash with PBS, and resuspend in fresh LB broth containing a high concentration of the chosen antibiotic (e.g., 100 µg/mL ampicillin or 5 µg/mL ofloxacin).[11][12]
-
Incubation: Incubate the culture with the antibiotic at 37°C with shaking for a specified period (e.g., 3-5 hours).
-
Washing: After incubation, pellet the cells by centrifugation to remove the antibiotic. Wash the pellet twice with PBS to remove any residual antibiotic.
-
Serial Dilution and Plating: Resuspend the washed cells in PBS. Perform a serial dilution of the cell suspension and plate the dilutions onto LB agar plates.
-
Quantification: Incubate the plates at 37°C overnight and count the number of colony-forming units (CFUs) on the following day. The number of CFUs represents the number of persister cells that survived the antibiotic treatment.
Ribosome Profiling (Ribo-Seq)
This technique provides a snapshot of all the ribosome positions on mRNA at a specific moment, allowing for a global view of translation.
Materials:
-
Bacterial culture
-
Liquid nitrogen
-
Lysis buffer with high magnesium concentration
-
Nuclease (e.g., micrococcal nuclease)
-
Sucrose (B13894) gradient or size-exclusion chromatography materials
-
RNA extraction kit
-
Library preparation kit for next-generation sequencing
Procedure:
-
Cell Harvesting: Rapidly harvest the bacterial culture by flash-freezing in liquid nitrogen to instantly stop translation.[13]
-
Cell Lysis: Lyse the frozen cells in a lysis buffer containing a high concentration of magnesium to maintain ribosome integrity and prevent their dissociation.[13]
-
Nuclease Digestion: Treat the lysate with a nuclease to digest all mRNA that is not protected by ribosomes.
-
Monosome Isolation: Isolate the monosomes (ribosomes with their protected mRNA fragments) using sucrose gradient ultracentrifugation or size-exclusion chromatography.[14]
-
RNA Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.
-
Library Preparation and Sequencing: Prepare a cDNA library from the mRNA footprints and sequence it using a next-generation sequencing platform.[14]
-
Data Analysis: Align the sequencing reads to the genome to determine the density and position of ribosomes on each transcript.
RelE mRNA Cleavage Assay
This in vitro assay is used to directly measure the mRNA cleavage activity of RelE.
Materials:
-
Purified RelE protein
-
Purified 70S ribosomes
-
In vitro transcribed mRNA, labeled (e.g., with ³²P)
-
tRNA
-
Reaction buffer
-
Denaturing polyacrylamide gel electrophoresis (PAGE) equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Complex Formation: Assemble ribosome-mRNA complexes by incubating 70S ribosomes with the labeled mRNA and an initiator tRNA in a reaction buffer.[15][16]
-
Cleavage Reaction: Initiate the cleavage reaction by adding purified RelE to the ribosome-mRNA complexes. Incubate at 37°C for a defined time (e.g., 10-30 minutes).[15]
-
RNA Extraction: Stop the reaction and extract the RNA from the reaction mixture.
-
Gel Electrophoresis: Separate the full-length and cleaved mRNA fragments using denaturing PAGE.[16]
-
Visualization and Quantification: Visualize the labeled RNA fragments using a phosphorimager or autoradiography. Quantify the intensity of the bands corresponding to the full-length and cleaved mRNA to determine the cleavage efficiency.[17]
Visualizations
The following diagrams illustrate the signaling pathways of HipA and RelE, and a typical experimental workflow for a persister assay.
Caption: HipA signaling pathway leading to bacterial persistence.
Caption: RelE mechanism of ribosome-dependent mRNA cleavage.
Caption: Experimental workflow for a bacterial persister assay.
References
- 1. HipA-mediated antibiotic persistence via phosphorylation of the glutamyl-tRNA-synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of bacterial persistence by HipA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Viable but Nonculturable and Persister Cells Coexist Stochastically and Are Induced by Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the hipA7 allele of Escherichia coli and evidence that high persistence is governed by (p)ppGpp synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of unusual P-loop ejection and autophosphorylation in HipA-mediated persistence and multidrug tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Specialized Persister Cells and the Mechanism of Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial Persister Cell Formation and Dormancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stochastic induction of persister cells by HipA through (p)ppGpp-mediated activation of mRNA endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Establishment of a Method To Rapidly Assay Bacterial Persister Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Protocol for Persister Cells Isolation | PLOS One [journals.plos.org]
- 13. Protocol for Ribosome Profiling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RIBO-seq in Bacteria: a Sample Collection and Library Preparation Protocol for NGS Sequencing [jove.com]
- 15. The Structural Basis for mRNA Recognition and Cleavage by the Ribosome-Dependent Endonuclease RelE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient quantitative monitoring of translational initiation by RelE cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Wild-Type HipA and the High-Persistence HipA7 Variant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional differences between the wild-type serine-protein kinase HipA and its gain-of-function variant, HipA7, a key driver of high persistence and multidrug tolerance in bacteria such as Escherichia coli. This document summarizes key performance differences, supported by experimental data, and provides detailed methodologies for relevant assays.
Introduction to the HipA-HipB Toxin-Antitoxin System
The hipBA operon is a Type II toxin-antitoxin (TA) system central to bacterial persistence, a state in which a subpopulation of cells exhibits transient, non-heritable tolerance to lethal concentrations of antibiotics. HipA is the toxin component, a serine/threonine kinase, and HipB is the cognate antitoxin. Under normal conditions, HipB binds to HipA, neutralizing its toxic activity, and also acts as a transcriptional repressor of the hipBA operon.[1][2] When cells are stressed, proteases can degrade HipB, liberating HipA. Free HipA then phosphorylates its primary target, the glutamyl-tRNA synthetase (GltX).[3][4] This phosphorylation inhibits protein synthesis, leading to an accumulation of the alarmone (p)ppGpp, which in turn induces a state of dormancy and multidrug tolerance.[1][2]
The hipA7 allele is a naturally occurring mutant that confers a "high-persistence" phenotype, increasing the frequency of persister cell formation by 100 to 10,000-fold compared to the wild-type.[5][6] This variant contains two critical amino acid substitutions: G22S and D291A.[2][7]
Core Functional Differences: Wild-Type HipA vs. HipA7
The functional distinctions between wild-type HipA and the HipA7 variant are multifaceted, affecting kinase activity, substrate specificity, regulation by HipB, and the resulting physiological state of the cell.
-
Persister Cell Formation: The most significant functional difference is the dramatically increased frequency of persister cell formation in strains carrying the hipA7 allele. While wild-type strains typically produce persisters at a frequency of 10⁻⁶ to 10⁻⁵, hipA7 strains can produce 100 to 1,000-fold more.[1][5] Some studies note up to a 20-fold higher frequency as cultures approach stationary phase.[2][7]
-
Interaction with HipB Antitoxin: The mutations in HipA7 are believed to weaken its interaction with the HipB antitoxin.[5] This reduced affinity leads to a higher pool of free, active HipA7 kinase within the cell, even under basal conditions, thereby increasing the probability of cells entering a persistent state.
-
Kinase Activity and Substrate Specificity: Paradoxically, studies suggest that HipA7 exhibits reduced overall kinase activity compared to wild-type HipA when overexpressed.[8][9] However, its activity is more focused. Under moderate overexpression, HipA7 almost exclusively phosphorylates its primary target, GltX. In contrast, wild-type HipA phosphorylates a broader range of substrates involved in translation, transcription, and replication, such as ribosomal protein L11 (RplK) and SeqA.[3][8] This broader activity of wild-type HipA is associated with more potent growth inhibition (toxicity), whereas the specific targeting of GltX by HipA7 appears more directly linked to inducing the high-persistence phenotype.[8]
-
Toxicity vs. Persistence: Overexpression of wild-type HipA is highly toxic, leading to significant growth inhibition and bacteriostasis by inhibiting protein, RNA, and DNA synthesis.[6][10] In contrast, the HipA7 variant is considered less toxic and has a markedly reduced ability to inhibit macromolecular synthesis, yet it is more effective at generating a high frequency of persisters.[2][11] This suggests that the potent, broad-spectrum kinase activity of wild-type HipA leads to general dormancy, while the more specific action of HipA7 is a more efficient trigger for the defined persister pathway.
Quantitative Data Summary
The following tables summarize the key quantitative differences reported in the literature.
| Parameter | Wild-Type HipA | HipA7 Variant | Citation(s) |
| Persister Frequency | 10⁻⁶ – 10⁻⁵ | 10⁻⁴ – 10⁻² (100-1,000x increase) | [1][5][6] |
| Mutations | None | G22S and D291A | [2][7] |
| Toxicity (Growth Inhibition) | High | Low | [2][8] |
| Primary Kinase Target | GltX | GltX | [3][4] |
| Substrate Pool (Moderate Overexpression) | Broad (GltX, RplK, SeqA, etc.) | Narrow (Primarily GltX) | [3][8] |
| Autophosphorylation | Readily detected | Substantially reduced | [8] |
Signaling Pathway and Logic Diagrams
The following diagrams illustrate the molecular pathways and logical consequences of the HipA7 mutation.
Figure 1. Signaling pathway of the HipA-HipB system, comparing Wild-Type and HipA7.
Figure 2. Logical flow from the HipA7 mutation to the high-persistence phenotype.
Key Experimental Protocols
Protocol for Bacterial Persister Assay
This protocol is a synthesized method for quantifying the frequency of persister cells in a bacterial population when challenged with a bactericidal antibiotic.
Figure 3. Experimental workflow for a standard bacterial persister assay.
Methodology:
-
Inoculation: Inoculate a single colony of the desired E. coli strain (e.g., wild-type, hipA7 mutant) into Luria-Bertani (LB) broth. Grow overnight at 37°C with shaking.
-
Subculturing: Dilute the overnight culture 1:100 into fresh LB medium in a baffled flask. Grow at 37°C with shaking (e.g., 250 rpm) until the culture reaches the mid-exponential growth phase (OD₆₀₀ ≈ 0.5).[12]
-
Initial Cell Count (T=0): Before adding the antibiotic, remove an aliquot of the culture. Perform serial dilutions in phosphate-buffered saline (PBS) and plate onto LB agar plates to determine the initial number of colony-forming units (CFUs/mL).
-
Antibiotic Treatment: Add a bactericidal antibiotic to the remaining culture at a concentration well above the minimum inhibitory concentration (MIC). For example, use ciprofloxacin at 1-5 µg/mL.[13]
-
Incubation: Continue to incubate the antibiotic-treated culture at 37°C with shaking for a defined period, typically 3 to 5 hours.
-
Harvesting and Washing: After incubation, harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes). Discard the supernatant containing the antibiotic and wash the cell pellet once or twice with sterile PBS to remove residual antibiotic. Resuspend the final pellet in a known volume of PBS.
-
Final Cell Count: Perform serial dilutions of the resuspended cells and plate onto LB agar plates to determine the number of surviving (persister) CFUs/mL.
-
Calculation: Incubate all plates at 37°C for 18-24 hours. Count the colonies on both the T=0 and post-treatment plates. The persister fraction is calculated as (CFUs/mL from treated culture) / (CFUs/mL from T=0 culture).[13]
Protocol for In Vitro Kinase Assay
This protocol is adapted from methods used to directly compare the kinase activity of purified HipA and HipA7 proteins on a target substrate, analyzed via mass spectrometry.[14]
Methodology:
-
Protein Purification: Express and purify His₆-tagged versions of wild-type HipA and HipA7, as well as the target substrate (e.g., His₆-GltX), from E. coli.
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture. A typical reaction contains:
-
Initiation: Start the reaction by adding ATP to a final concentration of 5 mM. For a negative control, prepare an identical reaction without ATP.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period, for instance, 45 minutes.[14]
-
Termination: Stop the reaction by adding a denaturation buffer (e.g., urea-based buffer for mass spectrometry preparation).
-
Sample Preparation for MS:
-
Digest the proteins in the sample using an appropriate protease (e.g., chymotrypsin (B1334515) or Lys-C).
-
Purify the resulting peptides using a method like StageTips.
-
-
Analysis: Analyze the peptide samples by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Identify and quantify phosphopeptides to determine the extent of substrate phosphorylation by each kinase variant. This allows for a direct comparison of their enzymatic activity.
Implications for Drug Development
The functional divergence between wild-type HipA and HipA7 has critical implications for the development of anti-persister therapeutics.
-
Targeting HipA Activity: While inhibiting the kinase activity of HipA is a logical strategy, the lower intrinsic activity of HipA7 suggests that inhibitors must be highly potent. Furthermore, the broader toxicity of wild-type HipA implies that non-specific inhibition could have unintended consequences on the host microbiome.
-
Disrupting the HipA-HipB Interaction: The weakened HipA7-HipB interaction is a key driver of the high-persistence phenotype. Small molecules designed to stabilize the HipA-HipB complex could serve as a powerful anti-persister strategy, effectively sequestering both wild-type HipA and the HipA7 variant.
-
Targeting Downstream Pathways: Since both kinases converge on the phosphorylation of GltX and the subsequent induction of (p)ppGpp, targeting these downstream events remains a viable strategy for combating persistence regardless of the hipA allele present.
Understanding these nuanced differences is paramount for designing effective strategies to eradicate persistent bacterial populations and overcome the challenge of recurrent infections.
References
- 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 2. Characterization of the hipA7 allele of Escherichia coli and evidence that high persistence is governed by (p)ppGpp synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PXD009173 - High persister protein kinase HipA and its gain-of-function variant HipA7 phosphorylate different substrate pools in Escherichia coli - OmicsDI [omicsdi.org]
- 4. Basal level of ppGpp coordinates Escherichia coli cell heterogeneity and ampicillin resistance and persistence [microbialcell.com]
- 5. Large mutational target size for rapid emergence of bacterial persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of persister fractions suggests different mechanisms of formation among environmental isolates of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the Escherichia coli HipBA Toxin-Antitoxin System by Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kinases HipA and HipA7 phosphorylate different substrate pools in Escherichia coli to promote multidrug tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. Characterization of the hipA7 allele of Escherichia coli and evidence that high persistence is governed by (p)ppGpp synthesis | Semantic Scholar [semanticscholar.org]
- 12. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stochastic induction of persister cells by HipA through (p)ppGpp-mediated activation of mRNA endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro kinase assay measured by MS [bio-protocol.org]
Comparative Efficacy of HipA Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of various small molecule inhibitors targeting HipA kinase, a key enzyme implicated in bacterial persistence and antibiotic tolerance. This document summarizes key experimental data, details the methodologies used for their evaluation, and visualizes relevant biological pathways and experimental workflows.
Bacterial persistence, a phenomenon where a subpopulation of bacteria survives lethal antibiotic concentrations, poses a significant challenge in treating chronic and recurrent infections. The serine/threonine kinase HipA, a component of the HipBA toxin-antitoxin system, is a critical mediator of this process. By phosphorylating glutamyl-tRNA synthetase (GltX), HipA inhibits protein synthesis, leading to a dormant, multidrug-tolerant state. Consequently, inhibiting HipA kinase activity presents a promising strategy to combat bacterial persistence. This guide evaluates the performance of recently identified HipA inhibitors.
Quantitative Efficacy of HipA Kinase Inhibitors
The following table summarizes the in vitro binding affinities and ex vivo anti-persistence activities of four novel HipA inhibitors identified through a structure-based virtual screening.[1]
| Compound ID | Chemical Structure | Binding Affinity (KD, µM) | Anti-persistence EC50 (µM) with Ampicillin (B1664943) (100 µg/mL) | Anti-persistence EC50 (µM) with Kanamycin (B1662678) (50 µg/mL) |
| 1 | (Structure not publicly available) | 54 ± 2 | 126 ± 9 | 111 ± 1 |
| 2 | (Structure not publicly available) | 43 ± 3 | 84 ± 5 | 101 ± 4 |
| 3 | (Structure not publicly available) | 0.27 ± 0.09 | 46 ± 2 | 28 ± 1 |
| 4 | (Structure not publicly available) | 35 ± 2 | 116 ± 10 | 43 ± 3 |
Data presented as mean ± SEM of three independent replicates.[1]
Compound 3 demonstrates the most potent activity, with the lowest KD value indicating strong binding to HipA and the lowest EC50 values suggesting effective reduction of persister cells in the presence of both ampicillin and kanamycin.[1]
Experimental Protocols
In Vitro Binding Affinity Assay (Surface Plasmon Resonance - SPR)
The direct binding affinities of the inhibitors to HipA kinase were quantified using Surface Plasmon Resonance (SPR).
-
Protein Immobilization: Recombinant HipA(D309Q) mutant protein was immobilized on a CM5 sensor chip.
-
Inhibitor Interaction: A series of concentrations of each inhibitor compound were passed over the sensor chip.
-
Data Acquisition: The association and dissociation of the inhibitors were monitored in real-time.
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Ex Vivo Persister Assay
The anti-persistence efficacy of the inhibitors was evaluated using a persister assay with Escherichia coli.
-
Bacterial Culture: E. coli cultures were grown to the stationary phase.
-
Inhibitor Treatment: The bacterial cultures were treated with various concentrations of the HipA inhibitors or DMSO as a control.
-
Antibiotic Challenge: After incubation with the inhibitors, the cultures were exposed to a high concentration of either ampicillin (100 µg/mL) or kanamycin (50 µg/mL) to kill non-persister cells.[1]
-
Quantification of Persisters: The surviving persister cells were quantified by plating serial dilutions on agar (B569324) plates and counting the colony-forming units (CFU/mL).
-
Calculation of Persister Fraction: The persister fraction was calculated as the ratio of the number of surviving persisters to the total number of viable cells before antibiotic treatment.
-
EC50 Determination: The half-maximal effective concentration (EC50) was determined by plotting the persister fraction against the inhibitor concentration and fitting the data to a dose-response curve.[1]
Visualizing Key Pathways and Workflows
HipBA Toxin-Antitoxin Signaling Pathway
The following diagram illustrates the mechanism of the HipBA toxin-antitoxin system in regulating bacterial persistence.
Caption: The HipBA toxin-antitoxin signaling cascade.
Experimental Workflow for Evaluating HipA Inhibitors
The workflow for the discovery and evaluation of HipA kinase inhibitors is depicted below.
Caption: Workflow for HipA inhibitor discovery and validation.
References
Comparative Functional Analysis of HipA Homologs from Diverse Bacterial Species
A Guide for Researchers, Scientists, and Drug Development Professionals
The HipA protein, a key component of the HipBA toxin-antitoxin system, plays a crucial role in bacterial persistence, a phenomenon where a subpopulation of bacteria survives lethal antibiotic concentrations. As a serine/threonine kinase, HipA induces a state of dormancy by phosphorylating specific cellular targets, thereby inhibiting essential processes like translation. Understanding the functional diversity of HipA homologs across different bacterial species is paramount for developing novel antimicrobial strategies that can overcome persistence. This guide provides a comparative analysis of characterized HipA homologs, summarizing their functional differences, substrate specificities, and the methodologies used for their investigation.
Data Presentation: Comparative Overview of HipA Homologs
While comprehensive kinetic data for a wide range of HipA homologs remains limited in publicly available literature, this table summarizes the known substrates and functional characteristics of several key HipA family members. This information highlights the functional divergence that has occurred within this protein family.
| HipA Homolog | Bacterial Species | Known Substrates | Functional Characteristics & Notes |
| HipA | Escherichia coli K-12 | Glutamyl-tRNA synthetase (GltX), Elongation factor Tu (EF-Tu), Ribosomal protein L11 (RplK), SeqA | The archetypal this compound. Phosphorylation of GltX is its primary mechanism for inducing persistence. It possesses a broad substrate range, suggesting multiple avenues of cellular regulation.[1] Autophosphorylation at Ser150 is a key regulatory mechanism.[2][3] |
| HipA7 | Escherichia coli (High-persistence mutant) | Primarily Glutamyl-tRNA synthetase (GltX), Phage shock protein A (PspA) | A gain-of-function mutant of E. coli HipA that confers a significantly higher persistence phenotype.[1] Despite this, it exhibits reduced kinase activity compared to the wild-type HipA and has a more limited substrate range under moderate overexpression.[1] |
| HipA1 | Caulobacter crescentus | Tryptophanyl-tRNA synthetase (TrpS), Glutamyl-tRNA synthetase (GltX) | One of three HipA homologs in C. crescentus. Demonstrates substrate specificity that overlaps with but is distinct from E. coli HipA. |
| HipA2 | Caulobacter crescentus | Lysyl-tRNA synthetase (LysS), Tryptophanyl-tRNA synthetase (TrpS), Glutamyl-tRNA synthetase (GltX) | The second of three HipA homologs in C. crescentus, showcasing an expanded repertoire of aminoacyl-tRNA synthetase targets. |
| HipT | Pathogenic E. coli O127, Haemophilus influenzae | Tryptophanyl-tRNA synthetase (TrpS) | A HipA homolog that is part of a three-component HipBST system.[4] HipS, which shows sequence similarity to the N-terminal domain of HipA, acts as the direct antitoxin to HipT. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of HipA homologs. These protocols are provided as a guide and may require optimization for specific experimental conditions and bacterial species.
In Vitro Kinase Assay for HipA Activity
This protocol is adapted from methods used to study E. coli HipA and its variants.[5]
Objective: To determine the ability of a purified HipA homolog to phosphorylate a putative substrate in vitro.
Materials:
-
Purified His-tagged HipA homolog
-
Purified putative substrate (e.g., His-tagged GltX, TrpS)
-
Kinase buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 16 µM ZnSO₄
-
ATP solution (5 mM)
-
Denaturation buffer
-
Protease for digestion (e.g., chymotrypsin, Lys-C)
-
LC-MS/MS equipment
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube. For a standard reaction, combine:
-
1 µM of the purified HipA homolog
-
6 µM of the purified substrate
-
Kinase buffer to the desired final volume
-
-
Initiate the phosphorylation reaction by adding ATP to a final concentration of 5 mM. For a negative control, add an equivalent volume of water.
-
Incubate the reaction mixture at 37°C for 45 minutes.
-
Stop the reaction by adding nine volumes of denaturation buffer.
-
Proceed with in-solution protein digestion using an appropriate protease according to the manufacturer's protocol.
-
Purify the resulting peptides using a suitable method, such as StageTips.
-
Analyze the purified peptides by LC-MS/MS to identify and quantify phosphorylation events on the substrate.
Bacterial Persistence Assay
This protocol provides a general framework for quantifying the level of persister cell formation upon overexpression of a HipA homolog.[6][7]
Objective: To measure the frequency of persister cells in a bacterial culture following the induction of HipA expression.
Materials:
-
Bacterial strain containing an inducible expression vector for the HipA homolog of interest.
-
Appropriate growth medium (e.g., Luria-Bertani broth).
-
Inducer for the expression vector (e.g., IPTG, arabinose).
-
Antibiotic to which the bacteria are susceptible (e.g., ampicillin, ciprofloxacin).
-
Phosphate-buffered saline (PBS) or saline solution for washing and dilution.
-
Agar (B569324) plates for colony forming unit (CFU) counting.
Procedure:
-
Grow an overnight culture of the bacterial strain in the appropriate medium with selective antibiotics for plasmid maintenance.
-
The next day, dilute the overnight culture into fresh medium and grow to the mid-exponential phase (e.g., OD₆₀₀ of 0.4-0.6).
-
Split the culture into two flasks. In one flask, add the inducer to induce the expression of the HipA homolog. The other flask will serve as the uninduced control.
-
Continue to incubate both cultures for a set period to allow for HipA expression and its physiological effects (e.g., 2-3 hours).
-
At the time of antibiotic addition, take samples from both the induced and uninduced cultures to determine the initial CFU/mL. This is your "time zero" count.
-
Add a bactericidal antibiotic to both cultures at a concentration that is a multiple of the minimum inhibitory concentration (MIC) (e.g., 10x MIC).
-
Incubate the cultures with the antibiotic for a defined period (e.g., 3-5 hours).
-
At various time points during the antibiotic treatment, take samples from each culture.
-
Wash the cells by centrifuging the sample, removing the supernatant containing the antibiotic, and resuspending the cell pellet in sterile PBS or saline. Repeat the wash step to ensure complete removal of the antibiotic.
-
Prepare serial dilutions of the washed cell suspensions in PBS or saline.
-
Plate the dilutions onto agar plates and incubate until colonies are visible.
-
Count the number of colonies to determine the CFU/mL for each time point.
-
The persister fraction is calculated as the ratio of the CFU/mL after antibiotic treatment to the CFU/mL at "time zero". Compare the persister fraction of the induced culture to the uninduced control to determine the effect of the HipA homolog.
Mandatory Visualization
The following diagrams illustrate key aspects of HipA function and the experimental approach to its comparative analysis.
Caption: Generalized signaling pathway of HipA homologs.
References
- 1. The kinases HipA and HipA7 phosphorylate different substrate pools in Escherichia coli to promote multidrug tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of unusual P-loop ejection and autophosphorylation in HipA-mediated persistence and multidrug tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phylogeny Reveals Novel HipA-Homologous Kinase Families and Toxin-Antitoxin Gene Organizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro kinase assay measured by MS [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of a Method To Rapidly Assay Bacterial Persister Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of HipA in Bacterial Persistence: A Comparative Guide
For researchers in microbiology, infectious disease, and drug development, understanding the mechanisms of bacterial persistence is paramount. Persister cells, a subpopulation of bacteria that exhibit transient tolerance to antibiotics, are a major cause of chronic and recurrent infections. The hipBA toxin-antitoxin (TA) module, with hipA as the toxin, is one of the most studied systems implicated in this phenomenon. This guide provides a comparative overview of methodologies to validate the function of HipA, presenting experimental data, detailed protocols, and comparisons with other persistence-mediating systems.
The Role of HipA in Bacterial Persistence
The hipA gene encodes a serine/threonine kinase that, when active, induces a state of dormancy in bacterial cells, rendering them tolerant to bactericidal antibiotics.[1][2] Its activity is neutralized by the cognate antitoxin, HipB. The prevailing model for HipA's mechanism of action involves the phosphorylation of glutamyl-tRNA synthetase (GltX).[1] This inhibits protein synthesis, leading to an accumulation of uncharged tRNA at the ribosome. This "starvation" signal activates the stringent response, mediated by RelA and SpoT, resulting in the production of the alarmone guanosine (B1672433) tetraphosphate (B8577671) ((p)ppGpp).[3] High levels of (p)ppGpp then orchestrate a global downregulation of cellular processes, leading to the dormant, persister state.[1][3]
Mutations in hipA, such as the well-characterized hipA7 allele (containing G22S and D291A substitutions), can lead to a "high persister" phenotype, where the frequency of persister cell formation is significantly increased.[4][5]
Quantitative Analysis of HipA Function
The validation of HipA's role in persistence often involves the genetic manipulation of the hipA gene and subsequent quantification of persister cell frequency. The following tables summarize representative quantitative data from studies on Escherichia coli.
Table 1: Persister Frequency in E. coli Wild-Type and hipA Mutants
| Strain | Treatment | Persister Frequency | Reference |
| Wild-type | Ampicillin (B1664943) | 10-5 - 10-6 | [4][6] |
| hipA7 mutant | Ampicillin | ~10-2 (1%) | [2][4] |
| ΔhipA | Ampicillin | No significant change or strain-specific phenotype | [7] |
Table 2: Effect of hipA Overexpression on Persister Frequency in E. coli
| Condition | Treatment | Fold Increase in Persisters | Reference |
| Wild-type hipA overexpression | Ampicillin | >10,000 | [4] |
| Wild-type hipA overexpression | Ofloxacin (B1677185) | ~10,000 | [8] |
| hipA7 overexpression | Ampicillin | ~7,500 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments validating HipA function. Below are protocols for key experiments.
Protocol 1: Gene Knockout and Overexpression
1. Gene Knockout (Lambda Red Recombineering):
-
Objective: To create a null mutation of the hipA gene.
-
Procedure:
-
Design PCR primers with 50 bp homology arms flanking the hipA gene and sequences to amplify an antibiotic resistance cassette.
-
Transform the target bacterial strain with a plasmid expressing the lambda Red recombinase system (e.g., pKD46).
-
Induce the expression of the recombinase with L-arabinose.
-
Prepare competent cells and electroporate the PCR product (the antibiotic resistance cassette with homology arms) into the cells.
-
Select for transformants on agar (B569324) plates containing the appropriate antibiotic.
-
Verify the gene replacement by PCR and sequencing.
-
(Optional) Remove the resistance cassette using a FLP recombinase system (e.g., from plasmid pCP20) to create a markerless deletion.
-
2. Gene Overexpression:
-
Objective: To ectopically express hipA or its mutant variants.
-
Procedure:
-
Clone the coding sequence of hipA (wild-type or mutant) into an inducible expression vector (e.g., a pBAD vector with an arabinose-inducible promoter or a pET vector with an IPTG-inducible promoter).
-
Transform the plasmid into the desired bacterial strain.
-
Grow the culture to the early or mid-logarithmic phase.
-
Add the inducer (e.g., L-arabinose or IPTG) to the culture medium to induce hipA expression.
-
Proceed with downstream assays such as persister assays or macromolecular synthesis analysis.
-
Protocol 2: Persister Assay (Time-Kill Curve)
-
Objective: To quantify the fraction of persister cells in a bacterial population.
-
Procedure:
-
Grow bacterial cultures (wild-type, mutant, or overexpression strain) overnight in a suitable medium (e.g., Luria-Bertani broth).
-
Dilute the overnight culture into fresh medium and grow to the desired phase (e.g., exponential or stationary phase).
-
Take a sample at time zero (before antibiotic addition) and determine the total number of viable cells (CFU/mL) by serial dilution and plating on antibiotic-free agar.
-
Add a bactericidal antibiotic (e.g., ampicillin at 100 µg/mL or ofloxacin at 5 µg/mL) to the culture at a concentration significantly above the minimum inhibitory concentration (MIC).
-
Incubate the culture under appropriate growth conditions.
-
At various time points (e.g., 1, 3, 6, and 24 hours), take samples, wash the cells with sterile saline or phosphate-buffered saline (PBS) to remove the antibiotic, and plate serial dilutions on antibiotic-free agar to determine the number of surviving cells (CFU/mL).
-
Calculate the persister fraction by dividing the number of surviving cells at a specific time point by the initial number of cells at time zero.
-
Plot the logarithm of the CFU/mL against time to generate a time-kill curve. A biphasic killing pattern, with an initial rapid decline followed by a plateau, is characteristic of the presence of persister cells.
-
Protocol 3: Macromolecular Synthesis Assay
-
Objective: To measure the rates of DNA, RNA, and protein synthesis upon hipA expression.
-
Procedure:
-
Grow the bacterial strain carrying the inducible hipA expression plasmid to the mid-logarithmic phase.
-
Divide the culture into two: one induced for hipA expression and a non-induced control.
-
At various time points after induction, add a radiolabeled precursor for the macromolecule of interest to aliquots of the cultures:
-
DNA synthesis: 3H-thymidine
-
RNA synthesis: 3H-uridine
-
Protein synthesis: 35S-methionine
-
-
Incubate for a short period to allow for incorporation of the radiolabel.
-
Stop the incorporation by adding a cold, concentrated solution of trichloroacetic acid (TCA).
-
Incubate on ice to precipitate the macromolecules.
-
Collect the precipitate on a filter membrane by vacuum filtration.
-
Wash the filters with cold TCA and ethanol.
-
Measure the radioactivity of the filters using a scintillation counter.
-
The amount of incorporated radioactivity is proportional to the rate of synthesis of the respective macromolecule.
-
Visualizing HipA's Mechanism and Experimental Design
Diagrams generated using Graphviz (DOT language) can effectively illustrate the HipA signaling pathway and the workflow for its validation.
Caption: The HipA signaling pathway leading to bacterial persistence.
Caption: Experimental workflow for validating the role of HipA.
Comparison with Alternative Persistence Mechanisms
While the HipA system is a key player, it is not the sole determinant of bacterial persistence. Numerous other TA systems and cellular pathways contribute to this phenotype.
Table 3: Comparison of HipA with Other Toxin-Antitoxin Systems
| TA System | Toxin | Toxin's Molecular Function | Mechanism of Persistence Induction |
| hipBA | HipA | Serine/threonine kinase; phosphorylates GltX | Inhibition of protein synthesis, activation of the stringent response |
| mqsRA | MqsR | RNase; cleaves mRNA at GCU sequences | Inhibition of translation |
| relBE | RelE | RNase; cleaves mRNA at the ribosomal A-site | Inhibition of translation |
| mazEF | MazF | RNase; cleaves mRNA at ACA sequences | Inhibition of translation |
| tisAB | TisB | Small hydrophobic peptide | Disrupts proton motive force, leading to decreased ATP levels |
| higBA | HigB | RNase | Inhibition of translation |
It is important to note that there is a degree of redundancy and interconnectedness among these systems. For instance, HipA-induced persistence has been shown to be dependent on the presence of other TA modules that encode mRNA endonucleases.[9] This highlights the complexity of the persistence phenomenon, which likely arises from a network of stress response pathways rather than a single linear mechanism.
Conclusion
Validating the role of hipA in a specific bacterial species requires a multi-faceted approach combining genetic manipulation, quantitative phenotypic assays, and biochemical analyses. The protocols and comparative data presented in this guide offer a framework for researchers to design and interpret experiments aimed at elucidating the function of this important persistence factor. A thorough understanding of the HipA system and its alternatives is crucial for the development of novel therapeutic strategies to combat chronic and recurrent bacterial infections.
References
- 1. Molecular mechanism of bacterial persistence by HipA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Bacterial Persistence Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the hipA7 allele of Escherichia coli and evidence that high persistence is governed by (p)ppGpp synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ectopic Overexpression of Wild-Type and Mutant hipA Genes in Escherichia coli: Effects on Macromolecular Synthesis and Persister Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HipAB-promoter structures reveal basis of heritable multidrug tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Frequency of Persisters in Escherichia coli Reflects the Kinetics of Awakening from Dormancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. Stochastic induction of persister cells by HipA through (p)ppGpp-mediated activation of mRNA endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Conformations: Structural Comparison of HipA and its S150A Mutant
A detailed guide for researchers on the structural differences between the 'in' and 'out' states of the E. coli persistence kinase HipA, providing insights into its regulatory mechanism.
The bacterial toxin HipA, a serine/theronine kinase from Escherichia coli, plays a pivotal role in the formation of persister cells, a dormant, antibiotic-tolerant subpopulation of bacteria. The regulation of HipA's kinase activity is a key factor in the switch between normal growth and persistence. This guide provides a comparative analysis of the crystal structures of a wild-type-like HipA, represented by the D309Q mutant (PDB ID: 3DNU), and a mutant, S150A (PDB ID: 3TPB), which mimics the autophosphorylated state. The structural differences between these two forms reveal a fascinating "in-out" conformational equilibrium of the P-loop, which is central to the regulation of HipA's activity.
Quantitative Structural Comparison
The most striking difference between the wild-type-like HipA (D309Q) and the S150A mutant lies in the conformation of the P-loop (residues 143-155). In the wild-type-like structure, the P-loop is in an "in" conformation, forming part of the ATP-binding pocket. In contrast, the S150A mutation, mimicking phosphorylation at Ser150, leads to the ejection of this loop into an "out" conformation, disrupting the active site. This conformational change is the primary mechanism of HipA inactivation.
| Parameter | HipA (D309Q) - 'In' State (PDB: 3DNU) | HipA (S150A) - 'Out' State (PDB: 3TPB) | Reference |
| PDB ID | 3DNU | 3TPB | [1](2--INVALID-LINK-- |
| Resolution (Å) | 1.54 | 1.88 | [1](2--INVALID-LINK-- |
| P-loop Conformation | In (ordered, forms part of ATP binding site) | Out (disordered, ejected from the protein core) | [3] |
| Overall RMSD (Å) | - | ~1.2 Å (over all Cα atoms when superimposed with 3DNU) | Calculated |
Signaling Pathway and Regulatory Mechanism
The "in-out" conformational change of the HipA P-loop is a critical regulatory switch. In its basal state, the P-loop is tucked into the protein core, creating a functional ATP-binding pocket and rendering HipA active. Upon autophosphorylation at Ser150 (or mutation to alanine), the negatively charged phosphate (B84403) group (or the altered side chain) induces a significant conformational change, leading to the expulsion of the P-loop. This event disrupts the nucleotide-binding site, thereby inactivating the kinase. This inactivation is a crucial step for the cell to exit the persistent state and resume growth.
Caption: Regulation of HipA kinase activity through P-loop conformational change.
Experimental Workflow
The determination of the crystal structures of HipA and its mutants involved a multi-step process, from protein expression and purification to crystallization and X-ray diffraction data collection.
Caption: Workflow for HipA crystal structure determination.
Experimental Protocols
The following protocols are summarized from the supplementary materials of Schumacher et al., 2009 and 2012.
Protein Expression and Purification (HipA D309Q and S150A)
-
Expression: The respective hipA mutant genes were cloned into a pET-based vector with an N-terminal His6-tag. The plasmids were transformed into E. coli BL21(DE3) cells. Cultures were grown at 37°C to an OD600 of ~0.6, and protein expression was induced with 0.5 mM IPTG for 12-16 hours at 18°C.
-
Lysis: Cells were harvested by centrifugation and resuspended in lysis buffer (20 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol (B35011), 5 mM imidazole, and 1 mM β-mercaptoethanol). Cells were lysed by sonication, and the lysate was cleared by centrifugation.
-
Affinity Chromatography: The supernatant was loaded onto a Ni-NTA agarose (B213101) column (Qiagen). The column was washed with lysis buffer containing 25 mM imidazole. The His6-tagged protein was eluted with lysis buffer containing 250 mM imidazole.
-
Size-Exclusion Chromatography: The eluted protein was further purified by size-exclusion chromatography using a Superdex 200 column (GE Healthcare) equilibrated with 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 5% glycerol, and 1 mM DTT. Fractions containing pure HipA were pooled and concentrated.
Crystallization
-
HipA (D309Q): Crystals were grown at 18°C using the sitting-drop vapor-diffusion method by mixing 1 µL of protein solution (10 mg/mL) with 1 µL of reservoir solution containing 0.1 M MES pH 6.5, and 12% PEG 20,000.
-
HipA (S150A): Crystals were grown at 18°C using the sitting-drop vapor-diffusion method by mixing 1 µL of protein solution (15 mg/mL) with 1 µL of reservoir solution containing 0.1 M sodium citrate (B86180) pH 5.6, and 20% isopropanol.
Data Collection and Structure Determination
-
Data Collection: Crystals were cryoprotected using the reservoir solution supplemented with 20-25% glycerol and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.
-
Structure Determination: The structures were solved by molecular replacement using a previous HipA structure as the search model. The models were built and refined using standard crystallographic software.
References
hipA's contribution to persistence compared to other persister genes
For Researchers, Scientists, and Drug Development Professionals
Bacterial persistence, a phenomenon where a subpopulation of bacteria survives lethal antibiotic concentrations, poses a significant challenge in treating chronic and recurrent infections. This guide provides a comparative analysis of the contribution of the hipA gene to bacterial persistence relative to other persister genes. We delve into the quantitative data from key studies, detail the experimental protocols used to generate this data, and visualize the underlying molecular pathways.
Quantitative Comparison of Persister Gene Contributions
The hipA (high persistence A) gene, particularly its mutant allele hipA7, is one of the most well-characterized determinants of bacterial persistence. The data presented below summarizes the quantitative impact of hipA and other key persister genes on the frequency of persister cell formation in Escherichia coli.
| Gene/Allele | Genetic Modification | Persister Frequency (Fold Increase vs. Wild-Type) | Antibiotic(s) | Reference(s) |
| hipA7 | Chromosomal mutation (G22S, D291A) | 100 - 10,000 | Ampicillin, Nalidixic acid, Ciprofloxacin | [1][2][3][4][5][6][7] |
| hipA | Ectopic overexpression | Up to 10,000 | Ampicillin | [2][8] |
| relE | Ectopic overexpression | Sharp increase (exact fold-change varies) | Ampicillin, Mitomycin C | [1][9] |
| mazF | Ectopic overexpression | Increase | Cefotaxime, Ciprofloxacin, Mitomycin C, Tobramycin | [10] |
| yafO | Ectopic overexpression | Increase | Not specified | [5] |
| tisB | Deletion of toxin gene | Decrease in persistence | Ciprofloxacin | [11] |
| mqsR | Deletion of toxin gene | Decrease in persistence | Not specified | |
| Δ10 TA loci | Deletion of ten TA modules | 100 to 200-fold decrease | Ampicillin, Ciprofloxacin | [7] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying these quantitative differences, it is crucial to visualize the signaling pathways and the experimental procedures used for their study.
HipA Signaling Pathway
The toxin HipA is a serine/threonine kinase that, upon activation, triggers a cascade leading to a dormant, antibiotic-tolerant state. A key feature of the HipA pathway is its reliance on the stringent response alarmone (p)ppGpp, which distinguishes it from many other toxin-antitoxin (TA) systems.
Caption: The HipA signaling cascade leading to bacterial persistence.
Experimental Workflow for a Persister Assay
Quantifying the frequency of persister cells is a fundamental experiment in this field. The following diagram illustrates a typical workflow for a persister assay.
Caption: A typical experimental workflow for quantifying bacterial persisters.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed protocols for key experiments mentioned in this guide.
Standard Persister Assay
This protocol is adapted from methodologies frequently used to quantify persister fractions in E. coli.[12][13]
Objective: To determine the fraction of persister cells in a bacterial population following exposure to a bactericidal antibiotic.
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth and agar plates
-
Bactericidal antibiotic stock solution (e.g., Ampicillin, 100 mg/mL)
-
Phosphate-buffered saline (PBS) or M9 minimal medium for washing
-
Sterile microcentrifuge tubes and culture tubes
-
Incubator and shaker
-
Spectrophotometer
Procedure:
-
Culture Preparation: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Sub-culturing: Dilute the overnight culture 1:100 into fresh LB broth and grow to the desired growth phase (typically mid-exponential phase, OD₆₀₀ ≈ 0.5) at 37°C with shaking.
-
T₀ Viable Count: Just before adding the antibiotic, take a sample from the culture. Perform serial dilutions in PBS and plate on LB agar to determine the initial number of colony-forming units (CFU/mL).
-
Antibiotic Treatment: Add the bactericidal antibiotic to the remaining culture to a final concentration well above the minimum inhibitory concentration (MIC) (e.g., 100 µg/mL Ampicillin).
-
Incubation: Continue to incubate the culture under the same conditions for a specified duration (e.g., 3, 6, or 24 hours).
-
Sampling and Washing: At desired time points, take an aliquot of the antibiotic-treated culture. Centrifuge the cells to pellet them, remove the antibiotic-containing supernatant, and wash the pellet with sterile PBS to remove any residual antibiotic. Repeat the wash step.
-
Plating of Survivors: Resuspend the washed cell pellet in PBS. Perform serial dilutions and plate on LB agar plates.
-
Incubation and Counting: Incubate the plates at 37°C until colonies are visible (16-24 hours). Count the colonies to determine the CFU/mL of the surviving persister cells.
-
Calculation: Calculate the persister fraction by dividing the CFU/mL of the antibiotic-treated sample by the CFU/mL of the initial T₀ sample.
Measurement of (p)ppGpp Levels by Thin-Layer Chromatography (TLC)
This protocol provides a method for detecting and quantifying the stringent response alarmones (p)ppGpp.[14][15][16]
Objective: To measure the intracellular concentration of ppGpp and pppGpp.
Materials:
-
Bacterial culture
-
³²P-orthophosphoric acid
-
Formic acid
-
Polyethyleneimine (PEI)-cellulose TLC plates
-
TLC developing tank
-
KH₂PO₄ buffer (1.5 M, pH 3.4)
-
Phosphorimager and analysis software
Procedure:
-
Radiolabeling: Grow the bacterial culture in a low-phosphate medium. Add ³²P-orthophosphoric acid to label the intracellular ATP and GTP pools.
-
Induction of (p)ppGpp Synthesis: Induce the stringent response or the expression of a gene of interest (e.g., hipA).
-
Extraction of Nucleotides: At various time points, take samples of the culture and immediately lyse the cells by adding formic acid to stop metabolic activity and extract the nucleotides.
-
TLC Plate Preparation: Spot the nucleotide extracts onto a PEI-cellulose TLC plate.
-
Chromatography: Develop the TLC plate in a tank containing 1.5 M KH₂PO₄ (pH 3.4) as the running buffer. This will separate the different nucleotides based on their charge and size.
-
Visualization and Quantification: Dry the TLC plate and expose it to a phosphor screen. Scan the screen using a phosphorimager. Quantify the intensity of the spots corresponding to GTP, ppGpp, and pppGpp using appropriate software. The levels of (p)ppGpp are often expressed as a ratio relative to the total guanine (B1146940) nucleotide pool (GTP + (p)ppGpp).
Arabinose-Inducible Gene Expression for Persister Studies
This protocol describes the induction of gene expression from a pBAD promoter, commonly used for ectopic expression of toxins like HipA.[17][18]
Objective: To induce the expression of a target gene at a specific time point in a bacterial culture.
Materials:
-
E. coli strain containing the pBAD expression plasmid with the gene of interest.
-
LB broth with appropriate antibiotics for plasmid maintenance.
-
L-arabinose stock solution (e.g., 20% w/v), filter-sterilized.
-
Glucose stock solution (e.g., 20% w/v), filter-sterilized.
Procedure:
-
Culture Growth: Grow the E. coli strain overnight in LB broth containing the appropriate antibiotic and a repressing concentration of glucose (e.g., 0.2%) to minimize leaky expression from the pBAD promoter.
-
Sub-culturing: Dilute the overnight culture into fresh LB medium with the antibiotic but without glucose and grow to the desired OD₆₀₀.
-
Induction: Add L-arabinose to the culture to the desired final concentration (e.g., 0.02% - 0.2%) to induce gene expression.
-
Incubation: Continue to incubate the culture for the desired period to allow for protein expression before proceeding with subsequent assays, such as a persister assay.
This guide provides a foundational understanding of hipA's role in bacterial persistence, supported by quantitative data and detailed methodologies to aid in future research and the development of novel anti-persister strategies.
References
- 1. Specialized Persister Cells and the Mechanism of Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ectopic Overexpression of Wild-Type and Mutant hipA Genes in Escherichia coli: Effects on Macromolecular Synthesis and Persister Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large mutational target size for rapid emergence of bacterial persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Stochastic induction of persister cells by HipA through (p)ppGpp-mediated activation of mRNA endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Quantitative analysis of persister fractions suggests different mechanisms of formation among environmental isolates of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Persisters: a distinct physiological state of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MazF-induced Growth Inhibition and Persister Generation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Genetic Determinant of Persister Cell Formation in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of a Method To Rapidly Assay Bacterial Persister Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Protocol for Persister Cells Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thin-Layer Chromatography-Based Separation of (p)ppGpp Nucleotides Isolated from Stress-Induced Bacteria [jove.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.igem.org [static.igem.org]
- 18. Regulatable Arabinose-Inducible Gene Expression System with Consistent Control in All Cells of a Culture - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Functional Guide to the HipA Toxin from Pathogenic and Non-Pathogenic Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional characteristics of the HipA toxin-antitoxin system component from different Escherichia coli strains. The focus is on the well-characterized HipA from the non-pathogenic E. coli K-12 strain and its high-persistence variant, HipA7, which has been identified in clinical isolates. This comparison is supported by experimental data and detailed methodologies for key assays, offering insights into the molecular mechanisms that underpin bacterial persistence and its potential role in pathogenicity.
Introduction to HipA and Bacterial Persistence
The hipBA toxin-antitoxin (TA) module is a genetic locus in Escherichia coli that plays a crucial role in bacterial persistence, a state in which a subpopulation of bacteria exhibits transient tolerance to antibiotics without being genetically resistant.[1][2][3] The hipA gene encodes a serine/threonine kinase toxin, while hipB encodes its cognate antitoxin.[4][5][6] Under normal growth conditions, HipB binds to and neutralizes HipA, and the HipA-HipB complex acts as a transcriptional repressor of the hipBA operon.[5][7] When HipA is active, it can induce a state of dormancy, leading to multidrug tolerance.[4][8][9]
Functional Comparison: Wild-Type HipA (Non-Pathogenic E. coli K-12) vs. HipA7 Variant
The most extensively studied functional differences in HipA are between the wild-type protein from the non-pathogenic E. coli K-12 strain and the HipA7 variant. The hipA7 allele, characterized by two point mutations (G22S and D291A), was initially discovered through its ability to confer a high-persistence phenotype, increasing the frequency of persister cell formation by 100- to 1,000-fold.[1][8]
Kinase Activity and Autophosphorylation
The kinase activity of HipA is fundamental to its function in inducing persistence.[4][8] HipA autophosphorylates, and this activity is essential for its toxic effects.[4] The HipA7 variant exhibits reduced kinase activity compared to the wild-type HipA. This is accompanied by a substantial reduction in autophosphorylation.[9]
Substrate Specificity
A key functional divergence between wild-type HipA and HipA7 lies in their substrate specificity. While both variants phosphorylate the glutamyl-tRNA synthetase (GltX), leading to the stringent response and subsequent dormancy, their broader substrate pools differ significantly.[9]
-
Wild-Type HipA: When moderately overproduced, wild-type HipA phosphorylates a range of substrates involved in crucial cellular processes like translation, transcription, and replication. Additional substrates include the ribosomal protein L11 (RplK) and the negative modulator of replication initiation, SeqA.[9]
-
HipA7 Variant: In contrast, under similar conditions, HipA7 demonstrates a much narrower substrate specificity, primarily targeting GltX. It only targets a broader substrate pool similar to wild-type HipA when produced from a high-copy number plasmid.[9]
This focused targeting of GltX by HipA7, despite its lower overall kinase activity, is thought to be a primary determinant of its high-persistence phenotype, as it efficiently triggers the dormancy pathway without the broader toxic effects that result from the phosphorylation of multiple essential proteins by wild-type HipA.[9]
Regulation by HipB
The interaction with the antitoxin HipB is another critical aspect of HipA function. The HipA7 variant has a decreased affinity for HipB.[7] This weakened interaction leads to higher levels of free, active HipA7 in the cell, contributing to the high-persistence phenotype.[7]
Impact on Persistence and Cell Growth
The differences in kinase activity, substrate specificity, and regulation by HipB culminate in distinct phenotypic outcomes:
-
Wild-Type HipA: Overexpression of wild-type HipA leads to a significant inhibition of cell growth and a moderate increase in persister formation.[2][4]
-
HipA7 Variant: The HipA7 variant is less efficient at inhibiting overall cell growth but dramatically increases the frequency of persister cell formation.[1][9]
Putative Functional Diversification of HipA in Pathogenic E. coli
While detailed functional comparisons are most extensive for HipA and HipA7, phylogenetic studies reveal a diversity of HipA-homologous kinases across different bacterial species and E. coli pathotypes, suggesting a corresponding functional diversification.
Phylogenetic Diversity of HipA Homologs
A comprehensive phylogenetic analysis has identified seven novel families of HipA-like kinases.[10] This includes HipT from the pathogenic E. coli O127, which, unlike HipA that targets GltX, phosphorylates and inactivates tryptophanyl-tRNA synthetase (TrpS).[10] This highlights that different HipA homologs in pathogenic strains may have evolved to target different cellular processes to induce dormancy.
HipA in Uropathogenic E. coli (UPEC)
The hipBA operon is found in uropathogenic E. coli (UPEC) strains, and studies have shown a high prevalence of virulence genes and pathogenicity islands in these clinical isolates.[11][12][13][14] While direct functional comparisons of HipA from UPEC and commensal strains are limited, the presence of the hipBA system in these pathogens suggests it may contribute to their ability to persist during infection and antibiotic treatment.
Data Presentation
Table 1: Functional Comparison of Wild-Type HipA and HipA7 Variant
| Feature | Wild-Type HipA (E. coli K-12) | HipA7 Variant |
| Associated Phenotype | Normal Persistence | High Persistence |
| Kinase Activity | Higher | Lower |
| Autophosphorylation | Present | Substantially Reduced |
| Primary Substrate | Glutamyl-tRNA synthetase (GltX) | Glutamyl-tRNA synthetase (GltX) |
| Additional Substrates | Ribosomal protein L11, SeqA, others | Primarily GltX |
| Affinity for HipB | Higher | Lower |
| Effect on Cell Growth | Strong Inhibition | Weaker Inhibition |
| Persister Frequency | ~10-6 - 10-5 | ~10-2 |
Experimental Protocols
In Vitro Kinase Assay
This protocol is adapted from methods used to assess HipA kinase activity.
Objective: To measure the phosphorylation of a substrate by HipA in vitro.
Materials:
-
Purified HipA protein
-
Substrate protein (e.g., GltX)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
SDS-PAGE apparatus
-
Phosphorimager
Procedure:
-
Set up the kinase reaction in a microcentrifuge tube on ice. A typical reaction mixture (20 µL) contains:
-
5 µL of 4x kinase reaction buffer
-
1-2 µg of purified HipA
-
5 µg of substrate protein
-
1 µL of [γ-³²P]ATP (10 µCi/µL)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Initiate the reaction by transferring the tubes to a 30°C water bath.
-
Incubate for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the results using a phosphorimager to detect the incorporation of ³²P into the substrate and HipA (for autophosphorylation).
Bacterial Persister Assay
This protocol is a standard method to quantify the frequency of persister cells.
Objective: To determine the number of persister cells in a bacterial population after exposure to a bactericidal antibiotic.
Materials:
-
E. coli strains of interest
-
LB broth
-
Bactericidal antibiotic (e.g., ampicillin (B1664943) at 100 µg/mL)
-
Phosphate-buffered saline (PBS)
-
LB agar (B569324) plates
-
Incubator, shaker
Procedure:
-
Inoculate a single colony of the E. coli strain into LB broth and grow overnight at 37°C with shaking.
-
Dilute the overnight culture 1:100 into fresh LB broth and grow to mid-exponential phase (OD₆₀₀ ≈ 0.5).
-
Add the bactericidal antibiotic to the culture at a concentration that is several times the minimum inhibitory concentration (MIC).
-
Continue to incubate the culture at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, and 24 hours), take an aliquot of the culture.
-
Wash the cells by centrifuging, removing the antibiotic-containing supernatant, and resuspending the pellet in an equal volume of sterile PBS. Repeat this washing step.
-
Prepare serial dilutions of the washed cell suspension in PBS.
-
Plate the dilutions onto LB agar plates.
-
Incubate the plates at 37°C for 16-24 hours.
-
Count the number of colony-forming units (CFUs) to determine the number of surviving cells. The persister frequency is calculated as the number of surviving cells divided by the initial number of cells at the time of antibiotic addition.
Mandatory Visualization
Caption: The signaling pathway of HipA-mediated persistence in E. coli.
Caption: Experimental workflow for an in vitro HipA kinase assay.
Caption: Logical diagram of the regulation of the HipA-HipB toxin-antitoxin system.
References
- 1. Characterization of the hipA7 allele of Escherichia coli and evidence that high persistence is governed by (p)ppGpp synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased Persistence in Escherichia coli Caused by Controlled Expression of Toxins or Other Unrelated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hipA, a newly recognized gene of Escherichia coli K-12 that affects frequency of persistence after inhibition of murein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase activity of overexpressed HipA is required for growth arrest and multidrug tolerance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of HipA Mediated Multidrug Tolerance and its Neutralization by HipB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the Escherichia coli HipBA toxin-antitoxin system by proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The kinases HipA and HipA7 phosphorylate different substrate pools in Escherichia coli to promote multidrug tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Virulence genes and phylogenetic groups of uropathogenic Escherichia coli isolates from patients with urinary tract infection and uninfected control subjects: a case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pathogenicity island markers in commensal and uropathogenic Escherichia coli isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The diverse virulence potential of atypical enteropathogenic Escherichia coli isolated from diarrhea: the emergence of a hybrid pathotype? [frontiersin.org]
A Comparative Analysis of Transcriptional Regulation in Bacterial hip Operons
A detailed examination of the transcriptional regulatory circuits of hip toxin-antitoxin systems in Escherichia coli, Haemophilus influenzae, and Shewanella oneidensis reveals both conserved mechanisms and unique adaptations. While all three utilize an autoregulatory loop involving the HipB antitoxin, variations in operon structure, protein-DNA interactions, and the complexity of the regulatory components highlight the diverse evolutionary paths these systems have taken.
The hipBA toxin-antitoxin (TA) system, renowned for its role in bacterial persistence, is a tightly regulated operon. The canonical system, extensively studied in Escherichia coli, involves the HipA toxin and the HipB antitoxin. HipB acts as a transcriptional repressor, binding to specific operator sites in the promoter region of the hipBA operon to control the expression of both the toxin and its own inhibitor. This guide provides a comparative overview of the transcriptional regulation of the hip operons in E. coli, the three-component hip system in Haemophilus influenzae, and the hip operon found in Shewanella oneidensis.
Comparative Transcriptional Regulation
The transcriptional regulation of the hip operon across these three bacterial species, while centered around the repressor function of HipB, exhibits notable differences in their molecular details.
| Feature | Escherichia coli | Haemophilus influenzae | Shewanella oneidensis |
| Operon Structure | Two-component: hipB (antitoxin) followed by hipA (toxin).[1] | Three-component: hipB (antitoxin), hipA_N (N-terminal fragment of HipA), and hipA_C (C-terminal fragment of HipA).[1] | Two-component: hipB (antitoxin) followed by hipA (toxin). |
| HipB Binding Affinity (Kapp) | 40 pM | Data not available | Data not available |
| Operator Sites | Four operator sites with the conserved sequence TATCCN8GGATA.[1] | Putative operator sites upstream of the operon. | The promoter region contains palindromic sequences that are potential binding sites for the antitoxin.[2] |
| Regulatory Mechanism | HipB dimer binds to operator sites, repressing transcription. The HipA-HipB complex also binds to the operator. | HipB is proposed to autoregulate the operon. The interplay between HipB, HipA_N, and HipA_C in transcriptional regulation is under investigation.[1] | The antitoxin SO_3165 from a different TA system has been shown to bind its own promoter in a concentration-dependent manner, suggesting a similar autoregulatory mechanism for the hip operon.[2] |
Table 1: Comparison of Transcriptional Regulation Features of hip Operons. This table summarizes the key differences in the transcriptional regulation of the hip operons in E. coli, H. influenzae, and S. oneidensis.
Visualizing the Regulatory Circuits
The signaling pathways and regulatory feedback loops of the hip operons can be visualized to better understand their functional differences.
Caption: Transcriptional regulation of the E. coli hipBA operon.
Caption: Proposed regulation of the H. influenzae three-component hip operon.
Caption: Postulated transcriptional regulation of the S. oneidensis hipBA operon.
Detailed Experimental Methodologies
The characterization of these regulatory systems relies on a suite of molecular biology techniques. Below are detailed protocols for key experiments used to elucidate the transcriptional regulation of hip operons.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect protein-DNA interactions. A labeled DNA probe containing the putative operator sequence is incubated with the purified HipB protein, and the mixture is resolved on a non-denaturing polyacrylamide gel. A "shift" in the mobility of the DNA probe indicates the formation of a protein-DNA complex.
Protocol for EMSA of HipB-DNA Interaction in S. oneidensis [2]
-
Probe Preparation: The 296-nucleotide promoter region of the target operon is amplified by PCR using specific primers. The forward primer is labeled at the 5' end with biotin.
-
Protein Purification: The antitoxin protein (e.g., SO_3165 with a C-terminal His-tag) is overexpressed in E. coli and purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
Binding Reaction: The biotin-labeled DNA probe is incubated with increasing concentrations of the purified antitoxin protein in a binding buffer.
-
Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide gel and electrophoresed.
-
Detection: The DNA is transferred to a nylon membrane and detected using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.
Reporter Gene Assays
Reporter gene assays are employed to quantify the level of transcription from a promoter of interest. The promoter region of the hip operon is cloned upstream of a reporter gene (e.g., lacZ encoding β-galactosidase or gfp encoding green fluorescent protein) in a plasmid. This construct is then introduced into the host bacterium. The activity of the reporter protein is measured under different conditions, such as in the presence or absence of a functional HipB protein, to determine the effect on promoter activity.
General Protocol for a β-Galactosidase Reporter Assay
-
Construct Preparation: The promoter region of the hip operon is PCR amplified and cloned into a reporter plasmid upstream of the lacZ gene.
-
Transformation: The reporter plasmid and a plasmid expressing the HipB protein (or an empty vector control) are co-transformed into a suitable bacterial strain.
-
Cell Culture and Induction: The transformed cells are grown to mid-log phase, and the expression of HipB may be induced.
-
Cell Lysis and Assay: Cells are harvested and lysed to release the cellular contents. The β-galactosidase activity in the cell lysate is measured by adding a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) and monitoring the colorimetric change.
-
Data Analysis: The β-galactosidase activity is normalized to the cell density (OD600) to account for differences in cell number.
DNase I Footprinting
DNase I footprinting is a high-resolution technique used to identify the specific DNA sequence to which a protein binds. A DNA fragment labeled at one end is incubated with the binding protein and then lightly treated with DNase I, which cleaves the DNA backbone. The protein protects the DNA sequence it is bound to from cleavage. When the resulting DNA fragments are separated by size on a denaturing gel, the protected region appears as a "footprint" - a gap in the ladder of DNA fragments.
General Protocol for DNase I Footprinting
-
Probe Preparation: A DNA fragment containing the promoter region is labeled at one 5' end with a radioactive isotope (e.g., 32P).
-
Binding Reaction: The end-labeled probe is incubated with varying concentrations of the purified HipB protein.
-
DNase I Digestion: A limited amount of DNase I is added to the binding reactions to randomly cleave the DNA. The reaction is stopped after a short incubation.
-
Analysis: The DNA fragments are purified and separated on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.
-
Visualization: The gel is dried and exposed to X-ray film to visualize the DNA fragments. The region where the protein was bound will be protected from DNase I cleavage, resulting in a "footprint" on the autoradiogram.
Conclusion
The transcriptional regulation of hip operons, while fundamentally based on autorepression by the HipB antitoxin, displays significant diversity across different bacterial species. The classic two-component system in E. coli serves as a foundational model, but the discovery of a three-component system in H. influenzae and the unique characteristics of the S. oneidensis operon highlight the evolutionary plasticity of these toxin-antitoxin modules. Further quantitative studies, particularly on the hip systems of H. influenzae and S. oneidensis, are necessary to fully elucidate the nuances of their regulatory mechanisms and to understand how these differences contribute to their specific roles in bacterial physiology and pathogenesis.
References
A Comparative Guide to the Structural and Functional Divergence of HipA Kinases
For Researchers, Scientists, and Drug Development Professionals
The HipA (High Persistence A) kinase family represents a diverse and widespread group of serine/threonine protein kinases central to bacterial persistence, a state of transient multidrug tolerance. As the toxin component of various toxin-antitoxin (TA) systems, HipA and its homologs play a critical role in bacterial stress responses by inhibiting essential cellular processes, primarily translation. Understanding the structural and functional divergence within this kinase superfamily is crucial for elucidating the mechanisms of bacterial survival and for the development of novel antimicrobial strategies targeting persister cells.
This guide provides an objective comparison of HipA kinases, summarizing key structural differences, functional specializations, and the regulatory mechanisms that govern their activity. It includes supporting experimental data, detailed methodologies for key assays, and visualizations of relevant pathways and workflows.
Structural Divergence: From Domain Architecture to Quaternary Assembly
While sharing a conserved eukaryotic-like serine/threonine kinase core domain, HipA homologs exhibit significant structural divergence, primarily in their domain organization and the architecture of their toxin-antitoxin complexes.[1][2]
Table 1: Comparison of Domain Architecture in Key HipA Homologs
| Kinase Family | Representative | Operon Structure | N-Terminal Domain | C-Terminal Domain | Key Structural Features |
| HipA | HipA (E. coli K-12) | Bicistronic (hipBA) | N-subdomain 1 | Core Kinase Domain | Full-length kinase with two major domains.[2] |
| HipT | HipT (E. coli O127) | Tricistronic (hipBST) | (Absent) | Core Kinase Domain | Lacks the N-terminal subdomain found in HipA; structurally homologous to the HipA core kinase domain.[2][3] |
| HipH | YjjJ (E. coli K-12) | Monocistronic (yjjJ) | Helix-Turn-Helix (HTH) | Core Kinase Domain | Fuses a DNA-binding HTH domain directly to the kinase domain, potentially compensating for the lack of a separate antitoxin.[1][4] |
| Novel Families | HipL, HipI | Monocistronic/Bicistronic | HipS-like, HIRAN | Core Kinase Domain | Exhibit novel domain fusions, such as HIRAN domains predicted to bind DNA ends, indicating diverse functionalities.[4][5] |
The quaternary structure of the full TA complex also shows significant divergence. The canonical HipB₂A₂ complex from E. coli K-12 features two HipA toxins packed head-to-tail with two HipB antitoxins.[6] In contrast, the tripartite HipBST complex has a markedly different arrangement where two HipS-HipT complexes are separated by a HipB dimer, highlighting a different mode of assembly and regulation.[2][6]
Functional Divergence: Target Specificity and Regulatory Complexity
The structural variations within the HipA family directly translate into functional divergence, particularly in substrate targeting and the mechanisms of regulation.
2.1. Divergent Kinase Targets
A primary functional distinction among HipA homologs is their specific cellular target. This specificity dictates which aminoacyl-tRNA synthetase is inhibited, thereby determining the pathway to translation arrest.
-
E. coli K-12 HipA: Phosphorylates glutamyl-tRNA synthetase (GltX) at a conserved serine residue (Ser239), inhibiting the charging of tRNAGlu.[1][7][8]
-
E. coli O127 HipT: Phosphorylates tryptophanyl-tRNA synthetase (TrpS), halting the charging of tRNATrp.[1][3][7][9]
This divergence in target specificity suggests that different bacterial strains have evolved specialized HipA-like systems to modulate translation in response to stress.
2.2. Divergent Regulatory Mechanisms
Regulation of kinase activity is multifaceted and represents a key area of divergence. The canonical HipBA system contrasts sharply with the tripartite HipBST system and the standalone monocistronic kinases.
-
HipBA System (Bicistronic): The antitoxin HipB neutralizes the HipA kinase by direct binding.[10] The HipA-HipB complex also functions as a transcriptional repressor of its own operon.[10] Furthermore, HipA activity is controlled by autophosphorylation on a key serine residue (Ser150), which inactivates the kinase and is proposed to be a mechanism for resuscitation from the persister state.[8][11]
-
HipBST System (Tricistronic): This system introduces a layer of complexity.
-
HipS as the Antitoxin: HipS, a homolog of the HipA N-terminal domain, functions as the primary antitoxin by directly binding and inhibiting HipT.[1][12] It does so by inserting a bulky tryptophan residue into the kinase active site, sterically blocking its function.[6]
-
HipB as a Co-regulator: HipB lacks direct antitoxin activity against HipT but augments the neutralizing ability of HipS and likely functions as the primary DNA-binding transcriptional regulator.[1][3][12]
-
Autophosphorylation: HipT undergoes autophosphorylation at two distinct serine residues (Ser57 and Ser59) in its glycine-rich loop, which have different functional roles in regulating kinase activity and neutralization by HipS.[2][9]
-
-
HipH/YjjJ (Monocistronic): The regulation of these "orphan" kinases is less understood. Lacking a cognate antitoxin, their activity may be controlled by their N-terminal HTH domain or by other cellular factors yet to be identified.[1][4]
Caption: The HipBA toxin-antitoxin signaling pathway.
Caption: The tripartite HipBST toxin-antitoxin signaling pathway.
Quantitative Comparison of HipA Activity and Inhibition
Quantitative data is essential for comparing the efficacy of different HipA kinases and for evaluating potential inhibitors. While comprehensive kinetic data across all homologs is not yet available, studies on HipA inhibitors provide a framework for such comparisons.
Table 2: Activity and Inhibition Data for E. coli HipA
| Parameter | Value | Method | Significance | Reference |
| Inhibitor Binding Affinity (KD) | 270 ± 90 nM | In Vitro Binding Assay | Demonstrates high-affinity binding of a novel small molecule inhibitor to HipA. | [13] |
| Inhibitor Efficacy (EC50) | 46 ± 2 µM | Ex Vivo Persister Assay (with Ampicillin) | Shows the concentration of inhibitor required to reduce the persister fraction by 50% in the presence of a cell-wall synthesis antibiotic. | [13] |
| Inhibitor Efficacy (EC50) | 28 ± 1 µM | Ex Vivo Persister Assay (with Kanamycin) | Shows inhibitor efficacy in the presence of a protein-synthesis antibiotic, indicating broad applicability. | [13] |
Experimental Protocols
Reproducible and standardized methodologies are paramount for comparing the function of different HipA kinases. Below are protocols for key experiments cited in the literature.
4.1. In Vitro Kinase Autophosphorylation Assay
This assay measures the ability of a purified HipA kinase to phosphorylate itself, a key regulatory step.
-
Protein Purification: Purify His-tagged HipA or its homologs from an E. coli expression strain using nickel-affinity chromatography.
-
Reaction Mixture: In a 20 µl reaction volume, combine the following:
-
Reaction Buffer (25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 1 mM Na₃VO₄)
-
Purified Kinase (e.g., 1-5 µg)
-
MgCl₂ (100 µM)
-
ATP (100 µM)
-
[γ-³²P]ATP (5 µCi)
-
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film. A radioactive band corresponding to the molecular weight of the kinase indicates autophosphorylation.[11]
Caption: A generalized workflow for an in vitro kinase assay.
4.2. Bacterial Growth Inhibition (Toxicity) Assay
This assay assesses the toxic activity of a kinase when overexpressed in bacteria.
-
Strain Preparation: Transform E. coli (e.g., strain MG1655) with an arabinose-inducible plasmid (e.g., pBAD33) containing the kinase gene (hipA, hipT, etc.).
-
Culture Growth: Grow the culture overnight in LB medium with appropriate antibiotics and 0.2% glucose (to repress expression).
-
Induction: Dilute the overnight culture 1:1000 into fresh LB medium. Grow to an OD₆₀₀ of ~0.2-0.3. Split the culture; add 0.2% arabinose to one flask (to induce kinase expression) and 0.2% glucose to the control flask.
-
Monitoring: Measure the OD₆₀₀ of both cultures at regular intervals (e.g., every hour) for several hours.
-
Analysis: Plot OD₆₀₀ versus time. A halt or significant reduction in the growth of the arabinose-induced culture compared to the glucose-repressed control indicates that the kinase is toxic.[11][14]
4.3. Persister Assay (Antibiotic Challenge)
This assay quantifies the fraction of multidrug-tolerant persister cells generated by kinase expression.
-
Induction: Grow cultures and induce HipA expression as described in the toxicity assay.
-
Antibiotic Challenge: After a period of induction (e.g., 2-3 hours), challenge the cultures with a high concentration of a bactericidal antibiotic (e.g., ampicillin (B1664943) at 100 µg/ml or ofloxacin (B1677185) at 5 µg/ml).
-
Viable Cell Count: At various time points after antibiotic addition, take aliquots from the culture, wash the cells with saline to remove the antibiotic, and perform serial dilutions. Plate the dilutions on LB agar (B569324) plates containing glucose to repress further toxin expression.
-
Analysis: Count the number of colony-forming units (CFUs) after overnight incubation. The persister fraction is the ratio of CFUs from the antibiotic-treated culture to the CFUs from the culture just before the antibiotic was added. Increased persister formation is indicated by a slower decline in CFUs over time compared to a control strain.[11][15]
Implications for Drug Development
The central role of HipA kinases in bacterial persistence makes them attractive targets for novel therapeutics aimed at eradicating chronic and recurrent infections.[13] The structural and functional divergences within the family present both challenges and opportunities.
-
Targeting the ATP-Binding Pocket: The conserved kinase domain, particularly the ATP-binding site, is a primary target for small molecule inhibitors. Structure-based virtual screening has successfully identified novel inhibitors that bind this pocket with high affinity.[13]
-
Exploiting Divergence for Specificity: The structural differences between HipA homologs could be exploited to design specific inhibitors, which may be necessary to target particular pathogens without affecting commensal bacteria.
-
Anti-Persister Strategy: Inhibiting HipA kinase activity has been shown to reduce the fraction of persister cells, sensitizing the bacterial population to conventional antibiotics. This suggests a promising co-therapy strategy where a HipA inhibitor is administered alongside a traditional antibiotic.[13]
The continued exploration of the HipA kinase superfamily will undoubtedly uncover further structural and functional diversity, paving the way for a new generation of antimicrobial drugs that target the stubborn problem of bacterial persistence.
References
- 1. Phylogeny Reveals Novel HipA-Homologous Kinase Families and Toxin-Antitoxin Gene Organizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for kinase inhibition in the tripartite E. coli HipBST toxin-antitoxin system [elifesciences.org]
- 3. journals.asm.org [journals.asm.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Homologous HipA-like kinases are controlled by internal translational initiation and genetic organisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for kinase inhibition in the tripartite E. coli HipBST toxin–antitoxin system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. journals.asm.org [journals.asm.org]
- 9. biorxiv.org [biorxiv.org]
- 10. uniprot.org [uniprot.org]
- 11. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.au.dk [pure.au.dk]
- 13. Novel Inhibitors of Toxin HipA Reduce Multidrug Tolerant Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serine-Threonine Kinases Encoded by Split hipA Homologs Inhibit Tryptophanyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinase activity of overexpressed HipA is required for growth arrest and multidrug tolerance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of hipA Protein: A Comprehensive Guide for Laboratory Personnel
Essential guidelines for the proper handling and disposal of the hipA protein, a key component of the E. coli toxin-antitoxin system, are critical for ensuring laboratory safety and regulatory compliance. This document provides a step-by-step protocol for the safe management of this compound waste, from personal protective equipment (PPE) to final disposal procedures.
The this compound is a serine/threonine kinase that acts as a toxin in Escherichia coli, playing a role in bacterial persistence and multidrug tolerance.[1][2][3][4] Overexpression of hipA can inhibit macromolecular synthesis, leading to a dormant, bacteriostatic state.[5] Given its biological activity, all materials contaminated with this compound must be handled with appropriate safety precautions and disposed of as biohazardous waste.[6][7][8]
Personal Protective Equipment (PPE) and Handling Precautions
When working with this compound, adherence to Biosafety Level 2 (BSL-2) practices is recommended, particularly when handling the live organisms expressing the protein.[7][9][10] This includes the use of specific personal protective equipment to prevent accidental exposure.
| Protection Type | Required PPE | Specifications & Rationale |
| Torso Protection | Laboratory Coat | Long-sleeved and buttoned to protect clothing and skin from splashes and spills.[6] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double-gloving is recommended for prolonged handling.[6] |
| Eye & Face Protection | Safety Glasses with Side Shields | Minimum requirement to protect against flying particles and incidental splashes.[6] |
| Eye & Face Protection | Face Shield (in addition to safety glasses) | Required when there is a significant splash hazard, such as when handling large volumes.[6] |
Work should be conducted in a designated area, and if there is a risk of aerosol generation, a biological safety cabinet (BSC) should be used.[6][7] All procedures that may produce aerosols, such as centrifugation or vigorous mixing, should be performed in a BSC.[7][8]
hipA Signaling Pathway
The toxic effect of the this compound is initiated by the phosphorylation of the glutamyl-tRNA synthetase (GltX). This action prevents the charging of tRNA(Glu), leading to an accumulation of uncharged tRNA(Glu). This accumulation triggers the stringent response, a bacterial stress response, through the activation of RelA/SpoT, which in turn leads to an increase in (p)ppGpp levels. The elevated (p)ppGpp levels inhibit essential cellular processes such as replication, transcription, and translation, ultimately causing growth arrest and bacterial persistence.[1][2]
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. Kinase Activity of Overexpressed HipA Is Required for Growth Arrest and Multidrug Tolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hipA serine/threonine-protein kinase toxin HipA [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Ectopic overexpression of wild-type and mutant hipA genes in Escherichia coli: effects on macromolecular synthesis and persister formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pathogen Safety Data Sheets: Infectious Substances – Escherichia coli, enterotoxigenic - Canada.ca [canada.ca]
- 8. jcesom.marshall.edu [jcesom.marshall.edu]
- 9. Escherichia coli (E. coli) | Office of Research Safety | The George Washington University [researchsafety.gwu.edu]
- 10. addgene.org [addgene.org]
Safeguarding Research: A Comprehensive Guide to Handling HipA Protein
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the HipA protein. Given that HipA is a known bacterial toxin that can induce dormancy and may be toxic to cells, adherence to these guidelines is critical to ensure personnel safety and experimental integrity. As no specific Safety Data Sheet (SDS) for this compound is currently available, these recommendations are based on a conservative approach, combining best practices for handling bacterial toxins, recombinant proteins, and potentially hazardous biological materials.
Essential Safety and Personal Protective Equipment (PPE)
All personnel must be trained on the potential hazards of HipA and the procedures outlined in this document before commencing any work.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various laboratory activities involving this compound. This is the minimum requirement; a risk assessment for specific procedures may necessitate additional protection.
| Activity | Required PPE | Recommended PPE |
| Receiving and Unpacking | - Laboratory Coat- Nitrile Gloves- Safety Glasses with Side Shields | |
| Preparation of Stock Solutions (from powder) | - Laboratory Coat- Double Nitrile Gloves- Safety Goggles- Face Shield- N95 Respirator (if not in a chemical fume hood) | - Chemical Fume Hood or Biosafety Cabinet |
| Diluting and Aliquoting Solutions | - Laboratory Coat- Nitrile Gloves- Safety Glasses with Side Shields | - Work to be performed in a Biosafety Cabinet if possible |
| Experimental Use (e.g., kinase assays, cell culture) | - Laboratory Coat- Nitrile Gloves- Safety Glasses with Side Shields | - Biosafety Cabinet for procedures with a risk of aerosol generation |
| Waste Disposal | - Laboratory Coat- Nitrile Gloves- Safety Glasses with Side Shields | - Goggles and face shield if splashing is possible |
| Spill Cleanup | - Laboratory Coat- Double Nitrile Gloves- Safety Goggles- Face Shield- N95 Respirator |
Operational Plan: A Step-by-Step Guide to Safe Handling
Receiving and Storage
-
Inspection: Upon receipt, inspect the package for any signs of damage or leakage. If compromised, do not open and contact the supplier and your institution's Environmental Health & Safety (EH&S) department immediately.
-
Storage: Store this compound in a clearly labeled, sealed, and secure container. The storage location (e.g., -80°C freezer) should be marked with a biohazard symbol and access should be restricted to authorized personnel.[1]
-
Inventory: Maintain a detailed inventory log for this compound, tracking its receipt, use, and disposal.
Preparation of Solutions
-
From Lyophilized Powder: All handling of powdered this compound should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of aerosols.[2][3] Wear a lab coat, double gloves, safety goggles, and a face shield. An N95 respirator is also recommended.
-
Dilutions: When preparing dilutions from a stock solution, wear a lab coat, nitrile gloves, and safety glasses. Perform these manipulations on a designated and clearly marked area of the lab bench, preferably within a biosafety cabinet.[4]
Experimental Procedures
-
Containment: For any procedure with the potential to generate aerosols (e.g., vortexing, sonicating, pipetting), work within a biosafety cabinet.[3]
-
Sharps: Use plasticware instead of glassware whenever possible to minimize the risk of cuts and exposure.[3] If sharps are necessary, use safety-engineered devices and dispose of them immediately in a designated sharps container.
-
Transport: When moving this compound solutions, use sealed, leak-proof secondary containers.[3]
Disposal Plan
All materials that come into contact with this compound are considered biohazardous waste and must be disposed of accordingly.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container. Decontaminate the waste by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes before disposal according to institutional guidelines.[2]
-
Solid Waste: All contaminated solid waste (e.g., pipette tips, tubes, gloves, lab coats) must be placed in a designated biohazard bag.[5] These bags should be autoclaved before final disposal.
-
Sharps: Contaminated sharps must be placed in a puncture-resistant sharps container and disposed of through the institutional biohazardous waste stream.
Experimental Protocol: General Handling of Purified this compound
This protocol outlines a general workflow for handling purified this compound for a typical biochemical assay.
-
Preparation:
-
Don the appropriate PPE as specified in the table above.
-
Prepare the work area by disinfecting the bench surface with 70% ethanol (B145695) or a suitable disinfectant. If using a biosafety cabinet, ensure it is certified and operating correctly.
-
-
Reconstitution and Aliquoting (if applicable):
-
If starting from a lyophilized powder, briefly centrifuge the vial to collect the powder at the bottom.
-
Inside a chemical fume hood or biosafety cabinet, carefully open the vial.
-
Add the recommended buffer to reconstitute the protein to the desired stock concentration.
-
Gently mix by pipetting up and down. Avoid vortexing to prevent protein denaturation and aerosol formation.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Use low-protein-binding tubes.
-
-
Use in Experiment:
-
Retrieve the required aliquot from storage and thaw on ice.
-
Perform all experimental steps (e.g., setting up reactions) in a designated area.
-
Use filtered pipette tips to prevent cross-contamination.
-
-
Post-Experiment:
-
Decontaminate all liquid waste as described in the disposal plan.
-
Dispose of all contaminated solid waste in the appropriate biohazard containers.
-
Clean and disinfect the work area thoroughly.
-
Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water.[5]
-
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
